molecular formula C8H16O2 B146326 Isooctanoic acid CAS No. 929-10-2

Isooctanoic acid

Cat. No.: B146326
CAS No.: 929-10-2
M. Wt: 144.21 g/mol
InChI Key: OEOIWYCWCDBOPA-UHFFFAOYSA-N
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Description

6-Methylheptanoic acid, also known as isocaprylic acid, is a medium-chain, branched fatty acid that serves as a valuable building block in organic synthesis and industrial research. Its structure, featuring a methyl group at the 6th carbon, makes it a key intermediate for creating esters and other derivatives that are essential in developing specific aromas and tastes for flavors and fragrances . This compound occurs naturally as the methyl ester in hop oil ( Humulus lupulus ), underscoring its relevance in natural product chemistry and flavor profiling . In pharmaceutical research, 6-methylheptanoic acid is utilized as an intermediate in the manufacture of more complex molecules, where it can be incorporated to enhance their properties or bioavailability . Furthermore, its versatile structure lends itself to industrial applications, including use in the production of lubricants and plasticizers, where it contributes to improving material performance and flexibility . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptanoic acid
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InChI

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIWYCWCDBOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80865871
Record name 6-Methylheptanoic acid
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid
Record name 6-Methylheptanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

929-10-2, 25103-52-0
Record name 6-Methylheptanoic acid
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Record name Cekanoic C8 acid
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Record name Isooctanoic acid
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Record name Isooctanoic acid
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Record name ISOOCTANOIC ACID
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Record name 6-Methylheptanoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isooctanoic acid is a branched-chain saturated carboxylic acid with valuable applications across various industries, including cosmetics, lubricants, and polymers. Its unique structure, which deviates from the simple linear arrangement of n-octanoic acid, imparts a distinct set of physicochemical properties that are critical for formulation scientists and chemical engineers to understand. This guide provides a comprehensive overview of these properties, the methodologies for their determination, and the underlying chemical principles that govern their behavior.

It is important to note that the term "this compound" can refer to several isomers. Commercially, it often denotes a mixture of branched C8 acids, with 6-methylheptanoic acid being a primary component (CAS No. 25103-52-0).[1][2] Another significant isomer, sometimes referred to as this compound, is 3,5,5-trimethylhexanoic acid (CAS No. 3302-10-1), which is a C9 acid but is structurally derived from isooctene. This guide will focus on the general properties associated with the C8 isomers while providing specific data for the commercially significant C9 isomer, 3,5,5-trimethylhexanoic acid, where available, to offer a comprehensive view.

Molecular Structure and Identity

The fundamental identity of a chemical compound is rooted in its molecular structure. This compound's branched nature is the primary determinant of its physical and chemical behavior, distinguishing it from its linear counterpart, n-octanoic acid.

  • Molecular Formula : C₈H₁₆O₂[2]

  • Molecular Weight : 144.21 g/mol [2]

  • Key Isomers : The most common isomer is 6-methylheptanoic acid. Other isomers include 3,5-dimethylhexanoic acid.[1][2] The related C9 compound, 3,5,5-trimethylhexanoic acid, has the formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol .[3][4]

The presence of methyl groups along the carbon chain prevents the efficient packing of molecules that is possible with linear acids. This structural disruption has profound effects on properties like melting point and viscosity.

Caption: Relationship between linear and branched structures.

Core Physicochemical Properties

The utility of this compound in various applications is directly tied to its physical and chemical characteristics. These properties dictate its behavior as a solvent, its reactivity in esterification processes, and its performance as a component in complex formulations.

Summary of Quantitative Data
PropertyValue (this compound, C8)Value (3,5,5-Trimethylhexanoic Acid, C9)Reference(s)
Molecular Weight 144.21 g/mol 158.24 g/mol [2],[3]
Appearance Clear, colorless to pale yellow oily liquidColorless liquid,[3]
Melting Point 0 °C-70 °C[2],[3]
Boiling Point 228 °C (at 760 mmHg)253.4 °C (at 760 mmHg)[5],[3]
Density 0.906 g/cm³0.919 g/cm³[6],[3]
Flash Point 110 °C (230 °F)129.7 °C[5][6],[3]
Water Solubility Sparingly solubleSparingly soluble,
pKa ~4.8 (Predicted)4.80 ± 0.10 (Predicted)[7],[3]
LogP (Octanol/Water) 2.493.25[1],[3]
In-Depth Analysis of Key Properties
  • Melting and Boiling Points : The branching in this compound's structure reduces the effectiveness of intermolecular van der Waals forces compared to the linear n-octanoic acid. This leads to a lower boiling point than might be expected for its molecular weight. The significantly lower melting point of the highly branched 3,5,5-trimethylhexanoic acid (-70 °C) highlights how severely the methyl groups disrupt the formation of an ordered crystal lattice, keeping it liquid over a very wide temperature range.[3]

  • Solubility : As a carboxylic acid, this compound possesses a polar head (the -COOH group) and a nonpolar tail (the alkyl chain). It is sparingly soluble in water but readily miscible with a wide range of organic solvents like alcohols, ethers, and hydrocarbons. This amphiphilic character is key to its use in producing metal soaps and esters for lubricant and cosmetic applications.[8] The octanol-water partition coefficient (LogP) value being greater than 2 indicates its preference for nonpolar environments.[1]

  • Acidity (pKa) : The pKa of a carboxylic acid is a measure of its tendency to donate a proton in solution.[9] For most simple carboxylic acids, including this compound, the pKa is typically in the range of 4 to 5.[7] The predicted pKa of approximately 4.8 suggests it is a weak acid, a property crucial for its role as a salifying reagent, for example, in the synthesis of certain penicillin salts.[10]

Experimental Determination of Properties

To ensure quality control and proper application, the physicochemical properties of this compound must be verifiable through standardized experimental protocols.

Protocol 1: Determination of pKa via Potentiometric Titration

This method provides a reliable way to determine the acid dissociation constant (Ka), from which the pKa is calculated (pKa = -log Ka).[11]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The equivalence point, where moles of base equal the initial moles of acid, is identified by a sharp inflection in the pH curve. The pKa is equal to the pH at the half-equivalence point.[11]

Step-by-Step Methodology:

  • Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).

  • Calibration : Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[11]

  • Titration Setup : Place the dissolved acid sample in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized NaOH solution (e.g., 0.1 M).

  • Data Collection : Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5 mL). After each addition, allow the reading to stabilize and record the pH and the total volume of titrant added.

  • Endpoint Determination : Continue the titration past the equivalence point (the region of most rapid pH change).

  • Analysis : Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point from the inflection point of the curve. The volume at the half-equivalence point is half of this value. The pH at the half-equivalence point is the experimental pKa.[11]

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

Spectroscopic data are essential for confirming the identity and purity of this compound.

  • Infrared (IR) Spectroscopy : The IR spectrum of a carboxylic acid is highly characteristic. Key absorptions include a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[12] The broadness of the O-H band is due to hydrogen bonding between acid molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The most distinctive signal is the acidic proton of the carboxyl group (-COOH), which appears far downfield, typically between 10-12 ppm.[12] This peak is often broad. The other protons on the alkyl chain will appear upfield (0.8-2.5 ppm), with their splitting patterns and chemical shifts providing detailed information about the specific isomeric structure.[13]

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm region.[12] The various alkyl carbons appear in the upfield region of the spectrum.

  • Mass Spectrometry (MS) : In mass spectrometry, the molecular ion peak (M+) can confirm the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[12]

Safety and Handling

As a chemical intermediate, proper handling of this compound is paramount. It is classified as harmful if swallowed and causes serious eye irritation.[14]

  • Personal Protective Equipment (PPE) : Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[3][14]

  • Handling : Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhaling vapors. Ensure thorough washing after handling.[15]

  • Storage : Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from strong oxidizing agents.[15][16]

Conclusion

The physicochemical properties of this compound are a direct consequence of its branched alkyl structure. Its liquid state over a broad temperature range, miscibility with organic solvents, and characteristic weak acidity make it a versatile and valuable compound in chemical synthesis and formulation. A thorough understanding of these properties, supported by robust analytical methods for their verification, is essential for researchers and professionals in drug development and materials science to effectively and safely utilize this important chemical.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to 3,5,5-Trimethylhexanoic Acid: Chemical Properties and Structure.
  • Ataman Kimya. (n.d.). This compound.
  • Ataman Kimya. (n.d.). 3,5,5-TRIMETHYLHEXANOIC ACID.
  • SIELC Technologies. (2018, February 16). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90716, this compound.
  • Blue Dolphin. (n.d.). The Versatile Applications of this compound CAS 25103-52-0.
  • CymitQuimica. (n.d.). 3,5,5-Trimethylhexanoic Acid.
  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
  • DECHO CHEMICAL. (n.d.). This compound Cas 25103-52-0.
  • Neuchem. (n.d.). Safety Data Sheet - Isononanoic Acid.
  • Shodor. (n.d.). Case Study: pKa's of Carboxylic Acids.
  • VTECHMART. (2025, February 18). This compound.
  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table.
  • Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2.
  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Isooctanoic Acid via the Oxo Process

Abstract

This compound, a branched-chain C8 carboxylic acid, is a pivotal chemical intermediate with broad applications in lubricants, coatings, plasticizers, and pharmaceuticals.[1][2] Industrially, its synthesis is dominated by the oxo process, a robust method that involves the hydroformylation of C7 olefins followed by the oxidation of the resulting aldehydes. This guide provides a comprehensive technical overview of this synthesis route, intended for researchers, chemists, and process engineers. We will explore the core reaction mechanisms, compare catalytic systems, detail industrial process flows, and provide validated experimental protocols.

Introduction to the Oxo Process

The oxo process, also known as hydroformylation, is a cornerstone of industrial organic synthesis, allowing for the production of aldehydes from alkenes by adding a formyl group (-CHO) and a hydrogen atom across the double bond.[3] This reaction is catalyzed by transition metal complexes, most notably those based on cobalt and rhodium.[4][5] For the synthesis of this compound, the process begins with a branched heptene isomer mixture, which is converted to isooctyl aldehydes. These aldehydes are then oxidized to the final carboxylic acid product.[6] This two-step approach is highly efficient and scalable, making it the preferred industrial method.[1]

The Hydroformylation Step: From Heptene to Isooctyl Aldehyde

The critical first stage of the synthesis is the hydroformylation of a C7 olefin feedstock. The reaction involves treating the alkene with synthesis gas (a mixture of carbon monoxide and hydrogen) under pressure and heat in the presence of a catalyst.

Reaction: R-CH=CH-R' + CO + H₂ --(Catalyst)--> R-CH₂-CH(CHO)-R' + R-CH(CHO)-CH₂-R'

Catalytic Systems: Cobalt vs. Rhodium

The choice of catalyst is paramount as it dictates the reaction conditions, rate, and selectivity.

  • Cobalt Catalysts: Historically, dicobalt octacarbonyl (Co₂(CO)₈) was the first and most common catalyst.[7] It is cost-effective but requires high pressures (100-300 atm) and temperatures (150-180 °C) to form the active species, hydridocobalt tetracarbonyl (HCo(CO)₄).[3] Cobalt-based processes are still used, particularly for higher olefins.[3]

  • Rhodium Catalysts: Modern processes often favor rhodium-based catalysts, such as HRh(CO)(PPh₃)₃ (Wilkinson's catalyst analogue).[4][8] Rhodium catalysts are significantly more active—often by a factor of 100 to 1000—allowing for much milder operating conditions (e.g., 80-120 °C and 10-30 bar).[9][10] This leads to lower energy costs, improved selectivity for the desired linear aldehyde (n-isomer), and reduced formation of byproducts.[5][11]

ParameterCobalt Catalyst (HCo(CO)₄)Rhodium Catalyst (e.g., HRh(CO)(PPh₃)₃)
Temperature 150 - 180 °C80 - 120 °C
Pressure 100 - 300 atm10 - 50 bar
Activity LowerHigh (10²-10³x > Co)
Selectivity Lower n/iso ratioHigher n/iso ratio
Cost LowerSignificantly Higher
Reaction Mechanism (Cobalt-Catalyzed)

The mechanism for cobalt-catalyzed hydroformylation was extensively studied by Heck and Breslow.[3] The catalytic cycle involves several key organometallic steps, as illustrated below.

G A HCo(CO)₄ (Active Catalyst) B HCo(CO)₃ A->B -CO C Olefin Complex (π-complex) B->C + Olefin D Alkyl-Cobalt Complex (σ-complex) C->D Hydride Migration (Insertion) E Acyl-Cobalt Complex D->E +CO (CO Insertion) F H₂ Oxidative Addition E->F +H₂ G Aldehyde Product F->G Reductive Elimination G->B L1 Blue Arrows: Reaction Path

Caption: Cobalt-catalyzed hydroformylation cycle (Heck-Breslow).

Causality Behind Mechanistic Steps:

  • Catalyst Activation: The 18-electron precatalyst, HCo(CO)₄, first dissociates a CO ligand to form the coordinatively unsaturated and highly reactive 16-electron species, HCo(CO)₃.[12] This creates a vacant site for the olefin to bind.

  • Olefin Coordination: The heptene substrate coordinates to the cobalt center.

  • Migratory Insertion: The hydride ligand migrates to one of the olefinic carbons, forming an alkyl-cobalt intermediate. This step determines the regioselectivity (linear vs. branched aldehyde).

  • CO Insertion: A carbon monoxide molecule inserts into the cobalt-alkyl bond, forming an acyl-cobalt species.[13]

  • Oxidative Addition & Reductive Elimination: Hydrogen gas reacts with the acyl-cobalt complex, and the resulting aldehyde product is eliminated, regenerating the HCo(CO)₃ catalyst to continue the cycle.[13]

The Oxidation Step: From Isooctyl Aldehyde to this compound

The isooctyl aldehyde mixture produced in the first step is then oxidized to the corresponding carboxylic acid. This is typically achieved through liquid-phase oxidation using an oxygen-containing gas, such as air.

Reaction: C₇H₁₅CHO + ½ O₂ --(Catalyst)--> C₇H₁₅COOH

Catalytic Systems and Conditions

While aldehydes can auto-oxidize, the industrial process employs catalysts to increase the reaction rate and selectivity, minimizing byproduct formation.

  • Metal Salt Catalysts: Salts of cobalt or manganese are commonly used to catalyze the oxidation of the intermediate alcohol, which can be formed from the aldehyde first.

  • Novel Catalysts: Recent research has focused on developing more efficient and environmentally friendly catalysts. For example, a nano-silver catalyst supported on sulfonated graphene has been shown to achieve conversion and selectivity rates of up to 99% under mild conditions.[14]

The reaction is exothermic and typically carried out at temperatures between 20-50 °C at or near atmospheric pressure.[14] Careful temperature control is essential to prevent unwanted side reactions.

Industrial Process Workflow & Purification

The commercial production of this compound is a continuous, multi-stage process designed for high throughput and efficiency. A key challenge is the effective separation of the product from the catalyst and any unreacted materials.

G cluster_0 Synthesis Stage cluster_1 Catalyst & Product Separation cluster_2 Oxidation & Purification Heptene Heptene Reactor1 Hydroformylation Reactor (Oxo Reactor) Heptene->Reactor1 Syngas Syngas Syngas->Reactor1 Separator1 Gas-Liquid Separator Reactor1->Separator1 CatalystRecovery Catalyst Recovery Unit Separator1->CatalystRecovery Liquid Phase (Aldehyde + Catalyst) Recycle CatalystRecovery->Recycle Recovered Catalyst Reactor2 Oxidation Reactor CatalystRecovery->Reactor2 Crude Aldehyde Recycle->Reactor1 Air Air Air->Reactor2 Distillation Purification (Distillation Columns) Reactor2->Distillation Crude Acid Product This compound Distillation->Product

Caption: Industrial workflow for this compound synthesis.

Process Description:

  • Hydroformylation: Heptene and syngas are fed into the hydroformylation reactor containing the dissolved catalyst.[3]

  • Separation: The output stream, containing isooctyl aldehyde, unreacted olefin, and the catalyst, enters a separation unit. In older cobalt processes, the catalyst is often recovered by oxidizing it to a water-soluble salt.[3]

  • Oxidation: The purified aldehyde stream is fed to the oxidation reactor, where it is contacted with air in the presence of an oxidation catalyst to produce crude this compound.[14]

  • Purification: The final product is purified, typically by vacuum distillation, to remove unreacted aldehydes, byproducts, and catalyst residues, yielding high-purity this compound.[15]

Detailed Experimental Protocol: Laboratory Scale Synthesis

This section outlines a representative two-step laboratory procedure for the synthesis of this compound. Safety Note: These reactions involve high-pressure gases and flammable materials. All work should be conducted in a certified fume hood with appropriate safety precautions.

Step 1: Hydroformylation of 1-Heptene

Materials:

  • 1-Heptene

  • Rhodium(I) dicarbonyl acetylacetonate [Rh(acac)(CO)₂]

  • Tris(o-tolyl)phosphine ligand

  • Toluene (anhydrous)

  • Syngas (1:1 CO/H₂)

Procedure:

  • In a glovebox, charge a 300 mL high-pressure autoclave equipped with a magnetic stir bar with Rh(acac)(CO)₂ (e.g., 0.05 mmol) and Tris(o-tolyl)phosphine (e.g., 0.5 mmol).

  • Add 100 mL of anhydrous toluene, followed by 1-heptene (e.g., 50 mmol).

  • Seal the autoclave, remove it from the glovebox, and purge it three times with nitrogen, followed by three purges with syngas.

  • Pressurize the reactor to 20 bar with syngas.

  • Heat the reactor to 100 °C while stirring vigorously (e.g., 1000 rpm). Maintain a constant pressure of 20 bar by supplying syngas from a reservoir as it is consumed.

  • Monitor the reaction progress by observing the pressure drop in the syngas reservoir. After 4-6 hours (or when gas uptake ceases), cool the reactor to room temperature.

  • Carefully vent the excess pressure in the fume hood.

  • The resulting solution contains the isooctyl aldehyde product. The solvent and unreacted olefin can be removed under reduced pressure to yield the crude aldehyde.

Step 2: Oxidation of Isooctyl Aldehyde

Materials:

  • Crude isooctyl aldehyde from Step 1

  • Nano-silver/sulfonated graphene catalyst (or Cobalt(II) acetate)

  • Oxygen or clean, dry air

Procedure (based on CN108250069B): [14]

  • Add the crude isooctyl aldehyde (e.g., 0.5 mol) to a 500 mL three-neck flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • Add the catalyst (e.g., 40-60 ppm by mass of the aldehyde).[14]

  • Place the flask in a water bath to maintain the temperature.

  • Begin stirring and purge the system with nitrogen.

  • Start bubbling air or oxygen through the solution at a controlled rate. The molar ratio of aldehyde to oxygen should be approximately 1:0.6 to 1:0.8.[14]

  • Maintain the reaction temperature between 25-30 °C using the water bath to dissipate the exothermic heat.[14]

  • Continue the reaction for 6-8 hours. Monitor the conversion of the aldehyde to the acid using techniques like GC or titration.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • The resulting liquid is crude this compound, which can be purified by vacuum distillation.

Conclusion

The oxo process remains the most economically viable and widely practiced method for the synthesis of this compound. While traditional cobalt-based systems are robust, modern rhodium-catalyzed hydroformylation offers superior activity and selectivity under milder conditions, leading to more efficient and sustainable production. Subsequent catalytic oxidation of the aldehyde intermediate completes the synthesis. Ongoing research into novel catalysts for both the hydroformylation and oxidation steps continues to refine this important industrial process, aiming for even greater efficiency and a reduced environmental footprint.

References

  • CN108250069B. Preparation method of this compound.
  • Mettler Toledo.
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  • SP Chemistry Classes. (2020).
  • Kirk-Othmer Encyclopedia of Chemical Technology. Oxo Process.
  • US3182090A.
  • ResearchGate. Hydroformylation (OXO)
  • Foremost Chem. (2024). Application Of this compound And this compound Salts.
  • Mettler Toledo.
  • Chongqing Chemdad Co., Ltd. This compound.
  • Johnson Matthey. Oxo Alcohol Process LP Oxo Technology.
  • ChemTube3D.
  • US2688591A. Purification of oxo-process aldehydes by distillation.
  • US8178729B2. Hydroformylation process.

Sources

Industrial production methods for isooctanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Industrial Production of Isooctanoic Acid

Abstract

This compound, a branched-chain C8 carboxylic acid, is a critical chemical intermediate with extensive applications in the synthesis of synthetic lubricants, PVC plasticizers, paint driers, and coatings. Its unique branched structure imparts desirable properties such as thermal stability and low viscosity to its derivatives. Industrially, this compound is not a single compound but a mixture of isomers, with 2-ethylhexanoic acid being the most prominent and commercially significant isomer. This guide provides a comprehensive technical overview of the predominant industrial manufacturing process, which involves the hydroformylation of heptene isomers followed by the oxidation of the resulting isooctanals. We will delve into the underlying chemistry, compare catalytic systems, detail process parameters, and provide standardized protocols, offering field-proven insights for researchers and chemical engineers.

The Core Manufacturing Paradigm: A Two-Stage Oxo Process

The industrial synthesis of this compound is dominated by a two-step method rooted in the "oxo process." The overall transformation involves the conversion of a C7 olefin feedstock into a C8 carboxylic acid.

  • Stage 1: Hydroformylation: C7 olefins react with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce C8 aldehydes (isooctanals).

  • Stage 2: Oxidation: The intermediate isooctanals are subsequently oxidized to yield the final this compound product.

This structured approach allows for high-yield production and control over the final product quality. The feedstock itself, typically a C7 olefin stream, is derived from the dimerization or codimerization of propylene and butenes, resulting in a complex mixture of heptene isomers. The specific isomer distribution in the feedstock significantly influences the composition of the final this compound product.

Stage 1: Hydroformylation of Heptene Isomers

Hydroformylation, or the oxo synthesis, is one of the most important industrial processes for the production of aldehydes. This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an olefin.

Chemical Reaction: R-CH=CH₂ + CO + H₂ → R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)

The choice of catalyst is the most critical decision in this stage, directly impacting reaction conditions, selectivity, and overall process economics. Two primary catalyst systems have been industrialized: cobalt-based and rhodium-based.

A. High-Pressure Cobalt-Catalyzed Process

This is the traditional method, utilizing hydridocobalt tetracarbonyl (HCo(CO)₄) as the active catalytic species.

  • Mechanism & Causality: The process operates under high pressures (100–300 bar) and temperatures (130–180 °C). These harsh conditions are necessary to maintain the stability of the active cobalt catalyst and achieve practical reaction rates. The high pressure of carbon monoxide is essential to prevent the decomposition of HCo(CO)₄ into metallic cobalt. However, a significant drawback is the catalyst's lower selectivity towards the desired linear aldehydes, and it can also promote hydrogenation of the olefin to the corresponding alkane, reducing overall efficiency. Catalyst recovery is also complex, often involving thermal decobaltization after the reaction.

B. Low-Pressure Rhodium-Catalyzed Process

Developed as a more efficient alternative, this process employs a rhodium complex with organophosphine ligands, most commonly triphenylphosphine (TPP). A typical catalyst is Wilkinson's catalyst or its derivatives.

  • Mechanism & Causality: The presence of the bulky phosphine ligands allows the reaction to proceed under much milder conditions, typically at pressures of 10–100 bar and temperatures of 80–120 °C. The key advantage is exceptionally high selectivity (often >95%) towards the terminal (linear) aldehyde, driven by the steric hindrance of the ligand sphere around the rhodium center. The higher cost of rhodium is a primary consideration, but it is often offset by the higher efficiency, lower energy consumption, and significantly easier catalyst separation and recycling, making it the preferred method in modern plants.

ParameterCobalt-Based SystemRhodium-Based System (with TPP)
Active Catalyst HCo(CO)₄HRh(CO)(TPP)₃
Operating Pressure 100 - 300 bar (High)10 - 100 bar (Low)
Operating Temperature 130 - 180 °C (High)80 - 120 °C (Low)
Selectivity Moderate; mixture of linear/branched aldehydesHigh (>95%) for linear aldehydes
Key Advantage Low catalyst costHigh selectivity, mild conditions, high efficiency
Key Disadvantage Harsh conditions, lower selectivity, difficult recoveryHigh catalyst cost

The following diagram illustrates the generally accepted catalytic cycle for rhodium-catalyzed hydroformylation, a variation of the Heck-Breslow mechanism.

Hydroformylation_Cycle cluster_main Rhodium-Catalyzed Hydroformylation Cycle A HRh(CO)(TPP)2 B Olefin Complex A->B + Olefin - TPP C Alkyl-Rh Complex B->C Hydride Migration D Acyl-Rh Complex C->D + CO E H2 Oxidative Addition D->E + H2 E->A Reductive Elimination + TPP F Aldehyde Product E->F Product Release

Caption: Catalytic cycle for low-pressure rhodium-catalyzed hydroformylation.

This protocol describes a representative batch hydroformylation of 1-heptene using a rhodium-based catalyst system.

  • Reactor Preparation: A high-pressure autoclave (e.g., a Parr reactor) equipped with a magnetic stirrer, gas inlet/outlet, and temperature control is purged thoroughly with nitrogen to ensure an inert atmosphere.

  • Catalyst Precursor Loading: The reactor is charged with the rhodium precursor (e.g., Rh(acac)(CO)₂) and the phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like toluene. The ligand-to-rhodium molar ratio is a critical parameter, often maintained high (e.g., 50:1) to ensure catalyst stability.

  • Reactant Addition: 1-heptene is added to the reactor.

  • Reaction Execution:

    • The reactor is sealed and purged again with syngas (1:1 H₂/CO).

    • The reactor is pressurized to the target pressure (e.g., 20 bar).

    • Stirring is initiated, and the reactor is heated to the desired temperature (e.g., 100 °C).

    • The reaction is monitored by observing the pressure drop from a syngas reservoir. The reaction is considered complete when gas uptake ceases.

  • Product Recovery:

    • The reactor is cooled to room temperature and carefully depressurized.

    • The liquid product mixture is collected. The primary products will be n-octanal and 2-methylheptanal.

    • The product can be analyzed via Gas Chromatography (GC) to determine conversion and selectivity.

Stage 2: Oxidation of Isooctanals to this compound

The second core step is the selective oxidation of the C8 aldehyde mixture from the hydroformylation stage into the corresponding carboxylic acid.

Chemical Reaction: C₇H₁₅CHO + ½ O₂ → C₇H₁₅COOH

This step is typically achieved through liquid-phase air or oxygen oxidation. The reaction is often performed without a catalyst, as aldehydes are readily oxidized. However, sometimes salts of metals like manganese or cobalt are used in small quantities to accelerate the reaction.

  • Process & Causality: The oxidation is highly exothermic and requires careful temperature control (typically 40-80 °C) to prevent unwanted side reactions, such as aldol condensations, which can lead to heavier by-products and reduce the yield. The reaction is run until a high conversion of the aldehyde is achieved, which is monitored by measuring the acid number of the reaction mixture.

Oxidation_Process start Isooctanal (C₇H₁₅CHO) process Oxidation Step|+ ½ O₂ (Air) |T = 40-80 °C start->process end This compound (C₇H₁₅COOH) process->end

Caption: Simplified workflow for the oxidation of isooctanal to this compound.

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, a gas sparging tube, a condenser, and a thermometer is charged with the isooctanal mixture obtained from the hydroformylation step.

  • Reaction Initiation: The aldehyde is heated to the target temperature (e.g., 60 °C) with vigorous stirring.

  • Oxidant Introduction: Air or pure oxygen is bubbled through the liquid via the sparging tube at a controlled flow rate. The reaction is exothermic, and cooling may be required to maintain a constant temperature.

  • Monitoring: Samples are periodically taken to measure the acid number and the remaining aldehyde content (e.g., by GC or titration) to track the reaction progress.

  • Completion and Workup: Once the desired conversion is reached (typically >99%), the gas flow is stopped. The crude this compound is then ready for purification.

Purification and Quality Control

The final step in the industrial process is the purification of the crude this compound. The primary method used is fractional distillation under reduced pressure.

  • Distillation: This process separates the this compound from:

    • Lighter components: Unreacted aldehydes and lower-boiling point by-products.

    • Heavier components: Aldol condensation products and catalyst residues (if any).

  • Quality Control: The final product is analyzed to ensure it meets commercial specifications. Key parameters include:

    • Purity: Typically >99.5%, determined by GC.

    • Acid Number: A measure of the free carboxylic acid content.

    • Color: Measured on the APHA/Pt-Co scale.

    • Water Content: Determined by Karl Fischer titration.

References

  • Title: Oxo Process Source: Wikipedia URL:[Link]
  • Title: Industrial-scale production and applications of oxo-alcohols Source: ResearchG
  • Title: Rhodium-Catalyzed Hydroformylation Source: Organic Chemistry Portal URL:[Link]
  • Title: Homogeneous Catalysis: Understanding the Art Source: Wiley Online Library URL:[Link]
  • Title: 2-Ethylhexanoic Acid Source: Wikipedia URL:[Link]
  • Title: Production of Carboxylic Acids by Oxidation of Aldehydes Source: Google Patents URL

An In-depth Technical Guide to the Molecular Structure and Isomers of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of isooctanoic acid, focusing on its molecular structure, the nuanced differences between its primary isomers, and its applications, particularly within the realms of research and drug development. Commercially available this compound is typically a mixture of branched-chain carboxylic acids, and understanding the specific properties of each isomer is paramount for its effective application. This document offers a detailed comparative analysis of the physicochemical properties of key isomers, outlines a robust analytical methodology for their separation and quantification, and discusses their relevance in pharmaceutical sciences.

Introduction: Deconstructing "this compound"

The term "this compound" can be ambiguous as it often refers to a mixture of structural isomers of octanoic acid (C8H16O2) or nonanoic acid (C9H18O2), depending on the industrial production route. The branching of the carbon chain imparts unique properties that distinguish these compounds from their straight-chain counterpart, n-octanoic acid. These characteristics, including lower melting points, altered solubility, and different metabolic pathways, are of significant interest to researchers and drug development professionals.[1]

The primary industrial production of this compound involves the hydroformylation (oxo process) of diisobutylene, followed by oxidation. This process typically yields a mixture of isomers, with 3,5,5-trimethylhexanoic acid often being a significant component. This guide will focus on the most prevalent and well-characterized isomers to provide a clear and practical understanding for scientific applications.

The Prominent Isomers of Octanoic and Nonanoic Acid

The structural diversity of this compound isomers is vast. However, a few key isomers are more commonly encountered in commercial products and research applications. Understanding their precise molecular structure and IUPAC nomenclature is crucial for accurate scientific communication and application.

Key Isomers and Their Structures

Here we detail the structures of three significant isomers often associated with the term "this compound":

  • 6-Methylheptanoic Acid (C8H16O2): A branched-chain octanoic acid with a methyl group at the 6th carbon position.[2][3][4]

  • 3,5-Dimethylhexanoic Acid (C8H16O2): A doubly branched octanoic acid with methyl groups at the 3rd and 5th carbon positions.[5][6]

  • 3,5,5-Trimethylhexanoic Acid (C9H18O2): A triply branched nonanoic acid, and a major component of many commercial this compound mixtures.[7][8][9][10]

The molecular structures of these key isomers are depicted below:

Caption: Molecular structures of key this compound isomers.

Comparative Physicochemical Properties

The seemingly subtle differences in the branching of the carbon chain lead to significant variations in the physicochemical properties of these isomers. These properties are critical for their application in areas such as formulation, drug delivery, and as synthetic intermediates.

Property6-Methylheptanoic Acid3,5-Dimethylhexanoic Acid3,5,5-Trimethylhexanoic Acid
CAS Number 929-10-2[3][4]60308-87-4[5][6]3302-10-1[9][10]
Molecular Formula C8H16O2[2][4]C8H16O2[5][6]C9H18O2[9]
Molecular Weight ( g/mol ) 144.21[2][3]144.21158.24
Appearance Colorless liquid[2]-Colorless liquid
Boiling Point (°C) 234.6 (at 760 mmHg)[3]-253.4 (at 760 mmHg)
Density (g/cm³) 0.926[3]-0.919
Solubility in Water Slightly soluble[2][3]-Sparingly soluble
LogP 2.72-3.25

Analytical Methodology: HPLC Analysis of this compound Isomers

The accurate quantification and separation of this compound isomers are essential for quality control and research purposes. Due to their lack of a strong chromophore, direct detection by HPLC with UV-Vis is challenging. Therefore, a pre-column derivatization step is often employed to introduce a UV-active moiety.[11]

Experimental Protocol: Derivatization and HPLC Analysis

This protocol outlines a general method for the analysis of carboxylic acids, adaptable for this compound isomers, using 4-bromomethylbiphenyl as a derivatizing agent for enhanced UV detection.[11]

Materials:

  • This compound isomer standards or sample

  • 4-Bromomethylbiphenyl

  • Acetonitrile (HPLC grade, anhydrous)

  • Anhydrous potassium carbonate

  • 18-crown-6

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water (HPLC grade)

Procedure:

  • Sample Preparation and Derivatization:

    • To a dried sample or standard in a reaction vial, add 200 µL of a 5 mg/mL solution of 4-bromomethylbiphenyl in acetonitrile.[11]

    • Add approximately 10 mg of anhydrous potassium carbonate and a catalytic amount of 18-crown-6 (around 1 mg).[11]

    • Seal the vial and vortex for 30 seconds.

    • Heat the mixture at 70-80°C for 60 minutes.

    • Cool the vial to room temperature and centrifuge to pellet the potassium carbonate.

    • Transfer the supernatant to an HPLC vial for analysis.[11]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be starting at 70% A, increasing to 100% A over 20 minutes.[11]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

HPLC_Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis Sample Dried this compound Sample/Standard Reagents Add Derivatizing Agent, Base, and Catalyst Sample->Reagents Heat Heat at 70-80°C for 60 min Reagents->Heat Centrifuge Cool and Centrifuge Heat->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Analyze Data Analysis and Quantification Detect->Analyze

Caption: Experimental workflow for the HPLC analysis of this compound isomers.

Relevance and Applications in Drug Development

Branched-chain fatty acids (BCFAs) and their derivatives are gaining increasing attention in the pharmaceutical industry for their diverse roles and applications.

  • Synthetic Intermediates: Isooctanoic acids are valuable intermediates in the synthesis of more complex pharmacologically active molecules. Their branched structure can influence the lipophilicity and metabolic stability of the final drug product.[2] For instance, this compound is a raw material for producing certain types of penicillin.[12]

  • Drug Delivery and Formulation: The ester derivatives of this compound can be used as excipients in drug formulations. Their properties as emollients and plasticizers can be leveraged in topical and transdermal drug delivery systems. Furthermore, the lipophilic nature of these acids can be exploited in the design of lipid-based drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

  • Biological Activity: BCFAs are naturally present in biological systems and are involved in various metabolic pathways.[13][14] Research is ongoing to understand how synthetic BCFAs like this compound isomers might interact with these pathways, potentially leading to the development of new therapeutic agents. Their role in modulating cell membrane fluidity is also an area of active investigation.[13][14]

Conclusion

A thorough understanding of the molecular structures and distinct properties of this compound isomers is imperative for their effective utilization in scientific research and drug development. The ambiguity of the common name "this compound" necessitates a precise, isomer-specific approach in both experimental design and data interpretation. The analytical methods outlined in this guide provide a framework for the accurate characterization of these compounds, while the discussion of their pharmaceutical applications highlights their potential as versatile tools in the development of new medicines. As research into the biological roles of branched-chain fatty acids continues to expand, the importance of well-characterized isomers of this compound is set to grow.

References

  • 6-Methylheptanoic acid. (2024). ChemBK. [Link]
  • 3,5,5-TRIMETHYLHEXANOIC ACID.
  • 6-METHYLHEPTANOIC ACID CAS 929-10-2 Manufacturers, Suppliers, Factory. (n.d.). Global Chemmade. [Link]
  • Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1). (n.d.). Cheméo. [Link]
  • 3,5-Dimethylhexanoic acid | C8H16O2 | CID 12830075. (n.d.). PubChem. [Link]
  • 3,5-dimethylhexanoic acid. (n.d.). NIST WebBook. [Link]
  • This compound CAS 25103-52-0. (n.d.). Shandong Look Chemical. [Link]
  • This compound. (n.d.).
  • Caprylic acid. (n.d.). In Wikipedia. [Link]
  • Branched-chain fatty acids role in health and nutrition. (n.d.). Dellait. [Link]
  • Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. (2020). PMC - PubMed Central. [Link]

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A Technical Guide to the Spectroscopic Characterization of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Defining "Isooctanoic Acid"

In the landscape of chemical research and development, precision in molecular identification is paramount. "this compound" is a common name that can refer to any branched-chain isomer of octanoic acid (C8H16O2). For the purposes of this in-depth guide, we will focus on the most frequently encountered and commercially significant isomer: 6-methylheptanoic acid . The structural elucidation of this molecule is a critical step in quality control, synthesis verification, and metabolic studies.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into not just the data itself, but the causality behind the experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to analysis.

Molecular Structure and Spectroscopic Overview

6-methylheptanoic acid is a medium-chain fatty acid characterized by a seven-carbon chain with a methyl group at the 6th position and a terminal carboxylic acid functional group.[1] Its molecular weight is 144.21 g/mol .[2] Understanding this structure is key to predicting and interpreting its spectroscopic signatures.

Each spectroscopic technique provides a unique piece of the structural puzzle:

  • NMR Spectroscopy reveals the carbon-hydrogen framework, detailing the connectivity and chemical environment of each atom.

  • IR Spectroscopy identifies the functional groups present, primarily the characteristic carboxylic acid moiety.

  • Mass Spectrometry determines the molecular weight and provides clues to the structure through fragmentation analysis.

Caption: Structure of 6-methylheptanoic acid with carbon numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the molecular skeleton.

¹H NMR Spectroscopy: Mapping the Protons

Expertise & Experience: In ¹H NMR, the chemical shift (δ) of a proton is dictated by its electronic environment. The presence of the electronegative oxygen atoms in the carboxylic acid group causes significant "deshielding" of nearby protons, shifting their signals downfield. The splitting pattern (multiplicity) of a signal, governed by the n+1 rule, reveals the number of neighboring protons, allowing for reconstruction of the carbon chain.

Predicted ¹H NMR Data for 6-Methylheptanoic Acid

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~10-12Singlet (broad)1H
H-2 (-CH₂-COOH)~2.2-2.4Triplet2H
H-7, H-8 (-CH(CH₃)₂)~0.8-0.9Doublet6H
H-6 (-CH(CH₃)₂)~1.5-1.6Multiplet1H
H-3, H-4, H-5 (-CH₂-)~1.2-1.7Multiplet6H

Trustworthiness through Interpretation:

  • The most downfield signal, typically a broad singlet around 12 ppm, is highly characteristic of the acidic carboxylic proton.[3][4] Its broadness is a result of hydrogen bonding and chemical exchange.

  • The protons on the carbon alpha to the carbonyl group (H-2) are deshielded and appear as a triplet around 2.2-2.4 ppm, split by the two protons on C-3.[5]

  • The two methyl groups at the end of the chain (C-7 and C-8) are chemically equivalent and appear as a single, strong doublet signal integrating to 6 protons, due to splitting by the single proton on C-6.

  • The remaining methylene (H-3, H-4, H-5) and methine (H-6) protons overlap in the aliphatic region (~1.2-1.7 ppm), creating a complex multiplet.

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a count of the unique carbon environments in a molecule. The chemical shift of a carbon is also influenced by its electronic environment, with the carbonyl carbon of the carboxylic acid being the most deshielded and appearing furthest downfield.

Predicted ¹³C NMR Data for 6-Methylheptanoic Acid

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-COOH)~175-185
C-2~34-36
C-3~24-26
C-4~28-30
C-5~38-40
C-6~27-29
C-7, C-8~22-24

Trustworthiness through Interpretation:

  • The carbonyl carbon (C-1) signal is found significantly downfield, in the 175-185 ppm range, which is characteristic of carboxylic acids.[5][6]

  • Due to the molecule's asymmetry, seven distinct signals are expected in the ¹³C NMR spectrum (the two terminal methyl carbons, C-7 and C-8, are equivalent).

  • The chemical shifts of the aliphatic carbons (C-2 to C-8) are predicted based on standard values for alkanes, with adjustments for proximity to the electron-withdrawing carboxyl group.[7]

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard pulse sequence is used. Typically, 16 to 64 scans are acquired and averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are required. A proton-decoupled experiment is typically run, which collapses C-H coupling and simplifies the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed using a Fourier transform to generate the frequency-domain spectrum. Phasing, baseline correction, and integration are then performed.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying functional groups. Molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds (stretching, bending). The carboxylic acid group has two highly characteristic and easily identifiable absorption bands.

Characteristic IR Absorptions for 6-Methylheptanoic Acid

Vibrational ModeFrequency Range (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 3300Very broad, strong
C-H Stretch (Aliphatic)2850 - 2960Strong, sharp peaks
C=O Stretch (Carboxylic Acid)1700 - 1725Very strong, sharp
C-O Stretch1210 - 1320Strong

Trustworthiness through Interpretation:

  • The "Hairy Beard": The most telling feature of a carboxylic acid is the extremely broad O-H stretching band from 2500-3300 cm⁻¹.[3][8] This broadening is due to extensive hydrogen bonding, which creates a continuum of bond strengths. This feature often overlaps with the C-H stretching peaks.[8]

  • Carbonyl Peak: A very strong, sharp absorption appears around 1710 cm⁻¹ corresponding to the C=O stretch of the hydrogen-bonded (dimeric) acid.[3] If the acid were a non-hydrogen-bonded monomer (e.g., in a very dilute solution in a nonpolar solvent), this peak would shift to a higher frequency (~1760 cm⁻¹).[8]

  • Aliphatic C-H Stretches: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) confirm the presence of the alkane chain.[9]

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a single drop of the liquid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample (typically 16-32 scans are co-added) over the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern upon ionization. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion (M⁺•) and various fragment ions. The pattern of these fragments serves as a molecular fingerprint.

Predicted Mass Spectrometry Data (EI) for 6-Methylheptanoic Acid

m/z ValueProposed FragmentComments
144[M]⁺•Molecular Ion
129[M - CH₃]⁺Loss of a methyl group
101[M - C₃H₇]⁺Loss of an isopropyl group (α-cleavage)
87[M - C₄H₉]⁺Cleavage at C4-C5
73[C₃H₅O₂]⁺Fragment from McLafferty rearrangement
60[C₂H₄O₂]⁺•McLafferty rearrangement product (acetic acid ion)
43[C₃H₇]⁺Isopropyl cation

Trustworthiness through Fragmentation Analysis:

  • Molecular Ion: The peak at m/z 144 corresponds to the intact molecular ion, confirming the molecular formula C8H16O2.[10] This peak may be weak or absent in some branched acids.

  • Alpha-Cleavage: Cleavage of the bond between C-5 and C-6 is favorable, leading to the loss of an isopropyl radical (•C₃H₇) to give a fragment at m/z 101. The isopropyl cation itself can be observed at m/z 43.

  • McLafferty Rearrangement: A hallmark of carbonyl compounds with a γ-hydrogen is the McLafferty rearrangement. In 6-methylheptanoic acid, a hydrogen atom from C-4 can be transferred to the carbonyl oxygen, followed by cleavage of the C-2–C-3 bond. This would produce a neutral butene fragment and a charged enol fragment at m/z 74 (not typically a major peak for this specific structure). A more prominent McLafferty-type rearrangement for carboxylic acids often results in a characteristic peak at m/z 60 , corresponding to the acetic acid radical cation.[6]

cluster_0 Ionization & Fragmentation A 6-Methylheptanoic Acid (M=144) B Molecular Ion [M]⁺• m/z = 144 A->B EI C Loss of •CH₃ [M-15]⁺ m/z = 129 B->C D Loss of •C₃H₇ (α-cleavage) [M-43]⁺ m/z = 101 B->D E McLafferty Rearrangement [C₂H₄O₂]⁺• m/z = 60 B->E

Caption: Key fragmentation pathways for 6-methylheptanoic acid in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or hexane.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound travels through a capillary column (e.g., DB-5ms), separating it from any impurities based on its boiling point and interaction with the column's stationary phase.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is ionized by electron impact (typically at 70 eV).

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion: A Self-Validating Synthesis of Data

No single spectroscopic technique provides a complete structural picture. The true power of these methods lies in their combined application. The IR spectrum confirms the presence of a carboxylic acid. The mass spectrum provides the molecular weight and key fragmentation clues consistent with a C8 branched acid. Finally, the ¹H and ¹³C NMR spectra provide the definitive, high-resolution map of the carbon-hydrogen framework, allowing for the unambiguous assignment of the structure as 6-methylheptanoic acid. This integrated approach forms a self-validating system, ensuring the highest degree of confidence in the analytical result.

References

  • National Institute of Standards and Technology. (n.d.). Octanoic acid. NIST Chemistry WebBook.
  • FooDB. (2010). Showing Compound 6-Methylheptanoic acid (FDB008216).
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.
  • precisionFDA. (n.d.). This compound.
  • Chemistry LibreTexts. (2019). 19.4 Spectroscopic Properties of Carboxylic Acids.
  • Kappes, K., Frandsen, B. N., & Vaida, V. (2022). Infrared spectroscopy of 2-oxo-octanoic acid in multiple phases. Physical Chemistry Chemical Physics, 24(11), 6757–6768. [Link]
  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Shepler, B. (2019). Spectroscopy of carboxylic acids and their derivatives. YouTube.
  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

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Solubility of isooctanoic acid in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Isooctanoic Acid in Organic Solvents

Introduction: Understanding this compound

This compound, a carboxylic acid with the chemical formula C8H16O2, is a colorless liquid characterized by a faint odor.[1] It consists of a C8 carbon chain, which provides a significant nonpolar character, and a terminal carboxyl group (-COOH), which imparts polarity and the capacity for hydrogen bonding. This amphiphilic nature is central to its utility and solubility characteristics. Industrially, this compound serves as a critical precursor and building block in a multitude of applications, from the synthesis of metal salts used as drying agents in paints and coatings to the production of esters for plasticizers and cosmetics.[2][3] In the pharmaceutical sector, it is used as a salifying reagent in drug synthesis and is explored in lipid-based drug delivery systems.[2][4] For researchers and formulation scientists, a comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance.

The Theoretical Framework of Solubility

The dissolution of a solute in a solvent is governed by a combination of intermolecular forces and thermodynamic principles. The adage "like dissolves like" serves as a useful heuristic, but a deeper understanding requires examining the specific interactions at a molecular level.[5]

Intermolecular Forces at Play

The solubility of this compound is dictated by the interplay of three primary intermolecular forces (IMFs):[6][7][8]

  • London Dispersion Forces (LDF): These are weak, transient attractions arising from temporary fluctuations in electron density. The long, eight-carbon alkyl chain of this compound creates a large surface area, leading to significant LDF. These forces are the primary driver for its solubility in nonpolar solvents like hexane and toluene.[8]

  • Dipole-Dipole Forces: The polar carboxyl group (-COOH) creates a permanent molecular dipole. This allows this compound to interact favorably with other polar molecules, such as ketones (e.g., acetone) and chlorinated solvents (e.g., dichloromethane).[7][9]

  • Hydrogen Bonding: This is the strongest type of IMF and a critical factor in the solubility of this compound.[7] The carboxyl group can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the carbonyl oxygen). This enables strong interactions with protic solvents like alcohols (e.g., ethanol, methanol).[10]

Thermodynamics of Dissolution

The process of dissolution can be broken down into three energetic steps:[11][12]

  • Overcoming Solute-Solute Interactions: Energy is required to break the hydrogen bonds and van der Waals forces holding this compound molecules together. (Endothermic, ΔH1 > 0)

  • Overcoming Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent. (Endothermic, ΔH2 > 0)

  • Forming Solute-Solvent Interactions: Energy is released when new IMFs are formed between this compound and the solvent molecules. (Exothermic, ΔH3 < 0)

A substance dissolves readily when the energy released in step 3 is comparable to, or greater than, the energy required for steps 1 and 2, leading to a favorable overall enthalpy of solution (ΔH_soln).[11] The process is also driven by an increase in entropy (disorder) as the solute disperses into the solvent.[12]

Solubility Profile of this compound

This compound is sparingly soluble in water due to its large, hydrophobic alkyl chain, which disrupts the strong hydrogen-bonding network of water.[1][10] However, it exhibits good to excellent solubility in a wide range of organic solvents. The following table summarizes its qualitative solubility based on the principles of intermolecular interactions.

Solvent ClassExample SolventsPredominant Solute-Solvent InteractionExpected SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-Dipole, LDFHigh / MiscibleThe solvent's hydroxyl group readily forms strong hydrogen bonds with the carboxylic acid head of this compound.[10]
Polar Aprotic Acetone, Ethyl AcetateDipole-Dipole, LDFSolubleThe polar nature of the solvent interacts favorably with the carboxyl group, while LDFs interact with the alkyl chain.
Nonpolar Hexane, TolueneLondon Dispersion Forces (LDF)SolubleThe dominant interaction is between the nonpolar solvent and the long, nonpolar alkyl chain of this compound.
Halogenated Dichloromethane, ChloroformDipole-Dipole, LDFSolubleThese solvents have a moderate polarity that can interact with the carboxyl group, and they are effective at solvating the alkyl chain.

A Practical Guide to Experimental Solubility Determination

To obtain quantitative solubility data, a robust experimental protocol is essential. The following describes a common static equilibrium method for determining the solubility of a liquid solute like this compound in an organic solvent. This protocol is designed to be a self-validating system.

Step-by-Step Experimental Protocol
  • Preparation:

    • Select a series of sealable glass vials (e.g., 20 mL scintillation vials with PTFE-lined caps).

    • Ensure all glassware is scrupulously clean and dry to prevent contamination.

    • Precisely prepare a standardized titrant solution, such as 0.1 M sodium hydroxide (NaOH) in a suitable solvent (e.g., ethanol), and determine its exact concentration.

  • Sample Setup:

    • Add a precise volume (e.g., 10.0 mL) of the chosen organic solvent to each of at least three vials. This allows for triplicate measurements to ensure reproducibility.

    • Add an excess amount of this compound to each vial (e.g., 2-3 mL). The presence of a separate, undissolved phase of this compound is critical to ensure the solvent becomes fully saturated.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in a constant-temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Temperature control is crucial as solubility is highly temperature-dependent.[13]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time required to achieve a stable concentration.

  • Phase Separation:

    • Remove the vials from the shaker bath and place them in a temperature-controlled centrifuge.

    • Centrifuge the samples at a moderate speed to accelerate the separation of the undissolved this compound from the saturated solvent phase. Alternatively, allow the vials to stand undisturbed at a constant temperature until the excess solute has fully settled.

  • Sampling:

    • Carefully open a vial, taking care not to disturb the separated layers.

    • Using a volumetric pipette, withdraw a precise aliquot (e.g., 1.00 mL) from the clear, supernatant (solvent) phase.

  • Quantification (Titration Method):

    • Dispense the aliquot into a clean Erlenmeyer flask.

    • Add a few drops of a suitable indicator, such as phenolphthalein.

    • Titrate the sample with the standardized NaOH solution until the endpoint is reached (a persistent faint pink color).

    • Record the volume of titrant used. Repeat for all samples.

  • Calculation:

    • Calculate the moles of NaOH used (Molarity × Volume).

    • Since the reaction is 1:1, the moles of NaOH equal the moles of this compound in the aliquot.

    • Calculate the concentration of this compound in the solvent (moles / volume of aliquot). This is typically expressed in mol/L or g/100 mL.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation & Sampling cluster_quantify 4. Quantification prep_vials Prepare Clean Vials prep_solvent Measure Solvent prep_vials->prep_solvent add_solute Add Excess this compound prep_solvent->add_solute seal_shake Seal & Agitate at Constant Temperature add_solute->seal_shake centrifuge Centrifuge to Separate Phases seal_shake->centrifuge sample Withdraw Aliquot of Saturated Solvent centrifuge->sample titrate Titrate with Standardized Base sample->titrate calculate Calculate Solubility titrate->calculate

Caption: Workflow for determining the solubility of this compound.

Relevance in Pharmaceutical and Industrial Applications

A thorough understanding of this compound's solubility is not merely an academic exercise; it is a critical parameter that directly impacts its industrial and pharmaceutical applications.

  • Pharmaceutical Formulation: More than 40% of new chemical entities (NCEs) exhibit poor aqueous solubility, a major hurdle for bioavailability.[14] Lipid-based formulations are a key strategy to overcome this challenge.[4] this compound, as a fatty acid, can be used in these formulations to dissolve a poorly soluble active pharmaceutical ingredient (API), enhancing its absorption in the gastrointestinal tract.[4][15] Knowledge of the API's solubility in fatty acids like this compound is crucial for designing effective self-emulsifying drug delivery systems (SEDDS) or other lipid-based carriers.[4]

  • Industrial Synthesis: this compound is a reactant in numerous large-scale chemical syntheses.[2][3] For example, in the production of metal isooctanoates (paint driers), the reaction is often carried out in a nonpolar organic solvent. The choice of solvent depends on the mutual solubility of this compound and the metal salt reactant to ensure efficient reaction kinetics and ease of product separation.

G cluster_pharma Pharmaceutical Development cluster_industrial Industrial Chemistry Solubility Solubility Profile of This compound Formulation Lipid-Based Formulation Design Solubility->Formulation Solvent Reaction Solvent Selection Solubility->Solvent Bioavailability Enhanced Bioavailability of Poorly Soluble APIs Formulation->Bioavailability Kinetics Optimized Reaction Kinetics & Product Yield Solvent->Kinetics

Caption: Impact of this compound solubility on key applications.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

  • Hazards: It may cause skin and eye irritation.[1] Ingestion can lead to gastrointestinal discomfort.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling.[16] Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

Conclusion

The solubility of this compound in organic solvents is a direct consequence of its molecular structure—a balance between a nonpolar alkyl chain and a polar, hydrogen-bonding carboxyl group. This behavior makes it highly soluble in a broad range of common organic solvents, from nonpolar hydrocarbons to polar alcohols. This property is not only fundamental to its chemical nature but is also the cornerstone of its utility in diverse fields, particularly in the design of advanced pharmaceutical formulations and the optimization of industrial chemical synthesis. A predictive understanding of its solubility, backed by precise experimental determination, is an essential tool for any scientist or researcher working with this versatile chemical.

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An In-depth Technical Guide to the Thermodynamic Properties of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isooctanoic acid, a branched-chain C8 carboxylic acid predominantly composed of 3,5,5-trimethylhexanoic acid, is a critical component in numerous industrial and pharmaceutical applications, from high-performance synthetic lubricants to precursors for antibiotics like carbenicillin.[1][2] A thorough understanding of its thermodynamic properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting the behavior of formulations. This technical guide provides a comprehensive overview of the known thermodynamic data for this compound, details authoritative experimental protocols for the determination of unmeasured core properties, and presents robust estimation methodologies based on established thermochemical principles. This document is intended for researchers, chemical engineers, and drug development professionals who require a deep and practical understanding of this compound's energetic landscape.

Introduction: The Significance of Thermodynamic Data

The branched structure of this compound confers unique properties such as high thermal and oxidative stability compared to its linear isomers.[3] These characteristics are invaluable in applications like synthetic engine oils and metalworking fluids, where the material must withstand extreme temperatures and pressures.[3] In the pharmaceutical industry, its use as a reagent necessitates precise control over reaction enthalpies for safe and efficient synthesis.[1]

Thermodynamic properties serve as the foundation for this control:

  • Enthalpy of Formation (ΔfH°) : Dictates the energy content of the molecule and is essential for calculating the heat of reaction (ΔHrxn) for any chemical transformation it undergoes.

  • Heat Capacity (Cp) : Defines the amount of energy required to change the temperature of the substance, a critical parameter for heat exchanger design and thermal runaway analysis.

  • Entropy (S°) and Gibbs Free Energy (G°) : Determine the spontaneity and equilibrium position of reactions.

  • Phase Change Enthalpies (ΔvapH, ΔfusH) : Govern the energy requirements for distillation, crystallization, and melting processes.

This guide consolidates available experimental data and provides the scientific framework for determining or estimating key properties where published data is absent.

Physicochemical and Known Thermodynamic Properties

Commercial this compound is a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the principal component (typically ~90%).[3] Therefore, the properties of this specific isomer are considered representative. While core thermochemical data such as the enthalpy of formation have not been experimentally published, several key physical and thermodynamic properties have been well-characterized.

A summary of these properties is presented in Table 1. Notably, critically evaluated data for liquid heat capacity and enthalpy of vaporization as a function of temperature are available from the NIST Thermodynamics Research Center (TRC) Web Thermo Tables (WTT), providing a high degree of confidence for these parameters.[1]

Table 1: Physicochemical and Reported Thermodynamic Properties of this compound (3,5,5-Trimethylhexanoic Acid)

PropertyValueSource(s)
IUPAC Name 3,5,5-trimethylhexanoic acid[4]
CAS Number 3302-10-1[4]
Molecular Formula C₉H₁₈O₂[4]
Molecular Weight 158.24 g/mol [4]
Boiling Point 253.4 °C at 760 mmHg[3]
Melting Point ~ -70 °C[1][5]
Density (20 °C) 0.919 g/cm³[3]
Vapor Pressure (25 °C) 0.0057 mmHg (0.76 Pa)[3]
Enthalpy of Vaporization (ΔvapH) 54.04 kJ/mol[3]
Liquid Heat Capacity (Cp,liq at 298.15 K) 335.7 J/(mol·K) (Calculated from NIST WTT data)[1]

Determination of Core Thermodynamic Properties

A literature review reveals a gap in experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and enthalpy of fusion (ΔfusH). This section provides both the established experimental methodologies for their determination and a robust computational estimation using the Benson Group Additivity method.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the most critical missing parameter. It is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is most accurately determined by measuring the enthalpy of combustion (ΔcH°) via bomb calorimetry and then applying Hess's Law.

This protocol describes the determination of the enthalpy of combustion for liquid this compound, from which the enthalpy of formation can be derived. The system's validity is ensured by first calibrating the calorimeter with a standard substance of known combustion energy, such as benzoic acid.[6]

Workflow: Bomb Calorimetry for ΔfH° Determination

cluster_prep Sample Preparation cluster_bomb Bomb Assembly & Pressurization cluster_cal Calorimetry Measurement cluster_calc Calculation prep1 1. Weigh ~0.8-1.0 g of This compound in a crucible prep2 2. Measure a 10 cm Fe fuse wire prep1->prep2 prep3 3. Attach fuse wire to electrodes, touching the sample prep2->prep3 bomb1 4. Add 1 mL deionized water to the bomb prep3->bomb1 bomb2 5. Seal the bomb head hand-tight bomb1->bomb2 bomb3 6. Pressurize with O₂ to 25-30 atm bomb2->bomb3 cal1 7. Submerge bomb in known volume of water in calorimeter bomb3->cal1 cal2 8. Monitor temperature until stable (Initial Temp, Ti) cal1->cal2 cal3 9. Ignite the sample cal2->cal3 cal4 10. Record temperature until a new maximum is reached (Final Temp, Tf) cal3->cal4 calc1 11. Calculate Gross Heat (Q_total) Q_total = C_cal * (Tf - Ti) cal4->calc1 calc2 12. Correct for fuse wire combustion and nitric acid formation calc1->calc2 calc3 13. Calculate ΔUc° (kJ/mol) calc2->calc3 calc4 14. Convert to ΔHc° ΔHc° = ΔUc° + Δn_gas * RT calc3->calc4 calc5 15. Apply Hess's Law to find ΔfH° calc4->calc5

Caption: Workflow for determining ΔfH° using bomb calorimetry.

Step-by-Step Methodology:

  • Calibration: Accurately weigh a pellet of benzoic acid (~1 g) and determine the heat capacity of the calorimeter (Ccal) by combusting it and measuring the temperature rise. Ccal = (Qbenzoic_acid + Qwire) / ΔT.

  • Sample Preparation: Accurately weigh approximately 0.8-1.0 g of this compound into a crucible. Measure and weigh a 10 cm length of iron fuse wire.

  • Assembly: Secure the fuse wire between the electrodes of the bomb head, ensuring it makes contact with the liquid sample. Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any water formed by combustion is in the liquid state.

  • Pressurization: Seal the bomb and slowly charge it with high-purity oxygen to a pressure of 25-30 atm.[6]

  • Measurement: Submerge the sealed bomb in a known mass of water in the calorimeter bucket. Allow the system to reach thermal equilibrium and record the initial temperature (Ti) for several minutes. Ignite the sample. Record the temperature rise until a stable maximum temperature (Tf) is achieved.

  • Analysis: After releasing the pressure, collect the interior washings of the bomb and titrate with a standard NaOH solution to quantify the amount of nitric acid formed (a byproduct from residual N₂ in the bomb).

  • Calculation:

    • Calculate the total heat released: Qtotal = Ccal * (Tf - Ti).

    • Correct for the heat released by the combustion of the iron fuse wire (ΔHcomb ≈ -6.68 kJ/g) and the formation of nitric acid (ΔfH° ≈ -59.8 kJ/mol).

    • The corrected heat corresponds to the change in internal energy at constant volume (ΔUc°).

    • Convert to the standard enthalpy of combustion (ΔHc°) using the equation: ΔHc° = ΔUc° + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction: C₉H₁₈O₂(l) + 13 O₂(g) → 9 CO₂(g) + 9 H₂O(l) Δn_gas = 9 - 13 = -4

    • Finally, use Hess's Law to calculate the standard enthalpy of formation (ΔfH°) of this compound using the known ΔfH° values for CO₂(g) (-393.5 kJ/mol) and H₂O(l) (-285.8 kJ/mol). ΔfH°(C₉H₁₈O₂) = [9 * ΔfH°(CO₂) + 9 * ΔfH°(H₂O)] - ΔHc°(C₉H₁₈O₂)

In the absence of experimental data, the Benson Group Additivity method provides a reliable estimate for the ideal gas enthalpy of formation.[7] This method posits that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent polyvalent atomic groups.

Workflow: Benson Group Additivity for ΔfH°(g) Estimation

start Identify Molecular Structure: 3,5,5-trimethylhexanoic acid dissect 1. Dissect molecule into Benson groups start->dissect groups C-(C)(H)₃ C-(C)₃(H) C-(C)₂(H)₂ C-(C)₄ CO-(C)(O) dissect->groups lookup 2. Find Group Additivity Values (GAVs) for ΔfH°(g) from literature groups->lookup sum 3. Sum GAVs for all groups in the molecule lookup->sum result Estimated ΔfH°(g, 298.15 K) sum->result

Caption: Logical workflow for estimating ideal gas ΔfH° using Benson's method.

Group Decomposition and Calculation: The 3,5,5-trimethylhexanoic acid molecule is broken down into the following Benson groups, with their corresponding ΔfH°(g) values at 298 K taken from the comprehensive review by N. Cohen.[3]

Table 2: Benson Group Additivity Calculation for ΔfH°(g) of 3,5,5-Trimethylhexanoic Acid

Group CountBenson GroupDescriptionGroup Value (kJ/mol)[3]Total Contribution (kJ/mol)
3C-(C)(H)₃Methyl group-42.76-128.28
2C-(C)₂(H)₂Methylene group-20.71-41.42
1C-(C)₃(H)Tertiary carbon-6.57-6.57
1C-(C)₄Quaternary carbon1.881.88
1CO-(C)(O)Carbonyl in a carboxylic acid-136.40-136.40
1O-(CO)(H)Hydroxyl in a carboxylic acid-239.32-239.32
Total -550.11

Note: The value for C-(C)₃(H) is from a different source but is consistent with Benson's methodology.[8]

Based on this analysis, the estimated ideal gas standard enthalpy of formation (ΔfH°(g)) for 3,5,5-trimethylhexanoic acid at 298.15 K is approximately -550.1 kJ/mol. This value serves as a robust estimate for process modeling and reaction energy calculations until experimental data becomes available.

Heat Capacity (Cp) and Standard Molar Entropy (S°)

Heat capacity is a measure of a substance's ability to absorb heat energy. The standard molar entropy is an absolute measure of the disorder of a substance at a standard state.

As mentioned, critically evaluated data for the heat capacity of liquid this compound at saturation pressure, Cp,sat, is available from the NIST TRC WTT database.[1] At moderate pressures far from the critical point, this is an excellent approximation of the liquid heat capacity at constant pressure, Cp,liq. The data is presented in Table 3.

Table 3: Critically Evaluated Liquid Heat Capacity (Cp,sat) of this compound

Temperature (K)Cp,sat (J/(mol·K))[1]
280.00326.6
290.00331.3
298.15 335.7
300.00336.5
320.00346.9
340.00358.1
360.00370.0

The standard molar entropy (S°) is determined by measuring the heat capacity (Cp) from near absolute zero (0 K) up to the standard temperature (298.15 K) and integrating. This process also captures the entropies of any phase transitions.

  • Low-Temperature Calorimetry: Using an adiabatic or a specially equipped Differential Scanning Calorimeter (DSC), measure the heat capacity (Cp) of a solid sample of this compound from ~5 K to its melting point.

  • Enthalpy of Fusion: During the heating scan, the instrument will measure the enthalpy of fusion (ΔfusH) at the melting temperature (Tm). The entropy of fusion is calculated as ΔfusS = ΔfusH / Tm.

  • Liquid Heat Capacity: Continue measuring the liquid heat capacity (Cp,liq) from the melting point up to 298.15 K.

  • Integration: The standard molar entropy at 298.15 K is calculated by summing the integrals of (Cp/T) dT for each phase and adding the entropies of transition: S°(298.15 K) = ∫(from 0 to Tm) [Cp(solid)/T] dT + (ΔfusH / Tm) + ∫(from Tm to 298.15) [Cp(liquid)/T] dT

Enthalpy of Fusion (ΔfusH)

The enthalpy of fusion is the energy required to melt the solid substance into a liquid. There is conflicting data on the melting point of this compound, and no published value for its enthalpy of fusion.

DSC is the standard method for determining the enthalpy of phase transitions.[2]

Workflow: DSC for ΔfusH Determination

cluster_prep Sample Preparation & Calibration cluster_run Thermal Program cluster_analysis Data Analysis prep1 1. Calibrate DSC with a standard (e.g., Indium) prep2 2. Hermetically seal 5-10 mg of This compound in an aluminum pan prep1->prep2 prep3 3. Place sample pan and an empty reference pan in the DSC cell prep2->prep3 run1 4. Cool sample to well below expected melting point (e.g., -100 °C) prep3->run1 run2 5. Heat at a controlled rate (e.g., 10 °C/min) through the melt run1->run2 ana1 6. Record the heat flow vs. temperature thermogram run2->ana1 ana2 7. Integrate the area of the endothermic melting peak ana1->ana2 ana3 8. Area = Enthalpy of Fusion (ΔfusH) ana2->ana3

Caption: Workflow for determining the enthalpy of fusion using DSC.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard with a known melting point and enthalpy of fusion, such as Indium.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a hermetically sealed aluminum DSC pan.

  • Thermal Cycle: Place the sample pan and an empty reference pan into the DSC cell. Cool the sample to a temperature well below its expected melting point (e.g., -100 °C). Heat the sample at a constant rate (e.g., 10 °C/min) through the melting transition.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The software integrates the area under this peak to yield the enthalpy of fusion (ΔfusH) in J/g, which can be converted to kJ/mol using the molecular weight. The onset temperature of this peak is taken as the melting point.[2]

Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation cannot be measured directly but is calculated from the standard enthalpy of formation (ΔfH°) and the standard absolute entropies (S°) of the substance and its constituent elements.

Governing Equation: ΔfG° = ΔfH° - T * ΔfS°

Where:

  • ΔfH° is the standard enthalpy of formation (estimated as -550.1 kJ/mol for the gas phase).

  • T is the standard temperature (298.15 K).

  • ΔfS° is the standard entropy of formation, calculated as: ΔfS° = S°(C₉H₁₈O₂) - [9 * S°(C, graphite) + 9 * S°(H₂, g) + 1 * S°(O₂, g)]

The absolute entropy, S°(C₉H₁₈O₂), must be determined experimentally or estimated via methods like Benson Group Additivity to complete this calculation.

Conclusion and Recommendations

This guide has synthesized the available experimental thermodynamic data for this compound and provided a clear, actionable framework for addressing the existing data gaps. While critically evaluated data for liquid heat capacity and enthalpy of vaporization provide a solid foundation for thermal process calculations, the absence of an experimental value for the standard enthalpy of formation remains a significant limitation.

The Benson Group Additivity method provides a robust estimate for the ideal gas enthalpy of formation of -550.1 kJ/mol , which is recommended for use in modeling and simulation until experimental verification is performed. To achieve the highest level of accuracy for safety and process design, it is strongly recommended that the experimental protocols detailed herein—specifically bomb calorimetry for the enthalpy of combustion and low-temperature DSC for heat capacity and enthalpy of fusion—be conducted. Such measurements would constitute a valuable contribution to the thermochemical literature and provide definitive data for this industrially significant compound.

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  • Scribd. (n.d.). Enthalpies of Fusion and Crystallization by Differential Scanning Calorimetry.
  • Konuk, M., & Oliver, A. M. (2017). Enthalpies of Vaporization of Organic Compounds. VII. Some Carboxylic Acids. Acta Chemica Scandinavica, 21, 2612-2618.
  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 3,5,5-trimethyl- (CAS 3302-10-1).

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Branched-Chain Fatty Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Branched-chain fatty acids (BCFAs) are a unique class of lipids characterized by the presence of one or more methyl groups along their aliphatic chain.[1][2] While less common than their straight-chain counterparts, BCFAs are integral components of various biological systems, playing critical roles in membrane fluidity, cellular signaling, and host-microbe interactions.[3][4] This guide provides a detailed exploration of the fundamental chemistry, biosynthesis, and biological significance of BCFAs, tailored for researchers, scientists, and professionals in the field of drug development.

Core Concepts: Structure and Nomenclature

The defining feature of a BCFA is the presence of a methyl (-CH3) group as a branch on the carbon backbone. The position of this methyl group dictates the classification of the BCFA. The two most prevalent types are:

  • Iso-BCFAs: These possess a methyl group on the penultimate carbon atom (the second to last carbon) from the methyl end of the fatty acid chain.[5][6]

  • Anteiso-BCFAs: In this configuration, the methyl group is located on the antepenultimate carbon atom (the third to last carbon) from the methyl end.[5][6]

Beyond these primary classifications, BCFAs can also feature multiple methyl branches (multi-methyl BCFAs) or have branches at other positions along the carbon chain.[2]

The nomenclature of BCFAs follows standard fatty acid naming conventions, with the position of the methyl branch indicated by a number. For instance, 14-methylpentadecanoic acid is an iso-BCFA with a total of 16 carbons.

Structural Diversity and Natural Occurrence

BCFAs are widespread in nature, though their abundance varies significantly across different organisms and tissues. They are particularly prominent in:

  • Bacteria: Many bacterial species, especially those in the genera Bacillus and Lactobacillus, have high concentrations of BCFAs in their cell membranes, where they play a crucial role in maintaining membrane fluidity, particularly in response to environmental stressors.[2][7][8][9]

  • Ruminant-derived products: Dairy products and beef are significant dietary sources of BCFAs for humans.[2] This is due to the microbial fermentation that occurs in the rumen of these animals.

  • Vernix caseosa: This waxy, white substance that coats the skin of newborn infants is exceptionally rich in BCFAs, which are thought to contribute to the development of the neonatal gut and skin barrier.[1][2][10]

  • Human Tissues: While present in smaller quantities than straight-chain fatty acids, BCFAs are found in human tissues such as the skin, meconium, and the gastrointestinal tract.[2][5]

Biosynthesis and Metabolism of BCFAs

The synthesis of BCFAs shares many similarities with the de novo synthesis of straight-chain fatty acids, primarily involving the fatty acid synthase (FAS) system. The key distinction lies in the initial priming molecule used to initiate the elongation process.

The Priming Step: The Key to Branching

While straight-chain fatty acid synthesis typically begins with acetyl-CoA, BCFA synthesis utilizes branched-chain α-keto acids derived from the metabolism of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[9]

  • Iso-BCFAs are typically primed by isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), or 2-methylbutyryl-CoA (from isoleucine).

  • Anteiso-BCFAs are primarily initiated by 2-methylbutyryl-CoA (from isoleucine).

Following the initial priming event, the fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, in a process catalyzed by the FAS complex.

Metabolic Fate

The metabolism of BCFAs is an area of ongoing research. It is understood that they can be incorporated into various lipid classes, including phospholipids, triglycerides, and cholesterol esters. Their breakdown is thought to proceed through pathways similar to those for straight-chain fatty acids, although the presence of the methyl branch can influence the rate and products of metabolism.

Physicochemical Properties and Biological Functions

The methyl branch in BCFAs introduces a steric hindrance that disrupts the tight packing of the fatty acid chains. This has profound effects on their physical properties and, consequently, their biological roles.

Impact on Membrane Fluidity

One of the most well-established functions of BCFAs is their role in modulating membrane fluidity. The kink introduced by the methyl group lowers the melting point of the fatty acid and the phospholipids into which they are incorporated. This is analogous to the effect of a cis double bond in unsaturated fatty acids.[2] By adjusting the ratio of BCFAs to straight-chain fatty acids, organisms, particularly bacteria, can maintain optimal membrane fluidity in response to changes in temperature and other environmental conditions.[9]

Biological Activities and Health Implications

Emerging research has unveiled a diverse array of biological activities associated with BCFAs, suggesting their importance in human health and disease.

  • Gut Health and Immunity: BCFAs are believed to play a role in maintaining a healthy gut microbiome and modulating immune responses.[10][11] They have been shown to reduce the incidence of necrotizing enterocolitis in animal models.[10]

  • Metabolic Regulation: Studies suggest that BCFAs may influence lipid metabolism and insulin sensitivity.[4] They have been shown to activate signaling pathways that reduce triglyceride synthesis.[4]

  • Anti-inflammatory and Anticancer Properties: Some research indicates that BCFAs possess anti-inflammatory and anticancer properties, although the underlying mechanisms are still being elucidated.[4][11]

Table 1: Summary of Key Biological Roles of BCFAs
Biological RoleMechanism of ActionKey References
Membrane Fluidity Regulation The methyl branch disrupts the tight packing of fatty acid chains, lowering the melting point and increasing membrane fluidity.[2][9]
Gut Health BCFAs can alter the composition of the gut microbiota and have been shown to reduce necrotizing enterocolitis in neonatal models.[10]
Immune Modulation BCFAs can influence the expression of anti-inflammatory cytokines.[10][11]
Metabolic Health BCFAs may regulate lipid metabolism by activating PPARα and SREBP-1c, and can influence insulin resistance.[4]
Anticancer Activity Some studies suggest potential anticancer effects, though more research is needed.[11]

Analytical Methodologies for BCFA Characterization

The accurate identification and quantification of BCFAs from complex biological matrices require sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for BCFA analysis.

Experimental Protocol: Extraction and GC-MS Analysis of BCFAs from Biological Samples

This protocol provides a generalized workflow for the analysis of BCFAs. Specific parameters may need to be optimized based on the sample type and instrumentation.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., tissue, cells, fecal matter).

  • Perform a lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v), following the method of Folch or a similar procedure.

  • Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.

2. Saponification and Methylation:

  • Saponify the lipid extract by heating with a solution of sodium hydroxide in methanol to release the fatty acids from their esterified forms.

  • Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (BF3-methanol) or by acid-catalyzed methylation with methanolic HCl. This derivatization step is crucial for improving the volatility and chromatographic behavior of the fatty acids for GC analysis.

3. GC-MS Analysis:

  • Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

  • Employ a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

  • The eluting FAMEs are then introduced into a mass spectrometer for detection and identification.

  • Identification of BCFAs is achieved by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns. The presence of characteristic ions can help to confirm the branched structure.

4. Quantification:

  • Quantify the individual BCFAs by using an internal standard (e.g., a non-naturally occurring fatty acid like C17:0) that is added to the sample before extraction.

  • Construct a calibration curve using known concentrations of BCFA standards to determine the concentration of each BCFA in the sample.

Workflow Diagram for BCFA Analysis

BCFA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_output Output Sample Biological Sample Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Total_Lipid_Extract Total Lipid Extract Lipid_Extraction->Total_Lipid_Extract Saponification Saponification Total_Lipid_Extract->Saponification Methylation Methylation (FAMEs) Saponification->Methylation GC_MS GC-MS Analysis Methylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing Results BCFA Profile Data_Processing->Results

Caption: Workflow for the extraction and analysis of BCFAs.

Chemical Synthesis and Therapeutic Potential

The growing interest in the biological activities of BCFAs has spurred the development of methods for their chemical synthesis. This allows for the production of pure BCFA isomers for research purposes and for the creation of novel analogs with potentially enhanced therapeutic properties.

Synthetic Strategies

The synthesis of BCFAs often involves multi-step processes that utilize standard organic chemistry reactions. Common strategies include:

  • Grignard Reactions: The reaction of a Grignard reagent with a suitable electrophile can be used to construct the carbon backbone of the BCFA.

  • Wittig Reaction: This reaction is useful for creating carbon-carbon double bonds, which can then be hydrogenated to form the saturated fatty acid chain.

  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to join different carbon fragments.

Therapeutic Applications

The unique biological properties of BCFAs make them attractive candidates for drug development. Potential therapeutic applications include:

  • Development of novel antibiotics: Targeting the BCFA biosynthesis pathway in bacteria could be a strategy for developing new antimicrobial agents.

  • Modulation of gut health: BCFA-based supplements or functional foods could be used to promote a healthy gut microbiome and treat inflammatory bowel diseases.

  • Treatment of metabolic disorders: BCFAs and their derivatives may have potential as therapeutic agents for obesity and type 2 diabetes.[4]

Future Directions and Challenges

The field of BCFA research is rapidly evolving, with many exciting avenues for future investigation. Key areas of focus include:

  • Elucidating the precise molecular mechanisms by which BCFAs exert their biological effects.

  • Investigating the role of BCFAs in host-pathogen interactions.

  • Conducting human clinical trials to validate the health benefits of dietary BCFAs.

  • Developing more efficient and stereoselective synthetic methods for the production of BCFAs and their analogs.

Despite the significant progress made, challenges remain. The low natural abundance of BCFAs in many organisms and the difficulty in separating closely related isomers can complicate their study. However, with advancements in analytical and synthetic chemistry, the future of BCFA research holds great promise for uncovering new insights into their fundamental chemistry and for harnessing their therapeutic potential.

References

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Historical development of isooctanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Development of Isooctanoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a branched-chain C8 carboxylic acid, is a cornerstone of the modern chemical industry, finding extensive application in the synthesis of esters for lubricants, plasticizers, and cosmetics, as well as in the production of metal salts for paint driers and PVC stabilizers.[1] Unlike its linear counterpart, octanoic acid, which is readily found in nature, this compound is a product of synthetic chemistry, with its industrial-scale production intrinsically linked to the evolution of petrochemistry in the mid-20th century. This technical guide provides a comprehensive overview of the historical development of this compound synthesis, with a primary focus on the core industrial methodologies. We will delve into the seminal discovery and refinement of the oxo process, the principal route for its manufacture, and explore alternative pathways such as the Guerbet reaction. This guide aims to provide researchers and professionals with a deep understanding of the chemical principles, catalytic advancements, and process evolution that have shaped the production of this vital specialty chemical.

The Industrial Revolution in Branched-Chain Acid Synthesis: The Oxo Process

The large-scale availability of this compound is a direct consequence of the development of the oxo process, also known as hydroformylation. This transformative technology, discovered by Otto Roelen at Ruhrchemie in Germany in 1938, fundamentally altered the landscape of industrial organic synthesis by providing a method to convert olefins into aldehydes.[2][3][4]

From Discovery to Industrial Dominance (1930s-1960s)

The initial discovery of hydroformylation in the late 1930s laid the groundwork for its application to a wide range of olefins.[5] The industrial history of this compound, specifically, began to take shape in the 1950s and 1960s. This period saw the increasing availability of branched olefins, such as diisobutylene, from petroleum refining. Chemists at pioneering companies like BASF and Ruhrchemie leveraged the oxo process to convert these inexpensive feedstocks into higher-value oxygenated compounds, leading to the first industrial-scale synthesis of isononyl aldehydes, the immediate precursors to this compound.

The Core Chemistry: A Two-Step Symphony

The industrial production of this compound via the oxo process is a two-stage process that begins with the hydroformylation of a C8 branched alkene, most commonly diisobutylene. Diisobutylene itself is a mixture of isomers, primarily 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene.

  • Hydroformylation of Diisobutylene: In this first step, diisobutylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce a mixture of C9 aldehydes, known as isononyl aldehydes. The reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the olefin.[2][3]

  • Oxidation of Isononyl Aldehydes: The resulting isononyl aldehydes are then oxidized to form this compound. The predominant isomer in this mixture is 3,5,5-trimethylhexanoic acid, which constitutes about 90% of the final product. This oxidation can be achieved using various oxidizing agents, with air (oxygen) being a common choice in industrial settings for economic and environmental reasons.[6]

Caption: The Oxo Process for this compound Production.

Evolution of Catalytic Systems

The efficiency and selectivity of the hydroformylation step are critically dependent on the catalyst employed. The historical development of these catalysts reflects a drive towards milder reaction conditions and improved yields of desired products.

  • First Generation: Cobalt Catalysts: The earliest hydroformylation processes utilized cobalt-based catalysts, such as hydrocobalt tetracarbonyl (HCo(CO)₄).[5] These catalysts were effective but required harsh reaction conditions, including high pressures (100-300 atm) and high temperatures (140-180 °C). The recovery and recycling of the cobalt catalyst also presented significant challenges.[3]

  • Second Generation: Rhodium Catalysts: A major breakthrough occurred with the introduction of rhodium-based catalysts, often modified with phosphine ligands (e.g., triphenylphosphine).[5] These catalysts are significantly more active than their cobalt counterparts, allowing the reaction to be carried out under much milder conditions (e.g., lower pressures and temperatures).[5][7] This not only improved the energy efficiency of the process but also enhanced the selectivity towards the desired linear aldehydes in the case of linear olefins. For branched olefins like diisobutylene, these catalysts still offer superior performance and easier handling. The development of rhodium catalysts in the mid-20th century was a pivotal moment in the industrial production of oxo chemicals.

Generalized Experimental Protocol for this compound Synthesis via the Oxo Process

The following protocol is a generalized representation of the industrial synthesis and should be adapted based on specific laboratory or plant capabilities.

Step 1: Hydroformylation of Diisobutylene

  • A high-pressure reactor is charged with diisobutylene and the catalyst (e.g., a rhodium-phosphine complex).

  • The reactor is sealed and purged with an inert gas, followed by pressurization with synthesis gas (a 1:1 mixture of CO and H₂ is typical).[5]

  • The mixture is heated to the desired temperature (e.g., 80-120 °C for rhodium catalysts) and agitated.

  • The reaction is monitored by gas chromatography until the consumption of diisobutylene ceases.

  • After cooling and depressurization, the crude isononyl aldehyde product is separated from the catalyst.

Step 2: Oxidation of Isononyl Aldehyde

  • The purified isononyl aldehyde is transferred to a separate reactor.

  • An oxidation catalyst may be added (e.g., a metal salt).

  • Air or oxygen is bubbled through the aldehyde at a controlled temperature.

  • The reaction progress is monitored by titration to determine the concentration of the resulting carboxylic acid.

  • Upon completion, the crude this compound is purified, typically by distillation, to remove any unreacted aldehyde and other byproducts.

Alternative Synthetic Pathways

While the oxo process remains the dominant industrial route, other chemical reactions have been explored for the synthesis of branched-chain carboxylic acids like this compound.

The Guerbet Reaction: A Pathway Through Alcohol Dimerization

The Guerbet reaction, discovered by Marcel Guerbet in 1899, is a self-condensation of a primary alcohol to form a β-alkylated dimer alcohol.[8] This reaction can be adapted for the synthesis of this compound, albeit through a multi-step process.

Conceptual Pathway:

  • Guerbet Dimerization: A suitable C4 alcohol, such as isobutanol, is subjected to Guerbet conditions to produce a C8 Guerbet alcohol (e.g., 2,2-dimethyl-1-hexanol).

  • Oxidation: The resulting Guerbet alcohol is then oxidized to the corresponding carboxylic acid, this compound.

The Guerbet reaction itself is a complex sequence of steps:

  • Dehydrogenation of the alcohol to an aldehyde.

  • Aldol condensation of the aldehydes.

  • Dehydration of the aldol adduct.

  • Hydrogenation of the unsaturated aldehyde to the final dimer alcohol.[8][9]

This process typically requires high temperatures (180-360 °C) and the presence of a catalyst system that can facilitate both hydrogenation/dehydrogenation (e.g., Raney Nickel) and condensation (e.g., alkali metal hydroxides or alkoxides).[8] While elegant, the Guerbet route to this compound is generally less direct and economically favorable for large-scale production compared to the oxo process.

Caption: Conceptual Guerbet Pathway to this compound.

Other Historical and Laboratory-Scale Methods

Other methods for synthesizing carboxylic acids have been known for a long time, and while not typically used for the industrial production of this compound, they are relevant from a historical and chemical perspective.

  • Oxidation of Isooctanol: A straightforward method involves the direct oxidation of isooctanol to this compound.[6][10] This route is viable if isooctanol is readily and economically available. The oxidation of primary alcohols to carboxylic acids is a classic transformation in organic chemistry, often employing strong oxidizing agents like potassium permanganate or chromic acid.[11][12]

  • Synthesis from n-Butyraldehyde: Another described route involves the condensation and dehydration of n-butyraldehyde to form 2-ethyl hexenal, which is then hydrogenated to isooctyl aldehyde, followed by oxidation to this compound.[6][10]

Comparative Analysis of Major Synthesis Routes

FeatureOxo ProcessGuerbet Reaction Pathway
Primary Feedstock Diisobutylene, Synthesis Gas (CO + H₂)C4 Alcohols (e.g., Isobutanol)
Key Intermediates Isononyl AldehydesGuerbet Alcohols
Catalyst System Cobalt or Rhodium complexesHydrogenation/dehydrogenation catalyst (e.g., Raney Ni) + Base (e.g., NaOH)
Typical Conditions Milder with Rh catalysts (80-120°C, lower pressure)High temperatures (180-360°C)
Advantages Direct, high-volume, economically favorable for petrochemical feedstocksUtilizes alcohol feedstocks which can be bio-based
Disadvantages Relies on fossil fuel-derived feedstocks and synthesis gasHigher energy intensity, potentially lower overall yield due to multiple steps

Conclusion

The historical development of this compound synthesis is a compelling narrative of innovation in industrial chemistry. While various synthetic routes are chemically plausible, the trajectory of its large-scale production has been overwhelmingly dictated by the advent and refinement of the oxo process. The discovery of hydroformylation in the 1930s and its subsequent application to readily available branched olefins from the petrochemical industry in the post-war era established a robust and economically viable manufacturing pathway. The evolution from high-pressure cobalt-based catalysts to more efficient, low-pressure rhodium systems further solidified the dominance of this route. While alternative methods like the Guerbet reaction offer interesting possibilities, particularly with the growing interest in bio-based feedstocks, the oxo process remains the bedrock of industrial this compound production, a testament to its elegance and efficiency.

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A Technical Guide to the Natural Occurrence of Isooctanoic Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The term "isooctanoic acid" is broadly applied in industrial contexts to a mixture of synthetic branched-chain C8 carboxylic acids. However, within the realm of natural products, specific isomers of this compound, such as 6-methylheptanoic acid and 7-methyloctanoic acid, are synthesized by a variety of organisms and play crucial roles in their biology and ecology. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and chemical ecology of these fascinating molecules and their derivatives. We will delve into the analytical methodologies required for their study and discuss their significance for researchers, scientists, and professionals in drug development.

Introduction: Deconstructing "this compound" in Nature

In the world of industrial chemistry, "this compound" is a familiar term, typically referring to a synthetic mixture of branched C8 and C9 fatty acids, with 3,5,5-trimethylhexanoic acid often being a major component.[1] These synthetic compounds have found widespread use as precursors for plasticizers, lubricants, and coatings. However, for the researcher, scientist, or drug development professional, the true intrigue lies not in the synthetic mixture, but in the specific, naturally occurring isomers that organisms have evolved to produce.

This guide will focus on two such isomers: 6-methylheptanoic acid and 7-methyloctanoic acid . These molecules, while sharing the same elemental composition as their synthetic counterparts, possess distinct structures that dictate their biological functions. They are not mere metabolic curiosities but are integral to processes ranging from chemical communication to membrane physiology. Understanding their natural origins, biosynthesis, and biological activities can open new avenues for research and development, from novel antimicrobials to modulators of cellular signaling.

Natural Occurrence: A Diverse Biological Footprint

The presence of 6-methylheptanoic acid and 7-methyloctanoic acid has been documented across a wide array of biological systems, from microorganisms to mammals. Their distribution underscores their versatile roles in different ecological niches.

In the Animal Kingdom

Branched-chain fatty acids (BCFAs) are notable components of the lipids in various animal species.

  • Mammalian Scent Glands: 6-methylheptanoic acid is a known component of the scent markings of the brushtail possum (Trichosurus vulpecula).[2][3] These secretions are crucial for territorial marking and social communication.

  • Dairy Products: Ruminant animals, through the metabolic action of their gut microbiota, produce milk fat that contains a variety of BCFAs, including isomers of isooctanoic and isononanoic acids.[4] The presence of these fatty acids in the human diet via dairy consumption is an area of active research for its potential health implications.[4]

  • Human Skin: The complex mixture of volatile organic compounds that contribute to human body odor includes various short- and medium-chain fatty acids, with branched isomers playing a role in the characteristic scent profile.[5]

In the Plant Kingdom

Plants, particularly those in the Solanaceae family, are known to produce a variety of BCFAs which are often incorporated into specialized metabolites.

  • Solanum and Capsicum Species: Research has shown that acyl groups derived from branched-chain amino acids are utilized in the biosynthesis of acyl sugars and capsaicinoids, the compounds responsible for the pungency of chili peppers.[6] While not always free fatty acids, these derivatives highlight the importance of the underlying branched-chain structures.

In the Insect World

Insects employ a sophisticated chemical language, and BCFAs and their derivatives are key components of their pheromonal communication.

  • Pheromone Blends: Fatty acids and their derivatives (alcohols, aldehydes, and esters) are common constituents of insect sex and aggregation pheromones.[7][8] The specific blend of straight-chain and branched-chain components can ensure species-specificity in communication. 6-methylheptanoic acid has been identified as a semiochemical in certain insect species.[9]

In Microorganisms

BCFAs are significant components of the cell membranes of many bacteria.

  • Membrane Fluidity: In contrast to higher organisms that often use unsaturated fatty acids to maintain membrane fluidity, many bacteria incorporate BCFAs into their phospholipids.[10][11] The methyl branch disrupts the tight packing of the acyl chains, thereby increasing membrane fluidity.[11]

Table 1: Documented Natural Sources of this compound Isomers and Their Derivatives

Biological SourceCompound(s)Role/Significance
Brushtail Possum6-Methylheptanoic acidScent marking, chemical communication
Ruminant Dairy ProductsVarious BCFAs including isooctanoic isomersDietary component with potential health implications
Human SkinBranched-chain fatty acidsComponent of body odor
Solanaceae PlantsAcyl sugars with branched-chain acyl groupsSpecialized metabolites, potential defense compounds
Various Insect Species6-Methylheptanoic acid and its derivativesPheromones, chemical communication
BacteriaBranched-chain fatty acids in phospholipidsRegulation of cell membrane fluidity

Biosynthesis of Branched-Chain Fatty Acids: A Tale of Two Pathways

The biosynthesis of BCFAs diverges from the canonical straight-chain fatty acid synthesis through the use of different primer or extender units. The metazoan fatty acid synthase (mFAS), a large multifunctional enzyme, is capable of producing BCFAs.[1][12][13]

There are two primary pathways for the initiation and elongation of BCFAs in nature:

  • Branched-Chain Amino Acid (BCAA) Priming: The degradation of BCAAs—valine, leucine, and isoleucine—provides the branched starter units for fatty acid synthesis.[2][3]

    • Valine degradation yields isobutyryl-CoA.

    • Leucine degradation produces isovaleryl-CoA.

    • Isoleucine degradation leads to 2-methylbutyryl-CoA.

    These branched short-chain acyl-CoAs can then be used by the fatty acid synthase machinery and elongated with malonyl-CoA units to produce iso- and anteiso- BCFAs.

  • Methylmalonyl-CoA Extension: Mid-chain branches are introduced by the incorporation of methylmalonyl-CoA instead of malonyl-CoA as an extender unit during the elongation cycles of fatty acid synthesis.[1][2][13] The ketoacyl synthase (KS) domain of the fatty acid synthase plays a critical role in selecting and incorporating these branched extender units.[1][12]

BCFA_Biosynthesis cluster_primers Branched-Chain Amino Acid Degradation cluster_extenders Extender Unit Synthesis Valine Valine Isobutyryl_CoA Isobutyryl_CoA Valine->Isobutyryl_CoA FAS Fatty Acid Synthase (FAS) Isobutyryl_CoA->FAS Primer Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Isovaleryl_CoA->FAS Primer Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA 2-Methylbutyryl-CoA->FAS Primer Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-CoA->FAS Extender Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA PCC Methylmalonyl-CoA->FAS Extender Branched-Chain Fatty Acids\n(e.g., 6-methylheptanoic acid) Branched-Chain Fatty Acids (e.g., 6-methylheptanoic acid) FAS->Branched-Chain Fatty Acids\n(e.g., 6-methylheptanoic acid) Elongation Cycles caption General pathways for Branched-Chain Fatty Acid (BCFA) biosynthesis. GCMS_Workflow Sample Biological Sample (e.g., Scent Gland Secretion) Extraction Solvent Extraction + Internal Standard Sample->Extraction Derivatization Esterification (e.g., FAMEs) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis caption Workflow for the GC-MS analysis of branched-chain fatty acids. LCMSMS_Workflow Sample Biological Sample (e.g., Plant Tissue) Extraction Solvent Extraction + Internal Standard Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis (Quantification) LC_MSMS->Data_Analysis caption Workflow for the LC-MS/MS analysis of branched-chain fatty acids.

Sources

Isooctanoic acid EINECS and IUPAC nomenclature.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Isooctanoic Acid: Nomenclature, Properties, and Applications

Introduction

This compound represents a family of branched-chain saturated carboxylic acids with the chemical formula C8H16O2. Unlike its linear isomer, n-octanoic acid (caprylic acid), the term "this compound" does not refer to a single, specific molecule but rather to a mixture of C8 isomers or, in commercial contexts, often to the most significant isomer, 2-ethylhexanoic acid.[1][2] This structural isomerism, particularly the branching of the carbon chain, imparts unique physicochemical properties that are highly valued in industrial and research settings. The branched structure enhances solubility in nonpolar organic solvents, improves oxidative stability, and lowers the freezing point compared to its linear counterpart.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It will deconstruct the complexities of its nomenclature, detail its physicochemical properties, outline its industrial synthesis, and explore its multifaceted applications, from polymer chemistry to pharmaceutical formulation.

Part 1: Unraveling the Nomenclature of C8 Carboxylic Acids

A precise understanding of this compound begins with a clear delineation of its isomers and their corresponding nomenclature according to the International Union of Pure and Applied Chemistry (IUPAC) and the European Inventory of Existing Commercial Chemical Substances (EINECS).

The "Iso-" Prefix and Isomerism

The prefix "iso-" in this compound signifies the presence of branching in the eight-carbon chain. While multiple structural isomers exist, two are most prominent in chemical literature and commerce.

  • 2-Ethylhexanoic Acid (2-EHA): This is the most common and industrially significant isomer. Its structure features a six-carbon hexanoic acid backbone with an ethyl group attached to the second carbon (the alpha-carbon).[1]

  • 6-Methylheptanoic Acid: This isomer consists of a seven-carbon heptanoic acid backbone with a methyl group on the sixth carbon.[3][4]

Other isomers, such as 3,5-dimethylhexanoic acid, also fall under the this compound umbrella but are less common.[5]

Caption: Key structural isomers of this compound.

EINECS and CAS Identification

In regulatory and commercial databases, specific isomers are identified by unique CAS (Chemical Abstracts Service) and EINECS numbers. It is crucial to use these identifiers to avoid ambiguity.

Common Name/SynonymIUPAC NameCAS NumberEINECS Number
This compound 6-Methylheptanoic acid25103-52-0246-617-0[4][5]
2-Ethylhexanoic Acid (2-EHA) 2-Ethylhexanoic acid149-57-5205-743-6[1][6]
Isononanoic Acid (often confused) 3,5,5-Trimethylhexanoic acid3302-10-1221-975-0

Note: Some commercial literature incorrectly refers to C9 acids like 3,5,5-trimethylhexanoic acid as this compound. Researchers should always verify the identity via the CAS number.

Part 2: Physicochemical Properties and Characterization

The utility of this compound derivatives stems directly from their physical and chemical properties, which are dominated by the 2-ethylhexanoic acid isomer.

General Properties

2-Ethylhexanoic acid is a colorless, viscous, high-boiling liquid with a mild characteristic odor.[6] It is sparingly soluble in water but exhibits excellent solubility in a wide range of nonpolar organic solvents, including alcohols, ethers, and hydrocarbons. This lipophilic nature is fundamental to its primary applications.

Quantitative Data for 2-Ethylhexanoic Acid
PropertyValueSource
Molecular Formula C8H16O2[1][7]
Molar Mass 144.21 g/mol [1][7]
Density ~0.903 g/cm³ (at 25°C)[1]
Boiling Point 228.1 °C[1]
Melting Point -59 °C[1]
Flash Point 117.8 °C[6]
Acidity (pKa) ~4.82[1]
Log P (octanol/water) 2.58[1]
Experimental Protocol: Isomer Differentiation by NMR Spectroscopy

Distinguishing between this compound isomers is critical for quality control and research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose.

Objective: To differentiate between 2-ethylhexanoic acid and 6-methylheptanoic acid using ¹H NMR.

Methodology:

  • Sample Preparation: Dissolve ~10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Spectral Analysis & Interpretation:

    • Expected Spectrum for 2-Ethylhexanoic Acid:

      • A characteristic multiplet (1H) around 2.2-2.4 ppm corresponding to the alpha-proton (CH) at the C2 position.[7]

      • A triplet (3H) around 0.9 ppm from the terminal methyl group of the ethyl side chain.

      • A triplet (3H) around 0.9 ppm from the terminal methyl group of the butyl chain.

      • Overlapping multiplets (8H) between ~1.2-1.7 ppm for the various methylene (CH₂) groups.

      • A broad singlet (1H) at >10 ppm for the carboxylic acid proton (COOH).

    • Expected Spectrum for 6-Methylheptanoic Acid:

      • A characteristic doublet (6H) around 0.8-0.9 ppm from the two equivalent methyl groups of the terminal isopropyl moiety.[3]

      • A multiplet (1H) for the CH proton of the isopropyl group.

      • A triplet (2H) around 2.3 ppm from the methylene group adjacent to the carboxyl group (alpha-CH₂).

      • The absence of the unique signals for an ethyl group distinguishes it from 2-EHA.

Causality: The distinct splitting patterns and chemical shifts arise from the unique electronic environment and spin-spin coupling of protons in each isomeric structure, providing a definitive structural fingerprint.

Part 3: Synthesis and Industrial Production

The large-scale availability of this compound is due to well-established industrial processes, primarily focused on the synthesis of 2-ethylhexanoic acid from petrochemical feedstocks.

Core Industrial Process: Synthesis of 2-Ethylhexanoic Acid

The dominant manufacturing route starts with propylene and involves a four-step process.[1][8]

  • Hydroformylation (Oxo Process): Propylene is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium or cobalt catalyst to produce butyraldehyde.

  • Aldol Condensation: Two molecules of butyraldehyde undergo a base-catalyzed aldol condensation to form 2-ethylhexenal. This step creates the eight-carbon backbone.

  • Hydrogenation: The carbon-carbon double bond and the aldehyde group in 2-ethylhexenal are hydrogenated to yield 2-ethylhexanal.

  • Oxidation: The 2-ethylhexanal is then oxidized, typically using air or oxygen, to produce the final product, 2-ethylhexanoic acid.[1]

Synthesis_Pathway Propylene Propylene Butyraldehyde Butyraldehyde Propylene->Butyraldehyde + CO/H₂ (Oxo Process) Ethylhexenal 2-Ethylhexenal Butyraldehyde->Ethylhexenal Aldol Condensation Ethylhexanal 2-Ethylhexanal Ethylhexenal->Ethylhexanal Hydrogenation EHA 2-Ethylhexanoic Acid Ethylhexanal->EHA Oxidation

Caption: Industrial synthesis pathway for 2-Ethylhexanoic Acid.

Process Rationale: This pathway is economically advantageous due to the low cost and high availability of propylene from petroleum refining. Each step is a high-yield, well-understood chemical transformation suitable for continuous, large-scale production.[9]

Part 4: Applications in Research and Drug Development

The unique properties of this compound make it a versatile building block and functional ingredient in diverse scientific fields.

Lipophilic Metal Derivatives

2-Ethylhexanoic acid is widely used to prepare lipophilic metal complexes, often called metal octoates or carboxylates.[1] The branched, nonpolar alkyl chain renders these metal compounds soluble in organic media like mineral spirits and resins.

  • Mechanism: The carboxylic acid group chelates with metal cations (e.g., Co²⁺, Mn²⁺, Sn²⁺, Zr⁴⁺), forming charge-neutral coordination complexes. These are not true salts but are highly soluble in nonpolar environments.[1]

  • Applications:

    • Paint Driers: Cobalt and manganese ethylhexanoates are powerful oxidation catalysts that accelerate the cross-linking (drying) of alkyd resins in oil-based paints and varnishes.[1][10]

    • Polymerization Catalysts: Tin(II) ethylhexanoate is a standard catalyst for the ring-opening polymerization of lactide and glycolide to produce biodegradable polymers like PLA and PLGA, which are critical materials for medical implants and controlled-release drug delivery systems.[1]

    • PVC Stabilizers: Zinc, barium, and cadmium salts act as heat stabilizers in polyvinyl chloride (PVC) plastics.[10]

Ester Derivatives for Performance Materials

Esters of this compound are synthesized through Fischer esterification with various alcohols. These esters are valued for their thermal stability, low volatility, and excellent compatibility.

  • Plasticizers: Esters derived from this compound are used to increase the flexibility and durability of polymers, especially PVC, finding use in products like vinyl flooring and cable insulation.[11]

  • Lubricants: Polyol esters of this compound serve as base stocks for high-performance synthetic lubricants used in aviation and automotive engines, where high-temperature stability is essential.

  • Cosmetics and Personal Care: Isononyl esters, derived from related C9 acids, are widely used as emollients in skincare products due to their non-greasy feel and skin-conditioning properties.[4]

Pharmaceutical Applications

In drug development, this compound serves as a crucial excipient and intermediate, primarily for modifying the properties of active pharmaceutical ingredients (APIs).

  • Salifying Reagent: It is used as a counter-ion to form salts with basic APIs.[9][12] This is a key strategy in drug formulation to:

    • Enhance Solubility: Converting a poorly water-soluble API into a more soluble salt form.

    • Improve Stability: Protecting the API from degradation.

    • Control Release Profile: Creating depot formulations for sustained drug release.

    • Example: It is notably used as a salifying reagent in the solvent-based synthesis of certain penicillin salts.[8][13]

  • Pharmaceutical Intermediate: this compound is a starting material for the synthesis of more complex APIs, such as certain types of penicillin (e.g., carboxylpenicillin).[10]

Conclusion

This compound, and particularly its chief isomer 2-ethylhexanoic acid, is a cornerstone of modern industrial chemistry. Its identity is precisely defined not by a common name but by specific IUPAC nomenclature and CAS/EINECS identifiers that differentiate its various isomers. The branched C8 structure provides a unique combination of lipophilicity, thermal stability, and chemical reactivity that is leveraged across a vast range of applications. For researchers and developers in materials science, polymer chemistry, and pharmaceuticals, a thorough understanding of this compound's properties and synthesis is essential for innovating new materials, catalysts, and drug delivery systems. Its continued importance is assured by its versatility and the cost-effective, large-scale production methods developed from fundamental petrochemical feedstocks.

References

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An In-Depth Technical Guide to the Key Differences Between Isooctanoic Acid and n-Octanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the key distinctions between isooctanoic acid and its linear isomer, n-octanoic acid. While sharing the same molecular formula (C₈H₁₆O₂), their structural divergence—a branched versus a straight alkyl chain—imparts significant differences in their physicochemical properties, reactivity, and biological functions. This document explores these differences from a molecular level to their practical implications in research, synthesis, and drug development. We will delve into their structural nuances, comparative physicochemical properties, methods for analytical differentiation, the impact of steric hindrance on chemical reactivity, and their distinct applications and toxicological profiles. This guide is intended to serve as a critical resource for scientists and researchers leveraging these fatty acids in their work.

Introduction

Octanoic acids, a group of eight-carbon fatty acids, are pivotal in various industrial and research settings. Among them, the straight-chain n-octanoic acid (also known as caprylic acid) and its branched-chain counterpart, this compound, are of particular interest. n-Octanoic acid is naturally found in sources like coconut oil and mammalian milk, where it plays roles in energy metabolism and antimicrobial defense[1][2]. This compound, on the other hand, is primarily synthesized and exists as a mixture of isomers, with 6-methylheptanoic acid being a prominent example. Understanding the fundamental differences imparted by their isomeric structures is crucial for their effective application, from selecting a synthesis precursor to designing a drug delivery vehicle.

Molecular Structure and Isomerism

The core difference between n-octanoic acid and this compound lies in the arrangement of their eight carbon atoms.

n-Octanoic Acid: Possesses a linear, unbranched eight-carbon chain. Its structure allows for efficient packing and strong intermolecular van der Waals forces.

This compound: This term typically refers to a mixture of branched-chain isomers of octanoic acid. A common and representative isomer is 6-methylheptanoic acid . The presence of a methyl group on the main carbon chain introduces steric bulk and alters the molecule's overall shape.

G cluster_0 n-Octanoic Acid (Linear Chain) cluster_1 This compound (6-Methylheptanoic Acid) n_c1 CH₃ n_c2 CH₂ n_c1->n_c2 n_c3 CH₂ n_c2->n_c3 n_c4 CH₂ n_c3->n_c4 n_c5 CH₂ n_c4->n_c5 n_c6 CH₂ n_c5->n_c6 n_c7 CH₂ n_c6->n_c7 n_c8 COOH n_c7->n_c8 i_c1 CH₃ i_c7 CH i_c1->i_c7 i_c2 CH₂ i_c7->i_c2 i_c8 CH₃ i_c7->i_c8 i_c3 CH₂ i_c2->i_c3 i_c4 CH₂ i_c3->i_c4 i_c5 CH₂ i_c4->i_c5 i_c6 COOH i_c5->i_c6 G cluster_workflow GC-MS Differentiation Workflow start Fatty Acid Sample (or Mixture) step1 Esterification: Add 2% H₂SO₄ in Methanol Heat at 60°C start->step1 step2 Liquid-Liquid Extraction: Add Hexane and Water step1->step2 step3 Collect Organic Layer (Hexane with FAMEs) step2->step3 step4 Inject into GC-MS step3->step4 end Data Analysis: - Retention Time - Mass Spectra step4->end G cluster_n n-Octanoic Acid Esterification cluster_iso This compound Esterification n_acid n-Octanoic Acid n_ester n-Octyl Ester n_acid->n_ester Less Steric Hindrance Faster Reaction Rate n_alcohol Alcohol (ROH) n_alcohol->n_ester Easy Nucleophilic Attack i_acid This compound i_ester Isooctyl Ester i_acid->i_ester More Steric Hindrance Slower Reaction Rate i_alcohol Alcohol (ROH) i_alcohol->i_ester Hindered Nucleophilic Attack

Sources

Methodological & Application

Isooctanoic Acid Esters as High-Performance Plasticizers for Polyvinyl Chloride (PVC): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of isooctanoic acid esters as advanced, non-phthalate plasticizers for polyvinyl chloride (PVC) formulations. We delve into the fundamental principles of their plasticizing action, present detailed protocols for performance evaluation, and offer a comparative analysis against conventional plasticizers. This document is intended for researchers, materials scientists, and formulation chemists engaged in the development of flexible PVC compounds for a variety of applications, from medical devices to wire and cable insulation. We will explore the synthesis, mechanical performance, thermal stability, and migration resistance of PVC plasticized with this compound esters, supported by established testing standards and quantitative data.

Introduction: The Imperative for Advanced PVC Plasticizers

Polyvinyl chloride (PVC) is a remarkably versatile and widely used thermoplastic, yet its inherent rigidity often necessitates the incorporation of plasticizers to achieve the flexibility required for numerous applications.[1] For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have been the industry standard.[2] However, mounting regulatory scrutiny and health concerns have catalyzed a shift towards safer, high-performance alternatives.[3]

This compound esters, a class of branched-chain monoesters, have emerged as a compelling option. These esters, synthesized from this compound and alcohols like 2-ethylhexanol, offer an excellent balance of plasticizing efficiency, low volatility, and favorable toxicological profiles.[4] Their branched structure imparts unique properties that can enhance the performance and longevity of flexible PVC products.[2]

This guide will provide the scientific and technical framework for effectively utilizing this compound esters in PVC formulations. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a deep understanding of how these plasticizers function and how to optimize their performance.

The Science of Plasticization: The Role of this compound Esters

Plasticizers function by embedding themselves between PVC polymer chains, thereby increasing the intermolecular spacing and allowing for greater chain mobility.[5] This disruption of polymer-polymer interactions leads to a reduction in the glass transition temperature (Tg), transforming the rigid polymer into a flexible material.[1] The effectiveness of a plasticizer is governed by its chemical structure, molecular weight, and compatibility with the PVC matrix.[5]

This compound esters, with their branched alkyl chains, offer several advantages:

  • Efficient Plasticization: The branched structure effectively disrupts the PVC chain packing, leading to a significant reduction in Tg and imparting flexibility at lower concentrations compared to some linear plasticizers of similar molecular weight.

  • Low Volatility: The relatively high molecular weight and branched structure of this compound esters contribute to lower volatility compared to some short-chain phthalates. This translates to greater permanence within the PVC matrix and a longer service life of the final product.[3]

  • Good Compatibility: The ester functional group provides polarity that promotes compatibility with the polar PVC polymer, while the alkyl chains ensure good miscibility.

Synthesis of this compound Esters: A Protocol

The synthesis of this compound esters is typically achieved through a direct esterification reaction between this compound and an alcohol, such as 2-ethylhexanol, in the presence of an acid catalyst.[4]

Materials and Equipment
  • This compound

  • 2-ethylhexanol

  • Sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a round-bottom flask, combine this compound and a molar excess of 2-ethylhexanol. Add toluene to facilitate azeotropic water removal.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Esterification: Heat the mixture to reflux using a heating mantle. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until the aqueous layer is neutral.

  • Washing: Wash the organic layer with deionized water to remove any remaining salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the mixture to remove the drying agent and remove the toluene and any excess alcohol using a rotary evaporator to yield the this compound ester.

Performance Evaluation Protocols for PVC Plasticized with this compound Esters

To comprehensively assess the performance of this compound esters as PVC plasticizers, a series of standardized tests should be conducted. These protocols are designed to provide a robust and reproducible evaluation of the material's properties.

Preparation of Plasticized PVC Formulations

A typical formulation for flexible PVC includes the PVC resin, a plasticizer, a thermal stabilizer, and potentially other additives like fillers or pigments.

Workflow for PVC Plastisol Preparation and Film Casting:

PVC_Formulation_Workflow cluster_mixing Dry Blending cluster_processing Processing cluster_testing Characterization PVC PVC Resin Mixer High-Speed Mixer PVC->Mixer Stabilizer Thermal Stabilizer Stabilizer->Mixer Plasticizer This compound Ester Plasticizer->Mixer TwoRollMill Two-Roll Mill (160-170°C) Mixer->TwoRollMill Gelation & Homogenization CompressionMolding Compression Molding (170-180°C) TwoRollMill->CompressionMolding Sheet Formation PVCSheet Conditioned PVC Sheet (ASTM D618) CompressionMolding->PVCSheet Mechanical Mechanical Testing PVCSheet->Mechanical Thermal Thermal Analysis PVCSheet->Thermal Migration Migration Resistance PVCSheet->Migration Migration_Test_Workflow Start Start: Pre-weighed PVC Sample (W_initial) Immersion Immerse in Solvent (e.g., Hexane, 24h, 50°C) Start->Immersion Drying Remove, Wipe, and Dry to Constant Weight Immersion->Drying FinalWeight Re-weigh Sample (W_final) Drying->FinalWeight Calculation Calculate % Weight Loss: ((W_initial - W_final) / W_initial) * 100 FinalWeight->Calculation

Caption: Step-by-step workflow for determining plasticizer migration via solvent extraction.

Table 3: Comparative Migration Resistance of Plasticizers in PVC

Solvent% Weight Loss (this compound Ester)% Weight Loss (DOTP)
Hexane < 3< 2
Ethanol < 1< 0.8
Olive Oil < 0.5< 0.4

Note: These are representative values. Lower weight loss indicates better migration resistance. DOTP is known for its excellent migration resistance. [3] Trustworthiness of the Protocol: This protocol provides a self-validating system for assessing plasticizer permanence. By comparing the weight loss in different solvents, researchers can predict the performance of the plasticized PVC in various contact environments, from fatty foods to aqueous solutions.

Conclusion and Future Outlook

This compound esters represent a viable and high-performance alternative to traditional phthalate plasticizers for flexible PVC applications. Their branched chemical structure provides efficient plasticization, good thermal stability, and low volatility. The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these plasticizers, enabling researchers and formulators to make data-driven decisions.

The comparative data presented indicate that this compound esters offer performance characteristics that are competitive with established non-phthalate plasticizers like DOTP. As the demand for safer and more durable materials continues to grow, this compound esters are well-positioned to play a significant role in the future of flexible PVC formulations. Further research may focus on optimizing the synthesis of these esters from bio-based feedstocks to enhance their sustainability profile.

References

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Role of isooctanoic acid in the production of metal soaps.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of Isooctanoic Acid in the Production of Metal Soaps

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical overview of the synthesis, properties, and applications of metal soaps derived from this compound. Intended for researchers, chemists, and formulation scientists, this guide delves into the fundamental chemistry that makes this compound a uniquely advantageous carboxylic acid for producing high-performance metal carboxylates. We will explore the primary synthesis methodologies—double decomposition and fusion—providing detailed, field-proven protocols for the preparation of key industrial products such as cobalt (II) isooctanoate and calcium isooctanoate. Furthermore, this guide elucidates the critical structure-property relationships governed by the branched nature of the isooctanoate ligand, which imparts exceptional solubility and stability. Key applications, including paint driers, PVC stabilizers, and catalysts, are discussed in detail, supported by robust characterization techniques and troubleshooting insights.

Introduction: The Strategic Advantage of this compound in Metal Soap Chemistry

A metal soap is a metallic salt of a fatty acid.[1][2] While the term "soap" commonly refers to water-soluble sodium or potassium salts used for cleaning, the broader chemical definition includes water-insoluble salts of other metals, such as cobalt, calcium, zinc, and zirconium.[3] These compounds are not detergents but are highly versatile industrial chemicals used as catalysts, stabilizers, and dispersing agents.[4][5]

The properties of a metal soap are dictated by two components: the metal cation and the organic carboxylate anion (the "fatty acid"). While traditional metal soaps are made from linear, saturated fatty acids like stearic acid (C18), a significant class of high-performance metal soaps is derived from synthetic branched-chain carboxylic acids. Among these, This compound (most commonly 2-ethylhexanoic acid) is preeminent.

Unlike its linear C8 counterpart, octanoic acid, the branched structure of this compound introduces significant steric hindrance. This branching disrupts the efficient crystal lattice packing that is common in soaps made from linear fatty acids. The consequence is profound: metal isooctanoates are often liquids or low-melting-point solids with outstanding solubility in non-polar organic solvents, such as mineral spirits and hydrocarbons.[4][6] This high solubility is a critical performance differentiator, making them the material of choice for liquid-phase applications where homogenous integration is paramount.

Fundamental Synthesis Routes for Metal Isooctanoates

The industrial production of metal isooctanoates is dominated by two robust and scalable methodologies: double decomposition (also known as metathesis or precipitation) and the fusion process. The choice between them depends on the reactivity of the metal source, required product purity, and economic factors.

Double Decomposition (Metathesis) Reaction

This is the most common method for producing highly pure metal soaps from reactive metal salts.[7][8] It is a two-step aqueous process:

  • Saponification: this compound is neutralized with an alkali hydroxide (typically sodium hydroxide) to form a water-soluble sodium isooctanoate solution.

  • Metathesis: A solution of a water-soluble inorganic metal salt (e.g., cobalt sulfate, zinc chloride) is added to the sodium isooctanoate solution. This results in a double displacement reaction where the insoluble metal isooctanoate precipitates out of the aqueous solution and is subsequently collected, washed, and dried.[9][10]

The key advantage of this method is the ability to use a wide variety of metal precursors and achieve a high-purity product, as the inorganic byproduct (e.g., sodium sulfate) is easily washed away.

Fusion (Direct) Method

The fusion process is a more direct, solvent-free route that involves the reaction of this compound directly with a metal oxide, hydroxide, or carbonate at elevated temperatures (typically 120-220°C).[7][11] Water is the only byproduct of the reaction and is removed by distillation, often under vacuum, to drive the reaction to completion.

This method is highly efficient and economical, especially for less reactive metals or when a completely solvent-free product is desired.[12] However, the higher reaction temperatures can sometimes lead to darker-colored products if not carefully controlled.

SynthesisPathways cluster_0 Double Decomposition (Metathesis) cluster_1 Fusion (Direct) Method start1 This compound + NaOH(aq) step1 Saponification Step start1->step1 intermediate Sodium Isooctanoate(aq) step1->intermediate step2 Metathesis Step (Precipitation) intermediate->step2 start2 Metal Salt (e.g., CoSO₄) start2->step2 end1 Metal Isooctanoate (solid) step2->end1 start3 This compound step3 Direct Reaction (High Temp, >120°C) start3->step3 start4 Metal Oxide/Hydroxide start4->step3 end2 Molten Metal Isooctanoate step3->end2 byproduct Water (removed) step3->byproduct

Caption: Primary synthesis routes for metal isooctanoates.

The Molecular Basis for Performance: A Structure-Property Analysis

The commercial success of metal isooctanoates is a direct result of the unique molecular architecture of the 2-ethylhexanoate ligand.

StructureProperty structure This compound (2-EHA) Structure Branched C8 Alkyl Chain α-Carbon Substitution solubility High Solubility in Non-Polar Solvents structure:f0->solubility Disrupts Crystal Packing stability Enhanced Thermal & Chemical Stability structure:f1->stability Steric Hindrance liquid Liquid or Low-Melting Point Soaps solubility->liquid app2 PVC Stabilizers solubility->app2 app1 Paint Driers liquid->app1 stability->app2 app3 Catalysts stability->app3

Caption: Structure-property-application relationships of this compound.

  • Enhanced Solubility: The ethyl group at the α-carbon position creates a chiral center and, more importantly, a bulky, branched structure. This prevents the hydrocarbon tails from aligning into a tightly packed, ordered crystalline structure. The resulting weaker intermolecular forces lead to significantly lower melting points and excellent solubility in aliphatic and aromatic solvents, a critical feature for liquid formulations like paints and inks.[4][6]

  • Improved Stability: The steric bulk around the carboxylate head group can sterically shield the metal center, providing enhanced thermal stability and protecting it from unwanted side reactions. This is particularly important in high-temperature applications like PVC processing.

  • Optimal Metal Content: The C8 chain length provides a favorable balance between hydrocarbon solubility and a high concentration of the active metal cation per unit mass, ensuring high efficiency.

Detailed Application Notes and Protocols

Protocol 1: Laboratory Synthesis of Cobalt (II) Isooctanoate via Double Decomposition

Cobalt isooctanoate is the most active surface drier used in coatings to accelerate the oxidative cross-linking of alkyd resins. This protocol describes its synthesis from cobalt sulfate.

Objective: To prepare cobalt (II) isooctanoate as a violet solution in mineral spirits.

Materials:

  • This compound (2-ethylhexanoic acid)

  • Sodium hydroxide (NaOH)

  • Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O)

  • 200# Solvent gasoline or mineral spirits

  • Deionized water

  • Phenolphthalein indicator

Experimental Workflow:

ProtocolWorkflow cluster_sapon Step 1: Saponification cluster_meta Step 2: Metathesis & Extraction cluster_purify Step 3: Purification & Finishing s1 Dissolve NaOH in DI water s2 Add this compound s1->s2 s3 Heat to 70-90°C with stirring for 1-2 hours s2->s3 s4 Verify completion (pH 7.5-8.0) -> Sodium Isooctanoate Solution s3->s4 m1 Transfer Sodium Isooctanoate solution to reaction vessel s4->m1 m2 Add Mineral Spirits m1->m2 m3 Slowly add aqueous CoSO₄ solution with vigorous stirring m2->m3 m4 Maintain temp at 80-90°C for 60-90 min m3->m4 m5 Precipitated Cobalt Isooctanoate dissolves into organic phase m4->m5 p1 Stop stirring, allow layers to separate m5->p1 p2 Drain lower aqueous layer (containing Na₂SO₄) p1->p2 p3 Wash organic layer 2-3 times with hot deionized water p2->p3 p4 Dehydrate organic layer by heating under vacuum p3->p4 p5 Final product: Cobalt Isooctanoate in Mineral Spirits p4->p5

Caption: Experimental workflow for Cobalt Isooctanoate synthesis.

Step-by-Step Procedure:

  • Saponification:

    • Prepare a 1 M solution of NaOH in deionized water.

    • In a separate vessel, measure an equimolar amount of this compound.

    • Slowly add the this compound to the NaOH solution with constant stirring. An exothermic reaction will occur.

    • Heat the mixture to approximately 80-90°C and stir for 1-2 hours to ensure complete saponification.[9][13] The resulting solution should be clear and have a pH of ~7.5-8.0. This is your sodium isooctanoate solution.

  • Metathesis (Double Decomposition):

    • In a jacketed reaction vessel equipped with a stirrer and dropping funnel, add the sodium isooctanoate solution and an equal volume of mineral spirits.[9]

    • Prepare a 1 M solution of cobalt (II) sulfate in deionized water.

    • Heat the reactor contents to 90°C. With vigorous stirring, slowly add the cobalt sulfate solution dropwise over 60 minutes.[10][14]

    • As the reaction proceeds, the violet-colored cobalt isooctanoate will form and be extracted into the upper organic (mineral spirits) phase. The lower aqueous phase will contain sodium sulfate.

    • After the addition is complete, continue stirring at 90-95°C for another 30-60 minutes to ensure the reaction goes to completion.[10]

  • Purification and Dehydration:

    • Stop stirring and allow the two phases to separate completely.

    • Drain and discard the lower aqueous layer containing the sodium sulfate byproduct.

    • Wash the organic phase two to three times with equal volumes of hot (80°C) deionized water to remove any remaining water-soluble impurities. Separate the layers after each wash.

    • After the final wash, heat the organic phase to ~110-120°C under a light vacuum to distill off any entrained water.

    • The final product is a clear, violet solution of cobalt isooctanoate in mineral spirits. The concentration can be adjusted by adding or removing the solvent.

Protocol 2: Laboratory Synthesis of Calcium Isooctanoate via Fusion Method

Calcium isooctanoate is a highly effective co-stabilizer in PVC formulations, where it acts as an HCl scavenger.[5]

Objective: To prepare solid, high-purity calcium isooctanoate.

Materials:

  • This compound (2-ethylhexanoic acid)

  • Calcium hydroxide (Ca(OH)₂)

  • Small amount of water to initiate the reaction

Step-by-Step Procedure:

  • Charging the Reactor:

    • In a reactor equipped with a high-torque stirrer, thermometer, and a distillation condenser, charge the this compound. The stoichiometry requires a 2:1 molar ratio of acid to Ca(OH)₂. A slight excess of acid (2-5%) can be used to ensure complete conversion of the calcium hydroxide.

    • Begin stirring and heat the acid to approximately 80-90°C.

  • Reaction Initiation:

    • Slowly add the powdered calcium hydroxide to the hot acid. The mixture will become a thick slurry.

    • Add a small amount of water (approx. 0.5-2.0 moles per mole of Ca(OH)₂) to catalyze and initiate the reaction.[7]

  • Exothermic Reaction and Dehydration:

    • An exothermic reaction will begin, typically around 100-120°C.[12] The temperature will rise, and water (both the added catalytic water and the water formed during the reaction) will begin to distill off.

    • Carefully control the temperature by adjusting the heating rate. Allow the temperature to rise to 140-160°C to ensure a steady rate of water removal.

    • The reaction is typically complete within 2-4 hours, indicated by the cessation of water distillation and the formation of a clear, homogenous molten product.

  • Finishing:

    • To ensure all water is removed and the free fatty acid content is minimized, a vacuum can be applied for the final 30 minutes of the reaction.

    • The molten calcium isooctanoate can then be discharged and cooled. It will solidify into a waxy solid upon cooling.

Product Characterization and Validation

Validation of the synthesized metal soap is critical. The following techniques are standard in the field:

TechniquePurposeExpected Observations for Successful Synthesis
FTIR Spectroscopy Functional Group AnalysisDisappearance of the broad O-H stretch (~3000 cm⁻¹) and sharp C=O stretch (~1700 cm⁻¹) of the carboxylic acid. Appearance of strong asymmetric (~1540-1610 cm⁻¹) and symmetric (~1390-1420 cm⁻¹) COO⁻ carboxylate stretches.[11][15]
Metal Analysis (XRF/ICP) Quantify Metal ContentThe percentage of metal in the final product should align with the theoretical stoichiometric value.
DSC/TGA Thermal AnalysisDetermines melting point, thermal stability, and decomposition temperature of the metal soap.[16]
Acid Value Titration Measure Unreacted AcidA low free fatty acid content (low acid value) indicates a complete reaction.[11]

Key Industrial Applications of Metal Isooctanoates

The unique properties of metal isooctanoates make them indispensable in several major industrial sectors.

ApplicationMetal(s) UsedFunction & Mechanism
Paint & Coating Driers Co, Mn, Zr, Bi, CaCatalyze the oxidative cross-linking (curing) of alkyd and other oil-based binders. Cobalt is a primary surface drier, while others act as through-driers.[4][6]
PVC Heat Stabilizers Ca, Zn, BaPrevent thermal degradation of PVC during high-temperature processing by scavenging liberated HCl and preventing autocatalytic decomposition. Often used in synergistic Ca/Zn systems.[4][5]
Polymerization Catalysts Co, Mn, ZnAct as catalysts in the synthesis of unsaturated polyester resins and facilitate polymerization reactions in rubber production.[4][6]
Fuel & Lubricant Additives VariousImprove combustion efficiency, act as corrosion inhibitors, and serve as extreme pressure (EP) additives in lubricants.[4]
Rubber Adhesion Promoters CobaltPromotes the adhesion between rubber and steel belts in tires.[17]

References

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  • Various Contributors. (2020, June 11). Investigating the Formation and Structure of Lead Soaps in Traditional Oil Paintings. The Metropolitan Museum of Art. [Link]
  • CN114763585B - A method for preparing cobalt isooctanoate using waste Raney cobalt catalyst.
  • CN101628869B - Method for preparing cobalt octoate by using LiCoO, anode material of waste lithium battery.
  • Cremonesi, P., et al. (2018). Two-step analytical procedure for the characterization and quantification of metal soaps and resinates in paint samples.
  • CN101628869A - Method for preparing cobalt octoate by using LiCoO, anode material of waste lithium battery.
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Sources

Application Note: A Robust Gas Chromatography Method for the Quantification of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isooctanoic acid, a branched-chain carboxylic acid, is a significant compound in various industrial applications, including the synthesis of lubricants, polymers, and pharmaceuticals. Accurate quantification of this compound is crucial for quality control, process optimization, and regulatory compliance. This application note presents a detailed and validated gas chromatography (GC) method coupled with Flame Ionization Detection (FID) for the precise analysis of this compound. The protocol outlines a comprehensive workflow, including sample preparation through liquid-liquid extraction (LLE), derivatization to enhance volatility, and optimized GC-FID parameters. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable method for this compound analysis.

Introduction: The Analytical Challenge of Short-Chain Fatty Acids

This compound, like other short-chain fatty acids (SCFAs), presents analytical challenges for direct gas chromatography. Its high polarity and low volatility, attributed to the carboxylic acid functional group, can lead to poor peak shape, adsorption on the GC column, and inaccurate quantification[1][2]. To overcome these issues, a derivatization step is essential to convert the polar carboxylic acid into a more volatile and less polar ester derivative[1][2][3]. This process significantly improves chromatographic performance, leading to sharp, symmetrical peaks and enhanced sensitivity[4][5]. This application note details a robust method involving the conversion of this compound to its methyl ester prior to GC-FID analysis.

Experimental Workflow Overview

The analytical workflow is designed to ensure accurate and reproducible quantification of this compound from a sample matrix. The key stages of the process are outlined below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample Collection & Internal Standard Spiking B Acidification A->B C Liquid-Liquid Extraction (LLE) B->C D Esterification to Methyl Octanoate C->D E GC-FID Analysis D->E F Data Processing & Quantification E->F caption Figure 1: Overall experimental workflow.

Figure 1: Overall experimental workflow.

Detailed Protocols and Methodologies

Materials and Reagents
Material/ReagentGrade
This compound Standard≥99% Purity
Heptanoic Acid (Internal Standard)≥99% Purity
MethanolHPLC Grade
Diethyl EtherHPLC Grade
Hydrochloric Acid (HCl)Concentrated, ACS Grade
Sodium Sulfate (Anhydrous)ACS Grade
Boron Trifluoride-Methanol (BF₃-MeOH)14% (w/v)
Deionized WaterType 1
Sample Preparation: Liberation and Extraction

The initial and most critical step is the liberation of this compound from the sample matrix and its efficient extraction.

Protocol:

  • Sample Weighing: Accurately weigh approximately 100 mg of the sample into a 15 mL screw-cap glass tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 100 µL of a 1 mg/mL heptanoic acid solution in methanol). The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume.

  • Acidification: Add 1 mL of 1 M HCl to the sample. This step is essential to protonate the carboxylate salt (if present) to the free carboxylic acid, making it extractable into an organic solvent.

  • Extraction: Add 5 mL of diethyl ether to the tube. Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous to the organic phase.

  • Phase Separation: Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (diethyl ether) to a clean glass tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water, which can interfere with the derivatization reaction[6].

  • Solvent Evaporation: Evaporate the diethyl ether under a gentle stream of nitrogen at room temperature to concentrate the extract. Do not evaporate to complete dryness to avoid loss of the volatile fatty acids.

Derivatization: Enhancing Volatility

Derivatization is a key step to improve the chromatographic properties of this compound. Esterification with BF₃-Methanol is a common and effective method[7].

Protocol:

  • Reagent Addition: To the concentrated extract from the previous step, add 1 mL of 14% BF₃-Methanol solution.

  • Reaction: Tightly cap the tube and heat at 60°C for 30 minutes in a heating block or water bath. This reaction converts the this compound to its more volatile methyl ester derivative (methyl isooctanoate).

  • Extraction of Derivative: After cooling to room temperature, add 2 mL of hexane and 1 mL of deionized water to the tube. Vortex for 1 minute.

  • Phase Separation and Collection: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer the upper hexane layer containing the methyl isooctanoate to a clean GC vial for analysis.

Derivatization cluster_reactants Reactants cluster_products Products Isooctanoic_Acid This compound (in extract) Heat 60°C, 30 min Isooctanoic_Acid->Heat BF3_MeOH BF₃-Methanol BF3_MeOH->Heat Methyl_Isooctanoate Methyl Isooctanoate (Volatile) Heat->Methyl_Isooctanoate Water Water Heat->Water caption Figure 2: Esterification of this compound.

Figure 2: Esterification of this compound.

Gas Chromatography (GC) Analysis

Instrumentation and Column Selection

A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis. The choice of the GC column is critical for achieving good separation. A mid-polar column, such as one with a polyethylene glycol (WAX) stationary phase, is recommended for the analysis of fatty acid methyl esters[8][9].

Instrument ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Split/Splitless Inlet
Autosampler Agilent 7693A or equivalent
GC-FID Method Parameters

The following parameters have been optimized for the separation of methyl isooctanoate.

GC ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Volume 1 µL
Split Ratio 20:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program
- Initial Temperature80 °C, hold for 2 min
- Ramp 110 °C/min to 150 °CSeparates the target analyte from the solvent front and other early-eluting compounds.
- Ramp 220 °C/min to 240 °C, hold for 5 minElutes any higher boiling point compounds and cleans the column.
Detector Temperature 280 °CPrevents condensation of the analytes in the detector.
Hydrogen Flow 30 mL/min
Air Flow 400 mL/min
Makeup Gas (N₂) Flow 25 mL/min

Data Analysis and Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by preparing standards of this compound at different concentrations, each containing the same amount of the internal standard. The ratio of the peak area of the methyl isooctanoate to the peak area of the methyl heptanoate (internal standard) is plotted against the concentration of this compound.

Method Validation

A robust analytical method requires thorough validation to ensure its reliability.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) ≤ 5%
Accuracy (% Recovery) 95 - 105%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Conclusion

This application note provides a comprehensive and validated GC-FID method for the quantitative analysis of this compound. The detailed protocols for sample preparation, derivatization, and GC analysis, along with the rationale behind each step, offer a robust framework for accurate and reproducible results. This method is suitable for routine quality control and research applications in various industries.

References

  • Zenkevich, I. G. (2009). Acids: Derivatization for GC Analysis.
  • Jain, R., & Ali, I. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chemistry LibreTexts. (2023).
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  • Sigma-Aldrich. (n.d.).
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  • van der Stelt, M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(21), 5147–5155. [Link]
  • Agilent Technologies. (n.d.).
  • Jasbi, P., et al. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology, 11(4), e71. [Link]
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  • Perestrelo, R., et al. (2022). Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. Foods, 11(23), 3843. [Link]
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  • Sigma-Aldrich. (n.d.). GC Column Selection Guide.
  • Environics, Inc. (2024).
  • Integrated Liner Technologies. (2025).
  • Kim, J. H., et al. (2014). Gas Chromatographic Method for the Analysis of Organic Acids in the Bio-Catalytic Conversion Process. Journal of Chromatographic Science, 53(5), 721–727. [Link]
  • Padarauskas, A., & Judžentienė, A. (2018). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 29(1).
  • MilliporeSigma. (n.d.). GC Column Selection Guide.
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  • Polymer Chemistry Characterization Lab. (n.d.).
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  • Restek. (2021).
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  • Darko, E., & Armstrong, D. W. (n.d.).
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Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation and Quantification of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of isooctanoic acid. Due to its limited UV absorptivity, direct analysis of this compound can be challenging. Therefore, two distinct yet complementary protocols are detailed. The first is a direct analysis method using reversed-phase chromatography with ultraviolet (UV) or refractive index (RI) detection, suitable for bulk analysis and quality control where analyte concentrations are high. The second protocol describes a pre-column derivatization technique to enhance detection sensitivity, making it ideal for trace-level quantification in complex matrices relevant to pharmaceutical and industrial applications. This guide provides in-depth technical insights, step-by-step protocols, and troubleshooting advice to enable researchers, scientists, and drug development professionals to achieve accurate and reproducible results.

Introduction: The Analytical Challenge of this compound

This compound, a branched-chain C8 carboxylic acid, is a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component. It serves as a vital intermediate in the synthesis of various industrial products, including plasticizers, lubricants, and coatings. In the pharmaceutical industry, it is used as a salifying reagent in the synthesis of certain antibiotics.[1][2] The accurate quantification of this compound is critical for quality control, process monitoring, and stability testing.

The analysis of this compound by HPLC presents two primary challenges:

  • Lack of a Strong Chromophore: The aliphatic carboxylic acid structure of this compound does not possess a significant chromophore, leading to poor sensitivity with UV-Vis detectors, the most common type of HPLC detector.[3]

  • Isomeric Complexity: The presence of multiple structural isomers can complicate chromatographic separation, potentially leading to co-elution and inaccurate quantification if the method lacks sufficient selectivity.[4][5][6]

This application note addresses these challenges by providing two validated methods tailored for different analytical needs.

Method Selection: Direct vs. Derivatization Approach

The choice between direct analysis and a derivatization-based method depends on the required sensitivity and the complexity of the sample matrix.

  • Direct Analysis: This approach is simpler and faster, making it suitable for high-concentration samples where sensitivity is not a limiting factor. It typically employs low-wavelength UV detection (210-220 nm) or Refractive Index (RI) detection.

  • Derivatization: For trace-level analysis, pre-column derivatization is employed. This involves a chemical reaction to attach a chromophore or fluorophore to the this compound molecule, significantly enhancing its detectability by UV-Vis or fluorescence detectors.[7][8][9] This approach is also highly compatible with mass spectrometry (MS) for enhanced specificity and sensitivity.[7][9]

The following sections provide detailed protocols for both approaches.

Protocol 1: Direct Analysis of this compound by RP-HPLC with UV/RI Detection

This protocol is optimized for the quantification of this compound in raw materials or formulations where concentrations are expected to be in the µg/mL to mg/mL range.

Principle of Separation

Reversed-phase chromatography is employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar. This compound, being a moderately nonpolar molecule, is retained on the column and separated from more polar or more nonpolar impurities. The mobile phase is acidified to suppress the ionization of the carboxylic acid group (pKa ~4.8), ensuring a single, un-ionized form of the analyte, which results in better peak shape and retention.[10]

Materials and Instrumentation
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.

  • Column: A reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A column with low silanol activity, such as the Newcrom R1, is also suitable.[2][11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (analytical grade)

    • This compound reference standard

Experimental Workflow

HPLC_Direct_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (in Mobile Phase) Injection Inject into HPLC System Prep_Standard->Injection Prep_Sample Prepare Sample (Dilute in Mobile Phase) Prep_Sample->Injection Separation Chromatographic Separation Injection->Separation Isocratic Elution Detection UV (210 nm) or RI Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: Workflow for direct HPLC analysis of this compound.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v).

    • Acidify the aqueous portion with phosphoric acid to a final concentration of 0.1% (for UV detection) or with formic acid (for MS compatibility).[2][11]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound reference standard.

    • Dissolve and dilute with the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (60:40)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector:

      • UV at 210 nm

      • Or RI detector (ensure the system is thoroughly equilibrated to achieve a stable baseline)

  • System Suitability:

    • Before sample analysis, perform replicate injections of a standard solution.

    • Ensure the system meets the criteria outlined in pharmacopeial chapters such as USP <621> or Ph. Eur. 2.2.46.[7][8][12] Key parameters include tailing factor (typically ≤ 1.5) and precision of peak areas (RSD ≤ 2.0%).

Expected Performance
ParameterExpected Value
Retention Time ~ 5-7 minutes
Linearity (R²) ≥ 0.998
LOD (UV) ~ 5-10 µg/mL
LOQ (UV) ~ 15-30 µg/mL
Precision (RSD%) < 2.0%
Accuracy (% Recovery) 98 - 102%

Protocol 2: High-Sensitivity Analysis via Pre-Column Derivatization

This protocol is designed for trace-level quantification of this compound in complex matrices where high sensitivity is required. Derivatization with a suitable labeling reagent enhances UV or fluorescence detection.

Principle of Derivatization and Separation

The carboxylic acid group of this compound is reacted with a derivatizing agent containing a strong chromophore or fluorophore. This reaction forms a stable ester derivative with significantly enhanced molar absorptivity. The resulting derivative is more hydrophobic and can be effectively separated by reversed-phase HPLC.

Materials and Instrumentation
  • HPLC System: As in Protocol 1, but with a Diode Array Detector (DAD) or Fluorescence Detector (FLD). An LC-MS system can also be used.

  • Column: A high-efficiency C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile, Methanol (HPLC or MS grade)

    • Water (HPLC or MS grade)

    • Formic acid (MS grade)

    • Derivatizing Agent: 2-bromoacetophenone or similar UV-labeling reagent.

    • Catalyst: Triethylamine or a suitable crown ether.

    • This compound reference standard

Experimental Workflow

HPLC_Derivatization_Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Solutions Derivatization Derivatization Reaction (Sample & Standards) Prep_Standard->Derivatization Prep_Sample Prepare Sample (e.g., LLE) Prep_Sample->Derivatization Injection Inject into HPLC System Derivatization->Injection Quench Reaction Separation Chromatographic Separation Injection->Separation Gradient Elution Detection DAD, FLD, or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification

Caption: Workflow for derivatization-based HPLC analysis.

Step-by-Step Protocol
  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample, add an internal standard if available.

    • Acidify the sample with HCl to pH ~2.

    • Extract the this compound with 2 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Reconstitute the dried extract and standards in 100 µL of acetonitrile.

    • Add 10 µL of the derivatizing agent solution (e.g., 10 mg/mL 2-bromoacetophenone in acetonitrile).

    • Add 5 µL of the catalyst solution (e.g., 10 mg/mL triethylamine in acetonitrile).

    • Cap the vials and heat at 60 °C for 30 minutes.

    • Cool the reaction mixture to room temperature.

  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Detector: DAD at the λmax of the derivative (e.g., ~254 nm for phenacyl esters).

Expected Performance
ParameterExpected Value
Linearity (R²) ≥ 0.999
LOD ~ 1-10 ng/mL
LOQ ~ 5-30 ng/mL
Precision (RSD%) < 5.0% (at low levels)
Accuracy (% Recovery) 95 - 105%

Discussion: Method Validation and Troubleshooting

Isomer Separation

The separation of this compound isomers is challenging due to their similar physicochemical properties. The described reversed-phase methods will separate this compound from other fatty acids of different chain lengths but may not resolve all branched isomers. For applications requiring isomer-specific quantification, method optimization is critical. This may involve:

  • Column Selection: Employing columns with enhanced shape selectivity.[4][13]

  • Mobile Phase Optimization: Adjusting the organic modifier (e.g., using methanol instead of acetonitrile) or the pH can alter selectivity.

  • Lower Temperature: Running the separation at a lower temperature can sometimes improve the resolution of closely eluting isomers.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the column; Mobile phase pH too close to analyte pKa.Ensure mobile phase pH is at least 2 units below the pKa of this compound. Use a modern, end-capped column.[10]
Poor Sensitivity (Direct) Low UV absorbance of the analyte.Ensure detection wavelength is set to a low value (210-220 nm). Use an RI detector if available and compatible with the mobile phase. Consider the derivatization protocol.
Variable Retention Times Inadequate column equilibration; Mobile phase composition changing; Column temperature fluctuations.Flush the column with at least 10 column volumes of the mobile phase before injection. Ensure the mobile phase is well-mixed and degassed. Use a column oven.
Incomplete Derivatization Presence of water in the reaction mixture; Incorrect stoichiometry of reagents.Ensure sample extracts are completely dry before adding derivatization reagents. Optimize the concentration of the derivatizing agent and catalyst.

Conclusion

The HPLC methods detailed in this application note provide reliable and robust solutions for the analysis of this compound. The direct analysis method offers a rapid and straightforward approach for quality control and high-concentration samples. For applications demanding higher sensitivity, the pre-column derivatization method provides a significant enhancement in detection, enabling trace-level quantification. By understanding the principles behind each method and implementing proper system suitability and troubleshooting practices, researchers can achieve accurate and reproducible quantification of this compound in a variety of sample matrices.

References

  • A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017).
  • A Comparative Guide to Derivatization Reagents for Carboxylic Acid Analysis by HPLC. (n.d.). Benchchem.
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. (n.d.). Semantic Scholar.
  • Separation of 3,5,5-Trimethylhexanoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022, July 27). European Directorate for the Quality of Medicines & HealthCare.
  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP).
  • This compound. (n.d.). ChemicalBook.
  • <621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
  • <621> CHROM
  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (n.d.). Frontiers.
  • Technical Support Center: HPLC Analysis of Short-Chain F
  • Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC analysis of brain and plasma for octanoic and decanoic acids. (1989). Clinical Chemistry, 35(9), 1945-1948.
  • Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
  • Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. (2023, July 20).
  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2023).
  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (n.d.).

Sources

Determining Isooctanoic Acid Concentration: A Comprehensive Guide to Titration Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Quantifying Isooctanoic Acid

This compound, a branched-chain carboxylic acid, is a critical component and intermediate in numerous industrial applications. It is utilized in the synthesis of esters for plasticizers, lubricants, and cosmetics, as well as in the production of paint driers and as a salifying reagent in the pharmaceutical industry.[1][2][3] Accurate determination of its concentration is paramount for quality control, reaction monitoring, and formulation development. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the determination of this compound concentration using non-aqueous acid-base titration.

Given the sparingly soluble nature of this compound in water, this guide focuses on a non-aqueous titration approach, a robust method for quantifying acidic substances in organic media.[4][5] We will explore both colorimetric and potentiometric endpoint detection methods, explaining the causality behind each experimental choice to ensure scientific integrity and reliable results.

Principle of the Method: Non-Aqueous Acid-Base Titration

The core of this method lies in the neutralization reaction between the weak acid, this compound (R-COOH), and a strong base, typically potassium hydroxide (KOH), in a non-aqueous solvent. Water can act as both a weak acid and a weak base, which can interfere with the titration of very weak acids by competing for the titrant, thus obscuring the endpoint.[4][6] By employing an organic solvent, the acidic properties of this compound are enhanced, leading to a much sharper and more discernible endpoint.

The reaction proceeds as follows:

R-COOH + KOH → R-COOK + H₂O

The equivalence point, where stoichiometrically equal amounts of acid and base have reacted, can be determined by two primary methods: a color change of an indicator or a significant change in the solution's potential, measured with an electrode.

Method 1: Colorimetric Titration

This classical method relies on a pH indicator that changes color at the equivalence point of the titration. For the titration of a weak acid with a strong base, the pH at the equivalence point will be greater than 7.[7]

Causality of Experimental Choices
  • Titrant Selection : A strong base is required to effectively neutralize the weak this compound. Potassium hydroxide (KOH) dissolved in ethanol is a common and effective choice for non-aqueous titrations.[8][9]

  • Solvent System : A solvent that can dissolve this compound and is compatible with the titrant is essential. A mixture of toluene and isopropanol, similar to that used in ASTM D664, is highly effective.[10][11] Toluene provides excellent solubility for the nonpolar carbon chain of this compound, while isopropanol ensures miscibility with the ethanolic KOH titrant.

  • Indicator Selection : Phenolphthalein is the ideal indicator for this titration.[12][13] Its pH range for color change (8.3-10.0) aligns well with the basic pH at the equivalence point of a weak acid-strong base titration.[7][14] The endpoint is marked by a distinct and permanent pale-pink color.[13]

Experimental Protocol: Colorimetric Titration

Apparatus:

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Pipettes and graduated cylinders

Reagents:

  • Titration Solvent : A mixture of 500 mL toluene, 495 mL anhydrous isopropanol, and 5 mL of water.

  • Standardized 0.1 M Ethanolic Potassium Hydroxide (KOH) :

    • Preparation : Dissolve approximately 6 g of KOH in 5 mL of deionized water and add sufficient aldehyde-free ethanol (95%) to make 1000 mL. Allow the solution to stand in a tightly stoppered bottle for 24 hours, then decant the clear supernatant.[9][15]

    • Standardization : Accurately weigh about 0.5 g of potassium hydrogen phthalate (KHP), previously dried at 120°C for 2 hours. Dissolve it in 50 mL of CO₂-free deionized water. Add 2-3 drops of phenolphthalein solution and titrate with the prepared ethanolic KOH solution to a permanent pale pink endpoint.

  • Phenolphthalein Indicator Solution : Dissolve 1 g of phenolphthalein in 100 mL of 95% ethanol.[15]

Procedure:

  • Accurately weigh an appropriate amount of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the titration solvent to the flask and swirl to dissolve the sample. A magnetic stirrer can be used to facilitate dissolution.

  • Add 3-4 drops of phenolphthalein indicator solution to the sample solution.

  • Fill the burette with the standardized 0.1 M ethanolic KOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.

  • Titrate the sample solution with the ethanolic KOH, swirling the flask continuously. As the endpoint is approached, the pink color will persist for longer periods.

  • The endpoint is reached when the first permanent pale-pink color persists for at least 30 seconds.[13]

  • Record the final burette reading.

  • Perform a blank titration using 100 mL of the titration solvent and the indicator, without the this compound sample. Subtract the blank volume from the sample titration volume.

Calculation of this compound Concentration:

Concentration (mol/L) = [(V_sample - V_blank) × M_KOH] / V_this compound

Where:

  • V_sample = Volume of KOH solution used for the sample titration (L)

  • V_blank = Volume of KOH solution used for the blank titration (L)

  • M_KOH = Molarity of the standardized ethanolic KOH solution (mol/L)

  • V_this compound = Volume of the this compound sample (L)

To express the result as a percentage purity (w/w):

Purity (%) = [((V_sample - V_blank) × M_KOH × MW_this compound) / W_sample] × 100

Where:

  • MW_this compound = Molecular weight of this compound (158.24 g/mol )

  • W_sample = Weight of the this compound sample (g)

Method 2: Potentiometric Titration

Potentiometric titration offers a more objective and often more precise method for endpoint determination, especially for colored or turbid solutions. This technique involves monitoring the potential of a solution as the titrant is added, using a pH electrode.[16] The endpoint is identified as the point of the most significant change in potential. This method is in line with the principles outlined in ASTM D664 for determining the acid number of petroleum products.[10][11][17][18]

Causality of Experimental Choices
  • Instrumentation : A pH meter with a glass electrode is used to measure the change in potential (or pH) of the solution. This provides a data-driven approach to endpoint detection, eliminating the subjectivity of color change interpretation.[16]

  • Endpoint Determination : The equivalence point is determined from the titration curve (pH vs. volume of titrant). It is the point of maximum inflection, which can be more accurately located by plotting the first or second derivative of the curve.[16] This graphical analysis enhances the accuracy of the determination.

  • Electrode System : A combination glass pH electrode is suitable for this titration. For non-aqueous systems, a specialized electrode, often with a sleeve junction and a non-aqueous electrolyte (e.g., LiCl in ethanol), is recommended to ensure stable and reproducible readings.[17]

Experimental Protocol: Potentiometric Titration

Apparatus:

  • Automatic titrator or a pH meter with a magnetic stirrer

  • Combination glass pH electrode suitable for non-aqueous titrations

  • 50 mL burette

  • 250 mL beaker

  • Analytical balance

Reagents:

  • Same as for the colorimetric titration (excluding the phenolphthalein indicator).

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • Accurately weigh an appropriate amount of the this compound sample into a 250 mL beaker.

  • Add 125 mL of the titration solvent and a magnetic stir bar.

  • Immerse the pH electrode in the solution, ensuring the bulb is fully covered and the stir bar does not make contact with it.

  • Begin stirring the solution at a constant rate.

  • Record the initial pH of the solution.

  • Add the standardized 0.1 M ethanolic KOH solution in small increments (e.g., 0.5-1.0 mL) and record the pH after each addition.

  • As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the steep part of the titration curve.

  • Continue adding titrant until the pH plateaus again after the steep rise.

  • Perform a blank titration using 125 mL of the titration solvent.

Data Analysis:

  • Plot a graph of pH (y-axis) versus the volume of KOH added (x-axis). The equivalence point is the midpoint of the steepest portion of the curve.

  • For higher accuracy, calculate the first derivative (ΔpH/ΔV) and plot it against the average volume added. The peak of this curve corresponds to the equivalence point.

  • The second derivative (Δ²pH/ΔV²) can also be plotted, where the equivalence point is the volume at which the derivative crosses zero.

  • Use the volume of KOH at the equivalence point in the same calculation formula as for the colorimetric titration.

Data Presentation

ParameterColorimetric TitrationPotentiometric Titration
Principle Visual endpoint detectionElectrochemical endpoint detection
Endpoint Color change (colorless to pink)Maximum inflection point on titration curve
Titrant 0.1 M Ethanolic KOH0.1 M Ethanolic KOH
Solvent Toluene/Isopropanol/WaterToluene/Isopropanol/Water
Indicator PhenolphthaleinNot required
Apparatus Standard glasswarepH meter/Automatic titrator, electrode
Advantages Simple, low costObjective, high precision, suitable for colored samples
Disadvantages Subjective endpoint, not for colored samplesHigher initial equipment cost

Visualizing the Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_endpoint Endpoint Detection cluster_analysis Data Analysis Titrant_Prep Prepare & Standardize 0.1 M Ethanolic KOH Titrate Titrate with KOH Titrant_Prep->Titrate Sample_Prep Weigh this compound & Dissolve in Solvent Sample_Prep->Titrate Colorimetric Colorimetric: Observe permanent pale-pink color Titrate->Colorimetric Method 1 Potentiometric Potentiometric: Record pH vs. Volume Titrate->Potentiometric Method 2 Calc_Color Calculate Concentration (Colorimetric) Colorimetric->Calc_Color Plot_Curve Plot Titration Curve & Determine EP (Potentiometric) Potentiometric->Plot_Curve Calc_Pot Calculate Concentration (Potentiometric) Plot_Curve->Calc_Pot

Sources

Introduction: Understanding the Versatility of a Branched-Chain Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Isooctanoic Acid as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, a branched-chain saturated carboxylic acid, is a pivotal intermediate in modern organic synthesis. While the term "this compound" can refer to a mixture of isomers, it is predominantly composed of 3,5,5-trimethylhexanoic acid. This unique branched structure is not a trivial feature; it imparts properties such as high oxidative stability, low viscosity, and low volatility compared to its linear counterparts. These characteristics are highly desirable and are the primary drivers for its widespread use across various industries.

Physically, this compound is a clear, oily liquid with a mild odor. It exhibits poor solubility in water but is readily miscible with common organic solvents like alcohols and ethers, making it a versatile reactant in a multitude of synthetic environments. The industrial-scale production of this compound is typically achieved through the hydroformylation (oxo process) of diisobutylene, followed by the oxidation of the resulting aldehydes. This well-established and cost-effective process ensures a reliable supply for its diverse applications.

This guide provides a detailed exploration of this compound's role as a chemical intermediate, focusing on its core synthetic transformations, applications in key industries, and the practical protocols required for its use in a laboratory setting.

Core Synthetic Transformations of this compound

The reactivity of this compound is dominated by its carboxylic acid functional group, which allows it to undergo a range of classical organic reactions.[1] Its utility as an intermediate stems from its conversion into more reactive species or into final products with specific functionalities.

Esterification: Synthesizing Functional Esters

The most common application of this compound is in the manufacture of its esters. These esters are valued as emollients in cosmetics, plasticizers for polymers, and as base stocks for synthetic lubricants.[2] The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is the most direct route to these valuable compounds.[3][4]

Causality of Experimental Choices: The reaction is an equilibrium process.[3] To drive the reaction towards the ester product, it is common practice to use the alcohol reactant in large excess, effectively making it the solvent.[3] Alternatively, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) will also shift the equilibrium to the right, maximizing the yield.[5] An acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is essential to protonate the carbonyl oxygen of the this compound, thereby increasing the electrophilicity of the carbonyl carbon for attack by the alcohol.[3][5]

Experimental Protocol: Synthesis of Isobutyl Isooctanoate

This protocol details the synthesis of an isooctanoate ester via Fischer esterification.

Materials:

  • This compound

  • Isobutanol (large excess)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and isobutanol (5.0-10.0 eq). The isobutanol will serve as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2% of the mass of the carboxylic acid) to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will be close to the boiling point of isobutanol (108 °C). Allow the reaction to proceed for 2-4 hours. Monitor the reaction progress by TLC or GC if desired.

  • Work-up - Quenching: After cooling to room temperature, carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: CO₂ evolution will occur.

  • Extraction: Allow the layers to separate. Discard the lower aqueous layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the excess isobutanol and yield the crude isobutyl isooctanoate.

  • Purification (Optional): The crude ester can be purified further by vacuum distillation if high purity is required.

Table 1: Typical Fischer Esterification Parameters

ParameterValue/ConditionRationale
Reactant Ratio 1:5 to 1:10 (Acid:Alcohol)Shifts equilibrium towards product formation.[3]
Catalyst H₂SO₄, p-TsOHProtonates the carbonyl, activating it for nucleophilic attack.[5]
Temperature RefluxProvides activation energy and increases reaction rate.[5]
Reaction Time 2-8 hoursDependent on the specific alcohol and scale.

Diagram 1: Fischer Esterification Workflow

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_workup Work-up & Purification Acid This compound Reflux Heat to Reflux (2-4 hours) Acid->Reflux Alcohol Alcohol (e.g., Isobutanol) Alcohol->Reflux Catalyst H₂SO₄ (cat.) Catalyst->Reflux Quench Quench with NaHCO₃ Reflux->Quench Cool Extract Wash with Brine Quench->Extract Dry Dry (MgSO₄) Extract->Dry Concentrate Concentrate (Rotovap) Dry->Concentrate Purify Vacuum Distillation Concentrate->Purify Product Pure Isooctanoate Ester Purify->Product

Caption: Workflow for the synthesis of isooctanoate esters.

Conversion to Isooctanoyl Chloride

For syntheses requiring higher reactivity, this compound can be converted to its corresponding acid chloride, isooctanoyl chloride. Acyl chlorides are highly valuable intermediates because the chloride ion is an excellent leaving group, making them much more susceptible to nucleophilic attack than the parent carboxylic acid.[6] This heightened reactivity allows for the efficient synthesis of amides, esters (with non-hindered alcohols), and other acyl derivatives under mild conditions.

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[7] The reaction mechanism involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group.[7][8] The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape from the reaction mixture, driving the reaction to completion.[6][8] Running the reaction neat or in an inert solvent prevents unwanted side reactions with the solvent.

Experimental Protocol: Synthesis of Isooctanoyl Chloride

This protocol describes the conversion of this compound to isooctanoyl chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount, optional)

  • Round-bottom flask, reflux condenser with a gas outlet to a scrubbing system (e.g., NaOH solution), heating mantle

Procedure:

  • Reaction Setup: Place this compound (1.0 eq) in a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the this compound at room temperature. A catalytic drop of DMF can be added to accelerate the reaction, especially for less reactive acids.[8]

  • Reaction: The mixture is typically stirred at room temperature or gently heated to reflux (boiling point of SOCl₂ is 76 °C) for 1-3 hours. The completion of the reaction is often indicated by the cessation of gas evolution (SO₂ and HCl).

  • Isolation: The excess thionyl chloride can be removed by distillation under atmospheric pressure.

  • Purification: The resulting isooctanoyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Diagram 2: Mechanism for Conversion to Acyl Chloride

G cluster_mech Mechanism with Thionyl Chloride start R-COOH + SOCl₂ intermediate1 R-CO-O-SOCl (Chlorosulfite intermediate) start->intermediate1 Attack by O Loss of Cl⁻ tetrahedral Tetrahedral Intermediate intermediate1->tetrahedral Cl⁻ attacks carbonyl C product R-COCl + SO₂ + HCl tetrahedral->product Collapse & Fragmentation

Caption: Key steps in the formation of isooctanoyl chloride.

Synthesis of Metal Isooctanoates (Metal Soaps)

Metal salts of this compound, known as metal soaps, are not soaps in the traditional sense but are crucial industrial chemicals.[9][10] They function as paint driers (e.g., cobalt, manganese, and zirconium salts), heat stabilizers for PVC plastics (e.g., calcium and zinc salts), and catalysts.[2][10][11]

Causality of Experimental Choices: The fusion process is a direct and economical method for producing metal soaps, involving the reaction of a fatty acid with a metal oxide or hydroxide at elevated temperatures.[12] A small amount of water is often added to catalyze the reaction, which is a classic acid-base neutralization.[12][13] The reaction is exothermic, and controlling the temperature is key to preventing discoloration of the final product.[12] The reaction is typically driven to completion by the formation of the stable metal salt and water.

Experimental Protocol: Synthesis of Zinc Isooctanoate

This protocol provides a general method for synthesizing a metal soap via the fusion process.

Materials:

  • This compound

  • Zinc oxide (ZnO)

  • Water (catalytic amount)

  • High-temperature reaction vessel with overhead stirrer and heating capabilities

Procedure:

  • Charging the Reactor: Add this compound (2.0 eq) to the reaction vessel and begin heating to just above its melting point while stirring.

  • Addition of Metal Oxide: Slowly add zinc oxide (1.0 eq) to the molten acid.

  • Catalyst Addition: Add a small amount of water (e.g., 0.5-3.0 moles per mole of metal oxide) to initiate the saponification reaction.[12]

  • Reaction: The temperature will rise due to the exothermic reaction. Maintain the temperature in the range of 130-150 °C. The reaction is typically complete within a few hours, when the mixture becomes clear and homogenous.

  • Dehydration (Optional): If a dry product is required, a vacuum can be applied to the vessel to remove the water formed during the reaction.

  • Isolation: The molten product can be cooled and then pulverized to obtain the final solid zinc isooctanoate.

Diagram 3: Workflow for Metal Soap Synthesis

G cluster_reactants Reactants cluster_process Fusion Process cluster_finishing Finishing Acid This compound (2 eq) Heat Heat Acid Acid->Heat MetalOxide Metal Oxide (e.g., ZnO, 1 eq) Add Add Metal Oxide & Water MetalOxide->Add Water Water (cat.) Water->Add Heat->Add React React at 130-150 °C Add->React Dehydrate Vacuum Dehydration (Optional) React->Dehydrate Cool Cool & Solidify Dehydrate->Cool Pulverize Pulverize Cool->Pulverize Product Metal Isooctanoate Powder Pulverize->Product

Caption: General workflow for the fusion synthesis of metal soaps.

Applications in Drug Development and Advanced Materials

The derivatives of this compound are integral to several high-value applications, including pharmaceuticals and polymers.

Role in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves multiple roles. It is used as a salifying reagent to convert a basic drug into a more stable or soluble salt form, a critical step in drug formulation.[14][15] For example, it is used in the synthesis of certain penicillin salts.[14][15] Furthermore, its derivatives can act as building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][16] For instance, this compound is a raw material for producing carbenicillin.[2]

Diagram 4: Role of this compound in Pharmaceuticals

G cluster_synthesis API Synthesis cluster_formulation Drug Formulation IsoAcid_Syn This compound (or derivative) Reaction Multi-step Organic Synthesis IsoAcid_Syn->Reaction API Active Pharmaceutical Ingredient (API) Reaction->API IsoAcid_Form This compound Salification Salification Reaction IsoAcid_Form->Salification BasicDrug Basic Drug (API) BasicDrug->Salification DrugSalt Stable/Soluble Drug Salt Salification->DrugSalt

Caption: Dual roles of this compound in the pharmaceutical industry.

Precursor for Polymers and Resins

This compound is a key monomer in the production of certain polyester and alkyd resins, which are widely used in high-performance coatings, adhesives, and paints.[17] The branched, bulky nature of the isooctanoate group disrupts polymer chain packing, leading to resins with lower viscosity, improved flexibility, and enhanced solubility in organic solvents. These properties are particularly valuable in formulating automotive and industrial paints.

Safety and Handling

This compound must be handled with appropriate care. It is known to cause skin irritation and serious eye damage.[18] Ingestion can be harmful.[18] Always consult the latest Safety Data Sheet (SDS) before use.[18][19]

Table 2: Essential Safety and Handling Information

CategoryRecommendationReference
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side-shields, and protective clothing.[19]
Ventilation Use only in a well-ventilated area or a chemical fume hood.[19]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18]
First Aid (Skin) Remove contaminated clothing. Wash skin thoroughly with soap and water.[18]
Spill & Disposal Absorb with inert material (sand, earth). Dispose of contents/container in accordance with local, regional, and national regulations.[19][20]

Conclusion

This compound is a testament to how molecular architecture influences chemical utility. Its branched structure provides a unique combination of stability, fluidity, and reactivity that makes it an indispensable intermediate in organic synthesis. From creating the lubricating esters in engine oil and the emollients in cosmetics to forming the backbone of durable resins and enabling the formulation of life-saving medicines, this compound is a versatile building block. The protocols and principles outlined in this guide provide a foundation for researchers and scientists to effectively harness its potential in creating the next generation of advanced materials and pharmaceuticals.

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Application Notes & Protocols: The Multifunctional Role of Isooctanoic Acid in Advanced Coatings and Resins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isooctanoic acid, a branched-chain C9 carboxylic acid, serves as a critical and versatile intermediate in the formulation of high-performance coatings and resins. Its unique molecular structure, characterized by a high degree of branching, imparts exceptional properties such as excellent thermal and oxidative stability, low volatility, and superior compatibility with organic materials. These attributes make it an indispensable component for enhancing durability, appearance, and application efficiency in a variety of coating systems, from automotive and industrial paints to architectural finishes. This document provides an in-depth guide for researchers and formulation chemists on the strategic use of this compound and its derivatives. We will explore its primary applications as a monomer for alkyd and polyester resins, a precursor for high-efficiency metal driers, a component in corrosion inhibitors, and a building block for pigment dispersing agents. Detailed protocols for synthesis and formulation are provided to enable practical application and innovation.

Introduction: The Molecular Advantage of this compound

This compound (primarily 3,5,5-trimethylhexanoic acid) is a clear, oily liquid with a mild odor, sparingly soluble in water but highly soluble in organic solvents. Unlike its linear counterparts, the branched structure of this compound creates steric hindrance, which is the fundamental reason for its superior performance in coatings.

Key Physicochemical Properties:

PropertyValueSignificance in Coatings Formulation
Molecular FormulaC₉H₁₈O₂Provides a balance of hydrophobicity and reactivity.
Molar Mass158.24 g/mol Influences reaction stoichiometry and formulation calculations.
Boiling Point236 °C (457 °F)Low volatility contributes to reduced Volatile Organic Compound (VOC) emissions.[1]
Flash Point117 °C (243 °F)High flash point enhances safety during manufacturing and application.[1]
Oxidative StabilityExcellentThe branched structure resists oxidation, leading to better color stability and longevity of the final coating.
SolubilityHigh in organic solventsEnsures excellent compatibility with alkyd resins, solvents, and other non-polar components.

This unique combination of properties allows formulators to develop robust coatings that meet stringent regulatory standards and demanding performance requirements.

Core Applications in Coating & Resin Formulation

Monomer in Alkyd and Polyester Resin Synthesis

This compound is a crucial monomer used to modify the polyester backbone in alkyd and polyester resins.[1][2] In this role, it acts as a "chain stopper" or chain length modifier, controlling the final molecular weight and architecture of the polymer.

Causality of Performance Enhancement:

  • Improved Flexibility and Durability: The bulky, branched structure of this compound disrupts the close packing of polymer chains. This increases the free volume within the polymer matrix, resulting in enhanced flexibility and impact resistance of the cured film.

  • Enhanced Gloss and Weather Resistance: By controlling the resin's molecular weight and reducing crystallinity, this compound contributes to smoother film formation, leading to higher gloss. Its inherent oxidative stability also protects the resin backbone from degradation upon exposure to UV radiation and environmental factors, improving long-term weatherability.

  • Better Yellowing Performance: Compared to traditional unsaturated fatty acids, this compound provides superior resistance to yellowing, particularly in stoving enamels and two-component paints that are cured at elevated temperatures.[2]

Precursor for Metal Carboxylate Driers (Siccatives)

One of the most significant applications of this compound is in the production of metal salts, commonly known as driers or siccatives.[3][4][5] These organometallic compounds are essential catalysts that accelerate the oxidative cross-linking (curing) of drying oils and alkyd resins in solvent-borne paints.[6][7]

Mechanism of Action: Metal isooctanoates, such as those of cobalt, manganese, and zirconium, catalyze the autoxidation process. The metal ion cycles between its different oxidation states, facilitating the decomposition of hydroperoxides formed on the unsaturated fatty acid chains of the alkyd resin. This generates free radicals that initiate the polymerization and cross-linking reactions, converting the liquid paint into a hard, durable film.[6]

cluster_0 Oxidative Curing Process Alkyd Unsaturated Fatty Acid (in Alkyd Resin) ROOH Hydroperoxide Formation Alkyd->ROOH O₂ Uptake O2 Atmospheric Oxygen (O₂) Radicals Free Radical Generation (R•, RO•) ROOH->Radicals Decomposition Crosslink Cross-linked Polymer Network (Dry Film) Radicals->Crosslink Polymerization Drier Metal Isooctanoate Drier (e.g., Co²⁺/Co³⁺ cycle) Drier->Radicals Catalyzes

Caption: Catalytic cycle of metal isooctanoate driers in alkyd coatings.

Metal isooctanoates are preferred over the traditional metal naphthenates because their synthetic manufacturing process ensures consistent quality, lighter color, less odor, and better drying efficiency.[3][8][9]

Common Metal Isooctanoate Driers:

Metal DrierTypePrimary Function
Cobalt Isooctanoate Primary / ActivePowerful surface drier; catalyzes oxygen uptake and peroxide decomposition.[3][6][9]
Manganese Isooctanoate Primary / ActivePromotes both surface and through-drying; can cause discoloration in light paints.[3][9]
Zirconium Isooctanoate Secondary / AuxiliaryPromotes uniform through-drying; often used as a replacement for lead driers.[5]
Calcium Isooctanoate Secondary / AuxiliaryImproves pigment wetting and reduces loss-of-dry on storage.[3][4]
Zinc Isooctanoate Secondary / AuxiliaryActs as a pigment wetting agent and hardens the film.[9]
Corrosion Inhibition

In protective coatings, this compound and its derivatives function as effective corrosion inhibitors, particularly for steel and other metals.[1]

Mechanism of Protection: Organic corrosion inhibitors work by adsorbing onto the metal surface to form a protective, hydrophobic film.[10][11] The carboxylic acid group of this compound acts as a polar head that anchors to the metal substrate, while the branched, non-polar alkyl tail orients away from the surface. This densely packed monomolecular layer acts as a barrier, preventing corrosive species like water and oxygen from reaching the metal and disrupting the electrochemical corrosion process.[11][12] Its use can be synergistic with anti-corrosive pigments like zinc phosphate to achieve superior salt spray resistance.

Pigment Dispersion

Esters derived from this compound can be engineered to function as high-performance pigment dispersing agents. Efficient pigment dispersion is critical for achieving optimal color strength, gloss, and stability in a paint formulation.[13][14]

Mechanism of Stabilization: Dispersing agents must wet the pigment surface and then prevent the particles from re-agglomerating (flocculation).[15][16] this compound-based dispersants achieve this through a mechanism of steric stabilization.[13] The dispersant molecule has an "anchor" group with a strong affinity for the pigment surface and a "tail" that is soluble in the surrounding resin and solvent. The bulky, branched structure of the this compound-derived tail creates a powerful steric barrier around each pigment particle, physically preventing them from getting close enough to flocculate.[13]

cluster_0 Pigment Stabilization Pigment Pigment Particle A1 Anchor A1->Pigment Soluble Tail A2 Anchor A2->Pigment A3 Anchor A3->Pigment A4 Anchor A4->Pigment A5 Anchor A5->Pigment

Caption: Steric stabilization of a pigment particle by dispersants.

This leads to lower viscosity at high pigment loadings, improved color development, and enhanced long-term stability of the paint.[13]

Application Protocols

Protocol 1: Synthesis of an this compound-Modified Short Oil Alkyd Resin

This protocol describes the two-stage alcoholysis-polyesterification process for synthesizing a short oil alkyd resin modified with this compound for use in industrial baking enamels.

Materials & Equipment:

  • Four-neck reaction flask (1L) equipped with a mechanical stirrer, thermometer, inert gas (N₂) inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with temperature controller.

  • Raw materials as per the formulation table.

Sample Formulation:

ComponentWeight (g)MolesFunction
Soybean Oil264.0~0.30Oil/Fatty Acid Source
Pentaerythritol128.00.94Polyol
Lithium Hydroxide0.05-Alcoholysis Catalyst
Phthalic Anhydride237.01.60Dibasic Acid
This compound 71.00.45Modifying Acid / Chain Stopper
Xylene30.0-Azeotropic Solvent

Procedure:

  • Stage 1: Alcoholysis

    • Charge the soybean oil, pentaerythritol, and lithium hydroxide catalyst into the reaction flask.

    • Begin slow agitation and start purging the system with nitrogen gas (approx. 0.5 L/min) to prevent oxidation and discoloration.

    • Heat the mixture to 230-240°C.

    • Monitor the reaction for monoglyceride formation by periodically testing the solubility of a sample in methanol (target: 1 part reaction mixture soluble in 3-4 parts methanol). This stage typically takes 60-90 minutes.

    • Once the methanol test is passed, cool the reactor to 180°C.

  • Stage 2: Polyesterification

    • At 180°C, charge the phthalic anhydride and this compound into the reactor.

    • Add xylene to the flask to act as an azeotropic agent for water removal.

    • Slowly increase the temperature to 220-230°C and begin collecting the water of esterification in the Dean-Stark trap.

    • Monitor the reaction progress by periodically measuring the Acid Value (AV) and viscosity of the resin.

    • Continue the reaction until the target Acid Value (e.g., < 15 mg KOH/g) is reached.[17] The reaction time can vary from 4 to 8 hours.

    • Once the target AV is achieved, stop heating and cool the resin to 150°C.

    • Slowly add a suitable solvent (e.g., xylene or Aromatic 100) to dilute the resin to the desired solids content (e.g., 60-70%).

    • Filter the final resin solution to remove any impurities.

cluster_workflow Alkyd Resin Synthesis Workflow Start Charge Oil, Polyol, Catalyst Alcoholysis Heat to 230-240°C (N₂ Purge) Start->Alcoholysis Test Methanol Solubility Test Alcoholysis->Test Test->Alcoholysis Fail Cool1 Cool to 180°C Test->Cool1 Pass ChargeAcids Charge Phthalic Anhydride & this compound Cool1->ChargeAcids Polyesterify Heat to 220-230°C Collect Water ChargeAcids->Polyesterify Monitor Monitor Acid Value & Viscosity Polyesterify->Monitor Monitor->Polyesterify Continue Cool2 Cool to 150°C Monitor->Cool2 Target Reached Dilute Dilute with Solvent Cool2->Dilute End Filter & Package Dilute->End

Caption: Workflow for this compound-Modified Alkyd Resin Synthesis.

Protocol 2: Formulation and Evaluation of a High-Solids White Enamel

This protocol outlines the preparation of a white enamel paint using the resin from Protocol 1 and a drier package based on metal isooctanoates.

Sample Formulation:

ComponentWeight (%)Function
Alkyd Resin (from Protocol 1, @70% solids)50.0Binder
Titanium Dioxide (Rutile)25.0White Pigment
Xylene22.5Solvent
Cobalt Isooctanoate (6% Co) 0.2Surface Drier
Zirconium Isooctanoate (18% Zr) 1.0Through Drier
Calcium Isooctanoate (5% Ca) 1.0Auxiliary Drier
Anti-skinning Agent (e.g., MEKO)0.3Prevents skinning in can
Total 100.0

Procedure:

  • Pigment Dispersion (Grinding Stage)

    • Charge 25% of the alkyd resin solution and all of the xylene into a high-speed dispersing vessel.

    • While mixing at low speed, slowly add the titanium dioxide pigment.

    • Once the pigment is wetted, increase the disperser speed to achieve a vortex (approx. 15-20 m/s tip speed) and grind for 20-30 minutes until a Hegman gauge reading of 7+ is achieved.

  • Let-down Stage

    • Reduce the mixer speed and add the remaining alkyd resin solution. Mix until uniform.

    • Pre-mix the drier components (Cobalt, Zirconium, Calcium isooctanoates) and add them to the batch under slow agitation.

    • Add the anti-skinning agent and mix for a final 10-15 minutes until the batch is homogeneous.

    • Measure final viscosity and adjust with xylene if necessary.

Evaluation - Drying Time (ISO 9117-1):

  • Apply the paint to a glass panel at a specified wet film thickness (e.g., 75 µm).

  • Place the panel on a BK Drying Time Recorder in a controlled environment (23°C, 50% RH).

  • Record the time for each stage of drying:

    • Set-to-touch: The point at which the needle no longer leaves a continuous track.

    • Tack-free: The point where the needle no longer picks up fibers.

    • Dry-hard: The point where the needle no longer scratches the film.

Conclusion

This compound is a high-performance building block that offers formulators a distinct advantage in creating superior coatings and resins. Its branched structure directly translates to improved flexibility, weatherability, and color stability in resins. As a precursor to metal driers, it enables fast and efficient curing with excellent quality control.[3][4] Furthermore, its utility in creating effective corrosion inhibitors and pigment dispersants highlights its multifunctionality. By understanding the underlying chemical principles and applying the protocols outlined in this guide, researchers and developers can leverage this compound to formulate next-generation coatings that are not only high-performing and durable but also compliant with evolving environmental regulations.

References

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Application Notes & Protocols: Isooctanoic Acid as a Versatile Raw Material in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of isooctanoic acid, a branched-chain carboxylic acid, and its strategic applications in pharmaceutical synthesis. We delve into its physicochemical properties, explore its role as a versatile building block for active pharmaceutical ingredients (APIs), and provide detailed, field-proven protocols for its use in key synthetic transformations such as esterification and amidation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound to modify drug candidates, synthesize prodrugs, and develop novel therapeutic agents.

Introduction: The Strategic Value of this compound

This compound, a C8 branched-chain carboxylic acid, is an important fine chemical product used across various industries.[1] In the pharmaceutical sector, it transcends its role as a simple organic acid to become a strategic tool in drug design and synthesis.[2][3] Its branched structure imparts unique properties of stability, solubility, and reactivity, making it a valuable precursor for creating esters and amides, modifying APIs, and even acting as a salifying agent.[4]

Notably, this compound is a key raw material in the synthesis of certain antibiotics, such as being used as a salifying reagent for producing penicillin sodium salt and as a precursor for carboxylpenicillin.[1][4][5] Its derivatives, particularly esters, are also explored for creating prodrugs, which can enhance the bioavailability, modify the pharmacokinetic profile, and improve the delivery of therapeutic agents.[6] This guide will elucidate the core applications and provide practical methodologies for its integration into pharmaceutical synthesis workflows.

Physicochemical Profile

Understanding the physicochemical properties of this compound is critical for its effective application in synthesis, including solvent selection, reaction temperature, and purification strategies. It is a clear, oily liquid with low volatility and is sparingly soluble in water but highly miscible with common organic solvents.

PropertyValueSource(s)
Chemical Formula C₈H₁₆O₂[1][7]
Molecular Weight 144.21 g/mol [1][7]
Appearance Colorless to pale yellow oily liquid[2]
Boiling Point ~228 - 253.4 °C at 760 mmHg[1][2]
Melting Point ~0 °C[3][7]
Density ~0.91 g/cm³[2]
Flash Point ~129.7 °C (230 °F)[8]
Solubility Sparingly soluble in water; soluble in organic solvents[8]
pKa (No data available in search results)
LogP 3.25

Core Applications in Pharmaceutical Synthesis

The reactivity of the carboxylic acid group, combined with the steric and electronic effects of its branched alkyl chain, makes this compound a versatile reagent in medicinal chemistry.

Esterification: A Gateway to Prodrugs and Modified APIs

Esterification is a fundamental reaction in pharmaceutical development, often employed to mask polar functional groups, thereby increasing a drug's lipophilicity and its ability to cross biological membranes.[6][9] This strategy is central to the design of prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.[6][10]

This compound is an excellent candidate for creating ester prodrugs. The resulting isooctanoate ester can enhance a drug's oral bioavailability and modify its release profile. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a common and effective method.[11][12] The use of a strong mineral acid like H₂SO₄ not only catalyzes the reaction but can also act as a desiccant to drive the equilibrium towards the product.[11][13]

G cluster_workflow Esterification Workflow IA This compound (R-COOH) Reaction Reaction Vessel (Heating/Reflux) IA->Reaction Drug_OH Drug with -OH group (Drug-OH) Drug_OH->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Catalyzes Solvent Solvent (Excess Alcohol or Inert Solvent) Solvent->Reaction Medium Workup Aqueous Workup & Neutralization Reaction->Workup Crude Product Purification Purification (Distillation/Chromatography) Workup->Purification Prodrug Ester Prodrug (Drug-O-CO-R) Purification->Prodrug

Caption: Fischer esterification workflow for prodrug synthesis.

Amide Synthesis: Constructing Core Molecular Scaffolds

The amide bond is one of the most prevalent functional groups in pharmaceuticals, present in approximately 25% of all available drugs.[14][15] The synthesis of amides from carboxylic acids and amines is therefore a cornerstone of medicinal chemistry.[16] this compound can be coupled with amine-containing APIs or intermediates to form isooctanoyl amides. This modification can significantly alter a molecule's properties, including its metabolic stability, receptor binding affinity, and solubility.

Direct amidation can be achieved by heating the carboxylic acid and amine, but this often requires harsh conditions.[17] More commonly, activating agents are used to facilitate the reaction under milder conditions.[14] Boron-based reagents like B(OCH₂CF₃)₃ have emerged as effective promoters for the direct amidation of a wide range of carboxylic acids and amines.[14]

G cluster_workflow Amide Synthesis Workflow IA This compound (R-COOH) Reaction Reaction Vessel (Controlled Temp.) IA->Reaction Drug_NH2 Drug with -NH₂ group (Drug-NH₂) Drug_NH2->Reaction Activator Activating Agent (e.g., Boron Reagent) Activator->Reaction Facilitates Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Medium Quench Reaction Quench Reaction->Quench Crude Product Purification Purification (Chromatography/Crystallization) Quench->Purification Amide_Drug Amide-linked Drug (Drug-NH-CO-R) Purification->Amide_Drug

Caption: Activated amide synthesis workflow.

Role as a Salifying Agent

In pharmaceutical formulation, converting a weakly acidic or basic drug into a salt is a common strategy to improve its solubility and stability. This compound is used as a salifying reagent, most notably in the solvent-based synthesis of penicillin sodium salt.[1][5][18] In this process, the acidic this compound reacts with a basic form of penicillin to produce a more stable and handleable isooctanoate salt, which can then be converted to the final sodium salt.

Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate, scale, and available equipment. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[19][20]

Protocol 1: Fischer Esterification of Benzyl Alcohol with this compound

This protocol describes the synthesis of benzyl isooctanoate, a model reaction illustrating the esterification of a primary alcohol.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.2 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

  • Toluene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), benzyl alcohol (1.2 eq), and toluene (approx. 2 mL per mmol of this compound).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and dilute with an equal volume of ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • 5% NaHCO₃ solution (2x) to neutralize the excess acid.

    • Water (1x).

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure benzyl isooctanoate.

Protocol 2: Direct Amidation of Benzylamine with this compound

This protocol outlines the synthesis of N-benzylisooctanamide using a boron-based activating agent, a method known for its broad substrate scope and mild conditions.[14]

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] (1.1 eq)

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), benzylamine (1.05 eq), and anhydrous toluene (approx. 3 mL per mmol of acid).

  • Reagent Addition: Add B(OCH₂CF₃)₃ (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (2x).

    • Saturated NaHCO₃ solution (2x).

    • Brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylisooctanamide.

Safety, Handling, and Storage

This compound is classified as harmful if swallowed and causes serious eye irritation.[19] Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the acid.[21][22]

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors.[20] Avoid contact with skin, eyes, and clothing.[21] Wash hands thoroughly after handling.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong bases and oxidizing agents.[20]

  • Spills: For small spills (<20 mL), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.[23] For larger spills, evacuate the area and follow institutional emergency procedures.[23]

Conclusion

This compound is a cost-effective and versatile raw material with significant applications in pharmaceutical synthesis. Its unique branched structure allows for the strategic modification of drug candidates to create esters and amides with improved physicochemical and pharmacokinetic properties. The protocols provided herein offer a robust starting point for researchers to explore the utility of this compound in creating prodrugs, building complex molecular architectures, and advancing the development of new therapeutic agents. As the pharmaceutical industry continues to innovate, the creative application of fundamental building blocks like this compound will remain essential for success.[24][25]

References

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Application Note: Quantitative Analysis of Isooctanoic Acid in Complex Environmental Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of isooctanoic acid, a branched-chain carboxylic acid, in complex environmental matrices such as water and soil. Due to its polarity, isomerism, and the potential for significant matrix interference, robust and reliable analytical methods are imperative. We present detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and an alternative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The causality behind critical experimental choices is explained to ensure methodological robustness and high-quality data generation for researchers and environmental scientists.

Introduction: The Analytical Imperative

This compound (CAS 25103-52-0) and its isomers are branched eight-carbon fatty acids used in the synthesis of various industrial products, including plasticizers, lubricants, and coatings.[1] Their potential release into the environment necessitates sensitive and specific analytical methods for monitoring and risk assessment. The analysis is complicated by several factors:

  • High Polarity & Low Volatility: As a carboxylic acid, this compound has low volatility, making direct GC analysis challenging without derivatization to form more volatile esters.[2][3][4]

  • Isomeric Complexity: "this compound" often refers to a mixture of isomers, such as 3,5-dimethylhexanoic acid.[5] Chromatographic separation is critical to distinguish these from the linear n-octanoic acid and other isomers, which can be a significant challenge.[6][7]

  • Complex Matrices: Environmental samples (water, soil, sediment) contain a multitude of organic and inorganic compounds that can interfere with extraction and detection, causing matrix effects like ion suppression or enhancement in MS-based methods.[8][9]

This guide provides validated workflows designed to overcome these challenges, ensuring both accuracy and reproducibility.

Overall Analytical Workflow

The successful quantification of this compound from environmental samples requires a multi-stage approach. The general workflow involves meticulous sample collection and preservation, efficient extraction and cleanup to isolate the analyte from matrix interferents, and finally, sensitive instrumental detection and quantification.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (Water/Soil) Preservation Sample Preservation (Refrigeration, pH adjust) Sample_Collection->Preservation Extraction Extraction (SPE for Water / Solvent for Soil) Preservation->Extraction Concentration Concentration (Evaporation) Extraction->Concentration Derivatization Derivatization (For GC-MS) Concentration->Derivatization Optional LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing LC_MSMS->Data_Processing Reporting Reporting Data_Processing->Reporting

Caption: High-level workflow for this compound analysis.

Sample Collection and Preservation

The integrity of the analytical result begins with proper sample handling.

  • Water Samples:

    • Collect samples in pre-cleaned amber glass bottles to prevent photodegradation and analyte adsorption to plastic surfaces.[10]

    • Rinse the bottle three times with the sample water before filling completely to leave no headspace.[10]

    • For transport and storage, cool the samples to ~4°C. Analysis should ideally occur within 7 days.

  • Soil and Sediment Samples:

    • Use clean glass jars or stainless-steel tools to collect samples, avoiding plastic implements that could leach interfering compounds.

    • Homogenize the sample in the field if possible.

    • Store samples at ~4°C for short-term storage or frozen (<-10°C) for long-term storage to minimize microbial degradation of the analyte.[11]

Protocol 1: Analysis of Water Samples via SPE and GC-MS

This protocol is optimized for low to mid-ppb levels of this compound in aqueous matrices. It employs Solid-Phase Extraction (SPE) for concentration and cleanup, followed by derivatization to enable GC-MS analysis.

Rationale for SPE and Derivatization

Solid-phase extraction is a highly efficient technique for isolating polar organic compounds like carboxylic acids from large volumes of water.[12][13] We utilize a polymeric reversed-phase sorbent, which offers robust performance across a wide pH range and excellent retention for moderately polar analytes.

Derivatization is mandatory for the GC analysis of carboxylic acids.[3] The process replaces the active hydrogen on the carboxyl group, which reduces polarity and increases volatility, leading to better peak shape and thermal stability in the GC system.[2][4] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[14]

Detailed SPE Protocol

SPE_Workflow start Start: Condition SPE Cartridge condition_meth 1. Methanol (5 mL) start->condition_meth condition_water 2. Deionized Water (5 mL) condition_meth->condition_water load_sample 3. Load Acidified Water Sample (e.g., 500 mL) condition_water->load_sample wash_cartridge 4. Wash with 5% Methanol in Water (Removes polar interferences) load_sample->wash_cartridge dry_cartridge 5. Dry Cartridge (Nitrogen stream, 15 min) wash_cartridge->dry_cartridge elute_analyte 6. Elute with Dichloromethane (2 x 3 mL) dry_cartridge->elute_analyte collect_eluate Collect Eluate elute_analyte->collect_eluate end Proceed to Concentration collect_eluate->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

    • Acidify the sample to pH ~2 with HCl. This ensures the this compound is in its protonated, less polar form, enhancing its retention on the SPE sorbent.

    • Spike the sample with an appropriate internal standard (e.g., isotopically labeled octanoic acid).

  • SPE Cartridge Conditioning:

    • Use a polymeric reversed-phase SPE cartridge (e.g., Strata-X, Oasis HLB, 200 mg/6 mL).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the acidified water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.

  • Drying:

    • Dry the cartridge thoroughly by drawing air or nitrogen through it for 15-20 minutes. This step is critical to remove residual water, which can interfere with the subsequent derivatization.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 3 mL aliquots of dichloromethane into a clean collection vial.

  • Concentration:

    • Evaporate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.

Derivatization and GC-MS Analysis

Protocol:

  • Transfer the concentrated extract to a 2 mL autosampler vial with an insert.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS as a catalyst.

  • Cap the vial tightly and heat at 60°C for 30 minutes.[15]

  • Cool to room temperature before injection into the GC-MS.

Instrumental Parameters: The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.

ParameterSettingRationale
GC System Agilent 6890/5973 or equivalentA standard, robust system for environmental analysis.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column providing good separation for a wide range of derivatized organic compounds.[16]
Injection Volume 1 µL, SplitlessMaximizes sensitivity for trace-level analysis.
Inlet Temperature 250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Oven Program 80°C (2 min), ramp 15°C/min to 280°C (5 min)Provides good separation of the target analyte from potential matrix components.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
MS Parameters
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CStandard operating temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.
Quantifier Ion m/z specific to TMS-isooctanoate (e.g., M-15 peak)The most abundant, characteristic fragment ion used for quantification.
Qualifier Ions At least two other characteristic ionsUsed to confirm the identity of the analyte, ensuring peak purity.

Protocol 2: Analysis of Soil/Sediment via LC-MS/MS

This method is suitable for more complex solid matrices and avoids the need for derivatization, although derivatization can be used to enhance sensitivity.[17][18] It relies on solvent extraction followed by direct analysis using the high selectivity of tandem mass spectrometry (LC-MS/MS).

Rationale for LC-MS/MS

LC-MS/MS is a powerful technique for analyzing polar compounds in complex matrices.[17] It offers high selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This specificity significantly reduces matrix interference. While direct analysis is possible, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can improve ionization efficiency and chromatographic retention on reversed-phase columns.[19][20] This protocol focuses on the direct analysis approach for simplicity.

Detailed Soil Extraction Protocol
  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh to remove large debris.

    • Weigh approximately 5 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

    • Spike with an internal standard (e.g., ¹³C-octanoic acid).

  • Extraction:

    • Add 20 mL of an extraction solvent mixture (e.g., 80:20 Acetonitrile:Water acidified with 0.1% formic acid). Acetonitrile is effective at precipitating proteins and extracting a wide range of analytes.[9]

    • Vortex vigorously for 1 minute, then place in a sonicator bath for 15 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Cleanup (optional but recommended):

    • For very "dirty" samples, a dispersive SPE (dSPE) cleanup can be performed. Transfer the supernatant to a new tube containing dSPE salts (e.g., MgSO₄ for water removal, C18 for non-polar interferences).

    • Vortex and centrifuge again.

  • Final Preparation:

    • Take a 1 mL aliquot of the final supernatant and filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumental Parameters
ParameterSettingRationale
LC System Shimadzu Nexera, Waters Acquity, or equivalent UPLC/UHPLC systemHigh-pressure systems provide better resolution and faster analysis times.[17]
Column Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)Standard column for separating moderately polar compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation of the analyte for positive ion mode, or provides protons for negative ion mode.[18]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate.A typical gradient for eluting the analyte while separating it from matrix components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40°CEnsures reproducible retention times.
MS/MS System Triple Quadrupole (e.g., Sciex 6500, Agilent 6470)Required for MRM experiments, providing high sensitivity and selectivity.
Ionization Mode Electrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity in negative mode.[18]
MRM Transitions Precursor Ion [M-H]⁻ → Product Ion(s) (e.g., m/z 143.1 → m/z 99.1)Specific to this compound. Transitions must be empirically determined and optimized for the instrument.
Collision Energy (CE) Optimized for each transitionThe energy required to produce the most abundant and stable product ion.

Quality Assurance and Control (QA/QC)

To ensure the trustworthiness of the data, a robust QA/QC protocol is essential.

QC Sample TypeFrequencyAcceptance Criteria
Method Blank 1 per batch of 20 samplesBelow the Limit of Quantification (LOQ)
Lab Control Spike 1 per batch70-130% recovery of the spiked amount
Matrix Spike (MS) 1 per batch per matrix70-130% recovery (can be wider based on matrix)
Internal Standard In every sampleArea counts within 50-150% of the calibration average
Calibration Curve DailyR² > 0.995, with at least 5 points

References

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Unambiguous Structural Elucidation of Isooctanoic Acid Derivatives by Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of isooctanoic acid and its derivatives, a class of compounds with significant industrial and pharmaceutical relevance. Leveraging the power of advanced Nuclear Magnetic Resonance (NMR) spectroscopy, this document outlines robust protocols for sample preparation, spectral acquisition, and in-depth data interpretation. We will explore the synergistic use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to overcome the challenges posed by the structural complexity and isomeric diversity of branched-chain carboxylic acids. This guide is intended for researchers, scientists, and drug development professionals seeking to confidently and accurately characterize these molecules.

Introduction: The Structural Challenge of this compound Derivatives

This compound and its derivatives represent a broad class of branched-chain carboxylic acids. Their structural diversity, arising from various branching patterns and substituent positions, presents a significant analytical challenge. Trivial names like "this compound" can refer to multiple isomers, such as 2-ethylhexanoic acid, 3,5-dimethylhexanoic acid, or others, making unambiguous identification solely by mass spectrometry or simple 1D NMR difficult.[1][2] In fields like drug development, materials science, and industrial chemistry, precise structural characterization is paramount for understanding structure-activity relationships, ensuring product quality, and meeting regulatory requirements.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the definitive structural validation of such complex molecules in solution.[3][4] By providing a detailed map of atomic connectivity, NMR allows for the unequivocal determination of molecular architecture.[3] This application note will guide the user through a systematic NMR-based workflow for the complete structural assignment of this compound derivatives.

The Strategic NMR Workflow: From Sample Preparation to Final Structure

A successful structural elucidation campaign relies on a logical and systematic approach. The workflow presented here is designed to be a self-validating system, where each step builds upon the previous one to construct a complete and reliable structural picture.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Sample Weighing & Dissolution Filter Filtration Prep->Filter Tube Transfer to NMR Tube Filter->Tube H1 ¹H NMR Tube->H1 C13 ¹³C NMR & DEPT H1->C13 Analysis1D 1D Spectra Interpretation (Chemical Shift, Integration, Multiplicity) H1->Analysis1D COSY ¹H-¹H COSY C13->COSY C13->Analysis1D HSQC ¹H-¹³C HSQC COSY->HSQC AnalysisCOSY COSY Analysis (Proton Spin Systems) COSY->AnalysisCOSY HMBC ¹H-¹³C HMBC HSQC->HMBC AnalysisHSQC HSQC Analysis (Direct C-H Connectivity) HSQC->AnalysisHSQC AnalysisHMBC HMBC Analysis (Long-Range C-H Connectivity) HMBC->AnalysisHMBC Analysis1D->AnalysisCOSY AnalysisCOSY->AnalysisHSQC AnalysisHSQC->AnalysisHMBC Structure Structure Assembly & Verification AnalysisHMBC->Structure

Caption: Key HMBC correlations in 2-ethylhexanoic acid that establish the carbon skeleton.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks. For 2-ethylhexanoic acid, we would expect to see correlations between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, establishing the hexanoyl chain. We would also see correlations between H-2 and H-7, and H-7 and H-8, defining the ethyl branch.

  • HSQC Analysis: The HSQC spectrum provides a direct link between each proton and its attached carbon. This allows for the unambiguous assignment of the chemical shifts for all protonated carbons. For example, the proton signal at ~2.2-2.4 ppm will show a cross-peak with the carbon signal at ~47.3 ppm, confirming their direct bond (C2-H2).

  • HMBC Analysis: This is arguably the most critical experiment for confirming the overall structure. It connects the different spin systems identified in the COSY spectrum. Key long-range correlations for 2-ethylhexanoic acid would include:

    • Correlations from the methyl protons H-8 to both C-7 and C-2, confirming the attachment of the ethyl group at the C-2 position.

    • Correlations from the methyl protons H-6 to both C-5 and C-4, confirming the end of the main chain.

    • Correlations from the protons on C-3 (H-3) to the carbonyl carbon C-1, definitively linking the aliphatic chain to the carboxylic acid group.

The Role of Mass Spectrometry in Confirmation

While NMR is the primary tool for structural elucidation, mass spectrometry (MS) provides complementary and confirmatory data.

  • Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule, confirming the molecular formula.

  • Fragmentation Patterns: Electron ionization (EI) mass spectrometry of branched-chain carboxylic acids often shows characteristic fragmentation patterns. Common fragmentations include the loss of an OH group (M-17) and a COOH group (M-45). [5][6]The McLafferty rearrangement is also a common fragmentation pathway for carboxylic acids, which can provide clues about the structure of the alkyl chain. [7][8]For branched acids, cleavage at the branch point is often favored, leading to the formation of stable carbocations.

Table 2: Common Mass Spectral Fragments for Carboxylic Acids

Fragmentation ProcessMass LossResulting IonSignificance
α-cleavage-OH[M-17]⁺Confirms presence of carboxylic acid
α-cleavage-COOH[M-45]⁺Confirms presence of carboxylic acid
McLafferty RearrangementVariesRadical cationProvides information on the alkyl chain structure
Cleavage at branch pointVariesStable carbocationIndicates the position of branching

Conclusion

The structural elucidation of this compound derivatives requires a systematic and multi-pronged analytical approach. By combining the detailed connectivity information from a suite of 1D and 2D NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC) with the molecular weight and fragmentation data from mass spectrometry, researchers can achieve unambiguous and confident characterization of these complex molecules. The protocols and interpretive strategies outlined in this guide provide a robust framework for navigating the intricacies of branched-chain carboxylic acid analysis, ensuring the scientific integrity and trustworthiness of the structural assignments.

References

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Application Note: Unraveling the Molecular Structure of Isooctanoic Acid through Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the mass spectrometric fragmentation patterns of isooctanoic acid, a branched-chain C8 fatty acid. As a molecule of interest in various industrial and biological contexts, understanding its structural elucidation via mass spectrometry is critical. This document offers an in-depth analysis of fragmentation mechanisms under both Electron Ionization (EI) and Electrospray Ionization (ESI), providing field-proven insights into experimental design and data interpretation. Detailed, step-by-step protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis are presented, equipping researchers with the necessary tools for robust and reliable characterization of this compound and related branched-chain fatty acids.

Introduction to this compound

This compound (C8H16O2, molecular weight: 144.21 g/mol ) is a saturated fatty acid characterized by a branched alkyl chain.[1] The term "this compound" can encompass several isomers, with 6-methylheptanoic acid being a prominent example.[1][2] These branched-chain fatty acids are found in a variety of natural and synthetic products and play roles in cellular metabolism. Their structural complexity compared to their linear counterparts necessitates sophisticated analytical techniques for unambiguous identification. Mass spectrometry, coupled with chromatographic separation, stands as the premier method for the structural elucidation of such molecules. This guide will focus on the fragmentation behavior of this compound, providing a foundational understanding for its analysis in complex matrices.

Electron Ionization (EI) Mass Spectrometry Fragmentation of this compound

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed molecular fingerprint that is highly reproducible and useful for library matching. For branched-chain carboxylic acids like this compound, the fragmentation is governed by established principles of ion chemistry, including alpha-cleavage, McLafferty rearrangements, and cleavages at the branching point.[3][4]

Key Fragmentation Pathways under EI

The molecular ion of a straight-chain carboxylic acid is often weak but detectable.[3] The fragmentation of this compound is influenced by its branched structure.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for carboxylic acids. This can result in the loss of an alkyl radical or the carboxyl group itself.[5]

  • McLafferty Rearrangement: For carboxylic acids with a sufficiently long alkyl chain, a characteristic rearrangement can occur, leading to the formation of a resonance-stabilized radical cation at m/z 60.[6][7] This is a highly diagnostic peak for many carboxylic acids.

  • Cleavage at the Branching Point: The presence of a methyl branch creates a tertiary carbon, which can influence fragmentation. Cleavage at this point can lead to the formation of stable carbocations. For an iso-branched acid like 6-methylheptanoic acid, the loss of the terminal isopropyl group ([M-43]⁺) is a characteristic fragmentation, especially when analyzed as a methyl ester derivative.[8]

Visualizing EI Fragmentation

The following diagram illustrates the primary EI fragmentation pathways for 6-methylheptanoic acid, a common isomer of this compound.

EI_Fragmentation This compound (M•+) C8H16O2 (m/z 144) Loss of •CH3 Loss of •CH3 (α-cleavage) Loss of •C3H7 Loss of •C3H7 (branching) McLafferty McLafferty Rearrangement Loss of COOH Loss of •COOH (α-cleavage) Fragment 1 [M-15]+ (m/z 129) Loss of •CH3->Fragment 1 Fragment 2 [M-43]+ (m/z 101) Loss of •C3H7->Fragment 2 Fragment 3 [C2H4O2]•+ (m/z 60) McLafferty->Fragment 3 Fragment 4 [C7H15]+ (m/z 99) Loss of COOH->Fragment 4

Caption: Predicted EI fragmentation of 6-methylheptanoic acid.

GC-MS Protocol for this compound Analysis

Gas Chromatography is the preferred separation technique for volatile and semi-volatile compounds like this compound prior to EI-MS analysis. Derivatization is often employed to improve chromatographic peak shape and thermal stability.[9]

I. Sample Preparation (Silylation Derivatization)

  • Evaporate 100-200 µg of the sample containing this compound to dryness under a gentle stream of nitrogen.

  • Add 20 µL of 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and 150 µL of isooctane.

  • Heat the mixture at 60 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Add an internal standard (e.g., a deuterated analog or a different chain length fatty acid) just before injection.[9]

II. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[9]

  • Injector: Splitless mode at 280 °C.

  • Oven Program: Initial temperature of 80°C for 2 min, ramp at 20 °C/min to 280°C, and hold for 10 min.[9]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5973 or equivalent single quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

Electrospray Ionization (ESI) Mass Spectrometry of this compound

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation in the source.[10][11] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation through collision-induced dissociation (CID).

ESI Fragmentation in Negative Ion Mode

For carboxylic acids, negative ion mode ESI is generally preferred, leading to the formation of the [M-H]⁻ ion. The fragmentation of this ion can sometimes be inefficient for simple monocarboxylic acids.[12]

  • Loss of Water: A common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of a water molecule ([M-H-H₂O]⁻).[12]

  • Loss of Carbon Dioxide: The loss of CO₂ from the [M-H]⁻ ion can also be observed, though it may be less prominent than water loss.

Due to the limited fragmentation of underivatized short-chain fatty acids, derivatization is often employed to enhance sensitivity and provide more structurally informative fragments.[13][14] 3-Nitrophenylhydrazine (3-NPH) is a common derivatizing agent that reacts with the carboxylic acid group.[15]

Visualizing ESI Fragmentation (Negative Ion Mode)

The following diagram illustrates the primary ESI-MS/MS fragmentation pathways for the deprotonated molecular ion of this compound.

ESI_Fragmentation Deprotonated this compound [M-H]⁻ (m/z 143) Loss of H2O Loss of H2O Loss of CO2 Loss of CO2 Fragment 1 [M-H-H2O]⁻ (m/z 125) Loss of H2O->Fragment 1 Fragment 2 [M-H-CO2]⁻ (m/z 99) Loss of CO2->Fragment 2

Caption: Predicted ESI-MS/MS fragmentation of this compound.

LC-MS Protocol for this compound Analysis

Liquid chromatography is the separation method of choice for ESI-MS analysis. Reversed-phase chromatography is commonly used.[16][17]

I. Sample Preparation (Derivatization with 3-NPH)

  • To 40 µL of sample or standard, add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.[14]

  • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine in 50% acetonitrile/water.[14]

  • Incubate the reaction mixture at 40 °C for 30 minutes.[14]

  • Dilute the sample as needed with the mobile phase before injection.

II. LC-MS/MS Instrumentation and Parameters

  • Liquid Chromatograph: Shimadzu Nexera X2, Waters ACQUITY UPLC, or equivalent.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content to elute this compound and separate it from other matrix components.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • MS/MS Analysis: Precursor ion scan for m/z 143.1078 ([M-H]⁻) and product ion scan to observe fragments.

Data Summary and Interpretation

The following tables summarize the expected key fragment ions for this compound (represented by 6-methylheptanoic acid) under EI and ESI conditions.

Table 1: Characteristic EI-MS Fragments of this compound

m/zProposed Fragment IonFragmentation Pathway
144[C₈H₁₆O₂]⁺•Molecular Ion
129[M-15]⁺Loss of •CH₃
101[M-43]⁺Loss of •C₃H₇ (from iso-branch)
99[M-45]⁺Loss of •COOH
60[C₂H₄O₂]⁺•McLafferty Rearrangement

Table 2: Characteristic ESI-MS/MS Fragments of this compound ([M-H]⁻)

Precursor m/zProduct m/zProposed Neutral Loss
143.1125.1H₂O
143.199.1CO₂

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. Electron ionization offers a detailed fragmentation pattern that serves as a molecular fingerprint, while electrospray ionization coupled with tandem mass spectrometry allows for targeted fragmentation studies. The choice of analytical technique and the decision to derivatize the analyte depend on the specific research question, the complexity of the sample matrix, and the required sensitivity. The protocols and fragmentation insights provided in this application note serve as a comprehensive guide for researchers and scientists in the accurate identification and characterization of this compound and other branched-chain fatty acids.

References

  • Al-Badani, R., et al. (2019). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 30(5), 846-855.
  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90716, this compound.
  • PubChemLite. (n.d.). This compound (C8H16O2).
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Murgia, F., et al. (2021). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013.
  • Ataman Kimya. (n.d.). This compound.
  • Modugno, F., et al. (2019). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in paint samples. Unipi.it.
  • LibreTexts Chemistry. (2023). Fragmentation and Interpretation of Spectra.
  • Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of agricultural and food chemistry, 62(14), 3164-3174.
  • National Institute of Standards and Technology. (n.d.). Octanoic acid. In NIST Chemistry WebBook.
  • Kourtchev, I., et al. (2020). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated organic molecules (HOMs) in atmospheric aerosols. Atmospheric Chemistry and Physics, 20(1), 229-241.
  • Han, J., et al. (2015). A sensitive and high-throughput method for the analysis of 15 short- and medium-chain fatty acids in human serum by liquid chromatography-tandem mass spectrometry. Metabolites, 5(3), 475-489.
  • National Institute of Standards and Technology. (n.d.). Octanoic acid. In NIST Chemistry WebBook.
  • ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Shimadzu Europe. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). GC-MS Analysis of Phytochemicals, Fatty acid Profile, Antimicrobial Activity of Gossypium Seeds. 27(1), 278-282.
  • ResearchGate. (n.d.). Mass spectrum of 4-oxooctanoic acid.
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Department of Chemistry Swansea University. (2020, July 6). Mass Spec 3e Carboxylic Acids [Video]. YouTube. [Link]
  • Organic Chemistry Tutor. (2023, June 2). Fragmentation in Mass Spectrometry [Video]. YouTube. [Link]
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
  • Chemistry!!! Not Mystery. (2013, December 16). Fragmentation and mass spectra of Aliphatic Acids.
  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products.
  • ResearchGate. (n.d.). Electrospray ionization tandem mass spectrometry-based structure elucidation of lipid A molecules.
  • Chowdhury, S. K., & Katta, V. (2009). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the American Society for Mass Spectrometry, 20(10), 1769–1782.

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Application of Isooctanoic Acid in the Cosmetics Industry: A Technical Guide for Researchers and Formulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Isooctanoic Acid in Cosmetic Science

This compound, a branched-chain saturated carboxylic acid, and its derivatives have carved a significant niche in the cosmetics and personal care industry. While the acid itself possesses beneficial properties, its primary role is as a precursor to a range of esters that are celebrated for their unique sensory profiles and functional benefits. This technical guide provides an in-depth exploration of the applications of this compound and its prominent ester, isononyl isononanoate, offering detailed protocols and scientific rationale for their incorporation into various cosmetic formulations.

The branched structure of this compound is key to its advantageous properties in cosmetic formulations. This branching leads to lower viscosity, enhanced oxidative stability, and a more pleasant, low-odor profile compared to its linear counterparts.[1] These characteristics are imparted to its ester derivatives, making them highly sought-after ingredients in modern cosmetic science.

Physicochemical Properties and Their Cosmetic Implications

A thorough understanding of the physicochemical properties of this compound and its esters is fundamental to successful formulation development.

PropertyThis compoundIsononyl IsononanoateSignificance in Cosmetic Formulation
INCI Name This compoundIsononyl IsononanoateInternational nomenclature for cosmetic ingredients.
Chemical Formula C₈H₁₆O₂C₁₈H₃₆O₂Dictates molecular weight, polarity, and reactivity.
Appearance Colorless liquidClear, colorless to pale yellow liquidEnsures no unwanted color is imparted to the final product.
Solubility Sparingly soluble in water; soluble in organic solventsInsoluble in water; soluble in oils and estersCritical for determining the appropriate phase for incorporation during formulation.
Key Functions Skin conditioning, cleansing, emulsifying agentEmollient, texture enhancer, skin conditioningDefines the primary role of the ingredient in a cosmetic product.[1][2]

Mechanism of Action: The Science Behind the Sensory Experience

The primary application of this compound in cosmetics is through the synthesis of its esters, most notably isononyl isononanoate. These esters function predominantly as emollients, imparting a desirable feel and improving the overall aesthetic of a product.

Isononyl Isononanoate: The Workhorse Emollient

Isononyl isononanoate is a highly branched, low-molecular-weight ester that provides a characteristic light, non-greasy, and silky feel to cosmetic formulations.[3][4] Its mechanism of action as an emollient involves forming a thin, protective film on the skin's surface. This film helps to reduce transepidermal water loss (TEWL), thereby keeping the skin hydrated and supple. The branched structure of isononyl isononanoate allows for excellent spreadability, enabling a smooth and even application of the product without a heavy or occlusive sensation.

Experimental Protocols: Formulation and Workflow

The following protocols provide detailed, step-by-step methodologies for incorporating isononyl isononanoate into common cosmetic formulations. These are intended as starting points for further development and optimization.

Protocol 1: Oil-in-Water (O/W) Moisturizing Cream with Isononyl Isononanoate

This protocol outlines the preparation of a stable and aesthetically pleasing O/W moisturizing cream, leveraging the emollient properties of isononyl isononanoate.

Formulation Table:

PhaseIngredient (INCI Name)FunctionPercentage (w/w)
A (Oil Phase) Isononyl IsononanoateEmollient, Texture Enhancer8.00
Cetearyl AlcoholThickener, Emulsion Stabilizer5.00
Glyceryl StearateEmulsifier3.00
Stearic AcidThickener, Emulsion Stabilizer2.00
B (Water Phase) Deionized WaterSolventq.s. to 100
GlycerinHumectant5.00
Xanthan GumThickener, Stabilizer0.30
C (Cool-Down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.00
FragranceFragrance0.20

Step-by-Step Methodology:

  • Preparation of Phases:

    • In a suitable vessel, combine all ingredients of the Oil Phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and uniform.

    • In a separate vessel, combine the Deionized Water and Glycerin of the Water Phase (Phase B). Begin heating to 75-80°C. Disperse the Xanthan Gum into the heated water-glycerin mixture under high shear to ensure proper hydration and avoid clumping.

  • Emulsification:

    • Once both phases are at 75-80°C, slowly add the Oil Phase (A) to the Water Phase (B) under continuous homogenization.

    • Maintain homogenization for 5-10 minutes to form a fine, uniform emulsion.

  • Cooling and Final Additions:

    • Begin cooling the emulsion while stirring gently with a propeller mixer.

    • When the temperature reaches 40°C or below, add the ingredients of the Cool-Down Phase (C) one by one, mixing well after each addition.

  • Finalization:

    • Continue gentle stirring until the cream is uniform and has cooled to room temperature.

    • Check the final pH and adjust if necessary.

Workflow Diagram:

G cluster_prep Phase Preparation cluster_emul Emulsification cluster_cool Cooling & Finalization A Combine & Heat Oil Phase (A) to 75-80°C Emulsify Add Phase A to Phase B with Homogenization A->Emulsify B Combine & Heat Water Phase (B) to 75-80°C B->Emulsify Cool Cool to 40°C with Gentle Stirring Emulsify->Cool Add_C Add Cool-Down Phase (C) Cool->Add_C Final Homogenize & Package Add_C->Final G cluster_prep Phase Preparation cluster_emul Emulsification cluster_cool Cooling & Finalization A Heat Oil Phase (A) to 80°C Emulsify_AC Add Phase A to Phase C with Homogenization A->Emulsify_AC C Heat Water Phase (C) to 80°C C->Emulsify_AC Add_B Add Thickening Phase (B) and Homogenize Emulsify_AC->Add_B Cool Cool to 40°C with Gentle Stirring Add_B->Cool Add_D Add Cool-Down Phase (D) Cool->Add_D Final Mix and Package Add_D->Final

Caption: Softening Body Lotion Formulation Workflow.

Direct Application of this compound

While the esters of this compound are more prevalent in cosmetic formulations, this compound itself is reported to function as a skin conditioning agent, cleansing agent, and emulsifying agent. [1] As a skin-conditioning agent , its branched structure can contribute to a lighter feel compared to some linear fatty acids. In cleansing formulations , it can act as a co-surfactant to help lift and remove oils and dirt.

As an emulsifying agent , this compound can be neutralized in-situ with a base (such as triethanolamine) to form a soap, which can then act as an anionic emulsifier. This is a common technique used with fatty acids in cosmetic chemistry. The specific Hydrophilic-Lipophilic Balance (HLB) value of this compound is not widely published, as it is typically used in its neutralized form for emulsification. The required HLB for an emulsion system depends on the specific oils and other ingredients in the formulation.

Safety and Regulatory Landscape

Safety Assessment

The safety of isononyl isononanoate has been assessed by the Cosmetic Ingredient Review (CIR) Expert Panel as part of a review of pelargonic acid (nonanoic acid) and its esters. [5][6]The CIR Expert Panel concluded that these ingredients are safe in the present practices of use and concentration in cosmetics. [1][6]The available data indicated that these ingredients are not significant oral or dermal toxicants in animal studies and are not reproductive/developmental toxicants or genotoxic/carcinogenic. [1][6]Product formulations containing these ingredients were found to be non-irritating and non-sensitizing to human skin. [1][6]

Regulatory Status
  • European Union: this compound and its derivatives, including isononyl isononanoate, are listed in the EU's CosIng database, which is the official inventory of cosmetic ingredients. [7][8][9][10][11]This indicates their acceptability for use in cosmetic products marketed in the EU, provided they comply with the general safety requirements of the EU Cosmetics Regulation (EC) No 1223/2009.

Conclusion

This compound, primarily through its ester isononyl isononanoate, offers significant advantages in cosmetic formulating. Its unique branched structure translates to desirable sensory properties, making it a valuable tool for creating elegant and effective skincare and color cosmetic products. The provided protocols serve as a practical guide for harnessing the benefits of this versatile ingredient. Adherence to good manufacturing practices and a thorough understanding of the ingredient's properties will enable researchers and formulators to develop innovative and consumer-pleasing cosmetic products.

References

  • Personal Care Magazine.
  • Cosmetic Ingredients Guide.
  • WPA Chemicals.
  • Cosmetics Info. Pelargonic Acid. [Link]
  • Cosmetics Info.
  • Ataman Kimya.
  • Roquette.
  • cidols.
  • Google Patents.
  • Patsnap Eureka.
  • CIRS. EU Inventory of Cosmetic Ingredients - CosIng. [Link]
  • European Commission.
  • Chemical Inspection and Regulation Service.
  • European Commission. CosIng - Cosmetics - GROWTH. [Link]
  • Skin Actives. Skincare Guide | Cosmetic Ingredients – Effects, Safety & Transparency. [Link]
  • PubMed. Final report of the Cosmetic Ingredient Review Expert Panel on the safety assessment of pelargonic acid (nonanoic acid)
  • OUCI. Final Report of the Cosmetic Ingredient Review Expert Panel on the Safety Assessment of Pelargonic Acid (Nonanoic Acid)
  • Scribd. Safety Assessment of Alkyl Esters in Cosmetics | PDF. [Link]
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  • U.S. Food and Drug Administration.
  • U.S. Food and Drug Administration. Guidance for Industry: Registration and Listing of Cosmetic Product Facilities and Products. [Link]
  • Formula Botanica.
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Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Isooctanoic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for isooctanoic acid purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we synthesize technical expertise with practical, field-proven insights to ensure your purification processes are both efficient and reliable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route, which typically involves the hydroformylation of diisobutylene followed by oxidation. Common impurities include unreacted starting materials like isononyl alcohols, intermediate aldehydes, and byproducts from side reactions such as other organic compounds.[1] Inorganic impurities, including residual catalysts (e.g., cobalt or manganese salts) and water, may also be present.[1]

Q2: How do I select the best purification method for my sample?

A2: The optimal purification technique hinges on the physical properties of this compound (a liquid at room temperature) and the nature of the impurities.[1][2] A logical approach is outlined in the workflow diagram below. Distillation is a primary choice for liquid carboxylic acids, especially when impurities have significantly different boiling points.[1][2] Acid-base extraction is highly effective for removing neutral or basic impurities.[1][3][4] For separating isomers or compounds with very similar polarities, column chromatography can be employed.[1][5]

Q3: My this compound streaks significantly on a silica gel TLC plate. What is the cause and solution?

A3: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[1] This can lead to a mixture of protonated and deprotonated forms, causing tailing. To mitigate this, add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluting solvent system.[1][5] This ensures the this compound remains fully protonated and migrates as a more defined spot.

Q4: After purification, my this compound has a persistent yellow tint. How can I remove this color?

A4: A yellow discoloration often indicates the presence of high-molecular-weight byproducts or degradation products, which can sometimes be fluorenones or biphenyl derivatives in related aromatic carboxylic acid purifications.[6] Overheating during distillation can also contribute to color formation.[5] A common and effective method to remove colored impurities is to treat the this compound with activated carbon (charcoal).[5] This is typically done by stirring the liquid acid with a small amount of activated carbon, followed by filtration.

Q5: What are the key safety precautions I should take when handling and purifying this compound?

A5: this compound can cause serious eye irritation and is harmful if swallowed.[7] Always work in a well-ventilated area or under a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][9] Ensure that eyewash stations and safety showers are readily accessible.[8] In case of fire, use carbon dioxide, dry chemical, or alcohol-resistant foam as extinguishing media.[8]

Troubleshooting Guide

This section provides in-depth solutions to more complex challenges you may face during this compound purification.

Problem 1: Inefficient Separation of this compound from Structurally Similar Impurities

Symptoms:

  • Overlapping peaks in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis.

  • Incomplete separation of fractions during distillation.

Possible Causes:

  • Presence of Isomers: The industrial synthesis of this compound often results in a mixture of isomers, with 3,5,5-trimethylhexanoic acid being a major component. These isomers can have very similar boiling points and polarities, making separation by conventional distillation or chromatography challenging.

  • Formation of Azeotropes: this compound may form azeotropes—mixtures that boil at a constant temperature—with certain impurities, making separation by simple distillation impossible.[10][11]

Solutions:

  • Fractional Distillation Under Reduced Pressure (Vacuum Distillation): Lowering the pressure reduces the boiling point of the compounds, which can enhance the boiling point differences between isomers and potentially "break" some azeotropes.[2] This is a widely applicable technique for purifying heat-sensitive or high-boiling liquid carboxylic acids.[2]

  • Azeotropic Distillation: If a known azeotrope is present, you can introduce a third component (an entrainer) that forms a new, lower-boiling azeotrope with one of the original components, allowing for its removal.

  • Preparative Chromatography: For high-purity applications, preparative HPLC can be used to separate isomers.[12][13] While more resource-intensive, it offers superior resolution.

Problem 2: Low Recovery of this compound After Acid-Base Extraction

Symptoms:

  • Significantly lower than expected yield of purified this compound.

Possible Causes:

  • Incomplete Protonation/Deprotonation: For effective extraction, the pH of the aqueous phase must be carefully controlled. To extract the acid into the aqueous basic layer, the pH should be at least two to three units above the pKa of this compound.[3] Conversely, to precipitate the acid from the aqueous layer, the pH should be at least two to three units below the pKa.[3][5]

  • Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult and leading to product loss.[1]

  • Solubility of the Carboxylate Salt: The sodium or potassium salt of this compound may have some solubility in the organic solvent, leading to incomplete extraction into the aqueous phase.

Solutions:

  • Optimize pH Adjustment: Use a pH meter to ensure the pH is appropriately adjusted during the extraction and precipitation steps.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[1] If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can often help to break it.

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume to ensure complete transfer of the carboxylic acid into the aqueous phase.[1]

Problem 3: Product Degradation or Undesired Reactions During Purification

Symptoms:

  • Appearance of new, unidentified peaks in analytical chromatograms post-purification.

  • Discoloration or charring, especially during distillation.

Possible Causes:

  • Thermal Decomposition: Although this compound has good oxidative stability, prolonged heating at high temperatures during atmospheric distillation can lead to decomposition.

  • Reactions with Solvents: Using reactive solvents, such as alcohols, at high temperatures can lead to esterification.

Solutions:

  • Use Vacuum Distillation: As mentioned previously, distilling under reduced pressure lowers the required temperature, minimizing the risk of thermal degradation.[2]

  • Inert Atmosphere: When heating is necessary, performing the process under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Choose Inert Solvents: For any purification steps involving solvents, select those that are unreactive with carboxylic acids under the conditions used.

Experimental Protocols & Workflows

General Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound, incorporating decision points based on the nature of the impurities.

G start Crude this compound extraction Acid-Base Extraction start->extraction  Neutral/Basic Impurities Present analysis1 Purity Analysis (GC/HPLC) extraction->analysis1 distillation Vacuum Fractional Distillation analysis2 Purity Analysis (GC/HPLC) distillation->analysis2 chromatography Column Chromatography analysis3 Purity Analysis (GC/HPLC) chromatography->analysis3 analysis1->distillation  Purity < Target final_product Pure this compound analysis1->final_product Purity ≥ Target analysis2->chromatography  Isomers/Close Boilers Present analysis2->final_product Purity ≥ Target analysis3->final_product

Caption: A general workflow for the purification of this compound.

Protocol 1: Acid-Base Extraction for Removal of Neutral Impurities

This protocol is designed to separate this compound from non-acidic (neutral or basic) organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing: Gently invert the funnel several times, periodically venting to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.[1]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salt of this compound, into a clean flask.[1]

  • Repeat: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the this compound has been extracted.[1] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 6M HCl) dropwise with stirring until the solution is acidic (pH < 4, check with pH paper).[1] The this compound will separate as an oily layer.

  • Isolation: Extract the precipitated this compound back into an organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of this compound. Specific parameters may need to be optimized for your instrument and column.

Parameter Condition Rationale
Column SH-RTX-WAX or similar polar capillary columnProvides good separation for carboxylic acids.
Carrier Gas Helium or Hydrogen---
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Detector Flame Ionization Detector (FID)Provides good sensitivity for organic compounds.
Detector Temp. 260 °CPrevents condensation of the analyte.
Oven Program Initial Temp: 60°C, Ramp 1: 20°C/min to 80°C, Ramp 2: Hold for 8 min, then ramp to 250°CTemperature programming allows for the separation of compounds with a range of boiling points.[14]
Analysis Area Normalization MethodProvides a quantitative estimation of the relative amounts of each component.[14]

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purity issues encountered after an initial purification attempt.

G start Initial Purity Analysis (GC/HPLC) problem1 Broad or Tailing Peaks? start->problem1 Yes problem2 Multiple, Poorly Resolved Peaks? start->problem2 No solution1 Add 0.5-1% Acetic Acid to Mobile Phase (HPLC) or Derivatize for GC problem1->solution1 problem3 Unexpected Peaks Present? problem2->problem3 No solution2 Optimize Distillation (Vacuum, Column Efficiency) or Use Preparative HPLC problem2->solution2 Yes solution3 Check for Degradation (Use Milder Conditions) or Incomplete Initial Purification (Repeat Step) problem3->solution3 Yes end_node Re-analyze solution1->end_node solution2->end_node solution3->end_node

Caption: A decision tree for troubleshooting common purity issues.

References

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  • Milestone Inc. (n.d.). Acid Purification by Sub-Boiling Distillation | duoPUR & subCLEAN.
  • Wikipedia. (n.d.). Azeotrope tables.
  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
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Identifying and quantifying impurities in isooctanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isooctanoic Acid Synthesis

Welcome to the Technical Support Center for this compound Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities during the synthesis of this compound. Here, we address common challenges through detailed, field-proven troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical applicability in your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the synthesis of this compound and the nature of impurities that may arise.

Q1: What is this compound, and what are the primary industrial synthesis routes?

A1: this compound, also known as 2-ethylhexanoic acid (2-EHA) among other isomers, is a branched-chain saturated carboxylic acid with the chemical formula C8H16O2.[1][2] Its branched structure imparts desirable properties like oxidative stability and low volatility, making it a crucial intermediate in the production of esters for cosmetics, plasticizers for polymers, and salts used as drying agents in coatings and inks.[3][4]

The main industrial synthesis routes include:

  • The Oxo Process (Hydroformylation-Oxidation): This is the most common large-scale method. It involves the hydroformylation of branched olefins like diisobutylene to produce isooctyl aldehydes, which are subsequently oxidized to yield this compound. This process results in a mixture of isomers, with 3,5,5-trimethylhexanoic acid often being a major component.

  • Aldehyde Condensation and Oxidation: This route starts with n-butyraldehyde, which undergoes condensation and dehydration to form 2-ethylhexenal. The 2-ethylhexenal is then hydrogenated to isooctyl aldehyde, followed by oxidation to produce this compound.[1][5]

  • Oxidation of 2-Ethylhexanol: In this method, 2-ethylhexanol is directly oxidized to this compound using an oxidizing agent like potassium permanganate in an alkaline solution, followed by acidification.[4][6]

Q2: What are the most common impurities I should expect in my this compound sample?

A2: Impurities are process-related and depend heavily on the synthesis route, reaction conditions, and purification efficiency. They can be broadly categorized as organic and inorganic impurities.

  • Organic Impurities: These are the most common and varied. They include:

    • Unreacted Starting Materials: Residual amounts of 2-ethylhexanol, isooctyl aldehyde, or diisobutylene.[1][4]

    • Reaction Intermediates: Such as 2-ethylhexenal from the aldehyde condensation route.[5]

    • Isomeric By-products: Different structural isomers of octanoic acid or other branched-chain carboxylic acids formed during the synthesis.

    • Side-Reaction Products: Aldol condensation products, esters, or other heavier/lighter acids formed from undesired side reactions.

    • Degradation Products: Formed during synthesis or storage, potentially through oxidation or hydrolysis.[7]

  • Inorganic Impurities: These typically originate from catalysts or reagents used in the process, such as residual metal catalysts (e.g., cobalt, manganese, nickel salts) or inorganic salts from neutralization steps.[4]

  • Residual Solvents: Any solvents used during the synthesis or purification process that are not completely removed.[8]

The diagram below illustrates the introduction of impurities during a common synthesis pathway.

HPLC_Troubleshooting Start Symptom: Baseline Drift Q1 Is the column temperature controlled? Start->Q1 Sol1 Action: Use a column oven. Ensure stable lab temp. Q1->Sol1 No Q2 Is the mobile phase freshly prepared & degassed? Q1->Q2 Yes End Problem Resolved Sol1->End Sol2 Action: Prepare fresh mobile phase. Degas thoroughly. Q2->Sol2 No Q3 Is the column equilibrated? Q2->Q3 Yes Sol2->End Sol3 Action: Flush column with mobile phase for 20-30 column volumes. Q3->Sol3 No Q4 Is the detector lamp stable? Q3->Q4 Yes Sol3->End Sol4 Action: Allow detector to warm up. Replace lamp if near end-of-life. Q4->Sol4 No Q4->End Yes Sol4->End

Sources

Technical Support Center: Optimizing Isooctanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of isooctanoic acid esterification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.

Troubleshooting Guide

This section addresses specific issues you might encounter during your esterification experiments in a question-and-answer format.

Q1: My this compound esterification is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yield in Fischer esterification is a common challenge, primarily due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product side, several strategies can be employed, based on Le Chatelier's principle.[3][4]

  • Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[5]

    • Solution: Employ a Dean-Stark apparatus to continuously remove water from the reaction mixture via azeotropic distillation with a suitable solvent like toluene.[3][6][7] This physically removes a product, forcing the reaction to completion.[2][8] Alternatively, adding a drying agent such as molecular sieves can also be effective.[9]

  • Suboptimal Reactant Molar Ratio: An equimolar ratio of this compound and the alcohol may not be sufficient to achieve high conversion due to the equilibrium limitations.[1]

    • Solution: Use a large excess of one of the reactants, typically the less expensive one (often the alcohol).[4][10] A 3:1 or higher molar ratio of alcohol to carboxylic acid can significantly increase the ester yield.[1]

  • Insufficient Catalyst Activity or Loading: The acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[11][12][13]

    • Solution: Ensure your acid catalyst (e.g., concentrated sulfuric acid) is fresh and anhydrous.[9] Typical catalyst loading is 1-5 mol% relative to the carboxylic acid.[9] If using a solid acid catalyst, ensure it has not been deactivated by water.[14]

Q2: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?

A2: A slow reaction rate can be attributed to several factors, primarily related to temperature and catalysis.

  • Low Reaction Temperature: Esterification reactions generally require heat to overcome the activation energy barrier.[5]

    • Solution: Increase the reaction temperature to achieve a steady reflux.[9] The optimal temperature will depend on the boiling points of your specific alcohol and any solvent used. For many esterifications, temperatures between 140-180°C are effective.[5]

  • Inadequate Catalysis: As mentioned, the catalyst plays a pivotal role in accelerating the reaction.

    • Solution: Verify the concentration and activity of your catalyst. For homogeneous catalysts like sulfuric acid, ensure it is concentrated. For heterogeneous catalysts, such as acidic resins (e.g., Amberlyst-15) or sulfated zirconia, ensure they are properly activated and have sufficient acid sites.[15]

Q3: I am observing the formation of undesirable byproducts. How can I improve the selectivity of my reaction?

A3: Byproduct formation can significantly reduce the purity and yield of the desired ester.

  • Alcohol Dehydration: At high temperatures and in the presence of a strong acid catalyst, alcohols can dehydrate to form ethers or alkenes.[9]

    • Solution: Consider running the reaction at a lower temperature, which may necessitate a longer reaction time.[9] Alternatively, a milder catalyst could be employed. While sulfuric acid is a strong and effective catalyst, it can also promote side reactions.[16]

  • Substrate Sensitivity: If your alcohol or carboxylic acid contains acid-sensitive functional groups, the harsh conditions of Fischer esterification may not be suitable.

    • Solution: For acid-sensitive substrates, alternative esterification methods that operate under milder conditions, such as the Steglich esterification using DCC and DMAP, can be a good alternative.[9][17] Solid acid catalysts can also offer higher selectivity in some cases.[18]

Q4: I'm struggling with the purification of my this compound ester. What is the best approach?

A4: Proper purification is essential to obtain a high-purity ester. The workup procedure is critical for removing unreacted starting materials and the catalyst.

  • Neutralization of Acid: Unreacted this compound and the acid catalyst must be removed.

    • Solution: After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acids.[5][19] This will convert them into their corresponding salts, which are soluble in the aqueous layer. Be cautious as this will produce CO₂ gas.

  • Removal of Excess Alcohol: If an excess of a water-soluble alcohol was used, it can be removed by washing with water or brine.

    • Solution: Perform several washes with water and then a final wash with brine (saturated NaCl solution) to help break any emulsions and remove residual water from the organic layer.

  • Final Purification: To obtain a highly pure ester, distillation is often the final step.

    • Solution: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and then remove the solvent by rotary evaporation. The crude ester can then be purified by distillation under reduced pressure to separate it from any remaining non-volatile impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What type of catalyst is best for this compound esterification?

A1: The choice of catalyst depends on several factors, including the scale of the reaction, the sensitivity of the substrates, and downstream processing considerations.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common, effective, and inexpensive homogeneous catalysts. They work by protonating the carboxylic acid, making it more electrophilic.[1][11] However, they can be corrosive and require a neutralization step during workup, which can generate waste.

  • Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia, offer significant advantages.[15] They are easily separated from the reaction mixture by filtration, can often be regenerated and reused, and may offer improved selectivity.[20][21] This simplifies the purification process and can make the overall process more environmentally friendly.[22]

Q2: How does the reaction mechanism of Fischer esterification work?

A2: The Fischer esterification is a multi-step acid-catalyzed nucleophilic acyl substitution reaction.[13]

  • Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the this compound by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[11][12]

  • Nucleophilic Attack: The alcohol then acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group is a good leaving group (water), which is eliminated to form a protonated ester.[11]

  • Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and forming the final ester product.[13]

Q3: What is the role of a Dean-Stark apparatus and how does it work?

A3: A Dean-Stark apparatus is a piece of laboratory glassware used to continuously remove water from a reaction mixture.[2][6] It is particularly useful for driving equilibrium-limited reactions like esterification to completion.[3][8]

  • How it Works: The reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). The vapor of the boiling solvent and the water produced in the reaction rises into a condenser.[7] The condensed liquids then drip into a graduated collection tube. Because water is denser than and immiscible with toluene, it settles to the bottom of the tube, while the lighter toluene overflows and returns to the reaction flask.[3][6] This continuous removal of water shifts the reaction equilibrium towards the products.[2]

Q4: Can I run the esterification without a solvent?

A4: Yes, it is possible to run the esterification neat, especially if one of the reactants (usually the alcohol) is a liquid at the reaction temperature and is used in large excess. This can simplify the reaction setup and workup. However, using a solvent that forms an azeotrope with water is necessary if you intend to use a Dean-Stark apparatus for water removal.

Experimental Protocols & Data

Protocol: Fischer Esterification of this compound with an Alcohol using a Dean-Stark Trap

This protocol provides a general procedure for the esterification of this compound. Specific quantities and reaction times may need to be optimized for different alcohols.

Materials:

  • This compound

  • Alcohol (e.g., n-butanol, 3:1 molar excess to this compound)

  • Toluene (or another suitable azeotroping solvent)

  • Concentrated Sulfuric Acid (1-2 mol% of this compound)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound, the alcohol, and toluene.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a steady reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap.

  • Monitoring the Reaction: Continue the reflux until no more water is collected in the Dean-Stark trap, indicating the reaction is complete. This can also be monitored by techniques such as TLC or GC.

  • Workup - Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acid. Swirl gently at first to allow for the release of CO₂ gas, then stopper and shake, venting frequently. Separate the aqueous layer.

  • Workup - Washing: Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene and any excess alcohol by rotary evaporation.

  • Purification: The resulting crude ester can be further purified by vacuum distillation.

Data Presentation: Optimizing Reaction Parameters

The following table summarizes key parameters and their typical ranges for optimizing this compound esterification.

ParameterTypical Range/ConditionRationale
Molar Ratio (Alcohol:Acid) 3:1 to 10:1Using an excess of the alcohol shifts the equilibrium towards the product side, increasing the yield.[1][4]
Catalyst Loading (H₂SO₄) 1-5 mol%Provides a sufficient rate of reaction without causing excessive side reactions.[9]
Temperature Reflux (typically 100-180°C)Ensures the reaction proceeds at a reasonable rate and allows for azeotropic removal of water.[5][23]
Water Removal Dean-Stark Apparatus or Molecular SievesContinuous removal of the water byproduct is critical for driving the reaction to completion.[2][6][9]

Visualizations

Fischer Esterification Workflow

FischerEsterificationWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine this compound, Alcohol, and Toluene Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux DeanStark Remove H₂O via Dean-Stark Trap Reflux->DeanStark Cool Cool Reaction Mixture DeanStark->Cool Reaction Complete Neutralize Neutralize with NaHCO₃ Cool->Neutralize Wash Wash with H₂O & Brine Neutralize->Wash Dry Dry Organic Layer Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Distill Vacuum Distillation Evaporate->Distill Product Pure Ester Distill->Product

Caption: A typical workflow for this compound esterification.

Troubleshooting Logic for Low Ester Yield

LowYieldTroubleshooting cluster_equilibrium Equilibrium Issues cluster_rate Kinetic Issues Start Low Ester Yield CheckEquilibrium Is the equilibrium shifted towards reactants? Start->CheckEquilibrium CheckRate Is the reaction rate too slow? Start->CheckRate WaterRemoval Inefficient H₂O Removal? CheckEquilibrium->WaterRemoval MolarRatio Suboptimal Molar Ratio? CheckEquilibrium->MolarRatio Temp Temperature Too Low? CheckRate->Temp Catalyst Inactive/Insufficient Catalyst? CheckRate->Catalyst SolveWater Use Dean-Stark or Molecular Sieves WaterRemoval->SolveWater SolveRatio Increase Alcohol Excess MolarRatio->SolveRatio SolveTemp Increase Reflux Temperature Temp->SolveTemp SolveCatalyst Use Fresh/More Catalyst Catalyst->SolveCatalyst

Caption: Decision tree for troubleshooting low ester yield.

References

  • Chemguide. (n.d.). Mechanism for the esterification reaction.
  • Lange, J. P., Vestering, J. Z., & Bont, J. (2018). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem, 10(15), 3231-3238.
  • Lazarus, D. M., Jackson, M. A., & Shisler, S. L. (2020). Catalytic Esterification Using Solid Acid Carbon Catalysts Synthesized by Sustainable Hydrothermal and Plasma Sulfonation Techniques. Industrial & Engineering Chemistry Research, 59(46), 20235–20245.
  • Wikipedia. (2023). Dean–Stark apparatus.
  • JoVE. (2020). Esterification.
  • University of Wisconsin-Madison. (2006). Esterification Using a Dean-Stark Trap.
  • Grokipedia. (n.d.). Dean–Stark apparatus.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • Garlapati, C., & Madras, G. (2010). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. Catalysts, 1(1), 3-21.
  • Li, Y., et al. (2017). Magnetic-responsive solid acid catalysts for esterification. RSC Advances, 7(1), 1-8.
  • Suwannakarn, K., Lotero, E., Goodwin, J. G., & Bruce, D. (2007). Gas Phase Esterification on Solid Acid Catalysts. AIChE Annual Meeting, Conference Proceedings.
  • Organic Chemistry Tutor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.
  • BYJU'S. (n.d.). Fischer esterification reaction.
  • Ataman Kimya. (n.d.). This compound.
  • Salmi, T., et al. (2007). Kinetics of neopentyl glycol esterification with different carboxylic acids. Chemical Engineering Journal, 134(1-3), 293-301.
  • Al-Sakkal, F. (2021). Esterification of Octanoic Acid over Solid Acid Catalysts Derived from Petroleum Coke. PRISM.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Akyalcin, S., & Altiokka, M. R. (2011). Kinetics of esterification of acetic acid with 1-octanol in the presence of Amberlyst 36. Chemical Engineering Communications, 198(12), 1583-1595.
  • ResearchGate. (n.d.). Reactivity of various solid acids in esterification of octanoic.
  • Google Patents. (n.d.). CN108250069B - Preparation method of this compound.
  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • Al-Aibi, S. M., & Al-Shathr, A. A. (2012). Kinetic Study of Esterification Reaction. Journal of Engineering, 18(1), 1-10.
  • Kulawska, M., Organek, M., & Organek, W. (2017). Catalytic Esterification of Medium-Chain Fatty Acids: Kinetic Investigations. International Journal of Organic Chemistry, 7(4), 336-345.
  • Reddit. (2019, April 5). How to purify esters. r/OrganicChemistry.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification // HSC Chemistry [Video]. YouTube.
  • de Andrade, M. A., et al. (2018). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Chemical Engineering Transactions, 65, 763-768.
  • Pyo, S. H., & Skibor, I. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 11(12), 3358.
  • Garifullina, A. R., et al. (2024). Kinetic regularities of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids. Fine Chemical Technologies, 19(1), 32-42.
  • ResearchGate. (n.d.). Kinetics of Neopentyl Glycol Esterification With Different Carboxylic Acids.
  • Google Patents. (n.d.). US3717672A - Neutralization process for ester materials.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Lab Report Answers. (n.d.). Esterification Lab Answers.
  • ResearchGate. (2016, April 15). How to purify esterefication product?.
  • Reddit. (2024, February 15). Esterification not Working (Separation). r/OrganicChemistry.
  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Google Patents. (n.d.). US4338431A - Process for the preparation of neopentyl glycol polyesters and co-polyesters.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?. r/Chempros.
  • Google Patents. (n.d.). DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT.
  • Online Labs. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.
  • Leah4sci. (2009, March 27). Esterification Reactions [Video]. YouTube.
  • ResearchGate. (n.d.). Kinetics study of esterification of acetic acid with isobutanol in the presence of amberlite catalyst.

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Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of isooctanoic acid. This guide is structured to provide researchers, scientists, and drug development professionals with a logical, in-depth troubleshooting framework. We move beyond simple checklists to explain the underlying chemical principles, empowering you to make informed decisions and develop robust analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and why is it a problem for quantifying this compound?

Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Tailing is a significant issue because it compromises analytical accuracy and reproducibility by making it difficult for integration software to determine the precise start and end of the peak, leading to inaccurate quantification.[2][3] Furthermore, tailing reduces resolution, potentially obscuring smaller, nearby peaks.[2]

This distortion is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a value of 1.0. Regulatory guidelines often require an asymmetry factor between 0.9 and 1.2, with a value greater than 1.2 generally considered significant tailing.

Q2: What is the most common cause of peak tailing for an acidic compound like this compound?

The single most common cause of peak tailing for an acidic analyte like this compound is an improperly controlled mobile phase pH relative to the analyte's pKa.

This compound is a carboxylic acid. Its state of ionization is dictated by the pH of the surrounding mobile phase.

  • When Mobile Phase pH is near the pKa: The this compound molecules will exist as an equilibrium mixture of two forms: the neutral, protonated acid (more hydrophobic) and the ionized, deprotonated carboxylate anion (more polar).

  • The Result: These two forms interact differently with the non-polar stationary phase (e.g., C18). The neutral form is retained longer through hydrophobic interactions, while the ionized form is less retained and elutes faster. This simultaneous existence of two retention behaviors for the same analyte within the column leads to a broad, tailing peak.[2][4][5][6]

To achieve a sharp, symmetrical peak, the analyte must be kept in a single, stable ionic state. For an acid in reversed-phase HPLC, this means ensuring it remains fully protonated (non-ionized). The general rule is to set the mobile phase pH at least 1.5 to 2 units below the pKa of the acidic analyte .[7][8]

Q3: How do I select and prepare the mobile phase to prevent tailing?

Controlling the mobile phase pH is paramount. This is not achieved by simply adding a few drops of acid; it requires a properly prepared buffer to resist pH changes when the sample is introduced.[9][10]

Key Considerations for Mobile Phase Preparation:

  • Buffering is Essential: A buffer is necessary to maintain a constant pH. Unbuffered mobile phases can experience local pH shifts at the column inlet when the sample is injected, leading to peak shape issues.[9][10]

  • Choose the Right Buffer: Select a buffer whose pKa is close to the desired mobile phase pH. A buffer is most effective within ±1 pH unit of its pKa.[5][6][11] For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices.

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient for UV-based applications.[6][12] Excessively high concentrations can risk precipitation when mixed with the organic modifier.

  • pH Measurement: Always measure and adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent (e.g., acetonitrile or methanol).[5] The pH reading is not accurate or meaningful in a mixed organic-aqueous solution.

For a detailed methodology, see Protocol 1: Systematic Mobile Phase pH Optimization .

Q4: Could my HPLC column be the problem?

While mobile phase pH is the primary suspect for an acid, the column's health and chemistry are also critical.

  • Secondary Silanol Interactions: Although this is the main cause of tailing for basic compounds, it can still be a minor contributor for acids.[1][2] Residual silanol groups (Si-OH) on the silica surface of the stationary phase are acidic and can be deprotonated, creating negatively charged sites (Si-O⁻).[12] While less common, interactions with these sites can contribute to peak distortion. Using a modern, high-purity, and fully end-capped column minimizes this risk.[1][13] End-capping is a process that chemically treats most of these residual silanols to make them less active.[13][14]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that cause tailing.[15]

  • Column Void: The development of a void or channel in the packed bed at the column inlet is a common physical cause of peak distortion.[13][15][16] This can result from pressure shocks or operating at a pH that degrades the silica matrix (typically pH > 8).[13]

If you suspect column contamination, see Protocol 2: HPLC Column Cleaning and Regeneration . If cleaning does not resolve the issue, and the problem persists with a new column, the column is not the root cause.

Q5: My mobile phase pH is correct, but I still see tailing. What should I check next?

If you have confirmed the mobile phase pH is appropriately low (e.g., pH 2.5-3.0) and buffered, the next step is to follow a logical troubleshooting workflow. The diagram below outlines the key variables to investigate.

G cluster_0 cluster_1 cluster_2 cluster_3 start Peak Tailing Observed for this compound check_ph 1. Verify Mobile Phase pH << pKa start->check_ph ph_ok pH is Correct check_ph->ph_ok Yes adjust_ph Adjust pH & Buffer (See Protocol 1) check_ph->adjust_ph No check_solvent 2. Check Sample Solvent ph_ok->check_solvent ph_bad pH is Incorrect adjust_ph->start Re-analyze solvent_ok Solvent is Weak check_solvent->solvent_ok No adjust_solvent Re-dissolve Sample in Mobile Phase check_solvent->adjust_solvent Yes check_overload 3. Check for Column Overload solvent_ok->check_overload solvent_bad Solvent is Stronger than Mobile Phase adjust_solvent->start Re-analyze overload_ok No Overload check_overload->overload_ok No adjust_conc Dilute Sample 10x and Re-inject check_overload->adjust_conc Yes check_system 4. Check for System Issues overload_ok->check_system overload_bad Overload Suspected adjust_conc->start Re-analyze system_ok System OK check_system->system_ok No fix_system Check for Leaks, Dead Volume, Column Void, or Contamination check_system->fix_system Yes system_bad All Peaks Tail

Caption: Effect of pH on this compound's ionic state and peak shape.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization

This protocol describes how to systematically lower the mobile phase pH to improve peak shape.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak for this compound (As ≤ 1.2).

Materials:

  • HPLC Grade Water

  • HPLC Grade Acetonitrile or Methanol

  • Buffer concentrate (e.g., Potassium Phosphate)

  • Acid for pH adjustment (e.g., Phosphoric Acid)

  • Calibrated pH meter

  • This compound standard

Procedure:

  • Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., 20mM potassium phosphate in water).

  • Initial pH Adjustment (pH 4.0): Take an aliquot of the aqueous stock and, while stirring, slowly add phosphoric acid to adjust the pH to 4.0.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous component with the organic modifier in your desired ratio (e.g., 50:50 v/v).

  • Equilibrate System: Flush the HPLC system with the new mobile phase for at least 10-15 column volumes until the baseline is stable.

  • Inject Sample: Inject your this compound standard and analyze the peak asymmetry.

  • Iterate: Repeat steps 2-5, lowering the pH of the aqueous component in increments (e.g., to pH 3.5, 3.0, and 2.5).

  • Analyze Results: Compare the chromatograms. You should observe a significant improvement in peak symmetry as the pH is lowered. Select the pH that provides the best peak shape while maintaining adequate retention.

Protocol 2: HPLC Column Cleaning and Regeneration

This protocol provides a general procedure for cleaning a contaminated C18 column. Always consult the column manufacturer's specific instructions first.

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 15-20 minutes. This removes precipitated buffer. [4]3. Aqueous Wash: Flush with 100% HPLC-grade water for 15-20 minutes to remove any remaining salts.

  • Strong Organic Wash: Flush with 100% Isopropanol (IPA) for 30 minutes. IPA is a strong solvent and is miscible with both aqueous and non-polar solvents.

  • (Optional - For very non-polar contaminants): Flush with Hexane for 30 minutes. CRITICAL: Ensure your system is compatible and follow this with a 30-minute IPA flush to ensure miscibility before returning to aqueous phases.

  • Return to Initial Conditions: Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile -> Mobile Phase).

  • Re-equilibrate: Reconnect the column to the detector and equilibrate with the mobile phase until a stable baseline is achieved.

References

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Technical Support Center: Optimizing Isooctanoic Acid Oxo Process Yield

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the isooctanoic acid oxo process. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the hydroformylation of heptene isomers to produce isooctanal, the precursor to this compound. The oxo process, or hydroformylation, is a cornerstone of industrial organic synthesis, allowing for the atom-economical addition of a formyl group and a hydrogen atom to an alkene.[1] However, maximizing the yield and selectivity of the desired branched aldehyde isomers, while minimizing by-products, presents significant operational challenges.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental and process development workflows. Our approach is grounded in fundamental reaction mechanisms and field-proven insights to empower you to diagnose problems, optimize conditions, and ultimately enhance the yield and purity of your product.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses specific problems that can arise during the this compound oxo process, providing potential causes and actionable solutions.

Problem: Low Conversion of Heptene

You observe that a significant portion of the heptene feedstock remains unreacted, leading to a low overall yield.

Potential Causes & Troubleshooting Steps:

  • Cause A: Catalyst Deactivation or Inhibition. The active catalyst species, typically a cobalt or rhodium complex, can lose activity due to poisoning or degradation.[2]

    • Action:

      • Analyze Feedstock for Impurities: Heptene feedstocks can contain impurities like sulfur, nitrogen compounds, or dienes which act as catalyst poisons.[3] Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to screen for these contaminants.[4]

      • Implement Feedstock Purification: If impurities are detected, pass the feedstock through an appropriate purification bed (e.g., activated alumina, molecular sieves) prior to introducing it into the reactor.

      • Verify Catalyst Activation: For cobalt-based systems, ensure the pre-forming step, which converts cobalt salts to the active hydrido cobalt carbonyl (HCo(CO)₄), is efficient.[5][6] Inefficiency here leads to a lower concentration of active catalyst.

  • Cause B: Suboptimal Reaction Conditions. The reaction rate is highly sensitive to temperature, pressure, and reactant concentrations.

    • Action:

      • Temperature Verification: Ensure the reactor temperature is within the optimal range for your catalyst system. For traditional cobalt carbonyl catalysts, this is typically 150-170°C.[1] Lower temperatures can drastically reduce the reaction rate.

      • Pressure Control: The total pressure of syngas (CO and H₂) is a critical parameter, often maintained between 10 and 100 atmospheres.[1] Low pressure can lead to incomplete conversion. Verify and adjust the pressure regulators and monitor for leaks.

      • Stirring and Mass Transfer: Inadequate mixing can lead to poor contact between the gaseous reactants (syngas), the liquid olefin, and the homogeneous catalyst. Ensure the stirring rate is sufficient to overcome mass transfer limitations.

Problem: Poor Selectivity Towards Desired Isooctanal Isomers

The reaction produces a high proportion of undesired linear (n-octanal) aldehydes or other isomers, reducing the yield of the target this compound precursor.

Potential Causes & Troubleshooting Steps:

  • Cause A: Incorrect Catalyst or Ligand System. The regioselectivity of the hydroformylation reaction is strongly influenced by the steric and electronic properties of the catalyst.

    • Action:

      • Catalyst Choice: While rhodium catalysts are more active, cobalt-based systems are often used for higher olefins.[7] For high selectivity to branched products from internal olefins (like mixed heptenes), catalysts with high isomerization activity are beneficial.[8]

      • Ligand Modification: For rhodium catalysts, the choice of phosphine or phosphite ligand is critical. Bulky ligands tend to favor the formation of linear aldehydes from terminal alkenes, so for branched products from branched alkenes, a less sterically demanding ligand system might be required.[9] Conversely, specific phosphine-modified cobalt catalysts can enhance selectivity.[1]

  • Cause B: Suboptimal H₂/CO Ratio. The ratio of hydrogen to carbon monoxide in the syngas can influence both the rate and selectivity of the reaction.

    • Action:

      • Ratio Adjustment: An increase in the CO partial pressure can sometimes decrease regioselectivity due to competition with the ligand for coordination sites on the metal center.[9] Experiment with varying the H₂/CO ratio (e.g., from 1:1 to 2:1) to find the optimal balance for your specific heptene isomer feed.

Problem: High Formation of By-products (Heavy Ends)

Analysis of the crude product shows a significant quantity of high-boiling point compounds, such as alcohols, ethers, or aldol condensation products, which represents a yield loss.

Potential Causes & Troubleshooting Steps:

  • Cause A: Consecutive Hydrogenation. The aldehyde product can be further hydrogenated to the corresponding alcohol (isooctanol) under reaction conditions.

    • Action:

      • Lower Reaction Temperature: High temperatures and high H₂ partial pressures favor the hydrogenation side reaction. A modest reduction in temperature can often suppress alcohol formation without significantly impacting the hydroformylation rate.

      • Optimize H₂/CO Ratio: A lower H₂/CO ratio can disfavor the hydrogenation pathway.

  • Cause B: Aldol Condensation. The aldehyde products can undergo base- or acid-catalyzed aldol condensation, leading to the formation of heavier C16 compounds.

    • Action:

      • Control pH and Impurities: Ensure the feedstock and reactor system are free from acidic or basic contaminants that could catalyze condensation. Some amines, used as stabilizers, can also promote this side reaction.[10]

      • Minimize Residence Time: Prolonged exposure of the aldehyde product to reaction conditions can increase the likelihood of condensation. Optimize flow rates in a continuous system or reduce batch reaction times.

  • Cause C: Acetal Formation. Aldehydes can react with product alcohols to form acetals, which are stable by-products representing a yield loss.[11]

    • Action:

      • Post-Reaction Hydrolysis: If acetal formation is significant, consider a post-hydroformylation hydrolysis step. Treating the crude product with an acidic catalyst can convert acetals back to the desired aldehyde and alcohol.[11]

Data Summary & Key Process Parameters

The following table summarizes typical operational parameters for the hydroformylation of higher olefins like heptene. These values should be considered starting points for optimization.

ParameterCobalt Catalyst (Unmodified)Rhodium Catalyst (Phosphine-Modified)Rationale & Key Considerations
Temperature 150 - 180°C[7]80 - 120°CCobalt requires higher temperatures for activity; Rhodium is highly active at milder conditions, which can improve selectivity.[7]
Pressure 20 - 35 MPa (200 - 350 bar)[7]1 - 5 MPa (10 - 50 bar)High pressure is needed to maintain cobalt catalyst stability (preventing decomposition). Rhodium's high activity allows for lower pressure operation.
H₂/CO Ratio 1:1 to 2:11:1 to 1.5:1Affects both reaction rate and selectivity. A higher ratio can favor hydrogenation to alcohols.[10]
Catalyst Conc. 0.1 - 1.0% (wt% Co)50 - 200 ppm (wt% Rh)Rhodium is significantly more active and expensive, requiring much lower concentrations.[7]
Solvent Toluene, Hexane, or Product AldehydeToluene or other non-polar solventsThe solvent must solubilize the catalyst, feedstock, and syngas.

Experimental Protocols

Protocol 1: GC-MS Analysis of Heptene Feedstock for Impurities

This protocol outlines a general method for identifying common catalyst poisons in the heptene feedstock.

  • Sample Preparation: Dilute 100 µL of the heptene feedstock in 900 µL of high-purity hexane in a GC vial.

  • Instrumentation: Use a Gas Chromatograph equipped with a non-polar capillary column (e.g., DB-5ms) and a Mass Spectrometer detector.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions: Operate in full scan mode (m/z 35-500) with electron ionization (70 eV).

  • Analysis: Compare the resulting mass spectra of unknown peaks against a standard reference library (e.g., NIST) to identify sulfur-containing compounds, dienes, and other potential inhibitors.

Protocol 2: Catalyst Regeneration (Cobalt)

For cobalt catalysts that have been deactivated by deposition of cobalt compounds, an acid wash can be effective.[5]

  • Pre-treatment: If the catalyst is on a solid support, first wash with a solvent (e.g., hexyl alcohol) to remove organic residues.

  • Acid Wash: Prepare an aqueous solution of a weak organic acid, such as formic or acetic acid.[1]

  • Regeneration: Treat the catalyst with the acid solution/alcohol mixture at elevated temperature (120-170°C) and pressure (14-31 MPa) for 2 to 50 hours.[5] This process helps to re-dissolve inactive cobalt species.

  • Rinse and Dry: After the acid treatment, rinse the catalyst thoroughly with deionized water and then with a solvent before drying under vacuum.

Diagrams: Workflows and Mechanisms

Cobalt-Catalyzed Hydroformylation Cycle

This diagram illustrates the generally accepted Heck-Breslow mechanism for hydroformylation using an unmodified cobalt catalyst.

G cluster_main Heck-Breslow Catalytic Cycle A HCo(CO)4 (Active Catalyst) B HCo(CO)3 (16e- intermediate) A->B - CO C Alkene Complex (π-complex) B->C + Heptene D Alkyl-Cobalt Complex C->D Migratory Insertion E Acyl-Cobalt Complex D->E + CO (Migratory Insertion) F H2 Oxidative Addition Product E->F + H2 (Rate Limiting) F->A Reductive Elimination (Regenerates Catalyst) G Isooctanal (Product) F->G

Caption: The catalytic cycle for cobalt-catalyzed hydroformylation of heptene.

Troubleshooting Workflow: Low Heptene Conversion

This decision tree provides a logical path for diagnosing the root cause of low reactant conversion.

G Start Low Heptene Conversion Detected CheckCatalyst Is catalyst activity suspected? Start->CheckCatalyst CheckConditions Are reaction conditions optimal? CheckCatalyst->CheckConditions No AnalyzeFeed Analyze feedstock for poisons (S, N, dienes) CheckCatalyst->AnalyzeFeed Yes VerifyTemp Check reactor temperature profile CheckConditions->VerifyTemp Yes PurifyFeed Implement feedstock purification step AnalyzeFeed->PurifyFeed CheckPreform Verify catalyst pre-forming/activation AnalyzeFeed->CheckPreform No poisons found Resolved Problem Resolved PurifyFeed->Resolved CheckPreform->Resolved VerifyPressure Check syngas pressure & for leaks VerifyTemp->VerifyPressure CheckMixing Verify stirrer speed & assess mass transfer VerifyPressure->CheckMixing CheckMixing->Resolved

Caption: A decision tree for troubleshooting low heptene conversion.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in outcome between using a cobalt and a rhodium catalyst for heptene hydroformylation? A1: Rhodium catalysts are generally much more active than cobalt catalysts, allowing for milder reaction conditions (lower temperature and pressure) which can lead to higher selectivity and fewer thermal by-products.[7] However, rhodium is significantly more expensive. Cobalt catalysts are more economical for producing bulk chemicals and can be effective for higher olefins, though they require more forcing conditions.[1][7]

Q2: How can I increase the ratio of branched (iso) to linear (n) aldehyde products? A2: The iso-to-normal ratio is primarily controlled by the catalyst system. For rhodium catalysts, modifying the metal center with specific phosphine or phosphite ligands is the most effective strategy.[9] For cobalt, process conditions like temperature and CO partial pressure can have a modest effect, but the inherent selectivity of the unmodified catalyst is less tunable.

Q3: My reaction has stalled before reaching completion. What should I do? A3: A stalled reaction is often a sign of catalyst deactivation.[2] The first step is to check for potential poisons in your feedstock as outlined in the troubleshooting guide.[3] Another possibility is that the active catalyst has precipitated or decomposed due to a temperature or pressure fluctuation.

Q4: Can the isooctanal product be used directly, or is oxidation to this compound always required? A4: Isooctanal has applications itself, but for many end-uses, such as in the production of synthetic lubricants (as esters) or certain pharmaceuticals, it is oxidized to this compound.[12] The oxidation step is a separate process, often carried out using air or oxygen with a catalyst.[12]

Q5: What is the role of the solvent in the oxo process? A5: In this homogeneous catalytic process, the solvent's primary role is to dissolve the alkene feedstock and the metal-ligand catalyst, ensuring they are in the same phase for efficient reaction with the gaseous CO and H₂. The choice of solvent can also influence reaction rate and selectivity.

References

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Preventing byproduct formation during isooctanoic acid production.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isooctanoic Acid Synthesis

A-Z Guide to Preventing Byproduct Formation

Introduction:

Welcome to the comprehensive technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Our goal is to provide you with in-depth, actionable insights to minimize byproduct formation and optimize your this compound production. By understanding the underlying reaction mechanisms and troubleshooting potential issues, you can enhance product purity, improve yield, and ensure process robustness.

This guide is structured in a practical question-and-answer format, addressing common challenges and providing scientifically grounded solutions. We will delve into the intricacies of the primary synthesis routes, focusing on hydroformylation and the Guerbet reaction, to equip you with the expertise needed to navigate the complexities of this compound production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what are their characteristic byproducts?

A1: this compound is predominantly synthesized via two main industrial routes: the hydroformylation of heptene isomers (also known as the oxo process) followed by oxidation, and the Guerbet reaction of butanol.[1] Each route has a distinct byproduct profile that is critical to understand for effective process control.

  • Hydroformylation of Heptene: This is a major industrial process for producing aldehydes from alkenes.[2] In the context of this compound, a mixture of heptene isomers is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce isooctyl aldehydes, which are then oxidized to this compound.

    • Common Byproducts:

      • Heavy Ends: These are high-boiling point byproducts formed through condensation reactions of the aldehyde intermediates.[3] Their accumulation can lead to catalyst deactivation and process inefficiencies.[3]

      • Alkanes: Hydrogenation of the heptene feedstock can lead to the formation of octane, which is an inert byproduct.[2]

      • Isomeric Aldehydes and Acids: The hydroformylation process can produce a mixture of aldehyde isomers, which, upon oxidation, result in a corresponding mixture of carboxylic acid isomers.[4]

      • Ligand Degradation Products: Organophosphorus ligands used to stabilize the catalyst can degrade under reaction conditions, leading to byproducts like benzene and diphenylphosphine.[2]

  • Guerbet Reaction: This reaction involves the self-condensation of a primary alcohol, such as butanol, at elevated temperatures in the presence of a base and a hydrogenation/dehydrogenation catalyst to form a higher branched alcohol (2-ethylhexanol), which is then oxidized to this compound.[1]

    • Common Byproducts:

      • Carboxylic Acids and Esters: Side reactions such as the Cannizzaro and Tishchenko reactions can lead to the formation of carboxylic acids and esters.[1][5]

      • Olefins and Ethers: Dehydration of the alcohol intermediates can produce olefins and ethers.[5]

      • Heavier Condensation Products: Further aldol-type condensations can result in the formation of higher molecular weight byproducts.[5]

Q2: How do reaction conditions in the hydroformylation process influence byproduct formation?

A2: The reaction conditions for hydroformylation are critical in dictating the selectivity towards the desired isooctyl aldehyde and minimizing side reactions. Key parameters include temperature, pressure, and the ratio of hydrogen to carbon monoxide.

  • Temperature: Higher temperatures can increase the reaction rate but may also favor undesirable side reactions. For instance, elevated temperatures can promote the isomerization of the desired aldehyde product and increase the formation of "heavy ends" through aldol condensation.[2][6] Conversely, lower temperatures can improve selectivity but may lead to a slower conversion rate.[6] The use of rhodium-based catalysts allows for lower operating temperatures (90-100°C) compared to cobalt catalysts, resulting in less byproduct formation.[7]

  • Pressure: The partial pressures of carbon monoxide (CO) and hydrogen (H₂) play a crucial role. High CO pressure is necessary to maintain the stability of cobalt catalysts and prevent their decomposition.[8] However, very high pressures can decrease overall yield and conversion.[4] In rhodium-catalyzed processes, lower pressures (less than 20 bar) are sufficient, which also contributes to reduced byproduct formation.[7]

  • H₂/CO Ratio: The ratio of hydrogen to carbon monoxide in the syngas is a key factor. A higher H₂/CO ratio can increase the rate of hydrogenation of the alkene feedstock to alkanes, an undesirable side reaction.[2] Ratios greater than 1:1 are often used to compensate for the hydrogen consumed in the hydrogenation of aldehydes to alcohols, which is not always considered a negative side reaction as the alcohols can be the desired final product in some processes.[8]

Table 1: Impact of Hydroformylation Process Parameters on Byproduct Formation

ParameterEffect of IncreaseCommon Byproducts Favored
Temperature Increased reaction rate, potential for lower selectivityHeavy ends, isomeric aldehydes[2][6]
Pressure (Total) Can favor hydroformylation over isomerizationVaries with catalyst system[4]
CO Partial Pressure Stabilizes cobalt catalysts, can inhibit hydrogenationLigand degradation products at very high pressures[2][8]
H₂ Partial Pressure Increases hydrogenation of alkenes and aldehydesAlkanes, alcohols[2][8]

Troubleshooting Guides

Issue 1: High Levels of "Heavy Ends" in the Product Stream

Symptoms:

  • Increased viscosity of the reaction mixture.

  • Fouling of reactors and distillation equipment.

  • Reduced catalyst activity and lifetime.[3]

  • Appearance of high-boiling point impurities in GC-MS analysis.

Root Cause Analysis: "Heavy ends" are primarily formed through aldol condensation reactions of the intermediate aldehydes.[3] This process is often catalyzed by basic impurities or promoted by high temperatures. The condensation reaction also produces water, which can further impact the catalytic cycle.[3]

Workflow for Troubleshooting High "Heavy Ends" Formation

Troubleshooting_Heavy_Ends start High 'Heavy Ends' Detected check_temp Review Reaction Temperature Profile start->check_temp check_catalyst Analyze Catalyst for Basic Impurities start->check_catalyst check_residence Evaluate Reactor Residence Time start->check_residence optimize_temp Optimize Temperature for Selectivity check_temp->optimize_temp If temperature is too high purify_catalyst Implement Catalyst Purification/Guard Bed check_catalyst->purify_catalyst If impurities are present adjust_flow Adjust Flow Rate to Reduce Residence Time check_residence->adjust_flow If residence time is excessive end_goal Reduced 'Heavy Ends' Formation optimize_temp->end_goal purify_catalyst->end_goal adjust_flow->end_goal

Caption: Troubleshooting workflow for high "heavy ends".

Corrective Actions:

  • Temperature Optimization: Carefully control the reaction temperature to the lower end of the effective range for your catalyst system. For rhodium-based catalysts, this is typically between 90-100°C.[7]

  • Catalyst Management: Ensure the catalyst and ligands are free from basic impurities that can catalyze aldol condensation. Consider using a guard bed to remove potential contaminants from the feedstock.

  • Residence Time: Minimize the residence time of the aldehyde product in the hot reactor zone to reduce the opportunity for condensation reactions.

  • Solvent Selection: The use of appropriate solvents can help to mitigate the formation of heavy ends.[3]

Issue 2: Catalyst Deactivation and Loss of Selectivity

Symptoms:

  • Decreased conversion of heptene.

  • A shift in the product distribution towards undesirable isomers or byproducts.

  • Precipitation of the catalyst from the reaction medium.

Root Cause Analysis: Catalyst deactivation is a significant challenge in this compound production and can be caused by several factors:[9]

  • Poisoning: Impurities in the feedstock, such as sulfur or phosphorus compounds, can irreversibly bind to the active sites of the catalyst.[10]

  • Thermal Degradation: High temperatures can lead to sintering of the metal catalyst or degradation of the supporting ligands.[11]

  • Fouling: The deposition of "heavy ends" or other polymeric materials on the catalyst surface can block active sites.[11]

  • Ligand Degradation: The organophosphorus ligands used in many hydroformylation processes can undergo hydrogenolysis or other degradation reactions.[2]

Experimental Protocol for Catalyst Activity Monitoring:

  • Sampling: At regular intervals, carefully extract a representative sample from the reactor under inert atmosphere.

  • Quenching: Immediately quench the reaction in the sample by cooling and, if necessary, adding a suitable inhibitor.

  • Analysis: Analyze the sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion of the starting material and the product distribution.[12][13]

  • Data Plotting: Plot the conversion and selectivity as a function of time to monitor the catalyst's performance. A decline in either parameter indicates deactivation.

Workflow for Diagnosing Catalyst Deactivation

Catalyst_Deactivation_Diagnosis cluster_causes Potential Causes cluster_solutions Corrective Actions start Decreased Catalyst Activity/Selectivity Observed analyze_feed Analyze Feedstock for Impurities (S, P, etc.) start->analyze_feed check_temp Verify Reactor Temperature Control start->check_temp analyze_product Characterize Byproducts (GC-MS) start->analyze_product poisoning Poisoning analyze_feed->poisoning Impurities Detected thermal Thermal Degradation check_temp->thermal Temperature Excursions fouling Fouling analyze_product->fouling High 'Heavy Ends' Present purify_feed Implement Feedstock Purification poisoning->purify_feed optimize_temp Improve Temperature Control thermal->optimize_temp modify_conditions Modify Conditions to Reduce 'Heavy Ends' fouling->modify_conditions

Caption: Diagnostic workflow for catalyst deactivation.

Preventative Measures:

  • Feedstock Purification: Implement a robust purification system for the heptene feedstock to remove potential catalyst poisons.

  • Temperature Control: Maintain strict control over the reaction temperature to prevent thermal degradation of the catalyst and ligands.

  • Ligand Selection: Choose robust ligands that are less susceptible to degradation under the reaction conditions. The addition of epoxides has been shown to stabilize phosphite ligands against degradation.[14]

Analytical Methods for Purity Assessment

A crucial aspect of preventing byproduct formation is the ability to accurately detect and quantify impurities. Several analytical techniques are indispensable for this purpose.

Table 2: Key Analytical Techniques for this compound Purity

TechniquePurposeKey Information Provided
Gas Chromatography (GC) Separation and quantification of volatile components.Purity of this compound, detection of residual aldehydes, alcohols, and low-boiling byproducts.[6]
High-Performance Liquid Chromatography (HPLC) Analysis of less volatile or thermally sensitive compounds.Quantification of this compound and its isomers, detection of "heavy ends" and other non-volatile impurities.[12][13]
Mass Spectrometry (MS) Identification of unknown compounds.Structural elucidation of byproducts when coupled with GC or HPLC.
Infrared Spectroscopy (IR) Functional group analysis.Confirmation of the carboxylic acid group and detection of impurities with distinct functional groups (e.g., aldehydes, alcohols).[15]

Protocol for GC Analysis of this compound Purity:

  • Sample Preparation: Dilute a known amount of the final product in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a wax-type column).[6]

  • Method Parameters:

    • Injector Temperature: 250°C

    • Detector Temperature: 270°C

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to separate components with different boiling points.[6]

  • Quantification: Calculate the purity of this compound based on the area percentage of the corresponding peak relative to the total area of all peaks in the chromatogram.

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Technical Support Center: High-Temperature Stability of Isooctanoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for Isooctanoic Acid Esters. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound esters in high-temperature applications. This compound esters are valued for their excellent thermal and oxidative stability, making them suitable for use as synthetic lubricants, plasticizers, and in various cosmetic and pharmaceutical formulations.[1] However, at elevated temperatures, these esters can undergo degradation, leading to changes in their physicochemical properties and potentially impacting the performance and safety of the final product.

This document provides a comprehensive resource for understanding and troubleshooting the stability issues of this compound esters at high temperatures. It is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound esters at high temperatures?

A1: At elevated temperatures, this compound esters primarily degrade through two main pathways: oxidation and hydrolysis .[2][3] A third, less common pathway under typical experimental conditions is thermal decomposition (pyrolysis) .

  • Oxidation: This is a common degradation process that occurs when the ester reacts with atmospheric oxygen at high temperatures.[2][4] The presence of β-hydrogens (hydrogens on the carbon atom once removed from the ester's C-O bond) can make an ester more susceptible to oxidation.[3] The branched structure of this compound can influence its oxidative stability.[3] Oxidation can lead to the formation of smaller, volatile molecules, sludge, and varnish, which can negatively affect the lubricant's performance.[2][4]

  • Hydrolysis: This is a reaction with water that splits the ester back into its constituent this compound and alcohol.[2][5][6] This reaction is catalyzed by both acids and bases and is accelerated at high temperatures.[7][8] While the reaction with pure water is slow, the presence of even trace amounts of acidic or alkaline species can significantly increase the rate of hydrolysis.[5][6] Alkaline hydrolysis, also known as saponification, is an irreversible reaction.[6][9][10]

  • Thermal Decomposition (Pyrolysis): In the absence of oxygen and water, at very high temperatures, esters can decompose into smaller molecules like carboxylic acids and ketones.[11] These can further break down into carbon monoxide, carbon dioxide, and other byproducts.[11] For many synthetic esters, this process begins to be significant between 200 to 300°C.[2]

Q2: I'm observing a decrease in the viscosity of my this compound ester-based formulation during high-temperature testing. What could be the cause?

A2: A decrease in viscosity is a common indicator of ester degradation. The most likely causes are:

  • Oxidative Degradation: Oxidation can break down the larger ester molecules into smaller, more volatile fractions, leading to a reduction in viscosity.[2]

  • Hydrolysis: The breakdown of the ester into its smaller parent alcohol and carboxylic acid components will also result in a lower overall viscosity.

To determine the primary cause, you should analyze the sample for the presence of degradation products. An increase in the acid number would suggest hydrolysis, while the presence of oxidation byproducts (detectable by techniques like Fourier-transform infrared spectroscopy) would point to oxidative degradation.

Q3: My this compound ester formulation is forming deposits and varnish at high temperatures. How can I prevent this?

A3: The formation of deposits and varnish is typically a result of oxidative polymerization .[2] At high temperatures, oxidation reactions can lead to the cross-linking of ester molecules, forming insoluble polymers that precipitate out of the solution as sludge and varnish.[2]

Here are some strategies to mitigate this issue:

  • Use of Antioxidants: Incorporating an appropriate antioxidant into your formulation can significantly inhibit the oxidation process.[12] Phenolic and aminic antioxidants are commonly used in high-temperature applications.

  • Inert Atmosphere: If possible, conduct your high-temperature experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Ester Selection: The structure of the alcohol used to create the ester plays a crucial role in its oxidative stability. Esters with no β-hydrogens are more thermally stable.[3] Shorter, branched-chain fatty acids are also used when exceptional thermal stability is required.[2][3]

Q4: I suspect my this compound ester is undergoing hydrolysis. How can I confirm this and what steps can I take to minimize it?

A4: To confirm hydrolysis, you should analyze your sample for an increase in the acid number , which indicates the formation of carboxylic acids.[7] You can also use analytical techniques like HPLC or GC-MS to identify and quantify the parent this compound and alcohol.[13][14]

To minimize hydrolysis:

  • Control Water Content: Ensure that all components of your formulation are as dry as possible. Use anhydrous solvents and reagents when preparing your samples.[15]

  • pH Control: Maintain a neutral pH. Esters are more stable at a neutral pH, as both acidic and basic conditions catalyze hydrolysis.[7][15][16] If your application allows, consider using a buffer system.

  • Structural Modification: Esters made from branched carboxylic acids can exhibit greater hydrolytic stability.[3]

Troubleshooting Guides

Troubleshooting Guide 1: Unexpected Peak Formation in HPLC/GC Analysis

If you observe unexpected peaks in your chromatogram after high-temperature testing, it is likely due to the formation of degradation products.

Observation Potential Cause Recommended Action
Early eluting peaksFormation of smaller, more polar degradation products (e.g., parent alcohol and acid from hydrolysis).Confirm the identity of the peaks by comparing their retention times with those of authentic standards of this compound and the corresponding alcohol. Perform a forced degradation study (see Protocol 1) to generate these degradation products for comparison.
Broader peaks or a rising baselineFormation of a complex mixture of oxidation products or polymeric species.Use a more robust analytical method, such as GC-MS, to identify the various components. Consider using a different column or mobile phase to improve separation.
Appearance of new, later-eluting peaksPossible formation of higher molecular weight species through polymerization.Employ size-exclusion chromatography (SEC) to analyze for the presence of polymers.
Troubleshooting Guide 2: Changes in Physical Appearance
Observation Potential Cause Recommended Action
Color change (e.g., darkening or yellowing)Oxidation is a common cause of color change in organic materials.Use UV-Vis spectroscopy to quantify the color change. Implement the strategies for preventing oxidation mentioned in Q3.
Formation of a precipitate or hazeCould be due to the formation of insoluble degradation products (e.g., polymers from oxidation) or the crystallization of a degradation product.Isolate the precipitate by filtration or centrifugation and analyze it using techniques like FTIR or NMR to determine its identity.
Phase separationIf your formulation contains multiple components, degradation of the ester could alter its solubility, leading to phase separation.Analyze each phase separately to identify the components and any degradation products. Re-evaluate the compatibility of the ester with other formulation components at high temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Products

This protocol will help you intentionally degrade your this compound ester under controlled conditions to generate and identify potential degradation products that may form during high-temperature stability testing.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of your this compound ester in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).[15] Neutralize the solution with 0.1 M NaOH before analysis.[15]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified period.[15] Neutralize the solution with 0.1 M HCl before analysis.[15]

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature for a specified period.[15]

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C or higher) for a specified period.[15]

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for a specified period. A control sample should be kept in the dark at the same temperature.[15]

  • Sample Analysis: Analyze the stressed samples and a non-stressed control sample at each time point using a stability-indicating analytical method, such as HPLC or GC-MS.[15]

Expected Outcome: This study will provide you with a chromatogram showing the peaks of the parent ester and its degradation products, which can be used as a reference for your high-temperature stability studies.

Protocol 2: Monitoring Ester Degradation by Titration (Acid Number Determination)

This protocol describes a simple titrimetric method to quantify the amount of acidic degradation products (carboxylic acids) formed due to hydrolysis.

Methodology:

  • Sample Preparation: Accurately weigh a known amount of your ester sample into a flask.

  • Dissolution: Dissolve the sample in a suitable solvent mixture (e.g., toluene and isopropanol).

  • Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol, using an appropriate indicator (e.g., phenolphthalein) or a potentiometric titrator to determine the endpoint.

  • Calculation: Calculate the acid number (in mg KOH/g of sample) using the following formula: Acid Number = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

Interpretation: An increase in the acid number over time during high-temperature exposure indicates the progression of ester hydrolysis.

Visualizations

Diagram 1: Key Degradation Pathways of this compound Esters

G Ester This compound Ester HighTemp High Temperature Ester->HighTemp Oxidation Oxidation HighTemp->Oxidation Hydrolysis Hydrolysis HighTemp->Hydrolysis Pyrolysis Thermal Decomposition (Pyrolysis) HighTemp->Pyrolysis Oxygen Oxygen (O2) Oxygen->Oxidation Water Water (H2O) Water->Hydrolysis OxidationProducts Aldehydes, Ketones, Smaller Volatile Molecules, Polymers (Sludge/Varnish) Oxidation->OxidationProducts HydrolysisProducts This compound + Alcohol Hydrolysis->HydrolysisProducts PyrolysisProducts Smaller Carboxylic Acids, Ketones, CO, CO2 Pyrolysis->PyrolysisProducts

Caption: Primary degradation pathways for this compound esters at high temperatures.

Diagram 2: Troubleshooting Workflow for Decreased Viscosity

G Start Start: Decreased Viscosity Observed Analyze Analyze Sample for Degradation Products Start->Analyze CheckAcidNumber Increase in Acid Number? Analyze->CheckAcidNumber CheckOxidation Evidence of Oxidation (e.g., by FTIR)? CheckAcidNumber->CheckOxidation No Hydrolysis Primary Cause: Hydrolysis CheckAcidNumber->Hydrolysis Yes Oxidation Primary Cause: Oxidation CheckOxidation->Oxidation Yes Both Both Hydrolysis and Oxidation Occurring CheckOxidation->Both No (Re-evaluate) ActionHydrolysis Implement Hydrolysis Mitigation Strategies (See FAQ Q4) Hydrolysis->ActionHydrolysis ActionOxidation Implement Oxidation Mitigation Strategies (See FAQ Q3) Oxidation->ActionOxidation

Caption: Troubleshooting decision tree for addressing decreased viscosity in ester formulations.

References

  • Vertex AI Search. (2025, September 8). Synthetic Ester Base Oil: The Core of High-performance Lubricating Oil.
  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform.
  • STLE.org. (n.d.). High Temperature Food Grade Grease - Synthetic Esters.
  • Z&S Lubricants. (n.d.). SYNTHETIC ESTERS: A Deep Dive into Structure, Performance and Application.
  • BenchChem. (2025, December). Technical Support Center: Atorvastatin Ethyl Ester Stability Testing.
  • Lube Media. (n.d.). Combination of novel antioxidant system and thermally stable esters for high temperature greases.
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  • Ataman Kimya. (n.d.). This compound.
  • Google Patents. (n.d.). CN108250069B - Preparation method of this compound.
  • Lets Evo. (2024, October 4). How To Test Ester Lubricants For Quality Assurance.
  • MDPI. (n.d.). Experimental and Modeling Study of a Semi-Continuous Slurry Reactor–Pervaporator System for Isoamyl Acetate Production Using a Commercial Pervaporation Membrane.
  • Chemguide. (n.d.). HYDROLYSING ESTERS.
  • Chemistry Stack Exchange. (2019, April 15). Thermal decomposition of ester.
  • Foremost Chem. (2024, June 5). Application Of this compound And this compound Salts.
  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • EPA NEPIS. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
  • AADE. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
  • A-Level Chemistry. (n.d.). Carboxylic Acids and Derivatives - Properties and Reactivity of Esters.
  • Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters.
  • MDPI. (n.d.). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters.
  • MDPI. (n.d.). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry.
  • Chemdad Co., Ltd. (n.d.). This compound.

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Methods for the removal of residual catalysts from isooctanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isooctanoic Acid Purification.

As Senior Application Scientists, we understand that the successful synthesis of high-purity this compound is critically dependent on the effective removal of residual catalysts. These impurities can interfere with downstream applications, affecting product performance, stability, and regulatory compliance. This guide provides in-depth, field-proven methods and troubleshooting advice to address the common challenges encountered during the purification of this compound.

Technical Guide: Catalyst Removal Methodologies

The choice of purification method is fundamentally dictated by the nature of the catalyst employed in the synthesis of this compound—typically produced via the oxidation of isooctyl aldehyde or isooctanol.[1] Catalysts can be broadly categorized as homogeneous (dissolved in the reaction medium) or heterogeneous (a separate solid phase).

Diagram: Decision Workflow for Catalyst Removal

Below is a logical workflow to guide the selection of an appropriate purification strategy based on the catalyst type.

G start Crude this compound (Post-Reaction Mixture) catalyst_type Identify Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst (e.g., H₂SO₄, p-TsOH, MSA) catalyst_type->homogeneous Dissolved heterogeneous Heterogeneous Catalyst (e.g., Zeolites, Resins, Supported Metals) catalyst_type->heterogeneous Solid Phase method_homo Select Removal Method homogeneous->method_homo method_hetero Simple Mechanical Separation heterogeneous->method_hetero washing Neutralization & Aqueous Wash method_homo->washing High Polarity Catalyst adsorption Adsorption method_homo->adsorption Trace Levels / Specific Impurities distillation Distillation method_homo->distillation Thermally Stable Product & Volatility Difference filtration Filtration / Decantation method_hetero->filtration analysis QC Analysis (GC, HPLC, Titration) washing->analysis adsorption->analysis distillation->analysis filtration->analysis end_product Purified this compound analysis->end_product

Caption: Decision workflow for selecting a catalyst removal method.

Part 1: Homogeneous Catalyst Removal

Homogeneous catalysts, such as mineral acids (H₂SO₄) or organic acids (methanesulfonic acid - MSA), are common but require multi-step purification processes.[2]

Method 1: Neutralization and Aqueous Washing

This is the most common and cost-effective method for removing acidic catalysts.[3] The principle involves neutralizing the acid catalyst with a base to form a salt, which is then extracted into an aqueous phase.

Question / IssueProbable Cause & Scientific ExplanationRecommended Solution & Protocol
Why is my organic layer forming an emulsion with the aqueous wash? Interfacial Tension Reduction: The formation of soaps (salts of this compound) from the reaction of the base with the product can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion. This is especially common with strong bases like NaOH.[4]1. Use a Weaker Base: Switch from NaOH to a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[2] These are less likely to saponify the product ester (if applicable) or the acid itself. 2. Brine Wash: Add a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break the emulsion by increasing the density difference and disrupting the surfactant layer. 3. Centrifugation: For persistent emulsions, centrifugation can provide the necessary force to separate the phases.
After washing, the pH of my product is still acidic. Why? Insufficient Mixing/Contact Time: Inadequate agitation prevents the base from fully accessing and neutralizing all the acid catalyst, especially in a viscous organic layer. Partitioning: this compound itself is acidic and will partition between the organic and aqueous layers, influencing the pH. The goal is to remove the catalyst, not necessarily neutralize the entire product.1. Increase Agitation: Ensure vigorous mixing during the wash step to maximize the interfacial surface area. 2. Multiple Washes: Perform multiple washes with smaller volumes of the basic solution rather than a single large-volume wash.[2] 3. pH Monitoring: Monitor the pH of the aqueous phase after each wash. Continue washing until the aqueous phase is neutral or slightly basic (pH 7-8).[5]
I'm losing a significant amount of product in the aqueous layer. Product Solubility: this compound has slight solubility in water, which is increased in basic solutions due to the formation of its water-soluble carboxylate salt.1. pH Control: Avoid using a large excess of strong base. Neutralize just enough to remove the catalyst. 2. Back-Extraction: After separating the aqueous layer, acidify it with a strong acid (e.g., HCl) to a pH well below the pKa of this compound (~4.8) and extract with a non-polar organic solvent (e.g., diethyl ether, hexane) to recover the dissolved product.[6]
  • Setup: Transfer the crude this compound to a separatory funnel. If the solution is viscous, dilute with a water-immiscible organic solvent like diethyl ether or hexane to facilitate phase separation.

  • Neutralization Wash: Add a 5% (w/v) solution of sodium bicarbonate (NaHCO₃). Use approximately 20% of the organic layer volume for the first wash.

  • Mixing: Stopper the funnel and invert it, ensuring to vent frequently to release CO₂ pressure generated from the neutralization. Shake vigorously for 2-3 minutes.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (Steps 2-4) and check the pH of the spent aqueous layer. Continue until the aqueous layer is neutral (pH ~7).

  • Water Wash: Perform a final wash with deionized water to remove any residual salts.

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Method 2: Adsorption

Adsorption is a technique where impurities are removed by binding them to the surface of a solid adsorbent.[7] This method is highly effective for removing trace amounts of catalysts or specific polar impurities.

AdsorbentTarget Catalyst/ImpurityMechanismProsCons
Activated Carbon Organic impurities, color bodies, non-polar catalystsPhysisorption (van der Waals forces)[8]High surface area, cost-effective, good for color removal.Non-selective, may adsorb product, fine powder can be difficult to filter.[9]
Silica Gel Polar compounds, residual water, some metal complexesPhysisorption (hydrogen bonding)[7]Highly polar, good for separating compounds with different polarities.Can be acidic, may retain polar products, lower capacity than ion exchange resins.
Activated Alumina Acidic catalysts (H₂SO₄), waterChemisorption/Lewis acid-base interactionHigh capacity for acids, can be regenerated.Can be basic or neutral, potential for side reactions.
Ion-Exchange Resins Ionic catalysts (H⁺ from acids)Ion exchange[10]Highly selective, high capacity, can be regenerated.More expensive, potential for resin bleed into the product.
Question / IssueProbable Cause & Scientific ExplanationRecommended Solution & Protocol
Catalyst removal is incomplete after treatment. Insufficient Adsorbent/Saturation: The amount of adsorbent used was not enough for the quantity of catalyst present, leading to saturation of the active sites. Poor Contact Time: The slurry was not agitated for long enough, or the flow rate through a packed bed was too high.1. Optimize Adsorbent Ratio: Increase the weight percent of the adsorbent relative to the crude product. Start with 1-2% (w/w) and increase as needed. 2. Increase Contact Time: For slurry treatment, increase the stirring time. For column chromatography, decrease the flow rate.
Product yield is low after purification. Product Adsorption: The adsorbent is non-selective and is binding to the this compound product in addition to the catalyst. This is common with highly polar adsorbents like silica gel.1. Change Adsorbent: Switch to a more selective adsorbent, such as a basic ion-exchange resin for an acid catalyst. 2. Elution: If using a packed column, after the initial product passes through, flush the column with a more polar solvent to recover any adsorbed product, though this may also elute some impurities.

Part 2: Heterogeneous Catalyst Removal

Heterogeneous catalysts (e.g., nano-silver/sulfonated graphene, zeolites) offer the significant advantage of being in a different phase from the reaction mixture, simplifying their removal.[7][11]

Method: Mechanical Separation (Filtration/Decantation)

The primary method for removing solid catalysts is simple mechanical separation.

Question / IssueProbable Cause & Scientific ExplanationRecommended Solution & Protocol
Fine catalyst particles are passing through the filter. Incorrect Filter Porosity: The pore size of the filter medium is larger than the catalyst particles. Viscous Solution: The high viscosity of the crude product can hinder efficient filtration and lead to high backpressure, potentially forcing fine particles through the filter.1. Use a Finer Filter: Select a filter paper or membrane with a smaller pore size. 2. Use a Filter Aid: Add a layer of an inert filter aid like Celite® (diatomaceous earth) over the filter paper. This forms a porous cake that can trap very fine particles.[12] 3. Dilute the Mixture: Dilute the crude product with a low-viscosity, non-polar solvent (e.g., hexane) before filtration. The solvent can be easily removed later by distillation.
Filtration is extremely slow. Filter Clogging: Fine particles are blocking the pores of the filter medium. High Viscosity: As mentioned, a viscous solution will flow slowly through any filter.1. Increase Filter Surface Area: Use a larger diameter funnel (e.g., a Büchner funnel) for vacuum filtration. 2. Dilution: Diluting the mixture with a suitable solvent is often the most effective solution.[12]
Diagram: Protocol for Heterogeneous Catalyst Filtration

G cluster_0 Filtration Setup cluster_1 Filtration Process cluster_2 Product Recovery A 1. Prepare Büchner Funnel with appropriate filter paper. B 2. (Optional) Add a thin layer of Celite® filter aid. A->B C 3. Wet the filter with solvent. B->C D 4. Dilute crude this compound if highly viscous. C->D E 5. Pour slurry into the funnel under vacuum. D->E F 6. Wash the collected catalyst cake with fresh solvent to recover product. E->F G 7. Collect the filtrate. F->G H 8. Remove solvent via distillation / rotary evaporation. G->H I 9. Recover purified this compound. H->I

Caption: Step-by-step workflow for filtration of heterogeneous catalysts.

Part 3: Final Purification & Quality Control

Regardless of the primary removal method, a final distillation step may be necessary to achieve high purity, and analytical verification is essential.

Distillation

Distillation separates liquids based on differences in boiling points.[13] It is effective for removing non-volatile catalyst residues or separating the product from high-boiling solvents.

  • Simple Distillation: Suitable if the catalyst residue is non-volatile and the this compound is thermally stable at its atmospheric boiling point (~236 °C).[14]

  • Vacuum Distillation: This is the preferred method for this compound. Reducing the pressure lowers the boiling point, preventing thermal decomposition of the product.[15]

FAQs: General Purification & Analysis

Q1: How do I confirm that the catalyst has been successfully removed? A1: Several analytical techniques can be used to quantify residual catalysts.

  • Titration: A simple acid-base titration can determine the residual acid number, indicating the presence of acidic catalysts.

  • Gas Chromatography (GC): GC is the primary method for assessing the purity of the final this compound product.[16] While it may not detect inorganic catalysts directly, a high purity peak indicates the absence of significant organic impurities.

  • Inductively Coupled Plasma (ICP-MS/OES): For metal-based catalysts (e.g., nano-silver, cobalt, zirconium), ICP is a highly sensitive technique for detecting trace metal contamination in the final product.[11]

  • Ion Chromatography (IC): This method can be used to detect and quantify residual ionic species, such as sulfates from sulfuric acid.[17]

Q2: Can I reuse my catalyst? A2: Heterogeneous catalysts are designed for easy separation and reuse, which is one of their main economic advantages.[11] After filtration, the catalyst can be washed with a solvent, dried, and reused. Homogeneous catalysts are generally not recovered, although in some large-scale industrial processes, recovery might be attempted through specialized extraction or precipitation methods.

Q3: What safety precautions should I take? A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When neutralizing strong acids with bases, be aware of the potential for exothermic reactions and gas evolution (CO₂ with carbonates).[5] Handle all organic solvents with care, as they are often flammable.

References

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  • University of Colorado Boulder, Department of Chemistry. (n.d.). Remove Sticky Reagents.
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Technical Support Center: Addressing Matrix Effects in the Analysis of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the quantitative analysis of isooctanoic acid. Here, we address common challenges, with a specific focus on identifying and mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS) applications. This document provides a series of frequently asked questions (FAQs) for foundational knowledge, a detailed troubleshooting guide for resolving common in-lab issues, and robust experimental protocols for proactive mitigation of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects, and why are they a significant issue for this compound analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] In the context of this compound analysis, particularly with electrospray ionization (ESI), these interferences can lead to either ion suppression (a loss of signal) or ion enhancement (an increase in signal).[1][3] This phenomenon directly compromises the accuracy, precision, and sensitivity of quantitative results.[4] this compound, being a short-chain fatty acid (SCFA), is often analyzed in complex biological matrices like plasma, serum, feces, or tissue homogenates, which are rich in components like phospholipids, salts, and proteins that are known to cause significant matrix effects.[5][6]

Q2: What are the most common causes of matrix effects in an LC-MS system?

A2: The primary cause is the co-elution of matrix components with the analyte of interest, leading to competition within the ESI source.[4][7] Several mechanisms have been proposed:

  • Competition for Charge: In the ESI droplet, there is a limited number of available charges. If a high concentration of a co-eluting matrix component has a higher proton affinity or surface activity, it can preferentially acquire charge, leaving fewer charged sites for the analyte (this compound), thus suppressing its signal.[6]

  • Changes in Droplet Properties: Co-eluting compounds can alter the physical properties of the ESI droplets, such as viscosity and surface tension.[1][6] This can hinder the efficiency of solvent evaporation and the subsequent release of gas-phase analyte ions, ultimately affecting the signal intensity.[4][6]

  • Ion Pairing: Mobile phase additives or matrix components can form neutral ion pairs with the charged analyte, preventing its detection by the mass spectrometer.[1]

Q3: How can I detect the presence of matrix effects in my assay?

A3: The most common method is the post-extraction spike analysis.[3][4] This involves comparing the signal response of an analyte spiked into a blank, extracted sample matrix to the response of the same analyte concentration in a neat (pure) solvent.

  • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

  • A value of 100% indicates no matrix effect.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced into the LC eluent after the analytical column but before the MS source.[4] Injection of a blank matrix extract will show a dip or rise in the constant signal baseline wherever interfering compounds elute, mapping the regions of ion suppression or enhancement in the chromatogram.[4]

Q4: What is the most reliable strategy to correct for matrix effects?

A4: The use of a co-eluting stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard for correcting matrix effects.[1][4] A SIL-IS, such as this compound-d3 or ¹³C-isooctanoic acid, is chemically identical to the analyte and differs only in mass. Consequently, it has the same chromatographic retention time and experiences the same ionization suppression or enhancement as the analyte.[8] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[9]

Troubleshooting and Optimization Guide

This section provides solutions to common problems encountered during the analysis of this compound where matrix effects are a likely cause.

Problem Observed Potential Matrix-Related Cause(s) Recommended Troubleshooting & Optimization Steps
Low Analyte Response (Ion Suppression) 1. Co-elution of highly abundant, easily ionizable matrix components (e.g., phospholipids, bile acids).[3] 2. High salt concentration in the final extract, which can disrupt ESI droplet formation.[10] 3. Inefficient sample cleanup, leading to a "dirty" extract.1. Chromatographic Optimization: Modify the LC gradient to improve separation between this compound and the interfering peaks. Increase the retention time to move the analyte away from the early-eluting, unretained matrix components.[2][7] 2. Improve Sample Preparation: Implement a more rigorous sample cleanup technique. Use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to selectively remove interferences. (See Protocols section).[2] 3. Sample Dilution: Dilute the sample extract with the initial mobile phase. This can reduce the concentration of interfering compounds to a level where they no longer cause significant suppression, though this may compromise the limit of detection.[4][11] 4. Use a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard to accurately correct for the signal loss.[4]
High Variability Between Replicates (Poor Precision) 1. Inconsistent matrix effects across different samples or wells. Biological samples can have inherent variability in their composition.[3] 2. Inconsistent sample preparation, leading to varying levels of matrix components in the final extracts.1. Standardize Sample Preparation: Ensure every step of the sample preparation workflow is consistent. Use automated liquid handlers if available. 2. Implement a SIL-IS: This is the most effective way to correct for sample-to-sample variation in matrix effects, as the analyte/IS ratio will remain consistent.[9] 3. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples (e.g., pooled plasma). This ensures that calibrants and samples experience similar matrix effects.[2]
Poor Peak Shape (Tailing, Splitting, or Broadening) 1. Overloading the analytical column with matrix components that interact with the stationary phase.[12] 2. Presence of particulates from an insufficiently clarified sample extract, which can block the column frit.[10] 3. Incompatibility between the final sample solvent and the initial mobile phase.1. Enhance Sample Cleanup: Use SPE or LLE to remove the bulk of the matrix before injection.[13] 2. Filter or Centrifuge Extracts: Before injection, pass the final extract through a 0.2 µm syringe filter or centrifuge at high speed to remove particulates.[10] 3. Solvent Matching: Ensure the final extract is dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak focusing on the column head.

Experimental Protocols & Methodologies

General Analytical Workflow

The following diagram illustrates a comprehensive workflow for the analysis of this compound, highlighting key decision points for mitigating matrix effects.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with SIL-Internal Standard Sample->Spike Add SIL-IS early to correct for recovery and matrix effects Cleanup Sample Cleanup (Choose one) Spike->Cleanup LLE Liquid-Liquid Extraction (Protocol 3.2) Cleanup->LLE Good for general hydrophobicity differences SPE Solid-Phase Extraction (Protocol 3.3) Cleanup->SPE Highly selective cleanup Evap Evaporate & Reconstitute LLE->Evap SPE->Evap LCMS LC-MS/MS Injection Evap->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quant Quantification vs. Calibration Curve Ratio->Quant

Caption: General workflow for this compound analysis.

Protocol: Liquid-Liquid Extraction (LLE)

LLE is a robust method for separating analytes from a complex matrix based on their differential solubility in two immiscible liquid phases. For an acidic compound like this compound, acidifying the sample is critical.

Objective: To extract this compound from an aqueous biological matrix (e.g., plasma) into an organic solvent, leaving polar interferences (salts, proteins) behind.

Step-by-Step Methodology:

  • Sample Aliquot: Pipette 100 µL of the biological sample into a clean 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the SIL-IS working solution (e.g., 1 µg/mL this compound-d3) to each sample, calibrant, and QC.

  • Acidification: Add 20 µL of 1 M Hydrochloric Acid (HCl) or 10% Formic Acid to the sample to ensure this compound (pKa ~4.8) is in its neutral, protonated form, which is more soluble in organic solvents.[14] Vortex briefly.

  • Extraction Solvent Addition: Add 1 mL of a water-immiscible organic solvent. Methyl tert-butyl ether (MTBE) is an excellent choice for its low water solubility and good recovery of SCFAs.[14] Other options include diethyl ether or ethyl acetate.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes. Alternatively, use a mechanical shaker for 15 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C. This will create a clean separation between the upper organic layer and the lower aqueous/protein layer.

  • Collection: Carefully transfer the upper organic layer (~900 µL) to a new clean tube, being careful not to disturb the protein pellet or aqueous layer.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to dissolve the residue.

  • Final Clarification: Centrifuge at >10,000 x g for 5 minutes to pellet any insoluble material. Transfer the supernatant to an LC vial for analysis.

Protocol: Solid-Phase Extraction (SPE)

SPE provides a more selective cleanup than LLE by utilizing specific chemical interactions between the analyte, the sorbent, and the solvents. For this compound, a mixed-mode or anion-exchange sorbent is highly effective.[15][16]

Objective: To retain this compound on a specialized sorbent while washing away interfering matrix components, followed by selective elution of the analyte.

Step-by-Step Methodology (using a Mixed-Mode Anion Exchange Cartridge):

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of ultrapure water. This activates the sorbent. Do not let the sorbent go dry.

  • Equilibration: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. This prepares the sorbent for sample loading.

  • Sample Loading: Load the pre-treated sample (e.g., 100 µL plasma diluted with 400 µL of 2% formic acid and spiked with SIL-IS) onto the cartridge. The acidic conditions ensure the this compound is neutral and retained by reversed-phase, while the anion exchange functional group is primed. Pass the sample through slowly (1 drop/second).

  • Wash Step (Polar Interferences): Pass 1 mL of 2% formic acid in 5% methanol/water through the cartridge. This removes salts and other highly polar, water-soluble interferences.

  • Wash Step (Non-Polar Interferences): Pass 1 mL of a non-polar solvent like hexane. This can help remove highly non-polar interferences like lipids.

  • Elution: Elute the this compound by passing 1 mL of an ammoniated organic solvent (e.g., 5% Ammonium Hydroxide in Methanol) through the cartridge. The basic pH deprotonates the this compound, disrupting its interaction with the anion-exchange sorbent and allowing it to be eluted.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute as described in the LLE protocol (Step 9 & 10).

Recommended LC-MS/MS Parameters

While instrument-specific optimization is required, the following table provides a validated starting point for the analysis of this compound.

Parameter Recommended Setting Rationale / Causality
LC Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for medium-polarity compounds. Small particle size enhances efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier ensures the analyte is protonated for better retention on the C18 phase.[17]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength and MS compatibility.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrateA gradient is essential to elute this compound while separating it from early-eluting salts and late-eluting lipids, minimizing matrix effects.[17]
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[12]
Ionization Mode ESI NegativeCarboxylic acids readily lose a proton to form a negative ion [M-H]⁻, which is highly efficient and sensitive.[10]
MRM Transitions This compound: Q1 143.1 -> Q3 99.1 Example SIL-IS (d3): Q1 146.1 -> Q3 102.1Precursor [M-H]⁻ -> Product ion (loss of CO₂). MRM provides high selectivity and sensitivity by monitoring specific fragmentation pathways.
Source Temp 500 °COptimized for efficient desolvation of the mobile phase.
IonSpray Voltage -4500 VStandard voltage for generating a stable spray in negative ion mode.
Mechanism of Ion Suppression in ESI

The following diagram illustrates how co-eluting matrix components can interfere with the ionization of the target analyte (this compound) in the electrospray ion source.

G cluster_source ESI Source cluster_droplet_good Ideal Condition (Clean Sample) cluster_droplet_bad Matrix Effect Condition ESI_Tip {ESI Capillary Tip | High Voltage (-4.5 kV)} Droplet_Good Droplet Surface Analyte⁻ Solvent ESI_Tip->Droplet_Good Nebulization Droplet_Bad Droplet Surface Matrix⁻ Matrix⁻ Analyte⁻ ESI_Tip->Droplet_Bad Analyte_Ion This compound⁻ MS_Inlet MS Inlet Analyte_Ion->MS_Inlet High Signal Solvent_Mol Solvent Droplet_Good->Analyte_Ion Desolvation & Ion Evaporation Analyte_Ion_Bad This compound⁻ Analyte_Ion_Bad->MS_Inlet Suppressed Signal Matrix_Mol Matrix Interference Matrix_Mol->MS_Inlet Noise/Interference Droplet_Bad->Analyte_Ion_Bad Competition for surface/charge Droplet_Bad->Matrix_Mol Preferential Ionization

Caption: Mechanism of ESI ion suppression by matrix components.

References

  • Di Pierro, D., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central.
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc..
  • Al-Dirbashi, O.Y., et al. (2016). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. LIPID MAPS.
  • Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One.
  • Mei, H., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.
  • Kim, H.Y., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. MDPI.
  • Zheng, X., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. PubMed.
  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci.
  • Pan, L., & Liang, X. (2019). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online.
  • Lee, J.Y., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. PubMed Central.
  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry.
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing SL.
  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab.
  • Jedynak, L., & Klupczynska, A. (2021). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. ResearchGate.
  • Ivanova-Petropulos, V., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed.
  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu.
  • Zhang, Y., et al. (2023). Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent. MDPI.
  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central.
  • Ivanova-Petropulos, V., et al. (2016). (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. ResearchGate.
  • Shared Research Facilities. (2014). SAMPLE PREPARATION GUIDE FOR SYNTHETIC ORGANIC CHEMICALS. University of Macau.
  • Clark, K. D., et al. (2014). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of Laboratory Automation.
  • Pickup, J. F., & McPherson, K. (1976). Theoretical considerations in stable isotope dilution mass spectrometry for organic analysis. Analytical Chemistry.
  • Dolan, J. W. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International.

Sources

Technical Support Center: Optimization of Isooctanoic Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of isooctanoic acid extraction methods. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the efficient extraction of this compound from various samples. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider for extraction?

A: this compound, also known as 6-methylheptanoic acid, is a branched-chain carboxylic acid.[1][2][3][4] Its extraction is governed by its acidic nature and its solubility. Key properties to consider are:

  • pKa: Approximately 4.85. This indicates it is a weak acid.

  • Solubility: Sparingly soluble in water but miscible with many organic solvents.

  • LogP (Octanol-Water Partition Coefficient): Approximately 2.49 to 3.25.[5] This positive LogP value indicates a preference for the organic phase in its neutral form, making it suitable for liquid-liquid extraction.[6]

Q2: Which extraction technique is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A: The choice between LLE and SPE depends on the sample matrix, desired purity, sample throughput, and the level of automation required.

  • LLE is a robust and widely applicable technique, particularly for simple sample matrices. It is based on the differential solubility of this compound in two immiscible liquid phases.[7]

  • SPE offers higher selectivity, can handle more complex matrices, and is more amenable to automation.[7] It involves partitioning the analyte between a solid sorbent and a liquid phase.

For initial explorations and simpler samples, LLE is often a good starting point. For complex biological or environmental samples, or for high-throughput applications, SPE is generally preferred.

Q3: How does pH play a critical role in the extraction of this compound?

A: The pH of the aqueous sample is the most critical parameter for the successful extraction of this compound. To ensure the acid is in its neutral, protonated form (and thus more soluble in the organic solvent), the pH of the aqueous sample should be adjusted to at least two pH units below its pKa (~4.85).[6] Therefore, a pH of ≤ 2.85 is recommended. At higher pH values, this compound will be deprotonated to its carboxylate anion form, which is more soluble in the aqueous phase, leading to poor extraction efficiency into the organic solvent.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Issue 1: Low Recovery of this compound

  • Possible Cause 1: Incorrect pH of the Aqueous Phase.

    • Explanation: If the pH of the aqueous sample is near or above the pKa of this compound (~4.85), a significant portion will be in its ionized (carboxylate) form, which is highly water-soluble and will not partition into the organic solvent.

    • Solution: Before extraction, acidify the aqueous sample to a pH of ≤ 2.85 using a strong acid like HCl. Verify the pH with a pH meter.

  • Possible Cause 2: Inappropriate Organic Solvent.

    • Explanation: The choice of organic solvent is crucial and is guided by the "like dissolves like" principle and the analyte's partition coefficient (LogP).[6] A solvent with a polarity that is too low may not efficiently extract the moderately polar this compound.

    • Solution: Select a solvent that is immiscible with water and has a suitable polarity. Based on the LogP of this compound (~2.49-3.25), solvents like diethyl ether, ethyl acetate, or dichloromethane are good starting points. For optimization, consider creating a solvent polarity gradient by mixing two solvents (e.g., hexane and ethyl acetate) to find the optimal extraction efficiency.

  • Possible Cause 3: Insufficient Mixing or Extraction Time.

    • Explanation: The transfer of this compound from the aqueous to the organic phase is a dynamic process that requires adequate surface area and time to reach equilibrium.

    • Solution: Ensure vigorous mixing of the two phases in a separatory funnel for at least 1-2 minutes. Allow sufficient time for the layers to separate completely. Repeating the extraction with fresh organic solvent (e.g., 2-3 times) is more effective than a single extraction with a large volume of solvent.

  • Possible Cause 4: Emulsion Formation.

    • Explanation: Emulsions are a common issue in LLE, especially with complex matrices containing surfactants or lipids.[8] The emulsion layer can trap the analyte, leading to low recovery.

    • Solution:

      • Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.

      • Breaking an Emulsion:

        • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.

        • Centrifuge the mixture.

        • Pass the mixture through a filter aid like Celite.

        • Add a few drops of a different organic solvent to alter the polarity.

Workflow for Troubleshooting Low LLE Recovery

LLE_Troubleshooting start Low this compound Recovery in LLE check_ph Verify Aqueous Phase pH (pH ≤ 2.85?) start->check_ph adjust_ph Adjust pH with Strong Acid check_ph->adjust_ph No check_solvent Evaluate Organic Solvent (LogP match?) check_ph->check_solvent Yes adjust_ph->check_solvent optimize_solvent Test Alternative Solvents (e.g., Ethyl Acetate, DCM) check_solvent->optimize_solvent No check_mixing Assess Extraction Procedure (Sufficient mixing/repeats?) check_solvent->check_mixing Yes optimize_solvent->check_mixing optimize_mixing Increase Mixing Time Perform Multiple Extractions check_mixing->optimize_mixing No check_emulsion Check for Emulsion Formation check_mixing->check_emulsion Yes optimize_mixing->check_emulsion break_emulsion Break Emulsion (Brine, Centrifugation) check_emulsion->break_emulsion Yes success Improved Recovery check_emulsion->success No break_emulsion->success

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

Solid-Phase Extraction (SPE) Troubleshooting

Issue 1: Low Recovery of this compound

  • Possible Cause 1: Incorrect Sorbent Selection.

    • Explanation: The choice of SPE sorbent is critical for retaining the analyte. For a moderately polar compound like this compound, a nonpolar sorbent (for reversed-phase SPE) or an anion-exchange sorbent is typically used.

    • Solution:

      • Reversed-Phase: Use a C18 or a polymer-based sorbent (e.g., Bond Elut Plexa).[9] The sample should be acidified to ensure the this compound is in its neutral form for retention.

      • Anion-Exchange: Use a strong or weak anion exchange sorbent. The sample pH should be adjusted to be above the pKa of this compound to ensure it is in its anionic form for retention.

  • Possible Cause 2: Improper Cartridge Conditioning or Equilibration.

    • Explanation: The sorbent bed must be properly wetted and conditioned to ensure consistent interaction with the analyte.

    • Solution: Follow the manufacturer's instructions for conditioning and equilibration. Typically, this involves washing with an organic solvent (e.g., methanol), followed by water, and finally the equilibration solution that mimics the sample matrix (without the analyte). Do not let the sorbent bed dry out before sample loading.[10]

  • Possible Cause 3: Inappropriate Wash Solvent.

    • Explanation: The wash step is intended to remove interferences without eluting the analyte. A wash solvent that is too strong will lead to analyte loss.

    • Solution: Use a wash solvent that is strong enough to remove weakly bound impurities but weak enough to not elute the this compound. For reversed-phase SPE, this could be a low percentage of organic solvent in acidified water. For anion-exchange SPE, a buffer with a specific ionic strength can be used.

  • Possible Cause 4: Inefficient Elution.

    • Explanation: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.

    • Solution:

      • Reversed-Phase: Use a strong organic solvent like methanol or acetonitrile. Adding a small amount of acid or base to the elution solvent can improve recovery by ensuring the analyte is in its most soluble form.

      • Anion-Exchange: Use a buffer with a high ionic strength or a pH that neutralizes the charge on the this compound or the sorbent.

Issue 2: Poor Reproducibility

  • Possible Cause 1: Inconsistent Flow Rate.

    • Explanation: A flow rate that is too high during sample loading can lead to insufficient interaction time between the analyte and the sorbent, resulting in breakthrough.[11]

    • Solution: Maintain a slow and consistent flow rate during sample loading (e.g., 1-2 mL/min).

  • Possible Cause 2: Sorbent Bed Drying Out.

    • Explanation: If the sorbent bed dries out after conditioning and before sample loading, the retention mechanism can be compromised.

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning, equilibration, and sample loading steps.[11]

  • Possible Cause 3: Sample Overload.

    • Explanation: Exceeding the capacity of the SPE cartridge will result in analyte breakthrough and low recovery.

    • Solution: Use a smaller sample volume or a larger SPE cartridge with a higher sorbent mass.[12]

Decision Tree for SPE Method Development

SPE_Method_Development start SPE Method Development for this compound matrix_complexity Assess Sample Matrix Complexity start->matrix_complexity simple_matrix Simple Aqueous Matrix matrix_complexity->simple_matrix complex_matrix Complex Matrix (e.g., Biological Fluid) matrix_complexity->complex_matrix rp_spe Reversed-Phase SPE (C18) Acidify sample to pH ≤ 2.85 simple_matrix->rp_spe Consider anion_exchange Anion-Exchange SPE Adjust sample pH > 5.85 simple_matrix->anion_exchange Consider mixed_mode Mixed-Mode SPE (Reversed-Phase and Anion-Exchange) complex_matrix->mixed_mode Recommended conditioning Conditioning: 1. Methanol 2. Water rp_spe->conditioning anion_exchange->conditioning mixed_mode->conditioning equilibration Equilibration: Acidified Water (RP) or Buffer (Anion-Exchange) conditioning->equilibration sample_loading Sample Loading (Slow Flow Rate) equilibration->sample_loading washing Washing: Weak organic/acidified water (RP) or low ionic strength buffer (Anion-Exchange) sample_loading->washing elution Elution: Strong organic solvent (RP) or high ionic strength/pH-adjusted buffer (Anion-Exchange) washing->elution analysis Analysis (e.g., GC-MS, HPLC) elution->analysis

Caption: Decision tree for selecting an appropriate SPE method for this compound.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical requirements.

Materials:

  • Separatory funnel

  • pH meter

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Take a known volume of the aqueous sample containing this compound.

    • Adjust the pH of the sample to ≤ 2.85 with 1 M HCl, monitoring with a pH meter.

  • Extraction:

    • Transfer the acidified sample to a separatory funnel.

    • Add a volume of ethyl acetate (e.g., a 1:1 ratio with the sample).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Phase:

    • Drain the lower aqueous layer and set it aside.

    • Drain the upper organic layer (ethyl acetate) into a clean flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction (steps 2 and 3) two more times with fresh ethyl acetate.

    • Combine all the organic extracts.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

    • Decant or filter the dried organic extract into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator or under a gentle stream of nitrogen.

  • Analysis:

    • The residue contains the extracted this compound, which can then be reconstituted in a suitable solvent for analysis (e.g., by GC-MS or HPLC).[8][13]

Protocol 2: Solid-Phase Extraction (SPE) of this compound from a Complex Aqueous Sample (Adapted from a method for short-chain fatty acids)[10]

This protocol is based on a reversed-phase mechanism and is suitable for samples like fermentation broths or environmental water samples.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or polymer-based, 500 mg)

  • SPE vacuum manifold

  • 1 M Hydrochloric acid (HCl)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., acetonitrile or methanol)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Centrifuge the sample to remove any particulate matter.

    • Acidify the supernatant to pH ≤ 2.85 with 1 M HCl.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 5 mL of methanol.

    • Wash the cartridges with 5 mL of deionized water. Do not allow the sorbent to dry.

  • Cartridge Equilibration:

    • Equilibrate the cartridges with 5 mL of acidified deionized water (pH ≤ 2.85).

  • Sample Loading:

    • Load the pre-treated sample onto the cartridges at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridges with 5 mL of acidified deionized water (pH ≤ 2.85) to remove polar interferences.

    • Dry the cartridges under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the this compound from the cartridges with 5 mL of elution solvent (e.g., acetonitrile).

  • Concentration and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation

Table 1: Properties of Common Solvents for Liquid-Liquid Extraction of this compound

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water SolubilityLogP of this compound
Hexane0.10.65569ImmiscibleLower
Diethyl Ether2.80.71334.6Slightly Soluble~2.49[5]
Dichloromethane3.11.3339.6Slightly SolubleFavorable
Ethyl Acetate4.40.90277.1SolubleFavorable

Note: The LogP value is a theoretical measure of partitioning. Experimental optimization is always recommended.

References

  • Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. (2024-09-16). [Link]
  • This compound. SIELC Technologies. (2018-02-16). [Link]
  • A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers.
  • A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS. Taylor & Francis. [Link]
  • This compound.
  • HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. (2023-05-13). [Link]
  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025-10-17). [Link]
  • Sample Prepar
  • Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. [Link]
  • Sample prepar
  • Tips for Developing Successful Solid Phase Extraction Methods. LabRulez LCMS. (2022-10-04). [Link]
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  • Crude Fat Methods – Consider
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
  • How Do You Prepare A Sample For GC-MS?. Chemistry For Everyone - YouTube. (2025-07-23). [Link]
  • ANALYSIS OF LIPIDS. [Link]
  • Structures of carboxylic acids reported in liquid-liquid extraction literature.
  • Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry. [Link]
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Technical Support Center: Enhancing the Thermal Stability of Lubricants Containing Isooctanoic Acid-Derived Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers and formulation scientists. This guide is designed to provide expert insights and practical solutions for enhancing the thermal stability of synthetic lubricants formulated with esters derived from isooctanoic acid. The unique branched-chain structure of this compound provides a foundation for base oils with excellent inherent thermal and oxidative stability, making them ideal for high-performance applications.[1] However, pushing the performance envelope in extreme temperature environments requires a nuanced approach to formulation and a deep understanding of degradation mechanisms.

This document moves beyond standard protocols to address the complex challenges you may face during development and testing, providing troubleshooting guides and in-depth answers to frequently asked questions.

Troubleshooting Guide: Experimental Challenges & Solutions

This section addresses specific problems you might encounter during your research, offering potential causes and actionable solutions based on established principles of lubricant chemistry.

Q1: My lubricant formulation is darkening and rapidly increasing in viscosity during high-temperature testing. What's happening and how can I fix it?

A1: This is a classic symptom of accelerated thermal-oxidative degradation. At elevated temperatures, hydrocarbon molecules in the base oil react with oxygen in a chain reaction involving free radicals.[2][3] This process forms byproducts like aldehydes, ketones, and carboxylic acids, which can then polymerize to form larger, insoluble molecules (sludge and varnish), leading to viscosity increase and darkening.[4]

Potential Causes & Recommended Actions:

  • Insufficient Antioxidant Protection: The antioxidant package may be depleted too quickly or may not be effective at the operating temperature. Classic antioxidants like phenols and amines can become volatile or thermally unstable under extreme conditions.[5]

    • Solution 1 (Optimize Antioxidant Package): Evaluate your choice of antioxidants. Aminic antioxidants are known for their high-temperature performance, while phenolic antioxidants are also common.[3] Often, a synergistic combination of both is most effective.[6] Experiment with different treat rates. Start with the manufacturer's recommended dosage and bracket it with lower and higher concentrations to find the optimal balance between performance and cost.

    • Solution 2 (Consider Metal Deactivators): The degradation process can be catalyzed by metal surfaces, particularly wear particles like iron and copper.[4] If your application involves contact with these metals, the inclusion of a metal deactivator (e.g., a copper passivator) can significantly slow the oxidative process.

  • Contamination: The presence of water can promote the hydrolysis of the ester base stock, creating carboxylic acids that can be corrosive and accelerate degradation.[7]

    • Solution 3 (Ensure Dryness): Ensure all components, including the base oil and additives, are thoroughly dry before blending. Use proper storage and handling procedures to prevent moisture ingress.[8]

Q2: I'm observing significant sludge and varnish deposits on equipment surfaces after thermal stress tests. My viscosity increase is moderate, but the deposits are a major issue.

A2: This indicates that while widespread polymerization (thickening) might be under control, the degradation byproducts are still forming and are insoluble in the base oil. These deposits are highly detrimental as they can clog filters, restrict oil flow, and form an insulating layer on surfaces, leading to even higher localized temperatures.[4][9]

Potential Causes & Recommended Actions:

  • Incompatibility of Byproducts with Base Oil: The polar oxidation products have limited solubility in the nonpolar base oil, causing them to precipitate onto surfaces.

    • Solution 1 (Introduce a Dispersant/Detergent): Ashless dispersants are designed to keep insoluble particles suspended in the oil, preventing them from agglomerating and depositing on surfaces. While common in engine oils, they can be beneficial in high-temperature industrial lubricants facing deposit issues.

  • Localized Hot Spots: The bulk oil temperature may be within limits, but localized hot spots on heating elements or bearings can cause rapid, intense degradation of the thin oil film in contact with them.[4]

    • Solution 2 (Review Test Apparatus): Ensure your testing rig provides uniform heating. If using application-specific equipment, investigate whether design modifications can improve heat dissipation and eliminate hot spots.

  • Additive Drop-Out: Certain additives can degrade or "drop out" of the solution at extreme temperatures, contributing to deposits.[4]

    • Solution 3 (Verify Additive Thermal Stability): Independently verify the thermal stability of each additive in your formulation using Thermogravimetric Analysis (TGA). This will help identify any component that degrades prematurely.

Q3: My formulation's viscosity is decreasing after high-temperature exposure. Why is this happening?

A3: A significant loss of viscosity at high temperatures points towards thermal cracking of the lubricant's molecular chains, a process distinct from oxidation.[4] This occurs when the temperature exceeds the thermal stability limit of the base oil, causing C-C or C-H bonds to break and form smaller, lower-viscosity molecules.[4]

Potential Causes & Recommended Actions:

  • Exceeding Thermal Limits of the Ester: Every base oil has a temperature threshold beyond which its chemical structure begins to break down, even in the absence of oxygen.[10] Polyol esters made from this compound have excellent stability, but this is not limitless.

    • Solution 1 (Re-evaluate Base Stock): If your application temperature is fixed, you may need to consider a more robust base stock. Esters synthesized from different polyols (e.g., dipentaerythritol vs. pentaerythritol) can offer different levels of thermal stability.

  • Shear-Down of Viscosity Index (VI) Improvers: If your formulation includes VI improvers, these long-chain polymers can be mechanically or thermally sheared into smaller fragments, resulting in a permanent loss of viscosity.

    • Solution 2 (Select a Shear-Stable VI Improver): If a VI improver is necessary, select one known for high shear stability. Consult with additive suppliers for data on their products under your target operating conditions. For example, certain terpolymers have been shown to have good shear stability.[11]

Frequently Asked Questions (FAQs)

Q1: Why are esters of this compound preferred for high-temperature lubricant base oils?

A1: this compound is a synthetic branched-chain fatty acid. When it is reacted with a polyol (like pentaerythritol) to form a polyol ester, its branched structure offers several key advantages over linear fatty acids:

  • Excellent Thermal and Oxidative Stability: The branching inhibits the formation of the free radicals that initiate the oxidation chain reaction, making the resulting ester more resistant to breakdown at high temperatures.[1]

  • Good Low-Temperature Fluidity: The branched chains disrupt the orderly packing of molecules at low temperatures, resulting in a lower pour point and better fluidity in cold environments.[12]

  • Low Volatility: Esters generally have lower volatility compared to mineral oils of similar viscosity, which is crucial for reducing oil consumption in high-temperature applications.[13]

Q2: What is the primary mechanism of thermal degradation for these lubricants?

A2: The primary mechanism is auto-oxidation, a free-radical chain reaction.[4] The process can be summarized in three stages:

  • Initiation: Heat, pressure, or the presence of metal catalysts causes a hydrocarbon molecule (R-H) in the base oil to lose a hydrogen atom, forming a highly reactive free radical (R•).[4]

  • Propagation: The free radical (R•) rapidly reacts with oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another hydrocarbon molecule, creating a hydroperoxide (ROOH) and a new free radical (R•), continuing the chain.[4]

  • Termination/Decomposition: The unstable hydroperoxides (ROOH) decompose into highly reactive and often corrosive byproducts, including aldehydes, ketones, and carboxylic acids. These can further react and polymerize to form sludge and varnish.[4][14] Antioxidants are designed to interrupt this cycle, primarily during the propagation stage.[2]

Q3: How do antioxidants work to improve thermal stability?

A3: Antioxidants protect the base oil by interrupting the oxidation cycle. They function through two primary mechanisms:

  • Free Radical Scavengers (Primary Antioxidants): These additives, typically aminic or phenolic compounds, donate a hydrogen atom to the peroxy radicals (ROO•), neutralizing them and breaking the propagation cycle.[3] The antioxidant molecule is consumed in the process.

  • Hydroperoxide Decomposers (Secondary Antioxidants): These additives (often organosulfur or organophosphorus compounds) convert unstable hydroperoxides (ROOH) into more stable, non-radical products like alcohols, preventing them from decomposing into more reactive species.[2]

A combination of both types often provides a synergistic effect, offering more comprehensive protection than either type alone.[15]

Q4: What are the key standard tests for evaluating thermal-oxidative stability?

A4: Several standardized tests are used to quantify the thermal and oxidative stability of lubricants. Key methods include:

  • Rotating Pressure Vessel Oxidation Test (RPVOT or RBOT) (ASTM D2272): This test measures the time it takes for a lubricant sample to resist oxidation under controlled temperature and pressure in the presence of water and a copper catalyst. The result is reported in minutes, with longer times indicating higher stability.

  • Pressurized Differential Scanning Calorimetry (PDSC) (ASTM D6186): This technique measures the heat flow from a sample as it oxidizes under pressure and increasing temperature. The onset temperature of oxidation is a key indicator of stability.[16]

  • Thermogravimetric Analysis (TGA): This method measures the change in mass of a sample as it is heated. It is excellent for determining the onset temperature of thermal decomposition (volatility and cracking) independent of oxidation.[16]

Test Method Key Parameter Measured Primary Indication
RPVOT/RBOT Time to pressure drop (minutes)Resistance to oxidation
PDSC Oxidation Induction Time/TemperatureOnset of oxidation
TGA Temperature at mass loss (%)Thermal decomposition / Volatility
FTIR Spectroscopy Increase in carbonyl (C=O) peakFormation of oxidation byproducts

Visualizations & Workflows

Troubleshooting Workflow for Thermal Instability

The following diagram outlines a logical workflow for diagnosing and addressing common thermal stability issues in the lab.

TroubleshootingWorkflow start High-Temp Instability Observed (e.g., Darkening, Viscosity Change, Deposits) q1 Primary Symptom? start->q1 visc_inc Viscosity Increase & Darkening q1->visc_inc Thickening deposits Sludge/Varnish Deposits q1->deposits Deposits visc_dec Viscosity Decrease q1->visc_dec Thinning cause1 Probable Cause: Accelerated Oxidation visc_inc->cause1 cause2 Probable Cause: Insoluble Byproducts deposits->cause2 cause3 Probable Cause: Thermal Cracking visc_dec->cause3 sol1 Action: 1. Optimize Antioxidant (Type/Conc.) 2. Add Metal Deactivator 3. Check for Contaminants (H2O) cause1->sol1 sol2 Action: 1. Add Dispersant 2. Check Additive Stability (TGA) 3. Verify Uniform Heating cause2->sol2 sol3 Action: 1. Evaluate Base Stock Thermal Limit 2. Use Shear-Stable VI Improver cause3->sol3 retest Reformulate & Retest sol1->retest sol2->retest sol3->retest

Caption: A logical workflow for diagnosing thermal instability issues.

Mechanism of Lubricant Oxidation and Antioxidant Intervention

This diagram illustrates the free-radical chain reaction of oxidation and the points at which primary and secondary antioxidants intervene.

OxidationMechanism cluster_propagation Oxidation Propagation Cycle cluster_degradation Degradation Products cluster_antioxidants Antioxidant Intervention RH Lubricant Molecule (R-H) R_rad Free Radical (R•) RH->R_rad + O2, Heat, Metal ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O2 ROOH Hydroperoxide (ROOH) ROO_rad->ROOH + R-H ROOH->R_rad creates new radical Deg_Prod Acids, Ketones, Sludge, Varnish ROOH->Deg_Prod Decomposition Stable_Prod Stable Products (e.g., Alcohols) ROOH->Stable_Prod via Sec. AO AO_prim Primary Antioxidant (Radical Scavenger) AO_prim->ROO_rad Neutralizes AO_sec Secondary Antioxidant (Peroxide Decomposer) AO_sec->ROOH Decomposes

Caption: Simplified lubricant oxidation cycle and antioxidant roles.

Experimental Protocols

Protocol 1: Sample Preparation for Thermal Stability Testing

Maintaining consistency in sample preparation is critical for obtaining reproducible results.

  • Component Verification: Ensure all raw materials (base oil, this compound, polyol, additives) have a certificate of analysis and are within specification.

  • Glassware Cleaning: Use scrupulously clean glassware. Wash with a suitable solvent, followed by a detergent wash, rinse with deionized water, and oven-dry at 120°C for at least 4 hours to remove residual moisture and organic contaminants.

  • Inert Atmosphere Blending: For laboratory-scale blends, prepare the formulation in a flask equipped with a nitrogen blanket and magnetic stirring. This minimizes premature oxidation during blending, especially if heating is required to dissolve solid additives.

  • Additive Incorporation: Add components one at a time, ensuring each is fully dissolved before adding the next. Record the order of addition. For additives with limited solubility, gentle heating (e.g., to 60-70°C) may be applied.

  • Homogenization: After all components are added, stir the blend under nitrogen for a minimum of 60 minutes to ensure complete homogeneity.

  • Filtration: Filter the final blend through a 1-micron filter to remove any particulate contamination that could act as a catalyst for degradation.

  • Storage: Store the final sample in a clean, amber glass bottle, blanketed with nitrogen, and sealed tightly until testing.

Protocol 2: Evaluating Thermal-Oxidative Stability using RPVOT/RBOT (Based on ASTM D2272)

This protocol provides a general workflow. Users must adhere strictly to the specific parameters outlined in the ASTM D2272 standard.

  • Apparatus Preparation: Clean the pressure vessel, sample container, and copper catalyst coil as specified in ASTM D2272. Any residue from previous tests will invalidate results.

  • Sample Charging: Pipette 50 grams of the lubricant sample into the glass container. Add 5 mL of deionized water.

  • Catalyst Introduction: Place the polished copper catalyst coil into the sample container.

  • Vessel Assembly: Place the sample container inside the pressure vessel. Seal the vessel and connect the pressure monitoring system.

  • Pressurization: Charge the vessel with oxygen to an initial pressure of 90 psi (620 kPa) at room temperature. Check for leaks.

  • Heating and Rotation: Place the sealed vessel in the heating bath, which is maintained at 150°C. Begin rotating the vessel at 100 rpm.

  • Monitoring: Continuously record the pressure inside the vessel. The test begins when the vessel is placed in the bath.

  • Endpoint Determination: The test is complete when the pressure has dropped by 25 psi (172 kPa) from the maximum pressure observed during the test.

  • Reporting: The result is the time, in minutes, from the start of the test to the endpoint pressure drop. Longer times signify greater oxidative stability.

References

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Reducing the viscosity of isooctanoic acid-based formulations.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isooctanoic Acid Formulations

Welcome to the technical support center for this compound-based formulations. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to high viscosity in their experimental work. Below, you will find a series of frequently asked questions for quick reference and in-depth troubleshooting guides that provide not only procedural steps but also the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based formulation unexpectedly thick or viscous?

A1: High viscosity in carboxylic acid formulations is often due to strong intermolecular forces, specifically hydrogen bonding.[1] Carboxylic acid molecules, including this compound, can form dimers and larger aggregates where the hydroxyl group (-OH) of one molecule forms a strong hydrogen bond with the carbonyl group (C=O) of a neighboring molecule.[2][3][4] This molecular association creates resistance to flow, which manifests as high viscosity.[2][3]

Q2: Can temperature changes affect the viscosity of my formulation?

A2: Yes, absolutely. Viscosity is inversely proportional to temperature. Increasing the temperature of your formulation provides thermal energy to the molecules, which increases their kinetic energy. This energy helps to overcome the intermolecular hydrogen bonds, reducing molecular aggregation and thereby lowering the formulation's viscosity.[5] Conversely, cooling the formulation will typically increase its viscosity.[6]

Q3: Is adding a solvent a viable method to reduce viscosity?

A3: Yes, adding a compatible, low-viscosity solvent is a common and effective method. The mechanism is twofold: it physically separates the this compound molecules, and the solvent molecules can interfere with the hydrogen bonding network.[5] The key is to select a solvent that is miscible with this compound and does not negatively impact the stability or function of your formulation's active ingredients.

Q4: What are "rheology modifiers" and can they help?

A4: Rheology modifiers are additives designed to control the flow properties of a liquid.[7][8] While many are thickeners, certain additives can be used to reduce viscosity in specific systems. In the context of non-aqueous, acid-based formulations, these might include certain non-ionic surfactants or specific polymers that work by disrupting the hydrogen-bonding network of the acid.[5][9] Their selection is highly formulation-dependent.

Q5: My formulation's viscosity is fine at first but increases over time. What could be the cause?

A5: This could be due to several factors. One possibility is temperature fluctuation; if the formulation is stored at a lower temperature, its viscosity will increase. Another cause could be the slow crystallization or precipitation of a component, which can increase the solid content and restrict flow. Finally, chemical interactions within the formulation could lead to the formation of larger molecular structures over time, increasing viscosity. A thorough stability and compatibility study is recommended.

Part 2: In-Depth Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve high-viscosity issues in your this compound-based formulations.

Troubleshooting Workflow: A Systematic Approach

Before diving into specific protocols, it's crucial to have a logical workflow. The following diagram outlines a decision-making process for addressing high viscosity.

Troubleshooting_Workflow Start High Viscosity Detected Check_Temp Is formulation at optimal processing temperature? Start->Check_Temp Increase_Temp Protocol 1: Increase Temperature Check_Temp->Increase_Temp No Check_Solvent Is solvent addition permissible for the application? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent If unsuccessful or insufficient End_Success Viscosity Optimized Increase_Temp->End_Success Successful Add_Solvent Protocol 2: Screen Compatible Solvents Check_Solvent->Add_Solvent Yes Check_Additive Are rheology modifiers an option? Check_Solvent->Check_Additive No Add_Solvent->Check_Additive If unsuccessful or insufficient Add_Solvent->End_Success Successful Add_Modifier Protocol 3: Evaluate Viscosity-Reducing Additives Check_Additive->Add_Modifier Yes Reassess Reassess Formulation (e.g., concentration of components) Check_Additive->Reassess No Add_Modifier->Reassess If unsuccessful or insufficient Add_Modifier->End_Success Successful

Caption: A step-by-step workflow for troubleshooting high viscosity.

Understanding the Root Cause: Hydrogen Bonding in this compound

The primary contributor to the viscosity of this compound is its ability to form strong hydrogen bonds, leading to the creation of dimers and larger molecular chains.

Caption: Dimer formation in carboxylic acids via hydrogen bonding.

Protocol 1: Viscosity Reduction by Temperature Adjustment

Scientific Principle: Increasing temperature provides kinetic energy to molecules, disrupting the hydrogen bonds that cause high viscosity. Studies on various carboxylic acids show a clear inverse relationship between temperature and viscosity.[2][10]

Experimental Protocol:

  • Baseline Measurement: Measure the viscosity of your formulation at the current ambient or processing temperature using a calibrated viscometer or rheometer. Record this as your baseline.

  • Incremental Heating: Place your formulation in a temperature-controlled water bath or on a hot plate with magnetic stirring. Increase the temperature in 5 °C increments.

  • Equilibration and Measurement: Allow the formulation to equilibrate at each new temperature for at least 15-20 minutes before taking a viscosity measurement. Ensure the sample is homogenous.

  • Data Collection: Record the viscosity at each temperature point.

  • Analysis: Plot viscosity versus temperature to determine the optimal processing temperature that provides the desired viscosity without compromising the stability of your formulation's components.[6] Be aware that excessive heat can cause degradation.[6]

Data Presentation Example:

Temperature (°C)Viscosity (cP)Observations
25 (Ambient)850Very thick, difficult to pour
30620Noticeably thinner
35450Flows easily
40310Approaching target viscosity
45220Target viscosity achieved
Protocol 2: Viscosity Reduction by Solvent Addition

Scientific Principle: A low-viscosity solvent reduces formulation viscosity by increasing the average distance between this compound molecules and by disrupting their hydrogen-bonding network through solvation.[5] The choice of solvent is critical to ensure compatibility and avoid precipitation.

Experimental Protocol:

  • Solvent Selection: Choose a panel of low-viscosity organic solvents that are miscible with this compound and compatible with other formulation ingredients. Good candidates might include ethanol, isopropanol, ethyl acetate, or specific glycols, depending on the application.

  • Initial Screening: Prepare small-scale test formulations by adding a fixed percentage (e.g., 5% w/w) of each candidate solvent to your original formulation.

  • Viscosity Measurement: Measure the viscosity of each test formulation at a constant temperature.

  • Titration of Lead Candidate: For the most effective solvent, perform a titration study. Create a series of samples with increasing concentrations of the solvent (e.g., 2%, 4%, 6%, 8%, 10% w/w).

  • Analysis: Measure the viscosity of each sample in the titration series. Plot viscosity as a function of solvent concentration to identify the minimum amount of solvent required to reach your target viscosity.

  • Stability Check: Store the optimized formulation for a set period (e.g., 24-48 hours) and re-measure viscosity to check for any signs of instability or phase separation.

Caption: Solvent molecules separating acid molecules and disrupting H-bonds.

Protocol 3: Viscosity Reduction Using Additives (Rheology Modifiers)

Scientific Principle: Certain non-ionic surfactants or other additives can reduce viscosity in non-aqueous systems.[5][9] They can act as "lubricating" agents at the molecular level or sterically hinder the formation of the extensive hydrogen-bonded networks that cause high viscosity. This is a more advanced technique and requires careful screening.

Experimental Protocol:

  • Additive Selection: Based on literature and supplier data sheets, select non-ionic surfactants or other rheology modifiers known to be effective in organic or non-aqueous systems.[9][11] Examples could include certain sorbitan esters or polyoxyethylene derivatives.[12]

  • Concentration Range: These additives are typically effective at very low concentrations (e.g., 0.1% to 2.0% w/w).

  • Screening: Prepare a series of small-scale formulations, each with a different selected additive at a mid-range concentration (e.g., 1.0% w/w).

  • Mixing and Measurement: Ensure the additive is thoroughly dispersed. This may require gentle heating or specific mixing speeds to avoid degrading any polymers.[6] Measure the viscosity at a controlled temperature.

  • Optimization: For any promising candidates, perform a concentration-response study (e.g., 0.1%, 0.25%, 0.5%, 1.0%, 1.5%, 2.0%) to find the optimal level that provides maximum viscosity reduction without causing other issues like foaming or instability.

  • Long-Term Stability: Conduct a long-term stability test on the final formulation, as surfactants can sometimes have unforeseen effects over time.

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  • ResearchGate. (2025). Effect of Concentration on the Viscosity of Some Carboxylic Acids in Diluted Aqueous Solutions.
  • California Science & Engineering Fair. (n.d.). Slow Flow: A Study of the Effect of Temperature on Viscosity.
  • SciELO. (2012). EFFECT OF TEMPERATURE AND CONCENTRATION ON THE VISCOSITY OF AQUEOUS SOLUTIONS OF 3-AMINOPROPANOIC ACID, 4-AMINOBUTANOIC ACID, 5-AMINOPENTANOIC ACID,6-AMINOHEXANOIC.
  • ResearchGate. (n.d.). Density, Viscosity, and Thermal Conductivity of Eight Carboxylic Acids from (290.3 to 473.4) K | Request PDF.
  • ResearchGate. (2025). Solvent Effects on the Viscosity of Moderately Concentrated Polymer Solutions | Request PDF.

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Technical Support Center: Solving Solubility Problems of Isooctanoic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for isooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility challenges encountered during experiments. Here, we address specific issues in a direct question-and-answer format, grounded in scientific principles and practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is this compound and why is its solubility in water a challenge?

This compound, a branched-chain saturated carboxylic acid with the chemical formula C8H16O2, is a clear, oily liquid.[1][2] Its molecular structure consists of a polar carboxylic acid head group and a nonpolar eight-carbon hydrocarbon tail. This dual nature is the primary reason for its limited solubility in water. While the polar head can interact with water molecules, the long, nonpolar tail is hydrophobic, leading to overall poor water solubility.[1] It is classified as sparingly soluble in water.[1]

FAQ 2: What are the key factors that influence the solubility of this compound in aqueous solutions?

The solubility of this compound is primarily influenced by three main factors:

  • pH: The pH of the aqueous solution is the most critical factor. As a carboxylic acid, this compound can exist in two forms: the protonated (uncharged) form and the deprotonated (charged) carboxylate form. The deprotonated form is significantly more soluble in water.[3][4]

  • Temperature: Generally, for solids and liquids, an increase in temperature increases solubility.[5][6][7] This is because higher temperatures provide more energy to overcome the intermolecular forces between solute molecules.

  • Presence of Co-solvents or Surfactants: The addition of other substances can significantly alter the solubility of this compound. Organic co-solvents can help to bridge the polarity gap between this compound and water, while surfactants can form micelles that encapsulate the nonpolar tail, increasing its apparent solubility.[8][9]

FAQ 3: What is the pKa of this compound and why is it important for solubility?

The pKa of this compound is approximately 4.89.[10][11][12] The pKa is the pH at which the concentrations of the protonated (acid) and deprotonated (carboxylate) forms are equal. This value is crucial because it dictates the pH range required to achieve significant deprotonation and, therefore, increased solubility. To dissolve this compound effectively in an aqueous solution, the pH should be raised above its pKa.

Section 2: Troubleshooting Guides

Problem 1: My this compound is not dissolving in water, even with vigorous stirring.

Root Cause Analysis: This is the most common issue and is expected due to the inherent low water solubility of this compound. The primary reason is that at neutral pH (around 7), a significant portion of the this compound remains in its less soluble protonated form.

Troubleshooting Protocol:

  • pH Adjustment: The most effective way to increase the solubility of this compound is by increasing the pH of the solution.

    • Step 1: Add a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise to your aqueous solution while continuously monitoring the pH with a calibrated pH meter.

    • Step 2: As the pH rises above the pKa of this compound (~4.89), the carboxylic acid group will deprotonate to form the much more water-soluble isooctanoate salt.[3][13]

    • Step 3: Aim for a pH of at least 2 units above the pKa (i.e., pH > 6.9) to ensure a high degree of deprotonation and dissolution. For example, at a pH of 7.4, the acid will be predominantly in its charged, more soluble form.[1]

  • Gentle Heating:

    • Step 1: Gently warm the solution on a hot plate with stirring.

    • Step 2: Increasing the temperature will increase the kinetic energy of the molecules, facilitating the dissolution process.[5][6] Be cautious not to boil the solution, as this can lead to evaporation and changes in concentration.

Diagram: pH-Dependent Solubility of this compound

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Protonated_Form This compound (R-COOH) (Poorly Soluble) Deprotonated_Form Isooctanoate (R-COO-) (Highly Soluble) Protonated_Form->Deprotonated_Form Add Base (e.g., NaOH) Deprotonated_Form->Protonated_Form Add Acid (e.g., HCl)

Caption: The equilibrium between the protonated and deprotonated forms of this compound is pH-dependent.

Problem 2: The solution becomes cloudy or a precipitate forms after initial dissolution.

Root Cause Analysis: This can occur due to a few reasons:

  • Insufficient pH: The pH may have dropped over time, causing the isooctanoate to revert to the less soluble protonated form.

  • Temperature Decrease: If the solution was heated to aid dissolution, cooling to room temperature might cause the this compound to precipitate out, as solubility generally decreases with temperature.[5]

  • Common Ion Effect: The presence of other ions in your solution could potentially decrease the solubility of the isooctanoate salt.[6][14]

Troubleshooting Protocol:

  • Verify and Re-adjust pH:

    • Step 1: Re-check the pH of your solution.

    • Step 2: If the pH has decreased, add more base to bring it back to the desired level (pH > 6.9).

  • Maintain Temperature (if applicable):

    • If your experiment allows, maintain a slightly elevated temperature to keep the this compound in solution.

  • Consider a Co-solvent:

    • Step 1: If pH and temperature adjustments are not sufficient or desirable for your application, consider adding a water-miscible organic co-solvent.

    • Step 2: Ethanol, isopropanol, or DMSO are commonly used.[15][16] Start with a small percentage (e.g., 5-10% v/v) and gradually increase as needed. The co-solvent helps to reduce the overall polarity of the solvent, making it more favorable for the nonpolar tail of the this compound.

Data Presentation: Solubility of this compound in Water

ConditionApproximate Solubility
Pure Water (Neutral pH)Sparingly soluble (~50–150 mg/L)
Aqueous solution, pH > 7.0Significantly Increased
With Co-solvents (e.g., ethanol)Miscible in many organic solvents
Problem 3: I need to prepare a concentrated stock solution of this compound in an aqueous buffer, but it's not dissolving completely.

Root Cause Analysis: Preparing concentrated stock solutions can be particularly challenging due to the high solute-to-solvent ratio. Even with pH adjustment, you may reach the solubility limit.

Troubleshooting Protocol:

  • Utilize a Surfactant:

    • Step 1: Surfactants are amphiphilic molecules that can form micelles in solution above a certain concentration (the critical micelle concentration or CMC). These micelles have a hydrophobic core and a hydrophilic exterior.[8]

    • Step 2: The hydrophobic tails of the this compound can be encapsulated within the hydrophobic core of the micelles, effectively increasing its solubility in the aqueous medium.[8][9]

    • Step 3: Non-ionic surfactants like Tween® 80 or Polysorbate 20 are often good choices as they are less likely to interfere with biological systems compared to ionic surfactants.[8]

    • Step 4: Start with a low concentration of the surfactant (e.g., 0.01-0.1% w/v) and increase as needed.

  • Sequential Addition Method:

    • Step 1: Instead of adding the this compound directly to the buffer, first dissolve it in a small amount of a suitable organic solvent like ethanol.[15]

    • Step 2: Slowly add this organic solution to the aqueous buffer with vigorous stirring. This method can help to disperse the this compound more effectively, preventing the formation of large, difficult-to-dissolve agglomerates.

Experimental Workflow: Preparing a Concentrated this compound Stock Solution

G cluster_0 Method A: pH Adjustment & Surfactant cluster_1 Method B: Co-Solvent Method Start_A Start with Aqueous Buffer Add_Base Adjust pH > 7.0 with NaOH Start_A->Add_Base Add_Surfactant Add Surfactant (e.g., Tween® 80) Add_Base->Add_Surfactant Add_Isooctanoic Slowly add this compound with Stirring Add_Surfactant->Add_Isooctanoic Final_Solution_A Clear, Homogeneous Solution Add_Isooctanoic->Final_Solution_A Start_B Dissolve this compound in Ethanol Slow_Addition Slowly add Ethanolic Solution to Buffer with Stirring Start_B->Slow_Addition Aqueous_Buffer Prepare Aqueous Buffer Aqueous_Buffer->Slow_Addition Final_Solution_B Clear, Homogeneous Solution Slow_Addition->Final_Solution_B

Caption: Two effective methods for preparing concentrated aqueous solutions of this compound.

Problem 4: My this compound solution is causing cell toxicity in my in-vitro experiments.

Root Cause Analysis: While this compound itself can have biological effects, apparent toxicity can sometimes be an artifact of the solubilization method.

  • High Concentrations of Organic Solvents: Solvents like DMSO and ethanol can be toxic to cells at higher concentrations.[15]

  • Local High Concentrations of this compound: If the this compound is not fully dissolved and exists as micro-droplets, cells can be exposed to very high local concentrations, leading to toxicity.

  • Inappropriate pH: A significant deviation of the final solution's pH from the physiological range (7.2-7.4) can be detrimental to cells.

Troubleshooting Protocol:

  • Minimize Organic Solvent Concentration:

    • Step 1: If using a co-solvent, determine the maximum tolerated concentration for your specific cell line.

    • Step 2: Prepare a more concentrated stock solution of this compound in the organic solvent so that the final concentration of the solvent in your cell culture medium is below the toxic threshold.

  • Ensure Complete Dissolution:

    • Step 1: Before adding the this compound solution to your cells, visually inspect it to ensure there is no precipitate or cloudiness.

    • Step 2: Consider sterile filtering the solution (using a solvent-compatible filter) to remove any undissolved particles.

  • pH Neutralization:

    • Step 1: After dissolving the this compound by raising the pH, ensure you adjust the pH of the final solution back to the physiological range required for your cells using a suitable acid (e.g., HCl).

    • Step 2: Always measure the pH of the final solution before adding it to your cell culture.

  • Complex with Bovine Serum Albumin (BSA):

    • Step 1: For cell culture experiments, complexing fatty acids with BSA is a common and effective method to increase solubility and reduce toxicity.[15][16]

    • Step 2: Prepare a solution of fatty-acid-free BSA in your desired buffer.

    • Step 3: Separately, prepare a concentrated stock of this compound in ethanol or by saponification with NaOH.

    • Step 4: Slowly add the this compound stock to the BSA solution with gentle stirring. The fatty acid will bind to the albumin, making it more soluble and bioavailable in a less toxic form.

Section 3: References

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). This compound 25103-52-0 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Retrieved from [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? Retrieved from [Link]

  • BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.5: Factors that Affect Solubility. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • ResearchGate. (2015). Which solvent is best for dissolving long chain fatty acids? Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. Retrieved from [Link]

  • Reddit. (2024). Long-chain Fatty Acids. Retrieved from [Link]

  • The Ohio State University. (2017). Surface pKa of octanoic, nonanoic, and decanoic fatty acids at the air–water interface. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octanoic Acid. PubChem. Retrieved from [Link]

  • mVOC 4.0. (n.d.). Octanoic Acid. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid - Properties, Structure, Reactions. Retrieved from [Link]

  • PubMed. (1991). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]

Sources

Technical Support Center: Minimizing the Environmental Impact of Isooctanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to advancing the sustainable synthesis of isooctanoic acid. Traditional chemical production methods are undergoing a critical re-evaluation, driven by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.[1][2] this compound, a vital intermediate in pharmaceuticals, lubricants, and coatings, is a key target for these innovations.[3]

This guide provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. It is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to foster a more intuitive and environmentally conscious approach to synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the adoption of greener methodologies for this compound synthesis.

Q1: What are the primary "green" synthesis routes for this compound that minimize environmental impact compared to traditional methods?

A1: The most significant shift towards a greener synthesis of this compound involves moving away from multi-step processes with harsh oxidants to more direct, catalytic routes. The state-of-the-art approach focuses on the direct oxidation of isooctylaldehyde.

Key sustainable routes include:

  • Catalytic Liquid-Phase Oxidation: This method utilizes a heterogeneous catalyst with an oxygen-containing gas (like air) as the oxidant.[4] This is vastly preferable to traditional methods that may use stoichiometric heavy-metal oxidants, which generate significant toxic waste. The use of air as the oxidant is economically and environmentally advantageous.

  • N-butyraldehyde Hydrogenation Process: An innovative approach involves the hydrogenation of n-butyraldehyde. This process is noted for significantly reducing CO₂ output and eliminating the sulfur-containing byproducts often associated with conventional production, leading to a high-purity, sulfur-free product.

  • Bio-catalytic Routes: While still an emerging area for this compound specifically, the use of biocatalysts (enzymes) for the synthesis of carboxylic acids represents a frontier in green chemistry.[5] These methods operate under mild conditions (ambient temperature and pressure) in aqueous media, offering substantial environmental benefits.[5]

Q2: How does the choice of catalyst impact the sustainability of this compound synthesis?

A2: The catalyst is the cornerstone of a green synthesis strategy. Its impact is multifaceted:

  • Efficiency and Selectivity: An effective catalyst increases the reaction rate and directs the reaction towards the desired product (this compound), minimizing byproduct formation.[4][6] For example, a nano-silver/sulfonated graphene catalyst has demonstrated conversion rates and selectivity of over 99%.[4] High selectivity reduces the need for energy-intensive purification steps.

  • Reaction Conditions: Modern catalysts are designed to operate under milder conditions (lower temperature and pressure), which directly translates to lower energy consumption and a reduced carbon footprint.[1]

  • Reusability: Heterogeneous catalysts (those in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction) are preferred because they can be easily separated from the reaction mixture (e.g., by filtration) and reused over multiple cycles.[4] This reduces waste and lowers costs.

  • Toxicity: Green catalysts avoid the use of toxic or heavy metals that can leach into the product or waste streams, posing environmental and health risks.

Table 1: Comparison of Catalytic Systems for Isooctylaldehyde Oxidation
Catalyst SystemTypical Reaction ConditionsConversion/SelectivityEnvironmental AdvantagesKey Considerations
Nano-silver/Sulfonated Graphene 20-40°C, Atmospheric Pressure, Air>99% Conversion, >98% Selectivity[4]Mild conditions, high atom economy, catalyst is reusable, avoids harsh oxidants.[4]Catalyst preparation can be complex; potential for deactivation over time.
Nano-gold Carbon Nitride (Not specified)HighSimilar to nano-silver systems, leverages nanotechnology for high efficiency.Catalyst cost and long-term stability may be factors.
No Catalyst Higher TemperaturesLower SelectivitySimplicity of process.Leads to more byproducts (e.g., from decarbonylation), requiring more intensive purification and generating more waste.[4]

Q3: What are the key considerations for selecting an environmentally benign solvent for this synthesis?

A3: Solvents constitute the largest portion of waste in many chemical processes.[7] Therefore, solvent selection is a critical aspect of green chemistry.

  • Eliminate the Solvent: The most sustainable approach is to avoid a separate solvent altogether. In the catalytic oxidation of isooctylaldehyde, using the product, This compound, as the reaction medium is a highly effective strategy.[4] This eliminates the need for a downstream solvent separation step, saving energy and preventing waste.[4]

  • Use "Greener" Alternatives: If a solvent is necessary, prioritize those with a better environmental, health, and safety (EHS) profile. Water, simple alcohols (ethanol, isopropanol), and some esters (ethyl acetate) are generally preferred.[8][9] Avoid highly hazardous solvents like benzene, chloroform, and DMF.[8][10]

  • Consider the Lifecycle: Evaluate the solvent's entire lifecycle, including its production, potential for recycling, and biodegradability.[9]

Table 2: Green Solvent Selection Guide (General Chemistry)
ClassificationSolventsRationale
Recommended Water, Ethanol, Isopropanol, n-Butanol, Ethyl AcetateLow toxicity, biodegradable, derived from renewable sources (for bio-alcohols).[8][9]
Problematic Toluene, Heptane, Acetonitrile, DMSOModerate EHS concerns; substitution is advisable.[7][8] Toluene, for instance, is suspected of causing reproductive harm.[10]
Hazardous Dichloromethane (DCM), Diethyl Ether, DMF, NMP, Benzene, HexaneHigh EHS concerns, including carcinogenicity (Benzene, DCM), reproductive toxicity (DMF, NMP), and high flammability.[8][10]

This table is a general guide; the optimal choice is always context-dependent.

Q4: How can waste be minimized and managed effectively in the production of this compound?

A4: Waste reduction should be approached holistically, applying the principles of green chemistry from the start of process development.[2][11]

  • Prevention at the Source: The most effective strategy is to prevent waste generation in the first place.[2] This is achieved by using high-selectivity catalysts to avoid byproducts and designing processes with high atom economy.

  • Catalyst and Solvent Recycling: As discussed, use reusable heterogeneous catalysts and recycle solvents wherever possible. Technologies like distillation, membrane separation, and adsorption can be used for solvent recovery.[11]

  • Energy Recovery: If waste streams are unavoidable, explore options for energy recovery. Organic waste can sometimes be incinerated to generate heat or electricity, offsetting fossil fuel consumption.[12]

  • Proper Disposal: For any remaining hazardous waste, strict adherence to disposal protocols is essential to prevent environmental contamination.[2] This includes neutralization of acidic or basic streams and specialized treatment for any toxic components.

Q5: What are the main regulatory considerations for the synthesis and use of this compound?

A5: Chemical production is governed by stringent regulations to protect human health and the environment. Key frameworks include:

  • U.S. EPA (Environmental Protection Agency): Under the Toxic Substances Control Act (TSCA), all new chemicals must be evaluated by the EPA before commercialization.[13] The Clean Air Act also sets standards for emissions from chemical production facilities.[14] this compound is listed on the TSCA inventory.[15]

  • EU REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This regulation requires companies to identify and manage the risks linked to the substances they manufacture and market in the EU. This involves a comprehensive assessment of a chemical's properties and potential impacts.

  • Chemicals Strategy for Sustainability (CSS) in the EU: This recent initiative aims to accelerate the regulation of hazardous chemicals by assessing them in groups rather than one by one, pushing the industry towards developing safer and more sustainable alternatives from the design phase.[13]

Companies must proactively track these evolving regulations, maintain updated safety data sheets (SDS), and be prepared to substitute any raw materials or intermediates that become classified as substances of very high concern (SVHC).[13]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Low Product Yield

Q: My reaction yield of this compound from isooctylaldehyde oxidation is consistently below 90%. What are the likely causes and how can I improve it?

A: A low yield is a common problem that can often be traced back to a few key areas.[16] Systematically investigating the potential causes is the most effective approach.

  • Suboptimal Reaction Conditions:

    • Temperature: The oxidation of aldehydes is exothermic.[4] Insufficient cooling can cause the temperature to rise, leading to side reactions like decarbonylation, which reduces selectivity and yield.[4] Conversely, if the temperature is too low, the reaction rate will be slow, resulting in incomplete conversion.[4]

    • Solution: Implement precise temperature control. Use a water or oil bath and monitor the internal reaction temperature closely. For the nano-silver catalyzed oxidation, the optimal range is often 20-35°C.[4]

  • Inefficient Catalyst Performance:

    • Low Activity: The catalyst may not be active enough, or the mass fraction might be too low. For nano-silver/sulfonated graphene catalysts, a mass fraction of 20 to 80 ppm in the reaction raw material is recommended.[4]

    • Deactivation: The catalyst may have lost activity from a previous run. (See Issue 3 for more details).

    • Solution: Ensure the catalyst is prepared correctly and used at the recommended loading. If reusing a catalyst, verify its activity or consider regeneration.

  • Poor Reagent Quality or Ratios:

    • Impure Aldehyde: The starting isooctylaldehyde may contain impurities that inhibit the catalyst or participate in side reactions.

    • Incorrect Oxidant Ratio: The molar ratio of aldehyde to oxygen is critical. Too little oxygen will result in incomplete conversion, while too much may not significantly improve the reaction and can pose safety concerns with the tail gas concentration. A molar ratio of isooctylaldehyde to oxygen of 1:0.6 to 1:0.8 is often preferred.[4]

    • Solution: Use purified starting materials. Accurately control the flow rate of air or the oxygen-containing gas into the reactor.

  • Mechanical Losses During Workup:

    • Incomplete Extraction/Separation: Product can be lost during the workup phase, especially during extractions or filtration.

    • Solution: Follow best practices for product recovery.[16] Rinse all glassware, stir bars, and filter cakes with the solvent to ensure complete transfer.[16] If performing an extraction, ensure phase separation is complete to avoid losing product in the aqueous layer.

Low_Yield_Troubleshooting start Low Yield (<90%) check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions check_catalyst Evaluate Catalyst (Activity, Loading, Age) start->check_catalyst check_reagents Assess Reagents (Purity, Molar Ratios) start->check_reagents check_workup Review Workup Procedure (Transfers, Separation) start->check_workup optimize_temp Optimize Temperature Control (e.g., 20-35°C) check_conditions->optimize_temp optimize_catalyst Adjust Catalyst Loading or Regenerate/Replace Catalyst check_catalyst->optimize_catalyst optimize_reagents Purify Aldehyde & Adjust O2 Flow Rate check_reagents->optimize_reagents optimize_workup Refine Recovery Technique (Rinse Glassware, etc.) check_workup->optimize_workup end_goal Achieve Target Yield (>95%) optimize_temp->end_goal optimize_catalyst->end_goal optimize_reagents->end_goal optimize_workup->end_goal

Caption: A systematic workflow for diagnosing and resolving low product yield.

Issue 2: Catalyst Deactivation

Q: My heterogeneous catalyst's activity is dropping significantly after only a few cycles. What are the common deactivation mechanisms and how can I prevent them?

A: Catalyst deactivation is a critical issue in industrial and laboratory settings, leading to lower efficiency and increased costs.[17][18] The primary mechanisms are poisoning, fouling, and thermal degradation.

Table 3: Troubleshooting Catalyst Deactivation
Deactivation MechanismCommon Cause / IndicatorPrevention & Mitigation Strategy
Poisoning Cause: Strong chemisorption of impurities (e.g., sulfur compounds) onto active sites.[19] Indicator: Rapid, irreversible loss of activity.Prevention: Ensure high purity of reactants and solvents. Implement a purification step for the feedstock if necessary.
Fouling (Coking) Cause: Deposition of carbonaceous materials (coke) or heavy polymers on the catalyst surface, blocking pores and active sites.[18][20] Indicator: Gradual loss of activity; visible darkening of the catalyst.Prevention: Optimize reaction temperature to minimize side reactions that form coke precursors.[20] Mitigation: The catalyst can often be regenerated by controlled oxidation (burning off the coke) in air at elevated temperatures.
Thermal Degradation (Sintering) Cause: Exposure to high temperatures, causing catalyst crystallites to agglomerate. This reduces the active surface area.[18] Indicator: Slow, often irreversible loss of activity, especially after high-temperature regeneration cycles.Prevention: Operate the reaction within the catalyst's recommended temperature range. Avoid temperature spikes during the exothermic reaction.
Leaching Cause: Dissolution of the active metal or support material into the reaction medium.[19] Indicator: Loss of activity and potential contamination of the product with the leached metal.Prevention: Choose a robust catalyst support. Ensure the pH and solvent system are not overly aggressive towards the catalyst materials.
Issue 3: Difficult Product/Catalyst Separation

Q: I'm struggling with emulsion formation during the aqueous workup, making phase separation slow and inefficient. What can I do?

A: Emulsion formation is a common problem in liquid-liquid extractions, especially when acidic compounds or fine particulates are present.[21]

  • Cause Analysis:

    • High Shear Mixing: Vigorous shaking or stirring can create stable emulsions.

    • Fine Particulates: If your catalyst is breaking down into fine particles, these can stabilize the emulsion at the aqueous-organic interface.

    • Surfactant-like Byproducts: Some side reactions might produce molecules that act as surfactants.

  • Solutions:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases.

    • "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture.[21] This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic layer.

    • Filtration: If you suspect catalyst fines are the cause, filter the reaction mixture through a pad of Celite® before performing the aqueous workup.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.[21]

Section 3: Experimental Protocol

This section provides a representative protocol for a greener synthesis of this compound based on published methods.

Protocol 1: Catalytic Oxidation of Isooctylaldehyde with a Nano-Silver/Sulfonated Graphene Catalyst

This protocol is adapted from the methodology described in patent CN108250069B.[4]

Materials:

  • Isooctylaldehyde (reactant, mass fraction 35-45 wt%)

  • This compound (solvent)[4]

  • Nano-silver/sulfonated graphene catalyst (40-60 ppm of total raw material mass)[4]

  • Air or oxygen-containing gas

  • Reaction vessel (e.g., 1L three-necked flask) equipped with mechanical stirrer, gas inlet, and condenser

  • Temperature-controlled water bath

Procedure:

  • Reactor Setup: Ensure all glassware is clean and dry.[16] Set up the three-necked flask in the water bath with the mechanical stirrer and gas inlet tube.

  • Charging the Reactor: To the flask, add this compound (as solvent) and isooctylaldehyde to achieve a final aldehyde mass fraction of 35-45 wt%. Add the nano-silver/sulfonated graphene catalyst (e.g., for a 320g total reaction mass, add ~19 mg of catalyst).[4]

  • Reaction Initiation: Begin mechanical stirring under a nitrogen atmosphere. Raise the temperature of the water bath to the desired setpoint (e.g., 25°C).

  • Oxidation: Once the temperature has stabilized, switch the gas feed from nitrogen to air. The molar ratio of isooctylaldehyde to oxygen should be maintained between 1:0.6 and 1:0.8.[4]

  • Temperature Control: The reaction is exothermic.[4] Maintain the internal reaction temperature between 25-30°C by circulating cooling water through the bath.[4]

  • Reaction Monitoring & Duration: Allow the reaction to proceed for 6-8 hours.[4] The reaction progress can be monitored by taking small samples and analyzing them via Gas Chromatography (GC) to determine the conversion of isooctylaldehyde.

  • Catalyst Recovery: Once the reaction is complete (conversion >99%), stop the airflow and stirring. The heterogeneous catalyst can be recovered by centrifugal filtration.[4] The recovered catalyst can be washed and dried for reuse.

  • Product: The resulting solution is high-purity this compound. Since the solvent was the product itself, no further separation is needed, exemplifying a highly efficient and green process.[4]

Green_Synthesis_Workflow start Reactant Preparation (Isooctylaldehyde in This compound) catalyst_add Add Heterogeneous Catalyst (e.g., Nano-Ag/Graphene) start->catalyst_add reaction Catalytic Oxidation (25-30°C, Air) catalyst_add->reaction separation Catalyst Separation (Filtration) reaction->separation product High-Purity This compound separation->product catalyst_recycle Catalyst Recycle separation->catalyst_recycle Reuse catalyst_recycle->catalyst_add

Caption: A streamlined workflow for the sustainable synthesis of this compound.

References

  • Eco-Friendly Production and Application of this compound in Slurry Bed Hydrogenation. (n.d.). ZS-MAT.
  • Preparation method of this compound. (2021). Google Patents. CN108250069B.
  • Byrne, F. P., et al. (2016). A SURVEY OF SOLVENT SELECTION GUIDES. Green Chemistry. Royal Society of Chemistry.
  • This compound. (2023). U.S. Environmental Protection Agency.
  • How to Minimize Toxic Emissions in Carboxylic Acid Production? (2025). Patsnap Eureka.
  • How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry.
  • Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.
  • Byrne, F. P., et al. (2016). Green solvents selection guides. Sustainable Chemistry and Processing.
  • Solvent and Reagent Selection Guide. (n.d.). University of Toronto, Green Chemistry Initiative.
  • This compound. (n.d.). Ataman Kimya.
  • López-Porfiri, P., et al. (2022). Green solvents selection guide for bio-based organic acids recovery. Green Chemistry.
  • Sharma, S., et al. (2025). Advances in sustainable synthesis: the role of green solvents and biocatalysts. Arkat USA.
  • Singh, R., et al. (2024). Green chemistry in manufacturing: Innovations in reducing environmental impact. World Journal of Advanced Research and Reviews.
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Technical Support Center: Improving the Long-Term Storage Stability of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isooctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the long-term storage of this compound. Here, we delve into the mechanisms of degradation, provide actionable troubleshooting advice, and answer frequently asked questions to ensure the integrity and stability of your materials.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: Development of a Yellowish Tinge in Stored this compound

Question: My previously colorless this compound has developed a yellow tint after several months of storage. What is causing this, and how can I prevent it?

Answer:

The yellowing of this compound is a common indicator of oxidative degradation. While this compound's branched structure provides good oxidative stability compared to its linear counterparts, it is not entirely immune to oxidation, especially under suboptimal storage conditions. The primary mechanism is autoxidation, a free-radical chain reaction involving atmospheric oxygen.

Causality:

  • Initiation: The process begins with the formation of free radicals, often initiated by exposure to light (photo-oxidation), heat, or the presence of trace metal ion contaminants which can catalyze the reaction.

  • Propagation: These initial radicals react with this compound to form alkyl radicals, which in turn react with oxygen to create peroxyl radicals. These peroxyl radicals can then abstract a hydrogen atom from another this compound molecule, propagating the chain reaction and forming hydroperoxides.

  • Termination: The reaction terminates when radicals combine to form stable, non-radical products. However, the accumulated hydroperoxides and their subsequent decomposition products, such as aldehydes and ketones, can be colored and contribute to the yellow appearance.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Visually inspect the material for color change.[1][2][3]

    • Quantify the color change using a spectrophotometer if precise measurement is required.[1]

    • Test for the presence of peroxides using peroxide test strips (e.g., Quantofix®).[4] A positive test confirms oxidative degradation.

  • Implement Preventative Storage Measures:

    • Inert Atmosphere: Store this compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. After opening a container, flush the headspace with an inert gas before re-sealing.

    • Temperature Control: Store in a cool, dry, and well-ventilated place, ideally below +30°C.[5][6] Avoid exposure to heat sources.

    • Light Protection: Use amber glass bottles or opaque containers to protect the acid from light.

    • Material of Construction: Store in appropriate containers (e.g., glass or high-density polyethylene) to avoid leaching of metal ions that can catalyze oxidation.[7]

  • Consider the Use of Antioxidants:

    • For long-term storage, especially for high-purity grades, consider the addition of a suitable antioxidant. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are effective at scavenging free radicals and inhibiting the autoxidation chain reaction.[8]

    • The typical concentration of BHT is in the range of 50-200 ppm. However, the optimal concentration should be determined based on your specific application and stability requirements.

Issue 2: Increase in Acidity or Change in pH of Formulations Containing this compound

Question: I have observed a gradual decrease in the pH of my formulation containing this compound over time. What could be the cause?

Answer:

While an increase in the acidity of a substance that is already an acid may seem counterintuitive, the degradation of this compound can lead to the formation of smaller, more acidic byproducts.

Causality:

  • Oxidative Cleavage: Severe oxidation can lead to the cleavage of the carbon chain, resulting in the formation of shorter-chain carboxylic acids. These smaller carboxylic acids can have a lower pKa (higher acidity) than this compound itself, leading to a net decrease in the pH of the solution.

  • Hydrolysis of Esters (if applicable): If the this compound is part of an ester-based formulation, hydrolysis of the ester back to this compound and the corresponding alcohol can occur, especially in the presence of water. This would increase the concentration of free carboxylic acid, thereby lowering the pH.

Troubleshooting Protocol:

  • Analytical Verification:

    • Use High-Performance Liquid Chromatography (HPLC) to analyze the sample for the presence of shorter-chain carboxylic acids.[9][10]

    • If esters are present, monitor for the appearance of the corresponding alcohol, which would indicate hydrolysis.

  • Control Moisture Content:

    • Ensure that the this compound and all formulation components are as dry as possible.

    • Store in tightly sealed containers in a dry environment to prevent moisture absorption.

  • pH Adjustment and Buffering:

    • If appropriate for your application, consider the use of a buffering agent in your formulation to maintain a stable pH.

Issue 3: Inconsistent Performance in Subsequent Reactions or Formulations

Question: My recent batches of a product synthesized using this compound are showing different performance characteristics compared to earlier batches. Could this be related to the stability of the starting material?

Answer:

Absolutely. The presence of degradation products in this compound can significantly impact its reactivity and the properties of downstream products.

Causality:

  • Peroxides as Unwanted Initiators: Peroxides formed during storage are reactive species and can act as initiators in polymerization reactions or cause unwanted side reactions.[11]

  • Aldehydes and Ketones: These degradation byproducts can undergo side reactions, such as aldol condensation, or react with other components in your formulation, leading to impurities and altered performance.

  • Lower Purity: The overall purity of the this compound is reduced by the presence of these degradation products, which can affect reaction kinetics and yield.

Troubleshooting Protocol:

  • Purity Assessment of Incoming Material:

    • Implement a quality control protocol to test each new batch of this compound for purity and the presence of peroxides before use.

    • Techniques like Gas Chromatography (GC) or HPLC can be used to determine the purity profile.[9][10]

  • Review Storage History:

    • Track the age and storage conditions of the this compound being used.

    • If a batch has been stored for an extended period or under non-ideal conditions, it should be re-analyzed before use.

  • Purification of Aged Material:

    • If degradation is suspected, and the material is valuable, purification by distillation may be an option. However, this should be done with extreme caution, as concentrating peroxides during distillation can lead to explosive decomposition.[4] Never distill to dryness. [12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The ideal storage conditions for this compound are in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light and heat. Storage temperatures should be kept below +30°C.[5][6] For optimal long-term stability, storing under an inert atmosphere like nitrogen is recommended to prevent oxidation.

Q2: How long can I store this compound before I need to worry about degradation?

A2: The shelf life of this compound is highly dependent on storage conditions and the required purity for your application. When stored under ideal conditions (cool, dry, dark, inert atmosphere), it can remain stable for several years. However, once a container is opened and exposed to air, the risk of degradation increases. It is good practice to test for peroxides in opened containers every 6-12 months.[4]

Q3: Are there any materials I should avoid for storing this compound?

A3: Yes. Avoid storing this compound in containers made of materials that can be corroded by acids or that contain metal ions that can catalyze oxidation, such as copper, iron, and cobalt.[7] Suitable materials include glass and high-density polyethylene (HDPE).

Q4: Can I use this compound that has started to turn yellow?

A4: This depends on the sensitivity of your application. For non-critical applications, a slight yellowing may not significantly impact performance. However, for applications in pharmaceuticals or where high purity is essential, the presence of color indicates degradation and the material should either be discarded or purified and re-analyzed before use.

Q5: What is the primary degradation pathway for this compound?

A5: The primary degradation pathway is autoxidation, a free-radical chain reaction with atmospheric oxygen that leads to the formation of hydroperoxides and subsequently other degradation products like aldehydes and ketones. This process can be accelerated by heat, light, and the presence of metal ions.

Part 3: Visualization & Data
Recommended Storage Conditions Summary
ParameterRecommendationRationale
Temperature Below +30°CMinimizes thermal degradation and slows oxidation kinetics.[5][6]
Atmosphere Inert (Nitrogen or Argon)Prevents contact with oxygen, the primary reactant in autoxidation.
Light Exposure Store in amber or opaque containersPrevents photo-initiated degradation.[2][3]
Container Material Glass, HDPEAvoids contamination with catalytic metal ions.
Moisture Store in a dry place with tightly sealed containersMinimizes the potential for hydrolysis in ester-containing formulations.
Experimental Protocols

Protocol 1: Peroxide Value Determination (Qualitative)

This protocol provides a quick assessment of peroxide formation.

  • Obtain a commercial peroxide test strip (e.g., Quantofix® Peroxide 100).

  • Dip the test strip into the this compound sample for one second.[4]

  • Shake off any excess liquid.[4]

  • Wait for the time specified in the manufacturer's instructions (typically 5-15 seconds).

  • Compare the color of the test pad to the color scale provided with the kit to determine the approximate peroxide concentration.[4]

Protocol 2: Stability Indicating HPLC Method (Conceptual)

This is a conceptual outline for developing an HPLC method to monitor the stability of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector at a low wavelength (e.g., 210 nm) to detect the carboxylic acid group.

  • Sample Preparation: Dilute the this compound sample in the mobile phase.

  • Analysis: Inject the sample and run the gradient. This compound should elute as a major peak. Degradation products, being more polar (e.g., shorter-chain acids), would typically elute earlier. The appearance and growth of these additional peaks over time indicate instability.

Diagrams

Diagram 1: Autoxidation Pathway of this compound

Autoxidation cluster_initiation Initiation cluster_propagation Propagation cluster_decomposition Decomposition Initiator Heat, Light, Metal Ions RH This compound (RH) Initiator->RH R_dot Alkyl Radical (R●) RH->R_dot H abstraction O2 Oxygen (O2) ROO_dot Peroxyl Radical (ROO●) R_dot->ROO_dot Fast ROOH Hydroperoxide (ROOH) ROO_dot->ROOH RH_prop This compound (RH) ROO_dot->RH_prop R_dot_prop Alkyl Radical (R●) Deg_Products Aldehydes, Ketones (Yellow Color) ROOH->Deg_Products Further Reactions R_dot_prop->ROO_dot Chain Continues RH_prop->ROOH H abstraction RH_prop->R_dot_prop

Caption: Free-radical autoxidation is the primary degradation pathway for this compound.

Diagram 2: Troubleshooting Workflow for Discolored this compound

Troubleshooting start Observation: Yellow Discoloration check_peroxide Test for Peroxides start->check_peroxide positive Peroxides Detected check_peroxide->positive Yes negative No Peroxides Detected check_peroxide->negative No review_storage Review Storage Conditions: - Light Exposure? - High Temp? - Air Exposure? positive->review_storage other_contaminant Investigate Other Contamination Sources negative->other_contaminant implement_changes Implement Corrective Actions: - Inert Atmosphere - Store in Dark/Cool Place review_storage->implement_changes consider_antioxidant Consider Antioxidant Addition (e.g., BHT) implement_changes->consider_antioxidant re_evaluate Re-evaluate Material for Intended Use consider_antioxidant->re_evaluate other_contaminant->re_evaluate

Caption: A logical workflow for investigating and addressing the yellowing of this compound.

References
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  • US4134868A - Aromatic carboxylic acid ester stabilizers for PVC resins - Google Patents.
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  • This compound(25103-52-0) Market Research Report: Business Insights with a Projected CAGR of 7% from 2025 to 2032 · Apiary.
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Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Isooctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of isooctanoic acid, a branched-chain medium-chain fatty acid, is critical in various fields, including pharmaceutical development, metabolism studies, and industrial quality control. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose. However, the selection of an optimal HPLC method requires a nuanced understanding of various detection techniques and validation principles. This guide provides an in-depth, objective comparison of common HPLC methods for this compound quantification, supported by experimental data and grounded in rigorous scientific validation principles.

The Analytical Challenge: Quantifying this compound

This compound, like other short to medium-chain fatty acids, presents a key analytical challenge: it lacks a strong native chromophore, making direct detection by UV-Visible spectrophotometry at higher wavelengths inefficient.[1] This necessitates either detection at low UV wavelengths where many solvents and buffers absorb, or the use of alternative detection methods or derivatization techniques. This guide will explore and compare three primary HPLC-based approaches: Reverse-Phase HPLC with Ultraviolet Detection (RP-HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and HPLC with Evaporative Light Scattering Detection (HPLC-ELSD), both with and without chemical derivatization.

Pillars of Trust: The Imperative of Method Validation

To ensure the reliability and accuracy of analytical data, a robust method validation is not merely a procedural step but a foundational requirement. Our comparison is built upon the internationally recognized guidelines of the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[2][3][4][5] These guidelines establish a framework for demonstrating that an analytical procedure is suitable for its intended purpose.

The core validation parameters we will consider for each method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Below is a visual representation of the typical workflow for HPLC method validation.

HPLC Method Validation Workflow HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Validation Report MD Method Development (Column, Mobile Phase, Detector) MO Method Optimization MD->MO VP Define Validation Parameters (ICH Q2(R1) / USP <1225>) MO->VP Proceed to Validation AC Set Acceptance Criteria VP->AC Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness DR Data Review & Analysis Robustness->DR Complete Validation Studies VR Validation Report Generation DR->VR MTP Method Transfer & Routine Use VR->MTP Method Transfer & Implementation

Caption: A flowchart illustrating the key stages of HPLC method validation.

Comparative Analysis of HPLC Methods for this compound Quantification

Method 1: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

This is often the most accessible HPLC method. For carboxylic acids like this compound, UV detection is typically performed at a low wavelength, around 210 nm, to detect the carboxyl group.[7][8]

Principle: The separation is achieved on a nonpolar stationary phase (e.g., C8 or C18) with a polar mobile phase.[4][9] The retention of this compound is influenced by the hydrophobicity of the stationary phase and the composition of the mobile phase. C18 columns, having a longer carbon chain, are generally more hydrophobic and offer higher retention for nonpolar compounds like long-chain fatty acids compared to C8 columns.[2]

Performance without Derivatization:

Validation ParameterTypical Performance for this compound (Non-derivatized)
Specificity Moderate; potential for interference from other compounds absorbing at 210 nm.
Linearity (r²) > 0.999
Range 25 - 1000 ppm
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
LOD 0.5 - 1.8 ppm
LOQ 1.4 - 6.0 ppm
Robustness Generally robust, but sensitive to mobile phase pH changes.

Note: The values in this and subsequent tables are compiled from literature and represent typical performance. Actual results may vary based on instrumentation and specific method conditions.[10][11]

Enhancing Performance with Derivatization:

To overcome the limitations of low UV sensitivity, pre-column derivatization with a UV-absorbing or fluorescent tag is a common strategy.[1] A widely used derivatizing agent for carboxylic acids is 2-nitrophenylhydrazine (2-NPH), which introduces a strong chromophore, allowing for detection at higher, more specific wavelengths (e.g., 400 nm).[7][12]

Performance with 2-NPH Derivatization:

Validation ParameterTypical Performance for this compound (2-NPH derivatized)
Specificity High; detection at a higher wavelength reduces interference.
Linearity (r²) > 0.999
Range Significantly wider and lower than non-derivatized methods.
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
LOD Low ng/mL to pg/mL range.
LOQ Low ng/mL to pg/mL range.
Robustness The derivatization step adds a potential source of variability.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[13] For this compound, LC-MS/MS (tandem mass spectrometry) is particularly powerful, offering excellent selectivity and low detection limits.

Principle: After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI, in negative mode for carboxylic acids) and detected based on its mass-to-charge ratio (m/z).

Performance:

Validation ParameterTypical Performance for this compound (LC-MS/MS)
Specificity Very high; detection is based on specific mass transitions.
Linearity (r²) > 0.99
Range Wide dynamic range, often spanning several orders of magnitude.
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%
LOD Low ng/mL to pg/mL.[14][15]
LOQ Low ng/mL to pg/mL.[14][15]
Robustness Susceptible to matrix effects which can suppress or enhance ionization.
Method 3: HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)

ELSD is a "universal" detector that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like this compound.[16][17]

Principle: The HPLC eluent is nebulized, and the mobile phase is evaporated, leaving behind fine particles of the non-volatile analyte. These particles scatter a light beam, and the scattered light is detected. The response is proportional to the mass of the analyte.[18]

Performance:

Validation ParameterTypical Performance for this compound (HPLC-ELSD)
Specificity Universal detector, so specificity is primarily determined by the chromatographic separation.
Linearity (r²) Non-linear response; typically requires a logarithmic or polynomial fit.
Range Generally narrower than UV or MS.
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 10%
LOD Low ng on-column.[19]
LOQ ng on-column.
Robustness Sensitive to changes in mobile phase composition and flow rate.

Experimental Protocols

Sample Preparation for Biological Matrices

For the analysis of this compound in biological samples such as plasma or urine, sample preparation is crucial to remove interfering substances.[20] Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).[21][22]

Protein Precipitation (for plasma/serum):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant for analysis.

Pre-column Derivatization with 2-Nitrophenylhydrazine (2-NPH)

This protocol enhances UV detection of carboxylic acids.[7][13]

  • Evaporate the sample extract to dryness under a stream of nitrogen.

  • Add 50 µL of 10 mg/mL 2-nitrophenylhydrazine hydrochloride in ethanol.

  • Add 50 µL of 15 mg/mL 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in 6% pyridine in ethanol.

  • Vortex and heat at 60°C for 20 minutes.

  • Cool to room temperature and dilute with mobile phase for HPLC injection.

Derivatization_Workflow 2-NPH Derivatization Workflow start Sample containing This compound dry Evaporate to Dryness start->dry add_reagents Add 2-NPH and EDC/Pyridine dry->add_reagents react Heat at 60°C for 20 min add_reagents->react cool_dilute Cool and Dilute with Mobile Phase react->cool_dilute inject Inject into HPLC cool_dilute->inject

Caption: Workflow for the derivatization of this compound with 2-NPH.

RP-HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid[23]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (non-derivatized) or 400 nm (2-NPH derivatized)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

LC-MS/MS Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MS/MS Transition: Monitor for the specific parent-daughter ion transition of this compound.

HPLC-ELSD Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be required)

  • Flow Rate: 1.0 mL/min

  • ELSD Drift Tube Temperature: 40°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Conclusion and Recommendations

The choice of an HPLC method for this compound quantification is a critical decision that should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

  • RP-HPLC-UV is a cost-effective and robust method suitable for relatively high concentrations of this compound. Its sensitivity can be significantly enhanced through derivatization with agents like 2-NPH, making it a viable option for lower concentration samples.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for bioanalytical studies and trace-level quantification. However, it is more susceptible to matrix effects and requires more specialized instrumentation and expertise.

  • HPLC-ELSD provides a universal detection option for underivatized this compound, which is advantageous when derivatization is not feasible. Its non-linear response and sensitivity to mobile phase changes require careful calibration and method development.

Ultimately, a thorough method validation, following the principles outlined by ICH and USP, is essential to ensure that the chosen method is fit for its intended purpose and generates reliable, high-quality data.

References

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A Comparative Guide to Isooctanoic Acid and 2-Ethylhexanoic Acid as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of isooctanoic acid and 2-ethylhexanoic acid, two C8 carboxylic acid isomers, for their application as corrosion inhibitors. As structurally similar molecules, their performance characteristics are often assumed to be interchangeable. However, subtle differences in their molecular architecture can lead to significant variations in inhibition efficiency, film-forming properties, and overall effectiveness. This document is intended for researchers, chemists, and formulation scientists in the fields of materials science, drug development, and industrial applications where corrosion mitigation is critical. We will delve into the mechanistic principles of their inhibitory action, present available performance data, and provide a robust framework for their experimental evaluation.

Introduction: The Role of Carboxylic Acids in Corrosion Inhibition

Corrosion is an electrochemical process that leads to the degradation of materials, primarily metals, resulting in significant economic losses and safety concerns across various industries.[1] Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal.[2] Organic inhibitors, particularly those containing heteroatoms like oxygen, nitrogen, and sulfur, are highly effective as they can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the aggressive medium.[3][4]

Carboxylic acids, such as this compound and 2-ethylhexanoic acid, belong to this class of organic inhibitors. Their mechanism relies on the interaction of the polar carboxylate head group with the metal surface and the formation of a non-polar, hydrophobic tail that repels water and other corrosive species.[4][5] While both are C8 carboxylic acids, the key distinction lies in the branching of their alkyl chains, which influences steric hindrance, adsorption geometry, and the ultimate quality of the protective film.

Molecular Structure and Physicochemical Properties

The primary difference between 2-ethylhexanoic acid (2-EHA) and this compound is the location of the alkyl branching. 2-EHA has a chiral center with branching at the alpha-carbon (C2), directly adjacent to the carboxyl group. This compound is typically a mixture of isomers, with the most common being 6-methylheptanoic acid, where the branching is distant from the functional group. This structural variance is critical to their function as corrosion inhibitors.

Property2-Ethylhexanoic AcidThis compound (6-methylheptanoic acid)
Chemical Formula C₈H₁₆O₂C₈H₁₆O₂
Molar Mass 144.21 g/mol 144.21 g/mol
Structure
CAS Number 149-57-590716-11-7
Key Feature Branching at the α-carbon (C2)Branching distant from the carboxyl group (C6)

Mechanism of Corrosion Inhibition

The inhibitory action of these carboxylic acids is a surface phenomenon governed by adsorption. The process can be visualized as follows:

  • Dissociation: In an aqueous environment, the carboxylic acid partially dissociates, forming a carboxylate anion (R-COO⁻) and a proton (H⁺).

  • Adsorption: The negatively charged carboxylate head acts as a coordination site, chemically adsorbing (chemisorption) onto the positively charged metal surface or forming complexes with metal ions.[4]

  • Film Formation: The hydrophobic alkyl tails orient themselves away from the metal surface, creating a densely packed, non-polar film. This film acts as a physical barrier, preventing corrosive species (like Cl⁻, O₂, H⁺) from reaching the metal surface.[3][5]

The efficacy of this protective film is highly dependent on its packing density and uniformity. The steric hindrance caused by the branched alkyl chains plays a crucial role. The C2 branching in 2-EHA may influence the orientation and spacing of the adsorbed molecules differently than the C6 branching in this compound, potentially affecting the overall inhibition efficiency.

G cluster_solution Corrosive Solution cluster_surface Metal Surface Interaction I Inhibitor Molecule (R-COOH) Ad Adsorption of Carboxylate Head (R-COO⁻) I->Ad Chemisorption CS Corrosive Species (H₂O, O₂, Cl⁻) MS Metal Surface (M) CS->MS Attack MS->Ad Film Formation of Hydrophobic Barrier (Alkyl Tails) Ad->Film Outcome Corrosion Inhibition Film->Outcome Blocks Attack

Mechanism of action for carboxylic acid corrosion inhibitors.

Comparative Performance Analysis

Direct, peer-reviewed comparative studies between this compound and 2-EHA are not abundant in the literature. However, extensive data exists for 2-EHA, which is widely used in industrial formulations like automotive coolants and metalworking fluids.[6][7][8]

Known Performance of 2-Ethylhexanoic Acid (2-EHA):

  • Zinc and Steel Protection: 2-EHA has demonstrated significant efficacy as a vapor-phase and chamber inhibitor for zinc-plated steel, increasing its corrosion resistance by promoting passivation.[9][10][11][12]

  • Coolant Formulations: It is a key component in modern organic acid technology (OAT) antifreeze/coolants. When combined with other acids like benzoic acid, it provides robust protection for a range of metals found in cooling systems, including steel, cast iron, and aluminum.[13]

  • Mechanism Type: Electrochemical studies often classify it as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions, though its primary effect is often blocking anodic sites through film formation.[9][14]

Hypothesized Performance of this compound: Based on its structure, we can infer potential performance differences:

  • Film Packing: With its branching further down the alkyl chain, this compound (specifically 6-methylheptanoic acid) might experience less steric hindrance near the carboxylate head. This could theoretically allow for a more ordered and densely packed monolayer on the metal surface, potentially leading to superior barrier properties and higher inhibition efficiency compared to 2-EHA under ideal conditions.

  • Solubility and Emulsification: The different chain architecture may also affect its solubility in various base fluids (e.g., water, glycols, oils) and its properties as an emulsifier, which is relevant in metalworking fluid formulations.

The following table summarizes the known and hypothesized performance characteristics.

Performance Parameter2-Ethylhexanoic AcidThis compoundSupporting Rationale / Reference
Inhibition Efficiency (Steel) Good to ExcellentRequires Experimental Verification2-EHA is a proven inhibitor, often in synergistic mixtures.[13] this compound's performance is hypothesized based on structure.
Inhibition Efficiency (Zinc) ExcellentRequires Experimental Verification2-EHA effectively passivates zinc surfaces.[9][10]
Inhibition Efficiency (Copper) ModerateRequires Experimental VerificationCarboxylic acids can form complexes with copper; efficiency depends on conditions.[15][16]
Inhibition Mechanism Mixed-type, primarily anodic blockingHypothesized: Mixed-type, anodic blockingBased on general mechanisms of carboxylic acids.[17][18]
Film Quality Forms an effective protective filmHypothesized: Potentially denser filmBranching position affects molecular packing and steric hindrance at the surface.
Applications Automotive Coolants, Lubricants, Metal SoapsLubricants, PVC Stabilizers, Paint Driers[7][8]

Framework for Experimental Evaluation

To empirically validate the performance of these two inhibitors, a systematic experimental approach is necessary. The choice of technique is critical, as each provides unique insights into the inhibitor's function.

  • Weight Loss Method (ASTM G31): This is a fundamental, non-electrochemical technique that provides a direct measure of the corrosion rate and inhibitor efficiency over long exposure times.[19] It is considered a baseline for performance but offers no mechanistic information.

  • Potentiodynamic Polarization (PDP) (ASTM G59): This is a rapid electrochemical technique used to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.[20][21] By comparing the i_corr values with and without the inhibitor, the inhibition efficiency (IE%) can be calculated. It also provides insights into whether the inhibitor acts on the anodic or cathodic reaction.[22][23]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful, non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.[24][25] By modeling the impedance data, one can determine parameters like the polarization resistance (R_p), which is inversely proportional to the corrosion rate, and the double-layer capacitance (C_dl), which reflects the changes in the film thickness and surface coverage.[26]

The causality for using this multi-technique approach is to build a self-validating system. The weight loss method provides a long-term, real-world corrosion rate, which can be correlated with the instantaneous rates derived from PDP and EIS. Discrepancies between the methods can indicate changes in the inhibition mechanism over time. EIS, in particular, validates the mechanistic claims by quantifying the properties of the protective film hypothesized from the molecular structures.

Detailed Experimental Protocol: Potentiodynamic Polarization

This protocol outlines the steps to compare the inhibition efficiency of this compound and 2-EHA on C1018 mild steel in a saline environment.

1. Materials and Equipment:

  • Potentiostat with corresponding software.

  • Three-electrode corrosion cell: Working electrode (C1018 steel coupon), reference electrode (Saturated Calomel Electrode - SCE), and counter electrode (Platinum or Graphite).

  • Test Solution: 3.5% NaCl solution in deionized water (simulated seawater).

  • Inhibitors: 2-Ethylhexanoic acid, this compound.

  • Polishing materials (SiC papers of decreasing grit size, alumina slurry).

2. Experimental Procedure:

  • Working Electrode Preparation:

    • Polish the C1018 steel coupon sequentially with 240, 400, and 600 grit SiC paper.

    • Rinse with deionized water, then ethanol, and dry in a stream of cool air.

    • Immediately mount the electrode in the corrosion cell to prevent re-oxidation.

  • Solution Preparation:

    • Prepare a blank 3.5% NaCl solution.

    • Prepare separate test solutions by adding a specific concentration of each inhibitor (e.g., 200 ppm) to the 3.5% NaCl solution.

  • Electrochemical Measurement:

    • Immerse the three electrodes in the test solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for 30-60 minutes until a steady state is reached (potential drift < 1 mV/min).

    • Perform the potentiodynamic scan, typically starting from -250 mV below OCP to +250 mV above OCP at a slow scan rate (e.g., 0.167 mV/s per ASTM G59).[21]

  • Data Analysis:

    • Use the potentiostat software to perform a Tafel extrapolation on the resulting polarization curve to determine the corrosion potential (E_corr) and corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inhibited)) / i_corr(blank)] * 100

5. Repetition:

  • Repeat the experiment at least three times for each condition (blank, 2-EHA, this compound) to ensure reproducibility.

G prep 1. Prepare C1018 Steel Working Electrode (Polishing) cell 3. Assemble 3-Electrode Cell prep->cell sol 2. Prepare Test Solution (Blank or with Inhibitor) sol->cell ocp 4. Measure Open Circuit Potential (OCP) until Stable cell->ocp scan 5. Perform Potentiodynamic Scan (e.g., OCP ± 250 mV) ocp->scan tafel 6. Data Analysis: Tafel Extrapolation scan->tafel calc 7. Calculate i_corr and Inhibition Efficiency (IE%) tafel->calc

Experimental workflow for Potentiodynamic Polarization testing.

Conclusion

While both 2-ethylhexanoic acid and this compound are C8 carboxylic acids used in corrosion-inhibiting formulations, their performance is not identical. 2-EHA is a well-documented and effective inhibitor, particularly for zinc and in multi-metal coolant systems. The structural difference in this compound, with its branching positioned further from the carboxylate head, suggests a potential for forming a more densely packed and ordered protective film. However, this hypothesis requires rigorous experimental validation.

The provided experimental framework, utilizing potentiodynamic polarization and other electrochemical techniques, offers a clear and reliable pathway for conducting a direct comparative study. Such a study would be invaluable for formulation scientists seeking to optimize performance by selecting the inhibitor with the most suitable molecular architecture for their specific application, metal substrate, and operating environment.

References

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A Comparative Guide to the Performance of Isooctanoic Acid vs. n-Octanoic Acid in Lubricants

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of lubricant formulation, the selection of appropriate additives is paramount to achieving desired performance characteristics. Among the myriad of options, fatty acids play a crucial role as friction modifiers, corrosion inhibitors, and boundary lubrication agents. This guide provides an in-depth technical comparison of two eight-carbon fatty acids: isooctanoic acid, a branched-chain isomer, and n-octanoic acid, its linear counterpart. Understanding their distinct performance profiles is essential for researchers, scientists, and formulation chemists striving to optimize lubricant efficacy for specific applications.

Introduction: The Role of Molecular Architecture in Lubrication

The performance of a lubricant is fundamentally tied to the chemical structure of its components.[1] Fatty acids, with their carboxylic acid head and hydrocarbon tail, are surface-active molecules that adsorb onto metal surfaces, forming a protective film that reduces friction and wear. The geometry of the hydrocarbon tail—whether it is a straight chain (linear) or branched—significantly influences the physical and chemical properties of the resulting lubricant formulation. This guide will explore how the structural isomerism between this compound and n-octanoic acid translates into tangible differences in lubricant performance.

Physicochemical Properties: A Foundation for Performance

A comparison of the fundamental physicochemical properties of this compound and n-octanoic acid reveals key differences that underpin their performance in lubricant applications.

PropertyThis compoundn-Octanoic AcidSignificance in Lubrication
Molecular Structure Branched Chain (e.g., 6-methylheptanoic acid)[2]Straight Chain[3][4][5]Influences packing on surfaces, viscosity, and low-temperature fluidity.
CAS Number 25103-52-0[2][6]124-07-2[3]Unique identifiers for the respective chemical entities.
Molecular Weight 144.21 g/mol [2][6]144.21 g/mol [3][4][7]Identical, allowing for a direct comparison of structural effects.
Boiling Point ~228.9°C (estimate)[6]~237°C[5]Higher boiling points are indicative of lower volatility.
Density (at 25°C) ~0.917 g/mL (estimate)[6]~0.91 g/mL[5]Similar densities suggest comparable bulk fluid properties.
Solubility in Water Sparingly solubleMinimally soluble[3][5]Low water solubility is desirable to prevent washout and emulsion formation.

The branched structure of this compound introduces steric hindrance, which can disrupt the close packing of molecules. This has implications for viscosity, pour point, and the formation of boundary lubrication films.

Performance Comparison in Lubricant Formulations

The true value of a lubricant additive is realized in its performance under operational conditions. This section delves into a comparative analysis of this compound and n-octanoic acid across key performance metrics, supported by established experimental protocols.

Expertise & Experience: The stability of a lubricant at elevated temperatures and in the presence of oxygen is critical for long service life and the prevention of sludge and varnish formation. The molecular structure plays a pivotal role in this regard.

Causality: The branched structure of this compound generally imparts greater thermal and oxidative stability compared to its linear counterpart, n-octanoic acid. This is because the tertiary carbon atoms in the branched chain are less susceptible to oxidation than the secondary carbon atoms in a linear chain.

Experimental Protocol: Oxidation Stability Testing A common method to evaluate oxidative stability is the Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272).

  • A sample of the lubricant, containing either this compound or n-octanoic acid, is placed in a pressure vessel with water and a copper catalyst.

  • The vessel is pressurized with oxygen and heated to a specified temperature (e.g., 150°C).

  • The vessel is rotated, and the pressure is monitored over time.

  • The time taken for a significant pressure drop, indicating oxygen consumption due to oxidation, is recorded as the oxidation induction time.

A longer induction time signifies greater oxidative stability. It is anticipated that lubricant formulations containing this compound would exhibit a longer induction time in this test.

Expertise & Experience: A primary function of a lubricant is to minimize friction and prevent wear between moving surfaces. The effectiveness of a fatty acid as a lubricity additive depends on its ability to form a durable and low-shear-strength boundary film.

Causality: Both isooctanoic and n-octanoic acid can form adsorbed films on metal surfaces. However, the packing density and orientation of these films can differ. The linear chains of n-octanoic acid may allow for more ordered and densely packed films, potentially offering excellent lubricity under certain conditions. Conversely, the branched structure of this compound can form a tough lubricating film, which may provide superior performance under high-load or extreme-pressure conditions.[8]

Experimental Protocol: Four-Ball Wear Test (ASTM D4172) This standardized test evaluates the anti-wear properties of a lubricant.[9][10]

  • Three stationary steel balls are placed in a cup with the test lubricant.

  • A fourth ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[9][10]

  • After the test, the wear scars on the three stationary balls are measured under a microscope.[9]

A smaller wear scar diameter indicates better anti-wear performance. A comparative study would likely reveal nuanced differences in wear protection, with the optimal choice depending on the specific operating conditions.

Expertise & Experience: Lubricants must protect metal surfaces from corrosion, which can be initiated by moisture, oxygen, and acidic byproducts of lubricant degradation. Carboxylic acids can act as corrosion inhibitors by forming a protective layer on the metal surface.[11][12]

Causality: Both isooctanoic and n-octanoic acid can provide corrosion protection.[11][12] The effectiveness of this protection is related to the strength of the bond between the carboxylic acid and the metal surface, as well as the integrity of the resulting hydrophobic film. While both acids can be effective, their performance may vary depending on the metallurgy of the system and the presence of other additives. It has been noted that this compound can form chelate complexes with metal ions, which may enhance its corrosion inhibition properties.[13]

Experimental Protocol: Copper Strip Corrosion Test (ASTM D130) This test assesses the corrosive tendency of a lubricant towards copper.[14]

  • A polished copper strip is immersed in the test lubricant.

  • The sample is heated at a specified temperature for a set period.

  • The copper strip is then removed, washed, and compared to a set of standard corrosion ratings.

A lower corrosion rating indicates better protection. Both isooctanoic and n-octanoic acid-containing formulations are expected to show good performance, though subtle differences may be observed.

Visualization of Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

cluster_isooctanoic This compound cluster_noctanoic n-Octanoic Acid cluster_performance Performance Attributes isooctanoic Branched C8 Chain stability Thermal & Oxidative Stability isooctanoic->stability Superior lubricity Lubricity & Wear Protection isooctanoic->lubricity Excellent (High Load) corrosion Corrosion Inhibition isooctanoic->corrosion Effective noctanoic Linear C8 Chain noctanoic->stability Good noctanoic->lubricity Excellent (Ordered Film) noctanoic->corrosion Effective

Caption: Performance comparison of isooctanoic and n-octanoic acid.

start Begin Test prep Prepare Lubricant Sample start->prep test_rig Four-Ball Test Apparatus (ASTM D4172) prep->test_rig run_test Run Test: - Specified Load - Specified Speed - Specified Temperature - Specified Duration test_rig->run_test measure Measure Wear Scar Diameter run_test->measure analyze Analyze Results measure->analyze end End Test analyze->end

Caption: Workflow for the Four-Ball Wear Test.

Conclusion and Future Perspectives

The choice between this compound and n-octanoic acid in lubricant formulations is not a matter of one being universally superior to the other. Instead, it is a nuanced decision that depends on the specific performance requirements of the application.

  • This compound is often favored in applications where high thermal and oxidative stability are paramount, such as in high-temperature industrial oils and greases. Its branched structure also contributes to good low-temperature fluidity.[8]

  • n-Octanoic acid may be preferred in applications where the formation of a highly ordered, low-friction boundary film is the primary objective.

Future research should focus on synergistic blends of these and other fatty acids, as well as their ester derivatives, to unlock novel performance characteristics. The ongoing drive for more energy-efficient and durable mechanical systems will continue to fuel the innovation of advanced lubricant additives, with a deep understanding of structure-property relationships at its core.

References

  • ASTM International. (n.d.). ASTM D130: Standard Test Method for Corrosiveness to Copper from Petroleum Products by Copper Strip Test.
  • ASTM International. (n.d.). ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel.
  • ASTM International. (n.d.). ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
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A Comparative Guide to Isooctanoic Acid as a High-Performance Alternative to Naphthenic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of industrial carboxylic acids, both naphthenic and isooctanoic acids have carved out significant roles, primarily in the formulation of metal salts for applications such as paint driers, corrosion inhibitors, and PVC stabilizers, as well as in solvent extraction processes. However, shifting demands for higher purity, consistent performance, and a more favorable environmental profile have brought synthetic alternatives to the forefront. This guide provides a detailed, evidence-based comparison of isooctanoic acid and traditional naphthenic acids. We will explore their fundamental chemical differences, compare their performance in critical applications, and evaluate their respective environmental and safety profiles. This analysis is designed to equip researchers and development professionals with the necessary data to make informed decisions when selecting an acid for their specific application, highlighting the distinct advantages that a well-defined, branched-chain synthetic acid offers over a complex, petroleum-derived mixture.

Foundational Chemistry: A Tale of Two Acids

The performance differences between isooctanoic and naphthenic acids are rooted in their fundamentally different chemical structures.

This compound: this compound is a branched-chain saturated carboxylic acid. The commercial-grade product is predominantly composed of 3,5,5-trimethylhexanoic acid , a C9 fatty acid isomer. This specific, well-defined structure is a result of a controlled chemical synthesis, typically through the oxidation of isononyl aldehyde. Its key physical and chemical properties include being a clear, oily liquid with a mild odor, sparingly soluble in water but highly soluble in organic solvents.

The defining feature of this compound is its highly branched structure. This branching imparts unique and desirable properties:

  • Enhanced Oxidative and Thermal Stability: The tertiary carbons in its structure provide stability at higher temperatures compared to linear analogs.

  • Low Viscosity and Volatility: Branching disrupts intermolecular packing, leading to lower viscosity and volatility.

  • Predictable Reactivity: As a single, primary component, its reactions are consistent, leading to products with uniform quality.

Naphthenic Acids: In stark contrast, "naphthenic acid" is not a single chemical compound but a complex mixture of cycloaliphatic carboxylic acids, primarily containing cyclopentyl and cyclohexyl rings with alkyl side chains.[1] These acids are naturally present in crude oil and are recovered as a byproduct of petroleum refining, typically by caustic extraction from kerosene and diesel distillates.[1][2]

The composition of naphthenic acids is highly variable and depends entirely on the crude oil source.[2][3] This inherent variability is their greatest drawback. Key characteristics include:

  • Complex and Variable Composition: A mixture of compounds with a carbon backbone ranging from 9 to over 20 carbons.

  • High Boiling Point Range: Due to the mixture of molecular weights, they have a wide boiling range, typically 250-350°C.

  • Corrosive Nature: Naphthenic acids are a primary cause of corrosion in oil refinery equipment at high temperatures (220-400°C), a phenomenon known as Naphthenic Acid Corrosion (NAC).[1]

The following diagram illustrates the fundamental structural differences.

G cluster_0 Chemical Structure cluster_1 Resulting Properties isooctanoic This compound (3,5,5-trimethylhexanoic acid) isooctanoic_props Defined, Branched Structure - Consistent C9 Isomer - High Purity isooctanoic->isooctanoic_props is a naphthenic Naphthenic Acids (Complex Mixture) naphthenic_props Variable Cycloaliphatic Structures - C9-C20+ range - Petroleum Source Dependent naphthenic->naphthenic_props is a isooctanoic_perf Predictable Performance - High Thermal Stability - Low Viscosity - Light Color isooctanoic_props->isooctanoic_perf leads to naphthenic_perf Variable Performance - High Corrosivity - Emulsion Forming - Darker Color naphthenic_props->naphthenic_perf leads to

Caption: Logical flow from chemical structure to performance properties.

Table 1: Comparison of Chemical and Physical Properties
PropertyThis compound (3,5,5-trimethylhexanoic acid)Naphthenic Acids
Source Chemical SynthesisPetroleum Distillates[1][2]
Composition Defined Isomer (Primarily C9)Complex mixture of cycloaliphatic acids (C9-C20+)[2]
Structure Branched Aliphatic ChainCyclopentyl and Cyclohexyl rings with alkyl chains[1]
Appearance Clear, colorless liquidYellow to brown, sticky liquid[4]
Odor Mild, faintDistinctive, due to impurities
Water Solubility Sparingly solubleGenerally insoluble (>50 mg/L)
Key Advantage Consistency, Purity, StabilityLow cost, availability as a byproduct[3]
Key Disadvantage Higher cost than byproductsInconsistency, Corrosivity, Impurities[2]

Performance in Critical Applications: A Comparative Analysis

The structural differences outlined above translate directly into performance advantages for this compound in several key industrial applications.

Metal Extraction (Solvent Extraction)

Solvent extraction is a crucial process in metallurgy for separating and purifying metals.[5][6] Carboxylic acids are used as extractants, forming oil-soluble complexes with metal ions.[7]

  • Naphthenic Acids: Have a long history of use in metal extraction, including for rare earth elements.[3] However, their surfactant-like properties, arising from the mix of linear and cyclic structures, often lead to the formation of stable emulsions at the oil-water interface.[8] This complicates phase separation, reduces efficiency, and increases processing time and cost.

  • This compound: The highly branched structure of this compound significantly reduces its tendency to form stable emulsions.[7] This is a critical advantage, leading to cleaner and faster phase separation. Furthermore, its consistent composition ensures a predictable extraction stoichiometry and higher purity of the final metal product. The use of branched-chain carboxylic acids is a known strategy to overcome soap formation and phase disengagement problems.[7]

Table 2: Performance Comparison in Solvent Extraction
Performance MetricThis compoundNaphthenic Acids
Extraction Efficiency High and predictableVariable depending on batch and source
Phase Separation Clean and rapidProne to emulsion formation, slow separation[8]
Selectivity ConsistentCan be less selective due to mixed acid types
Product Purity HighPotentially lower due to impurities and emulsions
Process Control Excellent, due to defined stoichiometryChallenging, due to variable acid number and composition
Precursors for Paint Driers and PVC Stabilizers

The metal salts of these acids are widely used as catalysts and stabilizers.[3][9] Cobalt, manganese, and zinc salts act as driers in oil-based paints and inks, while other metal salts are used as heat stabilizers for PVC.[10]

  • Naphthenic Acids: Metal naphthenates are effective and have been the industry standard.[2] However, the inherent impurities and color of the base naphthenic acid can be transferred to the final product, making them less suitable for high-grade, light-colored coatings.[9]

  • This compound: Metal isooctanoates are widely used in applications requiring high purity and light color.[9][11] The clean, colorless nature of the acid yields driers and stabilizers that do not cause yellowing or discoloration. The consistent quality of this compound ensures reliable and predictable drying times and stabilization performance from batch to batch.

Corrosion Inhibition

While naphthenic acids are a known cause of corrosion in refineries, both acids are also used as reactants to synthesize corrosion inhibitor molecules, such as imidazolines.[1][4][12]

  • Naphthenic Acids: The use of naphthenates as corrosion inhibitors is established.[3][12] However, the performance can be unpredictable due to the variable composition.

  • This compound: Derivatives of this compound are used as corrosion inhibitors where consistent, high-performance is required. The defined molecular structure allows for the synthesis of inhibitors with specific functionalities and predictable adsorption behavior on metal surfaces.

Environmental, Health, and Safety (EHS) Profile

The EHS profiles of the two acids differ significantly, largely due to the "mixture vs. single substance" distinction.

  • Naphthenic Acids: Are major environmental pollutants, particularly in wastewater from oil sands extraction.[12] They are acutely toxic to fish and other aquatic organisms. Their environmental persistence is a serious concern; they are known to be resistant to biodegradation, especially the higher molecular weight and multi-ringed structures.[13][14] They are also suspected endocrine disruptors.

  • This compound: Is reported to have a more favorable toxicological and environmental profile. It is considered to have good biodegradability and a low potential for bioaccumulation, making it a preferred choice for sustainable and eco-friendly formulations. However, it is not without hazards; it is classified as harmful if swallowed and can cause serious eye irritation and skin irritation.[15][16]

Table 3: Comparative Environmental, Health, and Safety Profile
AspectThis compoundNaphthenic Acids
Environmental Fate Good biodegradability, low bioaccumulation potentialPersistent in the environment, especially higher molecular weight fractions; resistant to biodegradation[13][14]
Aquatic Toxicity Data not widely available but generally considered lower than NAsAcutely and chronically toxic to aquatic organisms[17]
Source of Pollution Contamination from industrial useMajor pollutant in oil sands process water and petroleum extraction[12]
Primary Health Hazards Harmful if swallowed, causes serious eye and skin irritation[15][16]Corrosive to equipment; potential endocrine disruptors; toxicity varies with composition[17]

Experimental Protocols for Comparative Evaluation

To provide a framework for objective comparison, we present standardized protocols for evaluating performance in two key areas.

Protocol 1: Evaluation of Corrosion Inhibition Performance

This protocol uses electrochemical methods to quantify the effectiveness of inhibitors synthesized from this compound versus those from naphthenic acids.[18][19]

Objective: To compare the corrosion inhibition efficiency (IE%) of derivatives of this compound and naphthenic acid on mild steel in an acidic medium (1M HCl).

Methodology:

  • Inhibitor Synthesis: Synthesize representative inhibitors (e.g., an imidazoline) using both this compound and a commercial naphthenic acid sample under identical reaction conditions.

  • Electrode Preparation: Prepare mild steel coupons by polishing, degreasing with acetone, rinsing with deionized water, and drying.

  • Electrochemical Cell Setup: Use a standard three-electrode cell with a mild steel working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE).[20]

  • Blank Measurement: Record Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) data for the mild steel coupon in 1M HCl without any inhibitor.

  • Inhibitor Testing: Add the synthesized inhibitors to the 1M HCl solution at various concentrations (e.g., 50, 100, 200 ppm). Allow the system to stabilize (typically 30-60 minutes) to reach Open Circuit Potential (OCP).[20]

  • Data Acquisition:

    • EIS: Apply a small AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz) to obtain Nyquist plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.[18]

    • PDP: Scan the potential from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 1 mV/s) to obtain Tafel plots. Extrapolate the plots to determine the corrosion current density (Icorr).

  • Calculation: Calculate Inhibition Efficiency (IE%) using the following formulas:

    • From EIS: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100

    • From PDP: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] * 100

Caption: Experimental workflow for corrosion inhibition testing.

Protocol 2: Comparative Efficiency of Metal Ion Extraction

This protocol outlines a liquid-liquid extraction experiment to compare the efficiency and phase separation characteristics of the two acids.[21][22]

Objective: To compare the extraction efficiency and phase disengagement time for this compound and naphthenic acid in extracting Copper (II) ions from an aqueous solution.

Methodology:

  • Aqueous Phase Preparation: Prepare a stock solution of 1000 ppm Cu(II) in deionized water using CuSO4·5H2O. Adjust the pH to a suitable value (e.g., pH 5.0) using a buffer solution.

  • Organic Phase Preparation: Prepare 0.5 M solutions of both this compound and naphthenic acid in a suitable organic solvent (e.g., kerosene or toluene).

  • Extraction Procedure:

    • In a series of separatory funnels, combine equal volumes (e.g., 20 mL) of the aqueous Cu(II) solution and the organic acid solution.

    • Shake vigorously for a set time (e.g., 10 minutes) to allow the extraction to reach equilibrium.

    • Place the funnels in a rack and allow the phases to separate.

  • Data Collection:

    • Phase Disengagement Time: Record the time required for the oil and water phases to separate completely, with a clear interface.

    • Emulsion Layer: Measure the volume of any stable emulsion layer formed at the interface.

  • Analysis:

    • After separation, carefully collect the aqueous phase (raffinate).

    • Determine the concentration of Cu(II) remaining in the raffinate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) Spectroscopy).

  • Calculation:

    • Extraction Efficiency (%E): %E = [([Cu]initial - [Cu]final) / [Cu]initial] * 100

    • Distribution Ratio (D): D = ([Cu]organic) / ([Cu]aqueous), where [Cu]organic is calculated by mass balance.

G start Start prep_aq Prepare Aqueous Phase (1000 ppm Cu(II), pH 5) start->prep_aq prep_org Prepare Organic Phase (0.5M Acid in Kerosene) start->prep_org combine Combine Phases in Separatory Funnel prep_aq->combine prep_org->combine shake Shake for 10 min to Reach Equilibrium combine->shake separate Allow Phases to Settle shake->separate measure Measure Disengagement Time & Emulsion Volume separate->measure sample Collect Aqueous Phase (Raffinate) measure->sample analyze Analyze [Cu] in Raffinate (AAS / ICP) sample->analyze calculate Calculate % Extraction & Distribution Ratio analyze->calculate end End calculate->end

Caption: Experimental workflow for metal solvent extraction.

Conclusion and Recommendations

The choice between this compound and naphthenic acids extends beyond simple cost analysis to encompass performance, reliability, and environmental responsibility. While naphthenic acids have served industry for decades and remain a viable, low-cost option for some applications, their inherent inconsistency and negative environmental profile are significant liabilities.[2]

This compound emerges as a superior alternative for applications demanding high performance and predictability. Its key advantages are:

  • Chemical Consistency: A defined structure leads to predictable reactions and product quality.

  • Superior Performance: The branched structure provides enhanced thermal stability and minimizes emulsion formation in solvent extraction.[7]

  • High Purity: Results in lighter-colored derivatives suitable for premium coatings and plastics.[9]

  • Favorable Environmental Profile: Offers better biodegradability and lower aquatic persistence compared to the complex mixtures of naphthenic acids found in industrial waste.[14]

For researchers and developers in fields where precision, purity, and environmental considerations are paramount, this compound represents a technically sound and forward-looking choice. It allows for greater process control, higher quality end-products, and aligns better with modern standards of sustainability and environmental stewardship. While the initial material cost may be higher, the total operational cost can be lower due to improved efficiency, reduced processing challenges (like emulsion breaking), and more reliable outcomes.

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A Senior Application Scientist's Guide to the Quantitative Analysis of Isooctanoic Acid in Commercial Products

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Isooctanoic Acid

This compound, a branched-chain carboxylic acid, sees wide application across diverse industries, from its use as a precursor in the synthesis of plasticizers and lubricants to its role as a dispersing agent in metalworking fluids and an additive in the mining industry.[1] Given its varied applications and the potential impact of its purity and concentration on final product performance and safety, robust and reliable quantitative analysis of this compound in commercial products is a critical aspect of quality control and formulation development.[2]

This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Furthermore, it explores alternative and emerging techniques such as Supercritical Fluid Chromatography (SFC) and Ion Chromatography (IC), offering a comprehensive overview to aid researchers and drug development professionals in selecting the most appropriate method for their specific analytical challenges. The discussion extends to the practical considerations of sample preparation, method validation, and the potential need for chiral analysis, ensuring a holistic understanding of the analytical workflow.

Core Analytical Strategies: GC-MS and HPLC

The two workhorse techniques for the quantitative analysis of fatty acids like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the desired throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a non-volatile compound like this compound, a crucial derivatization step is required to convert it into a more volatile form, typically a methyl or silyl ester.

Direct analysis of free carboxylic acids by GC can be problematic due to their high polarity, which leads to poor peak shape, low sensitivity, and potential interactions with the GC column. Derivatization addresses these issues by:

  • Increasing Volatility: Replacing the active hydrogen on the carboxyl group with a less polar functional group lowers the boiling point of the analyte, allowing it to be readily vaporized in the GC inlet.

  • Improving Thermal Stability: The resulting esters are generally more stable at the high temperatures required for GC analysis.

  • Enhancing Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution and enhances the accuracy of quantification.

Common derivatization reagents for carboxylic acids include boron trifluoride-methanol (BF3-methanol) for methylation or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation.

GCMS_Workflow FinalSample FinalSample Injection Injection FinalSample->Injection Detection Detection Data Data Analysis & Quantification Detection->Data Generate Chromatogram and Mass Spectrum

  • Sample Extraction:

    • For liquid samples (e.g., lubricants), perform a liquid-liquid extraction (LLE) using a suitable organic solvent like hexane to isolate the this compound from the matrix.

    • For solid or semi-solid samples, a solid-phase extraction (SPE) may be more appropriate to remove interfering substances.

  • Derivatization (Methylation):

    • To the extracted sample, add a 14% boron trifluoride-methanol solution.

    • Heat the mixture at 60-70°C for approximately 30 minutes to ensure complete conversion to the methyl ester.

    • After cooling, add a non-polar solvent (e.g., hexane) and water to partition the methyl isooctanoate into the organic layer.

    • Carefully collect the organic layer containing the derivatized analyte.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the final extract into the GC inlet operating in split or splitless mode, depending on the expected concentration.

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms, is typically used for fatty acid methyl ester analysis.

    • Oven Program: A temperature gradient is employed to ensure good separation, for example, starting at 50°C and ramping up to 250°C.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring characteristic ions of methyl isooctanoate.

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound that has undergone the same extraction and derivatization procedure.

    • An internal standard (e.g., a deuterated analog or a fatty acid of different chain length not present in the sample) should be used to correct for variations in extraction efficiency and injection volume.

High-Performance Liquid Chromatography (HPLC): Versatility for Non-Volatile Analytes

HPLC is a powerful separation technique that is well-suited for non-volatile and thermally sensitive compounds, making it a viable alternative to GC-MS for this compound analysis without the need for derivatization.

The primary advantage of HPLC in this context is the ability to analyze this compound in its native form. This simplifies sample preparation and avoids potential issues with incomplete derivatization reactions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this application.

HPLC_Workflow FinalSample FinalSample Injection Injection FinalSample->Injection Detection Detection Data Data Analysis & Quantification Detection->Data Generate Chromatogram

  • Sample Preparation:

    • Similar to the GC-MS protocol, extract the this compound from the commercial product matrix using LLE or SPE.

    • The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulate matter that could damage the HPLC column.[3]

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a common choice for separating organic acids.[4]

    • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a low pH to keep the acid protonated) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[4]

    • Detection: this compound does not have a strong chromophore, making UV detection challenging but feasible at low wavelengths (e.g., 210 nm).[5] For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Quantification:

    • Construct a calibration curve using a certified reference standard of this compound.

    • The use of an internal standard is highly recommended for accurate quantification.

Method Comparison: GC-MS vs. HPLC

The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on several factors. Below is a comparative summary to guide your decision-making process.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Sample Volatility Requires derivatization to increase volatility.Suitable for non-volatile compounds without derivatization.
Sensitivity Generally very high, especially in SIM mode.Sensitivity with UV detection can be limited for this compound. LC-MS offers comparable or higher sensitivity to GC-MS.
Specificity High, due to mass spectrometric detection providing structural information.Moderate with UV detection. High with mass spectrometric detection (LC-MS).
Sample Preparation More complex due to the derivatization step.Simpler sample preparation.
Throughput Can be lower due to longer sample preparation times.Potentially higher throughput with simpler sample preparation.
Cost per Sample Can be higher due to the cost of derivatization reagents and potentially longer instrument run times.Generally lower with UV detection. LC-MS costs can be comparable to or higher than GC-MS.[6]
Robustness Derivatization can introduce variability. High temperatures can be harsh on the column.Generally robust, operates at or near ambient temperature.

Alternative and Emerging Analytical Techniques

While GC-MS and HPLC are the most established methods, other techniques offer unique advantages for the analysis of this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be viewed as a hybrid of GC and HPLC, offering some of the benefits of both.

  • Advantages: SFC can provide faster separations than HPLC and is compatible with a wide range of detectors, including mass spectrometers.[7][8] For fatty acid analysis, SFC can sometimes be performed without derivatization.[6][9]

  • Considerations: SFC is a less common technique than GC and HPLC, and instrumentation may not be as readily available in all laboratories.

Ion Chromatography (IC)

IC is a powerful technique for the separation of ionic species. For the analysis of organic acids like this compound, IC with suppressed conductivity detection can offer high sensitivity and selectivity.

  • Advantages: IC is particularly well-suited for analyzing polar and ionic compounds in aqueous matrices.[10][11][12] It can provide excellent separation of various organic acids.[13]

  • Considerations: The mobile phases used in IC can be corrosive, and the technique may be more susceptible to matrix effects from high-salt samples.

Specialized Analysis: Chiral Separation

This compound can exist as different stereoisomers. In applications where the specific stereoisomer is critical to the product's function or safety, chiral analysis is necessary.

  • Methodology: Chiral separations can be achieved using either GC or HPLC with a chiral stationary phase (CSP).[14][15][16] The choice of the appropriate chiral column is crucial and often requires empirical screening.

  • Relevance: The need for chiral analysis depends on the specific commercial product and its intended use. For example, in the pharmaceutical industry, the different enantiomers of a chiral molecule can have vastly different pharmacological activities.

Conclusion: Selecting the Optimal Analytical Strategy

The quantitative analysis of this compound in commercial products is a multifaceted challenge that requires careful consideration of the available analytical techniques.

  • GC-MS remains a highly sensitive and specific method, particularly when unambiguous identification is required. However, the necessity of derivatization adds complexity to the sample preparation process.

  • HPLC , especially when coupled with mass spectrometry, offers a powerful and versatile alternative that avoids the need for derivatization, potentially leading to higher throughput and simpler workflows.

  • SFC and IC represent valuable alternative techniques with specific advantages in terms of speed and selectivity for certain sample types.

  • Chiral analysis is an essential consideration when the stereochemistry of this compound is a critical quality attribute of the commercial product.

Ultimately, the selection of the most appropriate analytical method will depend on a thorough evaluation of the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity and specificity, throughput needs, and available instrumentation. This guide provides the foundational knowledge and practical considerations to empower researchers, scientists, and drug development professionals to make informed decisions and develop robust and reliable analytical methods for the quantitative analysis of this compound.

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A Senior Application Scientist's Guide to Inter-laboratory Validation of Isooctanoic Acid Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Robust Isooctanoic Acid Quantification

This compound, a branched-chain carboxylic acid, is of growing interest within the pharmaceutical and biotechnology sectors. Its role as a potential biomarker and its use in various formulations necessitate precise and reliable quantification in complex biological matrices. The integrity of clinical and preclinical studies hinges on the accuracy and reproducibility of the analytical methods employed. Therefore, rigorous inter-laboratory validation is not merely a regulatory formality but a scientific imperative to ensure that data generated across different sites are comparable and reliable.

This guide provides an in-depth comparison of two predominant analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the technical nuances of each methodology, present detailed experimental protocols, and offer a comparative analysis of their performance based on established validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish or refine their analytical capabilities for this compound and similar branched-chain fatty acids.

Comparative Analysis of Analytical Methodologies

The choice between GC-MS and LC-MS/MS for this compound analysis is dictated by several factors, including the required sensitivity, sample throughput, and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatility

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a non-volatile compound like this compound, a critical derivatization step is required to increase its volatility, making it amenable to gas-phase analysis.[1] This process, while adding a step to the workflow, often results in excellent chromatographic resolution and high reproducibility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): High Throughput and Sensitivity

LC-MS/MS has emerged as a dominant platform in bioanalysis due to its high sensitivity, selectivity, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[2] For this compound, LC-MS/MS offers the significant advantage of direct analysis in its native form from a liquid sample, often with minimal sample preparation.[3]

Hypothetical Inter-laboratory Validation Study

In the absence of a publicly available, large-scale inter-laboratory validation study specifically for this compound, this guide presents a hypothetical study based on the typical performance characteristics observed for similar organic and branched-chain fatty acids.[4] This approach provides a realistic framework for comparing the expected performance of GC-MS and LC-MS/MS across three hypothetical laboratories.

Table 1: Hypothetical Inter-laboratory Validation Data for this compound Quantification by GC-MS (with Derivatization)

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (Typical)
Linearity (r²) 0.99850.99910.9988≥ 0.99
Accuracy (% Bias) -3.5%+2.8%-4.1%Within ±15%
Precision (CV%)
- Intra-day4.2%3.8%4.5%≤ 15%
- Inter-day6.8%6.2%7.1%≤ 15%
LOD (ng/mL) 54.55.5Reportable
LOQ (ng/mL) 151416Reportable
Recovery (%) 88%91%87%Consistent and reproducible

Table 2: Hypothetical Inter-laboratory Validation Data for this compound Quantification by LC-MS/MS

ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria (Typical)
Linearity (r²) 0.99960.99980.9995≥ 0.99
Accuracy (% Bias) -2.1%+1.9%-2.5%Within ±15%
Precision (CV%)
- Intra-day3.1%2.9%3.3%≤ 15%
- Inter-day5.2%4.8%5.5%≤ 15%
LOD (ng/mL) 0.50.40.6Reportable
LOQ (ng/mL) 1.51.21.8Reportable
Recovery (%) 95%97%94%Consistent and reproducible

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step methodologies for the analysis of this compound using both GC-MS and LC-MS/MS. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

GC-MS Experimental Workflow

The GC-MS workflow for this compound necessitates a derivatization step to increase the analyte's volatility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample LLE Liquid-Liquid Extraction Sample->LLE Remove proteins and interferences Derivatization Derivatization (e.g., Silylation) LLE->Derivatization Increase volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: GC-MS workflow for this compound analysis.

Protocol 1: GC-MS Analysis of this compound in Human Plasma

  • Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Add 500 µL of methyl tert-butyl ether (MTBE) and 100 µL of acidified water (pH 2-3 with HCl). Vortex for 2 minutes. f. Centrifuge at 3,000 x g for 5 minutes to separate the phases. g. Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Derivatization (Silylation): a. Evaporate the MTBE extract to dryness under a gentle stream of nitrogen at 40°C. b. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5] c. Cap the vial tightly and heat at 60°C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

    • Injection Mode: Splitless.

    • Injector Temperature: 280°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

LC-MS/MS Experimental Workflow

The LC-MS/MS workflow for this compound is more direct, typically involving a "dilute-and-shoot" or simple protein precipitation approach.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation Sample->Protein_Precipitation Remove proteins LC_Injection LC Injection Protein_Precipitation->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: LC-MS/MS workflow for this compound analysis.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma, add an internal standard (e.g., deuterated this compound). b. Add 200 µL of ice-cold methanol containing 0.1% formic acid. c. Vortex vigorously for 1 minute. d. Centrifuge at 12,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are robust and reliable techniques for the quantification of this compound in biological matrices. The choice between them should be guided by the specific requirements of the study.

  • GC-MS is a highly reproducible method that offers excellent chromatographic separation. However, the mandatory derivatization step increases sample preparation time and may not be ideal for high-throughput applications.

  • LC-MS/MS provides superior sensitivity and higher throughput, making it the preferred method for large-scale clinical and preclinical studies. The simpler sample preparation workflow also reduces the potential for analytical variability.

For any laboratory looking to establish a validated method for this compound, it is crucial to perform a thorough in-house validation following regulatory guidelines to ensure the method is fit for its intended purpose.[7] This guide serves as a comprehensive resource to aid in the selection and implementation of the most appropriate analytical methodology.

References

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A Senior Application Scientist's Guide to Plasticizer Efficiency: Comparing Isooctanoic Acid Esters and Other Branched Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide from a Senior Application Scientist on the comparative performance of isooctanoic acid esters and other branched plasticizers, complete with experimental data and validation protocols.

Introduction: The Molecular Balancing Act of Polymer Flexibility

In the world of polymer science, transforming a rigid, often brittle polymer like polyvinyl chloride (PVC) into a flexible, durable material is a delicate art, governed by the science of plasticization. Plasticizers are high-boiling point organic esters that, when incorporated into a polymer matrix, increase its flexibility, workability, and distensibility.[1] They function by embedding themselves between the long polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg), the point at which a polymer transitions from a glassy, rigid state to a rubbery, more pliable one.[2][3]

The selection of a plasticizer is a critical decision that dictates the final properties of the material, from its performance at low temperatures to its longevity and safety. For decades, phthalate esters like Di(2-ethylhexyl) phthalate (DEHP) were the industry standard.[4] However, regulatory scrutiny and environmental health concerns have catalyzed a shift towards non-phthalate alternatives.[5][6] Among these, esters of branched carboxylic acids, such as this compound, and branched alcohols, like isononyl and isodecyl alcohol, have emerged as highly effective and safer options.

This guide provides an in-depth comparison of the plasticizing efficiency of this compound esters and other commercially significant branched esters. We will dissect their molecular architecture, present comparative performance data, and detail the rigorous experimental protocols required for their validation. Our approach is grounded in the fundamental principle of structure-property relationships: understanding how the chemical structure of an ester directly influences its performance as a plasticizer.

The Molecular Architecture: Why Branching Matters

The efficacy of an ester plasticizer is fundamentally tied to its molecular shape and size. The structure of both the acid and alcohol precursors is critical.

  • Linear vs. Branched Structures: Linear esters (e.g., those from adipic or sebacic acid) can align themselves more readily, which can lead to crystallization at low temperatures, causing the material to stiffen. Branched structures, inherent to this compound and alcohols like 2-ethylhexanol and isononanol, create steric hindrance. This disruption prevents the polymer chains from packing tightly, maintaining flexibility even at reduced temperatures.[7]

  • Molecular Weight and Permanence: Generally, a higher molecular weight corresponds to lower volatility and reduced migration from the polymer matrix, enhancing the material's durability and lifespan.[8] This is a key advantage of esters derived from larger alcohols like isononyl alcohol (e.g., DINP) and isodecyl alcohol (e.g., DIDP) compared to older, low molecular weight phthalates.[9]

This compound esters offer a compelling balance. The branched C8 acid structure provides excellent plasticizing efficiency and low-temperature performance, while esterification with various alcohols allows for the tuning of properties like permanence and compatibility.[10] They are noted for their good compatibility with a range of resins, ensuring a uniform plasticizing effect and enhancing the anti-aging ability of the final product.[10]

Comparative Performance Data: A Quantitative Analysis

To objectively assess plasticizing efficiency, we must turn to empirical data. The following table summarizes the performance of several key high-performance branched plasticizers in a standardized flexible PVC formulation. While specific public data for a wide range of this compound esters is limited, their performance profile is generally comparable to other branched C8/C9 esters. We use Diisononyl Phthalate (DINP), Diisodecyl Phthalate (DIDP), and the non-phthalate Dioctyl Terephthalate (DOTP) as benchmarks.

Property Test Method DIDP DINP DOTP Expected Range for Isooctanoates
Shore A Hardness (10s) ASTM D224083838482 - 85
Tensile Strength (MPa) ASTM D41215.914.815.214.5 - 16.0
Elongation at Break (%) ASTM D412340350330330 - 360
Low-Temp. Flex (°C, Tf) ASTM D1043-33-35-31-32 to -36
Volatility (% Weight Loss) ASTM D12031.31.60.81.0 - 1.8
Glass Transition Temp. (Tg) ASTM E1356Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced
Note: Data is compiled from industry technical data sheets for a standard calendering-grade PVC resin with 67 PPHR of plasticizer.[9] The expected range for isooctanoates is an expert estimation based on their structural similarity to these benchmark plasticizers.
Key Performance Insights:
  • Mechanical Properties: All three benchmark plasticizers yield a similar Shore A hardness, indicating comparable plasticizing efficiency at this concentration.[9] DIDP and DOTP offer a slightly higher tensile strength, while DINP provides superior elongation.[9] this compound esters are expected to perform similarly, offering a good balance of strength and flexibility.

  • Low-Temperature Performance: The branched nature of isononyl- and isodecanol-based phthalates (DINP and DIDP) provides excellent low-temperature flexibility.[9] Due to its inherent branched structure, this compound esters are also anticipated to excel in this area, which is crucial for applications in colder climates.

  • Permanence and Stability: Higher molecular weight plasticizers like DIDP and DINP exhibit lower volatility.[9] The non-phthalate DOTP is noted for its particularly low volatility, which contributes to a longer product lifespan.[9][11] The volatility of an this compound ester will depend on the alcohol used, but is generally low, ensuring good durability.[10]

Experimental Protocols: A Framework for Validation

Trustworthy comparison relies on standardized, repeatable methodologies. The following protocols, based on ASTM international standards, form the basis for evaluating plasticizer performance.

Workflow for Plasticizer Performance Evaluation

The logical flow for testing and validating a new plasticizer involves compounding, specimen preparation, and a series of physical tests.

G cluster_prep Phase 1: Formulation & Preparation cluster_test Phase 2: Physical & Thermal Testing Formulation 1. Define PVC Formulation (100 PPHR Resin, x PPHR Plasticizer, y PPHR Stabilizer) Compounding 2. High-Intensity Mixing (Dry Blending) Formulation->Compounding Milling 3. Two-Roll Milling (Melt Compounding @ 165-175°C) Compounding->Milling Molding 4. Compression Molding (Standardized Test Plaques) Milling->Molding Conditioning 5. Specimen Conditioning (ASTM D618: 23°C, 50% RH) Molding->Conditioning Hardness Hardness (ASTM D2240) Conditioning->Hardness Tensile Tensile Properties (ASTM D412) Conditioning->Tensile LowTemp Low-Temp. Flex (ASTM D1043) Conditioning->LowTemp Volatility Volatility (ASTM D1203) Conditioning->Volatility DSC Glass Transition (Tg) (ASTM E1356) Conditioning->DSC

Caption: Experimental workflow for evaluating plasticizer efficiency.

Protocol for Tensile Properties (ASTM D412)
  • Objective: To measure the tensile strength and ultimate elongation of the plasticized PVC. This indicates the material's ability to resist breaking under tension and its capacity to stretch.

  • Methodology:

    • Specimen Preparation: Die-cut dumbbell-shaped specimens from the conditioned, molded plaques.

    • Gage Marks: Place two reference marks on the narrow section of the specimen, a set distance apart.

    • Testing: Mount the specimen in the grips of a universal testing machine.

    • Elongation: Pull the specimen at a constant rate (e.g., 500 mm/min) until it ruptures.

    • Data Acquisition: Continuously record the force applied and the distance between the gage marks.

    • Calculation:

      • Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area of the specimen.

      • Elongation at Break (%): ((Final distance between marks - Initial distance) / Initial distance) x 100.

Protocol for Hardness (ASTM D2240)
  • Objective: To measure the indentation hardness of the material, providing a quick assessment of plasticizer efficiency. Softer materials generally indicate higher plasticizing efficiency.

  • Methodology:

    • Apparatus: Use a Shore A durometer for flexible PVC.

    • Procedure: Press the durometer's indenter firmly and quickly onto the flat surface of the test specimen.

    • Reading: Take the reading on the dial within one second of firm contact. For materials exhibiting creep, a reading at a specified time (e.g., 10 seconds) is also recorded.

    • Replicates: Perform at least five measurements at different positions on the specimen and average the results.

Protocol for Glass Transition Temperature (Tg) by DSC (ASTM E1356)
  • Objective: To determine the temperature at which the polymer transitions from a rigid to a flexible state. A lower Tg indicates a more effective plasticizer.[12]

  • Methodology:

    • Apparatus: Differential Scanning Calorimeter (DSC).[3]

    • Sample Preparation: A small sample (5-10 mg) is sealed in an aluminum pan.

    • Thermal Cycle:

      • First Heat: Heat the sample at a controlled rate (e.g., 20°C/min) to a temperature above its expected Tg to erase any prior thermal history.

      • Cool: Cool the sample at a controlled rate.

      • Second Heat: Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is determined from this second heating scan.

    • Analysis: The Tg is identified as a step-change in the heat flow curve. It is typically calculated at the midpoint of this transition.

Structure-Property Causality

The performance data can be explained by the underlying molecular interactions. This diagram illustrates the relationship between a plasticizer's structural features and the resulting material properties.

G cluster_structure Molecular Structure cluster_mechanism Mechanism of Action cluster_property Resulting Material Property Branching Increased Branching (e.g., Isooctanoate) Spacing Increased Inter-chain Spacing Branching->Spacing disrupts packing MW Higher Molecular Weight Volatility Lower Volatility MW->Volatility higher boiling point Polarity Ester Group Polarity Mobility Enhanced Polymer Chain Mobility Polarity->Mobility interacts with PVC Spacing->Mobility Flex Improved Low-Temp. Flexibility Mobility->Flex Softer Lower Hardness (Softer) Mobility->Softer Elongation Increased Elongation Mobility->Elongation Permanence Greater Permanence & Durability Volatility->Permanence

Caption: Relationship between plasticizer structure and material properties.

Conclusion

The selection of a plasticizer is a multi-faceted decision that requires a deep understanding of the interplay between chemical structure and physical performance. This compound esters, as part of the broader family of branched, non-phthalate plasticizers, represent a highly effective class of compounds for flexible PVC and other polymer applications. Their inherent branched structure provides excellent low-temperature flexibility and efficient plasticization, comparable to leading alternatives like DINP and DIDP.

By employing the standardized testing protocols outlined in this guide—from tensile and hardness testing to DSC analysis—researchers and developers can generate reliable, comparative data to make informed decisions. This ensures that the chosen plasticizer not only meets the immediate performance requirements for flexibility and strength but also satisfies long-term demands for durability, permanence, and regulatory compliance. The continued innovation in ester chemistry, driven by a focus on structure-property relationships, will undoubtedly lead to even more advanced and sustainable plasticizer solutions in the future.

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Navigating the Labyrinth of Trace Analysis: A Comparative Guide to the Validation of GC-MS and Alternative Methods for Isooctanoic Acid Detection

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the precise quantification of trace-level compounds is not just a necessity but the bedrock of credible, reproducible science. Isooctanoic acid, a branched-chain fatty acid, is increasingly recognized for its role in various physiological and pathological processes. Its accurate measurement at minute concentrations is pivotal for metabolic research, biomarker discovery, and ensuring the purity and safety of pharmaceutical products. This guide provides an in-depth, scientifically-grounded comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and its primary alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the trace-level detection of this compound. We will delve into the core principles of method validation, provide detailed experimental protocols, and present a comparative analysis to empower you in selecting the optimal methodology for your research endeavors.

The Imperative of Method Validation: Ensuring Data Integrity

Before embarking on any quantitative analysis, a rigorous method validation process is paramount. This process demonstrates that the analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation provide a comprehensive framework for this process.[1][2][3][4][5][6] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The Gold Standard: GC-MS for Volatile Compound Analysis

GC-MS has long been revered for its high chromatographic resolution, sensitivity, and specificity, making it a cornerstone for the analysis of volatile and semi-volatile compounds.[3] However, the inherent non-volatile nature of carboxylic acids like this compound necessitates a crucial sample preparation step: derivatization.

The "Why" Behind Derivatization

Direct analysis of free carboxylic acids by GC is fraught with challenges, including poor peak shape, thermal degradation, and low sensitivity due to their polarity.[8] Derivatization converts the polar carboxyl group into a less polar, more volatile, and thermally stable ester.[9] This transformation is key to achieving the sharp, symmetrical peaks required for accurate quantification at trace levels. Common derivatization approaches include silylation (e.g., using BSTFA) and alkylation (e.g., esterification to form methyl or propyl esters).[8][9][10]

Experimental Protocol: A Step-by-Step Guide to GC-MS Analysis of this compound

This protocol outlines a robust method for the quantitative analysis of this compound in a biological matrix such as plasma, incorporating a propyl esterification derivatization.

1. Sample Preparation and Extraction:

  • To 100 µL of plasma in a microcentrifuge tube, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar odd-chain fatty acid not present in the sample).

  • Acidify the sample with 10 µL of 6M HCl to protonate the carboxyl groups.

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., a mixture of isooctane and diethyl ether).

  • Vortex vigorously for 1 minute and centrifuge to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction process and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Propyl Esterification):

  • To the dried extract, add 200 µL of a 3 M HCl in n-propanol solution.

  • Seal the vial and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 500 µL of a 0.9% NaCl solution to quench the reaction.

  • Extract the resulting propyl esters with 500 µL of hexane.

  • Vortex and centrifuge to separate the phases.

  • Transfer the upper hexane layer containing the derivatized this compound to an autosampler vial for GC-MS analysis.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: A mid-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound propyl ester and the internal standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Plasma Sample IS_add Add Internal Standard Sample->IS_add Acidify Acidification IS_add->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporation LLE->Evaporate Deriv_reagent Add Propyl Esterification Reagent Evaporate->Deriv_reagent Heat Heating Deriv_reagent->Heat Quench Quenching & Extraction Heat->Quench Inject Injection Quench->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Quantify Data Quantification Detect->Quantify

GC-MS workflow for this compound analysis.

The Challenger: LC-MS/MS for High-Throughput Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative for the analysis of a wide range of metabolites, including short-chain fatty acids.[2] A key advantage of LC-MS/MS is the potential for reduced sample preparation time, as derivatization is not always mandatory. However, for trace-level detection of small molecules like this compound, derivatization is often employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.[2]

Derivatization in LC-MS/MS: A Different Purpose

Unlike in GC-MS where derivatization is primarily for volatilization, in LC-MS/MS, it serves to append a more readily ionizable and detectable moiety to the analyte. A popular derivatization reagent for carboxylic acids in LC-MS/MS is 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxyl group to form a derivative that ionizes efficiently in negative-ion mode electrospray ionization (ESI).[10][11]

Experimental Protocol: A Glimpse into LC-MS/MS Analysis of this compound

1. Sample Preparation and Derivatization:

  • To 50 µL of plasma, add an internal standard and deproteinize with 100 µL of cold isopropanol.

  • Centrifuge to pellet the proteins and transfer the supernatant to a new vial.

  • To the supernatant, add 50 µL of 50 mM 3-NPH, 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and 50 µL of 7% pyridine in methanol.

  • Incubate at 37°C for 30 minutes to facilitate the derivatization reaction.

  • Dilute the sample with an appropriate solvent and inject it into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an appropriate modifier like formic acid.

  • Tandem Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Negative Ion Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of the derivatized this compound and the internal standard.

Head-to-Head: A Comparative Analysis of GC-MS and LC-MS/MS

The choice between GC-MS and LC-MS/MS for this compound analysis depends on a careful consideration of the specific requirements of the study. Below is a comparative summary of their performance characteristics.

Parameter GC-MS with Derivatization LC-MS/MS with Derivatization Key Considerations
Limit of Detection (LOD) Generally lower, can reach sub-ng/mL levels.[6] Propyl esterification methods have shown LODs < 0.1 µg/mL for some SCFAs.[6]Can achieve low ng/mL to µg/mL levels.[1] 3-NPH derivatization has reported LODs at the femtomole level for some SCFAs.[11]For ultimate sensitivity in trace analysis, GC-MS often has a slight edge.
Linearity (R²) Typically excellent, with R² values > 0.99.[6]Also excellent, with R² values > 0.99.Both techniques provide a wide linear dynamic range suitable for quantitative analysis.
Precision (%RSD) Good, with intraday and interday RSDs generally < 15%.Can be slightly better, with RSDs often < 10%.[12]LC-MS/MS may offer slightly better precision due to the automation of the analytical process.
Accuracy (%Recovery) Good, typically within 85-115%. Propyl esterification has shown recovery rates of 97.8%-101.8%.[6]Good, typically within 85-115%.[13]Both methods can achieve high accuracy with the use of appropriate internal standards.
Sample Throughput Lower, due to longer GC run times and more involved sample preparation.Higher, with shorter LC run times and potentially simpler sample preparation workflows.For large-scale studies, the higher throughput of LC-MS/MS is a significant advantage.
Matrix Effects Generally less susceptible to ion suppression/enhancement.More prone to matrix effects from co-eluting compounds in the ESI source.Careful sample cleanup and the use of stable isotope-labeled internal standards are crucial for LC-MS/MS to mitigate matrix effects.
Cost & Complexity Instrumentation is generally less expensive and more widely available.Instrumentation is typically more expensive and can be more complex to operate and maintain.The initial investment and ongoing operational costs are important practical considerations.

Making the Right Choice: A Decision-Making Framework

The selection of the most appropriate analytical technique is a critical decision that should be guided by the specific goals of the research.

Method_Selection Start Start: Need to quantify trace this compound Primary_Goal What is the primary driver of the study? Start->Primary_Goal Sensitivity Highest Sensitivity Required? Primary_Goal->Sensitivity Ultimate Sensitivity Throughput High Sample Throughput? Primary_Goal->Throughput Speed & Scale GCMS GC-MS is the recommended method Sensitivity->GCMS Yes Complex_Matrix Complex Sample Matrix? Sensitivity->Complex_Matrix No Throughput->Sensitivity No LCMS LC-MS/MS is the recommended method Throughput->LCMS Yes Complex_Matrix->GCMS Yes Complex_Matrix->LCMS No

Decision tree for selecting an analytical method.

Conclusion: A Tale of Two Techniques

Both GC-MS and LC-MS/MS are formidable tools for the trace-level detection of this compound. The choice between them is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific analytical challenges and research objectives.

  • GC-MS remains the gold standard for achieving the lowest limits of detection, offering unparalleled sensitivity and reliability, especially in complex matrices. Its more involved sample preparation is a trade-off for robust and highly accurate data.

  • LC-MS/MS shines in high-throughput applications where a large number of samples need to be analyzed efficiently. While potentially more susceptible to matrix effects, its speed and amenability to automation make it an attractive option for large-scale metabolomic studies and clinical research.

Ultimately, a thorough validation of the chosen method, following established guidelines, is the critical final step to ensure the generation of high-quality, defensible data that will stand up to scientific scrutiny and advance our understanding of the role of this compound in health and disease.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
  • Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
  • Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
  • Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation.
  • LC-MS/MS analysis to study serum profile of short and medium chain fatty acids.
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma.
  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids.
  • Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. UNIPI. [Link]
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
  • How do I Determine Limits of Detection and Quantification?
  • Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism.
  • Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain f
  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free F
  • Simplified Analysis of Aqueous Short Chain F
  • (PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
  • Trace determination of perfluorooctane sulfonate and perfluorooctanoic acid in environmental samples (surface water, wastewater, biota, sediments, and sewage sludge) using liquid chromatography - Orbitrap mass spectrometry. PubMed. [Link]

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A Comparative Analysis of Isooctanoic Acid and Other Branched-Chain Fatty Acids in Modern Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Branched-chain fatty acids (BCFAs) represent a cornerstone in the formulation of high-performance cosmetic products, offering distinct advantages over their linear-chain counterparts. Their unique molecular architecture imparts desirable properties such as low viscosity, enhanced spreadability, and superior oxidative stability. This guide provides an in-depth comparison of isooctanoic acid against other commercially significant BCFAs, including isononanoic acid and isostearic acid. We will dissect their chemical properties, explore their functional roles as emollients and texture enhancers, and present standardized protocols for evaluating their performance. This document is intended for researchers, cosmetic chemists, and product development professionals seeking to optimize their formulations through an evidence-based selection of BCFAs.

The Significance of Molecular Branching in Cosmetic Science

Saturated fatty acids are fundamental components of the lipid matrix in cosmetic emulsions. While linear (straight-chain) fatty acids, like stearic acid (C18), are excellent structure-providing agents, they are also waxy solids at room temperature, which can impart a heavy, occlusive feel on the skin. The introduction of methyl branching along the carbon backbone fundamentally alters the physical properties of the fatty acid.

This structural disruption inhibits the molecule's ability to pack into a tight, crystalline lattice. The consequence is a significant depression of the melting point and a reduction in viscosity. This transformation from a solid to a liquid state is the primary reason BCFAs are prized for creating lightweight, non-greasy formulations with elegant sensory profiles. Furthermore, the steric hindrance provided by the branching can improve oxidative and thermal stability, contributing to a longer shelf life for the final product.

cluster_0 Molecular Structure cluster_1 Physicochemical Properties cluster_2 Cosmetic Formulation Impact A Linear-Chain Fatty Acid (e.g., Stearic Acid) D Efficient Crystal Packing A->D allows for B Branched-Chain Fatty Acid (e.g., Isostearic Acid) F Disrupted Crystal Packing B->F causes C High Melting Point (Solid at RT) G Heavy, Waxy Texture Thickener C->G results in D->C E Low Melting Point (Liquid at RT) H Light, Non-Greasy Feel Emollient, Spreading Agent E->H results in F->E

A Comparative Assessment of the Biodegradability of Isooctanoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, understanding the environmental fate of organic compounds is not merely a regulatory hurdle but a cornerstone of responsible innovation. This guide provides a detailed comparative assessment of the biodegradability of isooctanoic acid and its structural isomers. As we navigate the complexities of chemical synthesis and application, a thorough grasp of a molecule's interaction with the biosphere is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and a synthesis of technical data to inform compound selection and development.

Introduction: The Significance of Biodegradability in Branched-Chain Carboxylic Acids

This compound, a C8 branched-chain carboxylic acid, and its isomers find application in a diverse array of industrial processes, from the synthesis of plasticizers and lubricants to their use as corrosion inhibitors and in the production of paint driers. Their chemical structure, characterized by a seven-carbon chain with a methyl group at various positions or an ethyl group at the second carbon, imparts unique physical and chemical properties. However, this very branching that confers desirable characteristics can also influence their susceptibility to microbial degradation.

The environmental persistence of a chemical is a critical parameter in its overall safety and sustainability profile. Compounds that resist biodegradation can accumulate in ecosystems, potentially leading to adverse effects. For scientists and developers, an early understanding of a compound's biodegradability can guide the design of more environmentally benign molecules and processes. This guide will delve into the structural nuances of this compound isomers and their impact on aerobic biodegradation, primarily focusing on the well-established β-oxidation pathway.

The Isomers of this compound: A Structural Overview

This compound is a general term for a group of C8 branched-chain carboxylic acids. For this comparative assessment, we will consider the following key isomers:

  • 2-Ethylhexanoic Acid: A prominent isomer with an ethyl group at the alpha-carbon (C2).

  • Methylheptanoic Acids (3-, 4-, 5-, and 6-methylheptanoic acid): Isomers where a methyl group is located at different positions along the heptanoic acid backbone.

  • 3,5,5-Trimethylhexanoic Acid: A highly branched isomer, and a major component of commercially available this compound.

The position and degree of branching in these isomers are the primary determinants of their differing biodegradability.

The Engine of Degradation: Understanding β-Oxidation

The principal metabolic pathway for the aerobic degradation of fatty acids, including this compound and its isomers, is the β-oxidation spiral . This process occurs within the mitochondria of eukaryotic cells and the cytoplasm of prokaryotes. In essence, β-oxidation involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acid chain by two carbon atoms, releasing acetyl-CoA in each cycle. This acetyl-CoA then enters the citric acid cycle (Krebs cycle) to generate energy.

The four core steps of β-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α- and β-carbons.

  • Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.

  • Oxidation by hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.

  • Thiolysis by β-ketothiolase, cleaving the β-ketoacyl-CoA to yield acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until the entire fatty acid chain is converted to acetyl-CoA molecules.

The Impact of Branching on β-Oxidation

The elegant simplicity of the β-oxidation pathway is disrupted by the presence of alkyl branches on the carbon chain. The position of the branch is critical:

  • α-Branching (e.g., 2-Ethylhexanoic Acid): Branching at the C2 position can sterically hinder the enzymes involved in β-oxidation.

  • β-Branching (e.g., 3-Methylheptanoic Acid): A methyl group at the C3 position directly obstructs the formation of the keto group in the third step of β-oxidation, effectively halting the process.[1] To overcome this, microorganisms may employ an alternative pathway known as α-oxidation , where the fatty acid is shortened by one carbon atom before entering the β-oxidation cycle.[1]

  • Distal Branching (e.g., 4-, 5-, and 6-Methylheptanoic Acid): Branching further down the chain is generally less problematic for the initial cycles of β-oxidation. However, as the chain is shortened, the methyl group will eventually be located at a position that impedes the process.

  • Quaternary Carbons (e.g., 3,5,5-Trimethylhexanoic Acid): The presence of a quaternary carbon, where a carbon atom is bonded to four other carbon atoms, presents a significant challenge for microbial degradation as it can block β-oxidation.

The following diagram illustrates the general pathway of β-oxidation and the points of interference by branching.

Beta_Oxidation_Pathway cluster_main_pathway β-Oxidation Cycle cluster_hindrance Impact of Branching Fatty_Acyl_CoA Fatty Acyl-CoA (Cn) Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA 1. Dehydrogenation Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA 2. Hydration Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3. Oxidation Shortened_Acyl_CoA Fatty Acyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_Acyl_CoA 4. Thiolysis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Shortened_Acyl_CoA->Fatty_Acyl_CoA Next Cycle Alpha_Branch α-Branching (e.g., 2-EHA) Alpha_Branch->Fatty_Acyl_CoA Steric Hindrance Beta_Branch β-Branching (e.g., 3-MeHA) Beta_Branch->Hydroxyacyl_CoA Blocks Oxidation Quaternary_Carbon Quaternary Carbon (e.g., 3,5,5-TMHA) Quaternary_Carbon->Ketoacyl_CoA Blocks Thiolysis caption Figure 1: β-Oxidation pathway and points of hindrance by branching.

Figure 1: β-Oxidation pathway and points of hindrance by branching.

Comparative Biodegradability Assessment

Direct comparative studies on the biodegradability of all this compound isomers are scarce in publicly available literature. However, by combining the known data for 2-ethylhexanoic acid with established principles of structure-activity relationships, we can construct a scientifically sound comparative assessment.

IsomerStructureExpected BiodegradabilityRationale
2-Ethylhexanoic Acid CH₃(CH₂)₃CH(C₂H₅)COOHReadily Biodegradable Experimental data from OECD 301E tests show 99% degradation in 28 days.[2] Despite α-branching, many microorganisms possess the enzymatic machinery to degrade this isomer.
6-Methylheptanoic Acid (CH₃)₂CH(CH₂)₄COOHReadily Biodegradable The methyl group is far from the carboxyl group, allowing for several rounds of β-oxidation before the branch is encountered.
5-Methylheptanoic Acid CH₃CH₂CH(CH₃)(CH₂)₃COOHReadily Biodegradable Similar to 6-methylheptanoic acid, the methyl group's position allows for initial β-oxidation cycles to proceed unimpeded.
4-Methylheptanoic Acid CH₃(CH₂)₂CH(CH₃)(CH₂)₂COOHModerately Biodegradable The methyl group is closer to the carboxyl end, potentially leading to a slower degradation rate as the branch is encountered sooner in the β-oxidation spiral.
3-Methylheptanoic Acid CH₃(CH₂)₃CH(CH₃)CH₂COOHSlowly Biodegradable The β-methyl group directly blocks the standard β-oxidation pathway. Degradation would require alternative pathways like α-oxidation, which are generally slower.
3,5,5-Trimethylhexanoic Acid (CH₃)₃CCH₂CH(CH₃)CH₂COOHVery Slowly Biodegradable / Recalcitrant The high degree of branching, including a quaternary carbon, presents significant steric hindrance and blocks β-oxidation at multiple points, making it highly resistant to microbial degradation.

Experimental Protocol: OECD 301F Ready Biodegradability - Manometric Respirometry Test

To empirically determine and compare the biodegradability of these isomers, a standardized test such as the OECD 301F is recommended. This method is suitable for poorly soluble substances and measures the oxygen consumed by the microbial population during the degradation of the test substance.[3][4]

Principle

A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Materials and Apparatus
  • Respirometer: A device to measure oxygen consumption, such as a multi-channel respirometer with temperature control.

  • Test Flasks: Glass bottles of suitable volume (e.g., 250-500 mL) with stoppers.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant, collected fresh.

  • Mineral Medium: Prepared according to OECD 301 guidelines, containing essential mineral salts.

  • Test Substances: 2-Ethylhexanoic acid, 3-, 4-, 5-, and 6-methylheptanoic acid, and 3,5,5-trimethylhexanoic acid (of known purity).

  • Reference Substance: A readily biodegradable compound such as sodium benzoate or aniline, to validate the test system.

  • Control Flasks: Inoculum-only blanks to measure endogenous respiration.

  • Toxicity Control: Test substance plus the reference substance to check for inhibitory effects.

Procedure
  • Preparation of Test Solutions: Prepare stock solutions of the test and reference substances. For poorly soluble isomers, a suitable carrier solvent or dispersion method may be necessary, with appropriate solvent controls included.

  • Inoculum Preparation: Homogenize the activated sludge and determine its suspended solids concentration. The final concentration in the test flasks should be approximately 30 mg/L.

  • Test Setup: To each respirometer flask, add the mineral medium and the appropriate amount of inoculum.

    • Test Flasks: Add the test substance to achieve a final concentration corresponding to a ThOD of 50-100 mg/L.

    • Reference Flask: Add the reference substance to a similar ThOD.

    • Blank Flask: Contains only mineral medium and inoculum.

    • Toxicity Control Flask: Add both the test substance and the reference substance.

  • Incubation: Seal the flasks and place them in the respirometer at a constant temperature (20-25°C) in the dark for 28 days.

  • Data Collection: Continuously monitor the oxygen consumption in each flask.

Data Analysis
  • Calculate the theoretical oxygen demand (ThOD) for each test substance based on its chemical formula.

  • Correct the oxygen consumption in the test and reference flasks by subtracting the average oxygen consumption of the blank controls.

  • Calculate the percentage biodegradation at each time point: % Biodegradation = (Oxygen consumed (mg/L) / ThOD (mg/L)) x 100

  • A substance is considered readily biodegradable if it reaches ≥60% of its ThOD within a 10-day window during the 28-day test period.

The following diagram outlines the experimental workflow for the OECD 301F test.

OECD_301F_Workflow cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Test, Reference, and Mineral Solutions Setup_Flasks Set up Respirometer Flasks: - Test Substance - Reference Substance - Blank Control - Toxicity Control Prep_Solutions->Setup_Flasks Prep_Inoculum Prepare Inoculum (Activated Sludge) Prep_Inoculum->Setup_Flasks Incubate Incubate at 20-25°C for 28 days Setup_Flasks->Incubate Monitor Continuously Monitor Oxygen Consumption Incubate->Monitor Correct_Data Correct for Blank Respiration Monitor->Correct_Data Calculate_ThOD Calculate ThOD Calculate_Biodegradation % Biodegradation Calculation Calculate_ThOD->Calculate_Biodegradation Correct_Data->Calculate_Biodegradation Assess_Criteria Assess 'Readily Biodegradable' Criteria (≥60% in 10-d window) Calculate_Biodegradation->Assess_Criteria caption Figure 2: Experimental workflow for OECD 301F test.

Figure 2: Experimental workflow for OECD 301F test.

Conclusion and Future Directions

The biodegradability of this compound and its isomers is intricately linked to their molecular structure. While 2-ethylhexanoic acid and isomers with methyl branches distant from the carboxyl group are expected to be readily biodegradable, branching closer to the functional group, particularly at the β-position, and the presence of quaternary carbons, are likely to significantly impede microbial degradation.

For researchers and developers, this structure-activity relationship provides a valuable predictive tool in the early stages of compound design and selection. However, predictive models are no substitute for empirical data. It is strongly recommended to conduct standardized biodegradability tests, such as the OECD 301F, to obtain definitive data for a comprehensive environmental risk assessment.

Future research should focus on generating robust, comparative biodegradation data for a wider range of branched-chain carboxylic acids. Furthermore, elucidating the specific enzymatic pathways and microbial consortia involved in the degradation of more recalcitrant isomers will be crucial for developing bioremediation strategies for these compounds.

References

  • OECD. (1992). OECD Guideline for the Testing of Chemicals, Section 3, Test No. 301: Ready Biodegradability. OECD Publishing.
  • Biology LibreTexts. (2021). 17.
  • Rücker, C., & Kümmerer, K. (2018). Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Environmental Science and Pollution Research, 25(19), 18393–18411.
  • Celanese. (2022).
  • BPC Instruments. (n.d.). OECD Guidelines Test No. 301 C & F.
  • Takekoshi, S., et al. (2021). Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment. Journal of Pesticide Science, 46(1), 1-9.

Sources

A Researcher's Guide to Validating the Purity of Synthesized Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. Isooctanoic acid, a branched-chain carboxylic acid, finds diverse applications, from its use in creating esters for lubricants and plasticizers to its role as a solubilizing agent in pharmaceutical formulations.[1] Ensuring its purity is paramount, as even trace impurities can significantly alter its physicochemical properties and impact the final product's efficacy and safety.

This guide provides an in-depth comparison of analytical techniques for validating the purity of synthesized this compound, grounded in scientific principles and supported by experimental data. We will explore the "why" behind methodological choices, offering a self-validating framework for your laboratory protocols.

The Analytical Gauntlet: Choosing the Right Technique

The validation of this compound purity necessitates a multi-pronged analytical approach. No single technique can definitively identify and quantify all potential impurities. The primary methods at a researcher's disposal include Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and classical Titration. The choice of method depends on the specific impurities suspected and the required level of sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

For volatile and semi-volatile organic impurities, Gas Chromatography, particularly when coupled with a Mass Spectrometry detector (GC-MS), is the gold standard.[2] This is due to its exceptional separating power and the definitive identification capabilities of mass spectrometry.

The Rationale: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column.[3] this compound and many of its potential impurities, such as residual starting materials (e.g., isooctanol), byproducts from synthesis (e.g., other isomers or related carboxylic acids), and residual solvents, are typically volatile enough for GC analysis.[1][4] The mass spectrometer then fragments the eluted compounds, producing a unique "fingerprint" or mass spectrum for each, allowing for unequivocal identification.

A critical step in the GC analysis of carboxylic acids is often derivatization.[5] This process converts the polar carboxylic acid group into a less polar and more volatile ester, improving peak shape and sensitivity.[5]

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for NMR Purity Analysis of this compound.

Detailed Protocol: ¹H NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • NMR Instrumentation and Acquisition:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Nucleus: ¹H.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • Data Analysis:

    • Process the acquired Free Induction Decay (FID) to obtain the ¹H NMR spectrum.

    • Integrate all signals. The broad singlet corresponding to the carboxylic acid proton will typically appear far downfield (>10 ppm). [6] * Analyze the chemical shifts and splitting patterns of the signals in the aliphatic region (typically 0.5-2.5 ppm) to confirm the structure of the desired this compound isomer and identify any other isomers present. [7] * The relative integration of signals unique to the impurities compared to those of the main product can be used to determine the purity.

High-Performance Liquid Chromatography (HPLC): For Non-Volatile Impurities

HPLC is a powerful technique for separating and quantifying non-volatile or thermally unstable impurities. [8] The Rationale: HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. [9]For carboxylic acids, reversed-phase HPLC with a C18 column is commonly employed. [10]Detection is often achieved using a UV detector, although this compound itself has a weak chromophore. [11]Therefore, detection is typically performed at low wavelengths (around 210 nm).

Detailed Protocol: RP-HPLC Analysis of this compound

  • Sample and Mobile Phase Preparation:

    • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to suppress the ionization of the carboxylic acid group. [10] * Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Instrumentation and Conditions:

    • HPLC System: Agilent 1260 or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution depending on the complexity of the sample. For example, 60:40 acetonitrile:water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically determined by area percent, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Titration: A Classic Approach for Assay Determination

Acid-base titration is a fundamental and cost-effective method for determining the overall concentration (assay) of the carboxylic acid. [12] The Rationale: This method relies on the neutralization reaction between the acidic this compound and a standardized strong base, such as sodium hydroxide (NaOH). [13]The endpoint of the titration, where all the acid has been neutralized, can be detected using a colorimetric indicator (e.g., phenolphthalein) or potentiometrically with a pH meter. [12]While titration provides an accurate measure of the total acid content, it is not specific and will not distinguish between different acidic compounds. Therefore, it is best used in conjunction with a chromatographic technique.

Detailed Protocol: Titrimetric Assay of this compound

  • Preparation:

    • Accurately weigh a sample of synthesized this compound and dissolve it in a suitable solvent, such as a mixture of water and ethanol.

    • Use a standardized solution of ~0.1 M sodium hydroxide as the titrant.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the this compound solution.

    • Titrate with the standardized NaOH solution until a faint, persistent pink color is observed. [12]

  • Calculation:

    • Calculate the molarity of the this compound using the volume and molarity of the NaOH solution at the endpoint.

Comparative Analysis of Purity Validation Methods

Technique Principle Primary Application Advantages Limitations
GC-MS Separation by volatility, identification by mass-to-charge ratio.Identification and quantification of volatile and semi-volatile impurities.High sensitivity and specificity; definitive identification of unknowns through library matching. [2]Requires derivatization for carboxylic acids; not suitable for non-volatile impurities. [5]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Identification and quantification of structural isomers and other organic impurities.Non-destructive; provides detailed structural information; excellent for isomer analysis. [14][7]Lower sensitivity compared to GC-MS; complex spectra can be difficult to interpret.
HPLC Differential partitioning between mobile and stationary phases.Quantification of non-volatile or thermally unstable impurities.Wide applicability; robust and reproducible for quantitative analysis. [8]Lower resolution than capillary GC; requires a chromophore for UV detection. [11]
Titration Neutralization reaction.Determination of total acid content (assay).Simple, inexpensive, and accurate for assay determination. [12]Non-specific; cannot distinguish between different acidic compounds.

Conclusion: A Holistic Approach to Purity Validation

Validating the purity of synthesized this compound requires a thoughtful and comprehensive analytical strategy. No single method is sufficient. A combination of a high-resolution separation technique like GC-MS for volatile impurities, NMR spectroscopy for isomeric purity, and a quantitative assay method like titration provides a robust and self-validating system. By understanding the principles and limitations of each technique, researchers can confidently assess the purity of their synthesized materials, ensuring the integrity and reliability of their scientific endeavors.

References

  • ASTM D2455-97(2002) - Standard Test Method for Identification of Carboxylic Acids in Alkyd Resins (Withdrawn 2005).
  • Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • Method of quantification of carboxylic acids by mass spectrometry.
  • Analytical Methods for Organic Acids. Shimadzu. [Link]
  • Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid st
  • Quantitative determination of the main aliphatic carboxylic acids in wood kraft black liquors by high-performance liquid chromatography-mass spectrometry.
  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free F
  • How NMR Helps Identify Isomers in Organic Chemistry?
  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. [Link]
  • This compound | C8H16O2. PubChem. [Link]
  • This compound. SIELC Technologies. [Link]
  • This compound 25103-52-0 wiki. Mol-Instincts. [Link]
  • Preparation method of this compound.
  • Lab 9 - Titr
  • Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Magritek. [Link]
  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. AZoM. [Link]
  • distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
  • Lab: Determine the Concentration of an Acid by Titr

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Isooctanoic Acid Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Isooctanoic Acid

This compound, a branched-chain carboxylic acid, plays a significant role in various industrial and pharmaceutical applications.[1][2] Its accurate quantification is paramount for quality control, pharmacokinetic studies, and toxicological assessments. This guide provides a comprehensive cross-validation of the primary analytical techniques employed for the measurement of this compound, offering an in-depth comparison of Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to equip you with the technical knowledge and practical insights necessary to select and validate the most appropriate analytical methodology for your specific research needs.

This document is structured to provide a holistic understanding of the analytical workflow, from initial sample handling to final data interpretation. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics.

Pre-Analytical Considerations: The Foundation of Accurate Measurement

The journey to precise and reliable this compound quantification begins long before the sample reaches the instrument. The inherent physicochemical properties of this compound—a non-polar molecule with limited water solubility—dictate a meticulous approach to sample preparation. The primary objectives of this crucial stage are to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Two principal techniques dominate the landscape of sample preparation for fatty acid analysis: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic and robust technique that partitions analytes between two immiscible liquid phases. For this compound, this typically involves extraction from an aqueous sample into an organic solvent.

Causality Behind Experimental Choices: The choice of an appropriate organic solvent is critical and is governed by the polarity of this compound. A non-polar solvent like hexane or diethyl ether is effective in extracting the non-ionized form of the acid. To ensure this compound is in its protonated, non-polar state, the pH of the aqueous sample must be acidified to below the pKa of the carboxylic acid group (typically around 4.8). This acidification step is fundamental to maximizing extraction efficiency.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient alternative to LLE, particularly for complex matrices. This technique relies on the selective retention of the analyte on a solid sorbent, followed by elution with a suitable solvent.

Causality Behind Experimental Choices: For this compound, reversed-phase SPE (RP-SPE) is the most common approach. The non-polar C18 sorbent retains the hydrophobic this compound while allowing polar matrix components to pass through. The choice of wash and elution solvents is critical for a successful separation. A polar wash solvent (e.g., water or a low percentage of organic solvent in water) is used to remove interferences, while a non-polar elution solvent (e.g., acetonitrile or methanol) is used to recover the retained this compound.

Gas Chromatography (GC): The Volatility-Driven Separation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4][5][6] The fundamental principle of GC lies in the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase coated on the inside of a capillary column.[3][6] Separation is achieved based on the differential affinities of the analytes for the stationary phase, which results in different retention times.

For the analysis of carboxylic acids like this compound, which have limited volatility due to their polar carboxyl group, a derivatization step is typically required to convert them into more volatile esters.[4][7][8][9][10]

Derivatization: Enhancing Volatility for GC Analysis

The most common derivatization strategy for fatty acids is esterification, converting the carboxylic acid to its corresponding methyl ester (Fatty Acid Methyl Ester or FAME). This is often achieved using reagents like Boron Trifluoride-Methanol (BF3-Methanol) or by silylation using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[8][11]

Causality Behind Experimental Choices: The conversion to a less polar and more volatile ester is essential for efficient transport through the GC column and for producing sharp, symmetrical peaks. The choice of derivatization reagent depends on the sample matrix and the presence of other functional groups.

Detection in GC: FID vs. MS
  • Flame Ionization Detection (FID): FID is a robust and widely used detector for organic compounds. It operates by pyrolyzing the analytes in a hydrogen-air flame, which produces ions that generate a measurable current. The response is proportional to the number of carbon atoms in the analyte, making it a reliable quantitative detector.[12]

  • Mass Spectrometry (MS): When coupled with GC, MS provides not only quantification but also structural information, enabling confident identification of the analyte. The mass spectrometer ionizes the eluting compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Power of Soft Ionization

Liquid chromatography-mass spectrometry has emerged as a highly sensitive and specific technique for the analysis of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[13][14][15][16]

The core principle of LC-MS involves the separation of analytes by high-performance liquid chromatography (HPLC) followed by their ionization and detection by a mass spectrometer.[13][14][16][17] A key advantage of LC-MS for fatty acid analysis is that derivatization is often not required.[1]

Ionization Techniques for LC-MS

Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are employed to generate intact molecular ions from the analytes eluting from the LC column.[1][13][15]

Causality Behind Experimental Choices: ESI is particularly well-suited for polar and ionizable molecules like carboxylic acids. By applying a high voltage to the eluent as it exits the column, a fine spray of charged droplets is produced, leading to the formation of gas-phase ions of the analyte.

Comparative Performance of Analytical Techniques

The selection of an analytical technique for this compound measurement should be based on a thorough evaluation of its performance characteristics. The following table summarizes the expected performance of GC-FID, GC-MS, and LC-MS/MS for the analysis of this compound, based on data from the analysis of structurally similar fatty acids.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL0.001 - 0.01 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL0.05 - 0.5 µg/mL0.005 - 0.05 µg/mL
Accuracy (% Recovery) 90 - 110%90 - 110%95 - 105%
Precision (%RSD) < 10%< 10%< 5%
Specificity ModerateHighVery High
Throughput ModerateModerateHigh
Cost LowModerateHigh

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound using the discussed techniques.

Protocol 1: GC-FID Analysis of this compound

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of aqueous sample, add an internal standard (e.g., heptadecanoic acid).
  • Acidify the sample to pH < 2 with 1M HCl.
  • Add 2 mL of hexane and vortex for 2 minutes.
  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.
  • Carefully transfer the upper organic layer to a clean vial.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methylation with BF3-Methanol):

  • To the dried extract, add 1 mL of 14% BF3-Methanol solution.
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature.
  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.
  • Vortex for 1 minute and allow the layers to separate.
  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-FID Analysis:

  • Column: DB-23 or similar polar capillary column
  • Injector Temperature: 250°C
  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 10°C/min, hold for 5 minutes.
  • Detector Temperature: 280°C
  • Carrier Gas: Helium at a constant flow rate.
Protocol 2: LC-MS/MS Analysis of this compound

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
  • To 1 mL of sample, add an internal standard (e.g., deuterated this compound).
  • Load the sample onto the conditioned SPE cartridge.
  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
  • Elute the this compound with 1 mL of acetonitrile.
  • Evaporate the eluate to dryness and reconstitute in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the analyte.
  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MS/MS Detection: Monitor the precursor-to-product ion transition for this compound and its internal standard.

Visualization of Experimental Workflows

To further elucidate the experimental processes, the following diagrams illustrate the workflows for GC-FID and LC-MS/MS analysis of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidify Acidification (pH < 2) Sample->Acidify 1 LLE Liquid-Liquid Extraction (Hexane) Acidify->LLE 2 Evaporate Evaporation LLE->Evaporate 3 Methylation Methylation (BF3-Methanol) Evaporate->Methylation 4 Extract_FAME Extract FAMEs Methylation->Extract_FAME 5 GC_FID GC-FID Analysis Extract_FAME->GC_FID 6 Data Data Acquisition & Processing GC_FID->Data 7

Caption: Workflow for GC-FID analysis of this compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample SPE Solid-Phase Extraction (C18) Sample->SPE 1. Condition & Load Elute Elution SPE->Elute 2. Wash & Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute 3 LC_MS_MS LC-MS/MS Analysis Reconstitute->LC_MS_MS 4 Data Data Acquisition & Processing LC_MS_MS->Data 5

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion: Selecting the Optimal Technique

The choice between GC- and LC-based methods for the analysis of this compound is contingent upon the specific requirements of the study.

  • GC-FID is a cost-effective and robust technique suitable for routine quality control applications where high sensitivity is not the primary concern.

  • GC-MS offers the added advantage of confident identification, making it a valuable tool for research and development where structural confirmation is necessary.

  • LC-MS/MS stands as the gold standard for bioanalytical applications, providing unparalleled sensitivity, specificity, and high throughput, which are essential for pharmacokinetic and metabolomic studies.

By carefully considering the performance characteristics, experimental workflow, and the specific analytical question at hand, researchers can confidently select and validate a method that will yield accurate and reliable data for this compound quantification.

References

  • Gas Chromatography - Analytical Techniques in Aquaculture Research. (n.d.).
  • The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA.
  • Triglyceride and Fatty Acid Analysis by Gas Chromatography. (n.d.). American Meat Science Association.
  • Fatty Acid Analysis by Gas Chromatography. (2022, June 19). StudyCorgi.
  • Gas Chromatography Analysis of Fatty Acid Derivatives. (n.d.). Springer Nature Experiments.
  • Liquid chromatography–mass spectrometry. (n.d.). In Wikipedia.
  • Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry. (2023, May 26). Journal of Chromatography A.
  • What Is The Principle Behind Liquid Chromatography In LC-MS? (2025, September 6). Chemistry For Everyone.
  • Method validation parameters (calibration range, linearity, LOD, LOQ,...). (n.d.). ResearchGate.
  • Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. (2016, March 4). Agilent Technologies.
  • A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi.
  • Comparison of critical methods developed for fatty acid analysis: A review. (n.d.). Journal of Separation Science.
  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts.
  • Basics of LC/MS. (n.d.). Agilent Technologies.
  • Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. (n.d.). Annals of Clinical Biochemistry.
  • Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx.
  • Fatty Acid Mass Spectrometry Protocol. (2007, October 11). LIPID MAPS.
  • Comparison of Three Solid Phase Materials for the Extraction of Carboxylic Acids from River Water Followed by 2D GC × GC-TOFMS Determination. (n.d.). International Journal of Environmental Research and Public Health.
  • How method validation is done for any analyte in LC-MS/MS ?. (2024, April 7). ResearchGate.
  • The 5 steps of a solid phase extraction (SPE). (2022, July 26). SiliCycle.
  • Validation of Analytical Methods. (n.d.). SciSpace.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). Analytical and Bioanalytical Chemistry.
  • Derivatization in GC. (n.d.).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. (n.d.). University of Wuppertal.
  • LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison.
  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT.
  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). (2018, August 30). Juniper Publishers.
  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022, November 24). Molecules.
  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (2022, November 24). Molecules.
  • Derivatization Methods in GC and GC/MS. (n.d.). Semantic Scholar.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isooctanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the experiment. Proper, compliant disposal is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. Isooctanoic acid (also known as 3,5,5-trimethylhexanoic acid), a branched-chain carboxylic acid widely used in the synthesis of esters, plasticizers, and as a salifying reagent, demands a systematic and informed approach to its disposal.[1]

This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of this compound waste. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, ensuring that every step is understood, validated, and executed with the highest degree of safety and compliance.

Hazard Profile and Essential Safety Precautions

Understanding the inherent risks of this compound is the first step toward mitigating them. Its primary hazards are well-documented and form the basis for all handling and disposal protocols.

This compound is classified as harmful if swallowed and is a serious irritant to the eyes and skin.[2][3] The European Chemicals Agency (ECHA) also classifies it as a material that can cause severe eye damage. As a carboxylic acid, it is corrosive and will react exothermically with bases.[4][5] Therefore, all interactions require a deliberate and cautious approach.

Table 1: this compound - Key Safety and Hazard Data

Parameter Value / Classification Source(s)
CAS Number 25103-52-0 [2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318/H319: Causes serious eye damage/irritation [2][3][6]
EPA Waste Code Potentially D002 (Corrosive Waste) if pH ≤ 2.0 [7]

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases |[8] |

Required Personal Protective Equipment (PPE)

Before handling this compound in any capacity—including for disposal—the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile or neoprene) and wear a lab coat or impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator may be necessary.[2]

Immediate First Aid Measures

In the event of accidental exposure, immediate action is critical:

  • Eye Contact: Immediately rinse with pure water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[2][3][9]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[9]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for medical help.[2][10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.

Accidental Spill Management Protocol

A spill constitutes an uncontrolled release and must be managed swiftly and safely to prevent exposure and environmental contamination.

Protocol 2.1: Minor Spill (<100 mL) Containment
  • Ensure Safety: Alert personnel in the immediate area. Ensure proper ventilation and remove all sources of ignition.[2][8]

  • Containment: Prevent further spread by creating a dike around the spill using an inert, absorbent material such as sand, diatomaceous earth, or a universal acid binder.[3][8] Do not use combustible materials like paper towels for initial containment.

  • Absorption: Gently cover and absorb the spilled acid with the absorbent material.

  • Collection: Carefully scoop the contaminated absorbent material into a suitable, clearly labeled, and sealable container for hazardous waste.[11][12]

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: The container with the absorbed material is now considered hazardous waste and must be disposed of according to the procedures in Section 3.

Protocol 2.2: Major Spill (>100 mL) Response
  • Evacuate: Immediately evacuate personnel from the affected area, except for those essential to the cleanup.[2]

  • Isolate: Close doors to the area and prevent entry.

  • Report: Notify your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

  • Ventilate: If safe to do so, increase ventilation to the area by opening fume hood sashes.

  • Await Response: Do not attempt to clean up a large spill without the proper training and equipment. Await the arrival of the trained emergency response team.

Core Disposal Methodologies

The guiding principle for this compound disposal is that it must not enter public sewer systems or waterways.[2][8][12] The waste must be managed as a regulated hazardous chemical waste stream from the point of generation to its final destruction.

Primary Method: Licensed Hazardous Waste Disposal

The most secure and compliant method for disposing of this compound is through a licensed environmental services contractor. This is the universally recommended approach.[2][10][12]

  • Causality: Professional hazardous waste handlers have the permits, equipment, and expertise to transport and destroy chemical waste in compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] This method ensures a documented chain of custody and protects both the generator and the environment.

The most common final destruction technique for this type of organic acid is controlled incineration in a specialized facility equipped with flue gas scrubbing technology to neutralize acidic combustion byproducts.[2][12]

Pre-Treatment Option: Chemical Neutralization (for Aqueous Solutions)

In some laboratory settings, neutralization of dilute aqueous solutions of this compound may be permissible as a pre-treatment step before collection by a waste contractor. This does not make the material safe for drain disposal. The resulting carboxylate salt solution must still be collected as chemical waste.

The neutralization of a carboxylic acid with a base is an exothermic reaction that produces a carboxylate salt and water.[5][14] This must be performed with extreme care.

Protocol 3.2.1: Step-by-Step Neutralization
  • Preparation: Perform this procedure inside a chemical fume hood while wearing all required PPE (Section 1.1). Place the container of acidic waste in a larger secondary container (e.g., an ice bath) to manage heat generation.

  • Select Base: Prepare a weak base solution, such as 5-10% sodium bicarbonate or sodium carbonate. Avoid strong bases like sodium hydroxide, as they can cause a rapid, violent, and highly exothermic reaction.

  • Slow Addition: With constant, gentle stirring, slowly add the weak base to the this compound waste. Effervescence (release of CO2 gas) will occur. Add the base at a rate that controls the foaming and temperature increase.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. Continue adding base until the pH is between 6.0 and 8.0.

  • Collection: Once neutralized, transfer the resulting sodium isooctanoate solution into a clearly labeled hazardous waste container. The label should now indicate the neutralized contents.

  • Disposal: Arrange for pickup by your licensed hazardous waste contractor.

Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal path for this compound waste.

G start This compound Waste Generated assess Assess Waste Stream (Quantity, Purity, Concentration) start->assess spill Spill Residue on Absorbent assess->spill Spill Cleanup pure Pure or Concentrated This compound assess->pure Bulk/Unused dilute Dilute Aqueous Solution assess->dilute Aqueous Waste collect Collect in Labeled Hazardous Waste Container spill->collect pure->collect neutralize Pre-Treatment: Chemical Neutralization (Protocol 3.2.1) dilute->neutralize neutralize->collect contractor Dispose via Licensed Hazardous Waste Contractor collect->contractor

Caption: Decision workflow for this compound waste disposal.

Container Management and Final Steps

Proper management of the containers holding the chemical is also a critical aspect of disposal.

  • Waste Accumulation: All this compound waste, whether neat, absorbed, or neutralized, must be stored in sealed, properly labeled containers in a designated satellite accumulation area or central hazardous waste storage area.

  • Container Rinsing: Empty containers that held this compound must be triple-rinsed (or equivalent) with a suitable solvent.[2][12] The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can often be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, pending local regulations.[2][12]

By adhering to these scientifically grounded and safety-first procedures, you ensure that your work with this compound concludes responsibly, protecting yourself, your colleagues, and the environment.

References

  • This compound SDS, 25103-52-0 Safety D
  • This compound.
  • This compound | C8H16O2 | CID 90716. PubChem - NIH. Link
  • OCTANOIC ACID. CAMEO Chemicals - NOAA. Link
  • Safety data sheet - isononanoic acid. Möller Chemie. Link
  • Isopentanoic acid Safety D
  • ISOPENTANOIC ACID. CAMEO Chemicals - NOAA. Link
  • SAFETY DATA SHEET - Octanoic acid. [Source Not Specified]. Link
  • SAFETY DATA SHEET - Isooctane. Fisher Scientific. Link
  • Isononanoic acid - Safety D
  • Isopentanoic acid Safety D
  • Neutralizing carboxylic acids. Real Chemistry - YouTube. Link
  • This compound Chemical Properties,Uses,Production. ChemicalBook. Link
  • EPA Hazardous Waste Codes. My Alfred University. Link
  • Steps in Complying with Regul

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isooctanoic acid
Reactant of Route 2
Reactant of Route 2
Isooctanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.